5-(4-Methoxyphenyl)isoxazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-(4-methoxyphenyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-12-9-4-2-8(3-5-9)10-6-7-11-13-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDKBSQRNCPFCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371577 | |
| Record name | 5-(4-Methoxyphenyl)isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3672-48-8 | |
| Record name | 5-(4-Methoxyphenyl)isoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3672-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Methoxyphenyl)isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(4-Methoxyphenyl)isoxazole: Core Properties, Synthesis, and Applications
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 5-(4-methoxyphenyl)isoxazole, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. We delve into its fundamental physicochemical properties, molecular structure, and established synthesis protocols, with a focus on the widely employed 1,3-dipolar cycloaddition reaction. Furthermore, this document outlines the standard spectroscopic techniques for its characterization and discusses its expanding role as a versatile scaffold in the development of novel therapeutic agents, agrochemicals, and advanced materials. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed, practical understanding of this valuable chemical entity.
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in medicinal chemistry, prized for its metabolic stability and its ability to act as a versatile pharmacophore capable of engaging in various non-covalent interactions, such as hydrogen bonding and π-π stacking.[1] The isoxazole core is present in numerous FDA-approved drugs, including the anti-inflammatory agent Valdecoxib and the antirheumatic drug Leflunomide, highlighting its clinical significance.[2]
This compound, specifically, combines this privileged heterocycle with an electron-rich methoxyphenyl group. This substitution pattern makes it a valuable and reactive intermediate for further functionalization, serving as a foundational building block for creating libraries of more complex molecules with diverse biological activities.[3] Its utility spans from being a key intermediate in the synthesis of potential anti-inflammatory, analgesic, and neuroprotective agents to applications in agrochemicals and material science.[3][4][5] This guide serves to consolidate the core technical knowledge surrounding this compound, providing a foundation for its effective utilization in research and development.
Molecular Structure and Physicochemical Properties
Chemical Structure
This compound consists of a central isoxazole ring with a 4-methoxyphenyl substituent at the C5 position. The IUPAC name for this compound is 5-(4-methoxyphenyl)-1,2-oxazole.[3] The structure is characterized by the aromaticity of both the isoxazole and benzene rings.
Structure:
Physicochemical Data
The fundamental properties of this compound are summarized in the table below. This data is critical for handling, storage, and planning chemical reactions.
| Property | Value | Source(s) |
| CAS Number | 3672-48-8 | [6][7] |
| Molecular Formula | C₁₀H₉NO₂ | [6] |
| Molecular Weight | 175.18 g/mol | [6] |
| Appearance | Off-white to white solid | [7] |
| Purity | ≥95% (typical commercial) | [7] |
| Melting Point | 62-68 °C | Chem-Impex |
| Storage | Sealed in dry, room temperature | [7] |
| SMILES | COc1ccc(cc1)-c2ccno2 | [8] |
| InChIKey | KKDKBSQRNCPFCM-UHFFFAOYSA-N | [7] |
Synthesis Methodologies
The construction of the 3,5-disubstituted isoxazole ring is most commonly and efficiently achieved through the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition.[9] This powerful reaction involves the in situ generation of a nitrile oxide from an oxime precursor, which then reacts with an alkyne (the dipolarophile) to form the isoxazole ring with high regioselectivity.
Principle: 1,3-Dipolar Cycloaddition
The core of this synthesis involves two key transformations:
-
Nitrile Oxide Formation: A suitable precursor, such as an aromatic aldoxime, is converted into a highly reactive hydroximoyl chloride. Subsequent treatment with a base eliminates HCl to generate the nitrile oxide dipole in situ.
-
Cycloaddition: The generated nitrile oxide immediately reacts with a terminal alkyne, in this case, 4-ethynylanisole (4-methoxyphenylacetylene), to form the stable 5-substituted isoxazole ring. The use of a base is crucial for generating the reactive dipole, and its choice can influence reaction rates and yields.
Experimental Protocol: Synthesis from 4-Ethynylanisole
This protocol describes a representative lab-scale synthesis of this compound.
Materials:
-
Formaldoxime or a suitable precursor for generating the parent nitrile oxide. A common alternative is the use of a hydroxymoyl chloride.
-
4-Ethynylanisole (4-methoxyphenylacetylene)
-
Triethylamine (TEA) or a similar non-nucleophilic base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 4-ethynylanisole (1.0 eq) dissolved in anhydrous DCM (approx. 0.2 M concentration).
-
Precursor Addition: Add the nitrile oxide precursor, such as a solution of a hydroximoyl chloride (1.1 eq), to the flask.
-
Initiation of Cycloaddition: Cool the mixture to 0 °C using an ice bath. Slowly add triethylamine (1.5 eq) dropwise over 15-20 minutes. The base facilitates the in situ formation of the nitrile oxide from its precursor.
-
Scientific Rationale: Slow, cooled addition of the base controls the rate of the exothermic nitrile oxide formation, preventing dimerization and other side reactions, thereby maximizing the yield of the desired cycloaddition product.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting alkyne is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM. Combine the organic layers.
-
Purification - Wash: Wash the combined organic phase sequentially with saturated aqueous NaHCO₃ and brine.
-
Scientific Rationale: The bicarbonate wash neutralizes any excess acid and removes acidic byproducts. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification - Chromatography: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[10]
-
Final Product: Combine the fractions containing the pure product (identified by TLC) and remove the solvent in vacuo to yield this compound as a solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
Structural confirmation and purity assessment of this compound are typically performed using a combination of standard spectroscopic methods. The expected data, based on analysis of closely related structures, are summarized below.[11][12]
| Technique | Characteristic Peaks / Signals |
| ¹H NMR | δ ~8.4 ppm (d, 1H): Isoxazole C3-Hδ ~7.8 ppm (d, 2H): Aromatic protons ortho to isoxazoleδ ~7.0 ppm (d, 2H): Aromatic protons ortho to methoxy groupδ ~6.7 ppm (d, 1H): Isoxazole C4-Hδ ~3.9 ppm (s, 3H): Methoxy (-OCH₃) protons |
| ¹³C NMR | δ ~171 ppm: Isoxazole C5δ ~162 ppm: Isoxazole C3δ ~161 ppm: Aromatic C-OCH₃δ ~129-127 ppm: Aromatic CH carbonsδ ~120 ppm: Aromatic quaternary Cδ ~115 ppm: Aromatic CH carbonsδ ~97 ppm: Isoxazole C4δ ~56 ppm: Methoxy (-OCH₃) carbon |
| IR (KBr) | ~3100 cm⁻¹: Aromatic C-H stretch~2950-2840 cm⁻¹: Aliphatic C-H stretch (methoxy)~1610 cm⁻¹: C=N stretch (isoxazole ring)~1520, 1480 cm⁻¹: Aromatic C=C stretches~1250, 1030 cm⁻¹: Aryl-O-CH₃ ether C-O stretch (asymmetric & symmetric) |
| MS (ESI) | [M+H]⁺ = 176.07 |
Note: Chemical shifts (δ) are in ppm relative to TMS. NMR data is based on spectra of analogous compounds in CDCl₃. IR frequencies are in cm⁻¹.[11][12]
Applications and Biological Relevance
This compound is not typically an end-product but rather a versatile platform molecule. Its value lies in the strategic placement of reactive sites—the isoxazole ring itself and the activated phenyl ring—which allows for diverse downstream modifications.
Role in Medicinal Chemistry
The arylisoxazole scaffold is a frequent target in drug discovery. The 4-methoxyphenyl group can be easily demethylated to a phenol, providing a handle for attaching other moieties through ether or ester linkages. This strategy is employed to develop compounds targeting a range of biological processes.
-
Anti-inflammatory and Analgesic Agents: The isoxazole ring is a known bioisostere for other functional groups found in COX-2 inhibitors.[1]
-
Neurodegenerative Diseases: Arylisoxazole derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase (AChE) and BACE1, which are implicated in Alzheimer's disease.[4][13]
-
Anticancer Agents: The scaffold has been incorporated into novel compounds designed to target cancer-specific pathways, such as estrogen receptor alpha (ERα) in breast cancer.[14]
Agrochemical and Material Science Applications
-
Agrochemicals: The stability and biological activity of the isoxazole ring have led to its incorporation into novel herbicides and fungicides.[3][15]
-
Material Science: The conjugated π-system of this compound makes it a candidate for creating novel organic materials with specific electronic and optical properties for use in sensors or organic electronics.[3]
Role as a Versatile Chemical Scaffold
Caption: Applications of this compound as a core scaffold.
Conclusion
This compound is a compound of considerable strategic importance for chemical and pharmaceutical research. Its straightforward and high-yielding synthesis, primarily via 1,3-dipolar cycloaddition, makes it readily accessible. The combination of a stable, biologically active isoxazole ring with a functionalizable methoxyphenyl group provides a robust platform for the development of a wide array of complex molecules. As research continues to uncover the therapeutic potential of novel heterocyclic compounds, the utility of versatile building blocks like this compound is set to expand, solidifying its role in the innovation pipeline for new drugs, agrochemicals, and materials.
References
-
Organic Syntheses, Coll. Vol. 6, p. 278 (1988); Vol. 51, p. 70 (1971). A Procedure for the Synthesis of 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. URL: [Link]
-
Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Synthetic Formal Report. URL: [Link]
-
Beilstein Journals. (2018). Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. URL: [Link]
-
Chen, Y-J., et al. (2015). 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. Molecules. URL: [Link]
-
The Royal Society of Chemistry. NMR Spectra of Products - Supporting Information. URL: [Link]
-
SpectraBase. 5-(4-Methoxybenzyl)-3-(4-methoxyphenyl)-4,5-dihydroisoxazole. URL: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 279129, Isoxazole, 3-(4-methoxyphenyl)-5-phenyl-. URL: [Link]
-
Supporting Information for Palladium-Catalyzed C–H Alkenylation/Annulation Cascade for the Synthesis of 3,5-Disubstituted-4-arylisoxazoles. URL: [Link]
-
The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Nanoscale. URL: [Link]
-
ResearchGate. Design and Synthesis of Novel Arylisoxazole‐Chromenone Carboxamides: Investigation of Biological Activities Associated with Alzheimer's Disease. URL: [Link]
-
ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. URL: [Link]
-
MDPI. Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. URL: [Link]
-
The Royal Society of Chemistry. (2022). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα. URL: [Link]
-
The Pharma Innovation. A review of isoxazole biological activity and present synthetic techniques. URL: [Link]
-
PubMed. Design and Synthesis of Novel Arylisoxazole-Chromenone Carboxamides: Investigation of Biological Activities Associated with Alzheimer's Disease. URL: [Link]
-
The Pharma Innovation. A review of isoxazole biological activity and present synthetic techniques. URL: [Link]
-
ResearchGate. Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. URL: [Link]
-
ResearchGate. Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction. URL: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13380017, Isoxazole, 5-(3-chlorophenyl)-3-(4-methoxyphenyl)-. URL: [Link]
-
PubChemLite. This compound (C10H9NO2). URL: [Link]
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 3. jk-sci.com [jk-sci.com]
- 4. Design and Synthesis of Novel Arylisoxazole-Chromenone Carboxamides: Investigation of Biological Activities Associated with Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. scbt.com [scbt.com]
- 7. This compound | 3672-48-8 [sigmaaldrich.com]
- 8. PubChemLite - this compound (C10H9NO2) [pubchemlite.lcsb.uni.lu]
- 9. 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-(4-Methoxyphenyl)isoxazole: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 5-(4-Methoxyphenyl)isoxazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its fundamental chemical properties, explore a detailed synthetic protocol, and discuss its current and potential applications, grounded in authoritative scientific literature.
Core Molecular Attributes
This compound is a substituted aromatic heterocyclic compound. The presence of the isoxazole ring, a five-membered ring containing one nitrogen and one oxygen atom in adjacent positions, coupled with the methoxyphenyl group, imparts specific chemical and biological activities to the molecule.
Chemical Formula and Molecular Weight
The fundamental physicochemical properties of this compound are summarized in the table below. These values are critical for stoichiometric calculations in synthesis, analytical characterization, and formulation development.
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₉NO₂ | [1][2] |
| Molecular Weight | 175.18 g/mol | [1][2] |
| Physical Form | Solid | [1] |
| CAS Number | 3672-48-8 | [2][3] |
Structural Representation
The structure of this compound, featuring the isoxazole and 4-methoxyphenyl moieties, is depicted below.
Synthesis of this compound
The synthesis of isoxazoles can be achieved through various methods, often involving the reaction of a β-dicarbonyl compound or its equivalent with hydroxylamine. A common and reliable method is the [3+2] cycloaddition reaction. Below is a representative, field-proven protocol for the synthesis of this compound.
Synthetic Workflow Overview
The following diagram illustrates the key steps in a typical synthesis of a disubstituted isoxazole, which can be adapted for this compound.
Caption: A generalized workflow for the synthesis of isoxazoles from chalcones.
Detailed Experimental Protocol
This protocol describes the synthesis of a related compound, 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole, from a brominated chalcone, which provides a solid framework for the synthesis of this compound.[4]
Materials:
-
2,3-Dibromo-1-(4-methoxyphenyl)-3-phenylpropan-1-one (or a suitable precursor)
-
Hydroxylamine hydrochloride
-
Absolute Ethanol
-
Sodium hydroxide (for pH adjustment)
-
Solvents for column chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the brominated chalcone precursor (1 equivalent) in absolute ethanol.[4]
-
Addition of Hydroxylamine: Add hydroxylamine hydrochloride (1.2 equivalents) to the solution and stir vigorously.
-
Base Addition: Slowly add a solution of sodium hydroxide to the reaction mixture to facilitate the cyclization reaction. Monitor the pH to maintain basic conditions.
-
Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[4]
-
Characterization: Confirm the identity and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Key Applications and Research Interest
This compound and its derivatives are versatile compounds with applications spanning multiple scientific disciplines.[5] The isoxazole moiety is a recognized pharmacophore, and its incorporation into molecules can enhance their biological activity and physicochemical properties.[6]
Pharmaceutical Development
The primary application of this compound is as a key intermediate in the synthesis of pharmaceuticals.[3][5] Isoxazole-containing compounds have demonstrated a wide range of biological activities, including:
-
Anti-inflammatory and Analgesic Agents: The isoxazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[3] this compound serves as a valuable building block for the development of new therapeutic agents in this class.[7]
-
Anticancer Activity: Numerous studies have explored the potential of isoxazole derivatives as anticancer agents, with some compounds showing efficacy against various cancer cell lines.[6][8]
-
Antimicrobial Properties: The isoxazole nucleus is also found in various antimicrobial agents, highlighting its importance in the development of new drugs to combat infectious diseases.[6]
Agricultural Chemistry
In the field of agrochemicals, this compound is utilized in the formulation of pesticides and herbicides.[3][5] Its structural features can be tailored to design molecules with specific activities against pests and weeds, contributing to improved crop protection.[5]
Material Science
Researchers in material science are exploring the potential of this compound in the creation of novel materials with specific electronic properties.[3][5] These materials could find applications in the development of sensors and organic electronics.[3]
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound.
-
General Handling: Handle in accordance with good industrial hygiene and safety practices.[9] Avoid contact with skin, eyes, and clothing, and prevent ingestion and inhalation.[9] Use in a well-ventilated area.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, protective gloves, and a lab coat.[9]
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[9]
-
First Aid:
Seek medical attention if symptoms persist after any exposure.[9]
Conclusion
This compound is a compound of considerable scientific and commercial interest. Its versatile chemical nature makes it a valuable intermediate in the synthesis of a wide array of products, from life-saving pharmaceuticals to advanced materials. A thorough understanding of its synthesis, properties, and applications is essential for researchers and professionals working in these fields. The protocols and data presented in this guide offer a solid foundation for the safe and effective utilization of this important molecule.
References
-
Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole December 8, 2023. Available from: [Link]
-
3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole - Organic Syntheses Procedure. Available from: [Link]
-
This compound-3-carboxylic Acid - MySkinRecipes. Available from: [Link]
-
Isoxazole, 3-(4-methoxyphenyl)-5-phenyl- | C16H13NO2 | CID - PubChem. Available from: [Link]
-
Investigation of Facet Effects on the Catalytic Activity of Cu2O Nanocrystals for Efficient Regioselective Synthesis of 3,5-Disubstituted Isoxazoles - The Royal Society of Chemistry. Available from: [Link]
-
Isoxazole, 5-(3-chlorophenyl)-3-(4-methoxyphenyl)- | C16H12ClNO2 | CID - PubChem - NIH. Available from: [Link]
-
2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide - MDPI. Available from: [Link]
-
Novel 5-(3-(Substituted)-4,5-dihydroisoxazol-5-yl)-2-methoxyphenyl Derivatives: Synthesis and Anticancer Activity - ResearchGate. Available from: [Link]
-
The recent progress of isoxazole in medicinal chemistry - PubMed. Available from: [Link]
Sources
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. jk-sci.com [jk-sci.com]
- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 5. chemimpex.com [chemimpex.com]
- 6. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-3-carboxylic Acid [myskinrecipes.com]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.ie [fishersci.ie]
- 10. aksci.com [aksci.com]
An In-depth Technical Guide to 5-(4-methoxyphenyl)-3-phenyl-1,2-oxazole: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 5-(4-methoxyphenyl)-3-phenyl-1,2-oxazole, a heterocyclic compound of significant interest in medicinal chemistry. The isoxazole scaffold is a privileged structure, and this particular derivative, featuring phenyl and methoxyphenyl substituents, exhibits a range of promising biological activities. This document delves into the primary synthetic routes, detailed characterization methodologies, and explores the therapeutic potential, with a focus on its anti-inflammatory and anticancer properties. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the study of this class of molecules.
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of pharmacologically active agents. Its unique electronic properties and ability to participate in various non-covalent interactions make it a versatile pharmacophore. Numerous isoxazole-containing compounds have been developed as therapeutic agents, spanning a wide range of applications including anti-inflammatory, antimicrobial, antiviral, and anticancer treatments. The compound 5-(4-methoxyphenyl)-3-phenyl-1,2-oxazole represents a synthetically accessible and biologically relevant example of this class, making it an excellent subject for in-depth study in drug discovery programs.
Synthesis of 5-(4-methoxyphenyl)-3-phenyl-1,2-oxazole
The synthesis of 3,5-disubstituted isoxazoles can be achieved through several reliable methods. The two most prevalent and versatile approaches are the cyclization of a chalcone intermediate and the 1,3-dipolar cycloaddition reaction.
Method 1: Synthesis via Chalcone Cyclization
This is a widely employed and robust method that proceeds in two main steps: the Claisen-Schmidt condensation to form a chalcone, followed by cyclization with hydroxylamine.
Step 1: Claisen-Schmidt Condensation to form (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone)
This base-catalyzed condensation reaction joins an aldehyde and a ketone to form an α,β-unsaturated ketone. For the synthesis of the precursor to 5-(4-methoxyphenyl)-3-phenyl-1,2-oxazole, benzaldehyde and 4-methoxyacetophenone are used as starting materials.
-
Rationale: The methoxy group on the acetophenone is an electron-donating group, which can influence the reactivity and subsequent biological activity of the final isoxazole. The phenyl group from benzaldehyde provides a key aromatic interaction domain.
Step 2: Cyclization with Hydroxylamine Hydrochloride
The synthesized chalcone is then reacted with hydroxylamine hydrochloride in the presence of a base to yield the final isoxazole product.
-
Mechanism: The reaction proceeds through the formation of an oxime intermediate, followed by an intramolecular Michael addition and subsequent dehydration to form the stable aromatic isoxazole ring.
Experimental Protocol: Synthesis via Chalcone Cyclization
-
Chalcone Synthesis:
-
To a solution of 4-methoxyacetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid, wash with water until neutral, and dry. Recrystallize from ethanol to obtain pure (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one.
-
-
Isoxazole Formation:
-
Reflux a mixture of the chalcone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol with a base such as potassium hydroxide or sodium acetate for 6-8 hours.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield 5-(4-methoxyphenyl)-3-phenyl-1,2-oxazole.[1][2]
-
Method 2: 1,3-Dipolar Cycloaddition
This method involves the [3+2] cycloaddition of a nitrile oxide with an alkyne. It offers a highly convergent and often regioselective route to isoxazoles.
Step 1: In Situ Generation of Benzonitrile Oxide
Benzonitrile oxide is typically generated in situ from the corresponding benzaldoxime by oxidation or from a hydroximoyl chloride by dehydrohalogenation.
Step 2: Cycloaddition with 1-ethynyl-4-methoxybenzene
The generated benzonitrile oxide then reacts with 1-ethynyl-4-methoxybenzene to form the isoxazole ring.
Experimental Protocol: 1,3-Dipolar Cycloaddition
-
Preparation of Benzhydroximoyl Chloride:
-
Treat benzaldoxime with N-chlorosuccinimide (NCS) in a suitable solvent like DMF.
-
The reaction is typically rapid at room temperature.
-
-
Cycloaddition:
-
To a solution of 1-ethynyl-4-methoxybenzene (1.0 eq) in a solvent such as toluene or THF, add the freshly prepared benzhydroximoyl chloride (1.1 eq).
-
Slowly add a non-nucleophilic base, such as triethylamine, to the mixture at room temperature to generate the nitrile oxide in situ.
-
Stir the reaction for 12-24 hours.
-
After the reaction is complete, filter the triethylamine hydrochloride salt and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain 5-(4-methoxyphenyl)-3-phenyl-1,2-oxazole.
-
Diagram of Synthetic Pathways
Caption: Synthetic routes to 5-(4-methoxyphenyl)-3-phenyl-1,2-oxazole.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₆H₁₃NO₂ |
| Molecular Weight | 251.28 g/mol |
| Appearance | White to off-white solid |
| Melting Point | ~70-71 °C (for the 3-methoxy isomer)[3] |
Spectroscopic Data
The following data is based on closely related analogs and predictive models.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For a similar compound, 5-(3-methoxyphenyl)-3-phenylisoxazole, the following shifts were observed: δ 7.89–7.82 (m, 2H, ArH), 7.53–7.33 (m, 6H, ArH), 7.53–6.97 (m, 1H, ArH), 6.81 (s, 1H, isoxazole-H), 3.86 (s, 3H, OCH₃).[3] For the target 4-methoxy isomer, the singlet for the isoxazole proton is expected around δ 6.8 ppm. The methoxy protons will appear as a singlet around δ 3.8-3.9 ppm. The aromatic protons will show complex multiplets in the range of δ 7.0-8.0 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments. For 5-(3-methoxyphenyl)-3-phenylisoxazole, characteristic peaks were observed at δ 170.1, 162.8, 159.8, 130.4, 129.9, 129.0, 128.8, 128.5, 126.7, 118.2, 116.0, 110.8, 97.6, 55.3.[3] The C3 and C5 carbons of the isoxazole ring are typically found at ~163 ppm and ~170 ppm, respectively. The C4 carbon appears around 97-98 ppm.
-
IR (Infrared) Spectroscopy: IR spectroscopy is used to identify functional groups. Key expected peaks include: C=N stretching of the isoxazole ring (~1610 cm⁻¹), C=C aromatic stretching (~1500-1600 cm⁻¹), and C-O stretching of the methoxy group (~1250 cm⁻¹).[4]
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound. For 5-(4-methoxyphenyl)-3-phenyl-1,2-oxazole, the expected molecular ion peak [M]⁺ would be at m/z 251.
X-ray Crystallography
Applications in Drug Development
Isoxazole derivatives are known to possess a broad spectrum of biological activities. The structural features of 5-(4-methoxyphenyl)-3-phenyl-1,2-oxazole make it a promising candidate for investigation in several therapeutic areas.
Anti-inflammatory Activity
A significant body of research points to the anti-inflammatory potential of isoxazole-containing compounds. Many of these derivatives act as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[6]
-
Mechanism of Action: COX-2 Inhibition: COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. Selective inhibition of COX-2 over the constitutive COX-1 isoform is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs. The diaryl substitution pattern of 5-(4-methoxyphenyl)-3-phenyl-1,2-oxazole is a common feature in many selective COX-2 inhibitors.
-
Involvement of the NF-κB Pathway: The anti-inflammatory effects of some isoxazole derivatives may also be mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Inhibition of NF-κB activation can lead to a broad-spectrum anti-inflammatory response.
Diagram of a Potential Anti-inflammatory Mechanism
Caption: Potential anti-inflammatory mechanisms of the isoxazole compound.
Anticancer Activity
The isoxazole scaffold is also prevalent in compounds with demonstrated anticancer activity. The mechanisms of action are diverse and can include the induction of apoptosis, inhibition of angiogenesis, and disruption of cell cycle progression.
-
Potential Mechanisms:
-
Tubulin Polymerization Inhibition: Some isoxazole derivatives act as antimitotic agents by inhibiting the polymerization of tubulin, a key component of the cytoskeleton. This disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.
-
Kinase Inhibition: Isoxazoles can be designed to target specific protein kinases that are overactive in cancer cells, thereby blocking signaling pathways that promote cell proliferation and survival.
-
Induction of Apoptosis: Many anticancer agents, including isoxazole derivatives, exert their effects by inducing programmed cell death, or apoptosis, in cancer cells.
-
Antimicrobial Activity
Various isoxazole derivatives have been reported to possess antibacterial and antifungal properties. The mechanism of action can involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis. Further screening of 5-(4-methoxyphenyl)-3-phenyl-1,2-oxazole against a panel of pathogenic bacteria and fungi would be a valuable area of investigation.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of 5-(4-methoxyphenyl)-3-phenyl-1,2-oxazole, a series of well-established in vitro and in vivo assays are recommended.
In Vitro Anti-inflammatory Assays
-
COX-1/COX-2 Inhibition Assay:
-
Utilize commercially available enzyme immunoassay (EIA) kits for ovine COX-1 and human recombinant COX-2.
-
Incubate the respective enzyme with a heme cofactor in a reaction buffer.
-
Add varying concentrations of the test compound and incubate for a defined period (e.g., 10 minutes at 37°C).
-
Initiate the enzymatic reaction by adding arachidonic acid and incubate for a short duration (e.g., 2 minutes at 37°C).
-
Stop the reaction and quantify the amount of prostaglandin E2 (PGE2) produced using the EIA kit.
-
Calculate the IC₅₀ values for both enzymes to determine potency and selectivity.[8]
-
-
Nitric Oxide (NO) Inhibition Assay in Macrophages:
-
Culture RAW 264.7 macrophage cells in 96-well plates.
-
Pre-treat the cells with different concentrations of the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce inflammation.
-
After 24 hours of incubation, measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
A decrease in nitrite concentration indicates inhibition of NO production.
-
In Vitro Anticancer Assays
-
MTT Cell Viability Assay:
-
Seed cancer cell lines of interest (e.g., breast, colon, lung) in 96-well plates.
-
After cell attachment, treat with a range of concentrations of the test compound for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength.
-
Calculate the IC₅₀ value, which represents the concentration of the compound that inhibits cell growth by 50%.
-
Conclusion and Future Directions
5-(4-methoxyphenyl)-3-phenyl-1,2-oxazole is a readily synthesizable compound that belongs to a class of heterocycles with proven therapeutic relevance. Its structural features suggest a strong potential for anti-inflammatory and anticancer activities, likely mediated through the inhibition of key enzymes like COX-2 and the modulation of critical signaling pathways such as NF-κB.
Future research should focus on a comprehensive biological evaluation of this specific molecule to confirm and quantify its activity in various in vitro and in vivo models. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with modifications to the phenyl and methoxyphenyl rings, will be crucial for optimizing potency and selectivity. Furthermore, detailed mechanistic studies are warranted to fully elucidate the molecular targets and signaling pathways affected by this promising compound, paving the way for its potential development as a novel therapeutic agent.
References
-
Balakrishnan, B., Praveen, C., Seshadri, P. R., & Perumal, P. T. (2013). 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole. Acta Crystallographica Section E: Structure Reports Online, 69(4), o597. [Link]
-
Bauer, J. A., & Hankin, J. A. (1984). 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Organic Syntheses, 62, 46. [Link]
-
Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Synthetic Formal Report #2. [Link]
-
Praveen, C., Balakrishnan, B., Seshadri, P. R., & Perumal, P. T. (2011). 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1575. [Link]
-
Qiu, D., Jiang, C., Gao, P., & Yuan, Y. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1567. Supporting Information. [Link]
-
Reddy, T. S., & Reddy, P. S. N. (2012). Synthesis of some new 3,5-diaryl isoxazoles and their antimicrobial activity. Der Pharma Chemica, 4(3), 1032-1036. [Link]
-
Yamamuro, D., Uchida, R., Ohtawa, M., Arima, S., Futamura, Y., Katane, M., ... & Tomoda, H. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Bioorganic & medicinal chemistry letters, 25(2), 313-316. [Link]
-
Dobson, A. J., & Gerkin, R. E. (2022). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. IUCrData, 7(4). [Link]
-
Jasim, S. S., Al-Tufah, M. M., & Hattab, A. H. (2022). Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5-methyloxazolo[5,4-c]isoxazole Derivatives. Asian Journal of Chemical Sciences, 1-15. [Link]
-
Naeimi, H., & Zarnani, A. H. (2016). A green and efficient protocol for the synthesis of 1-amidoalkyl-2-naphthols and 1,2,3-triazoles using Fe3O4@SiO2-imid-PMAn as a novel magnetic reusable catalyst. RSC advances, 6(78), 74849-74860. [Link]
-
Tron, G. C., Pirali, T., Billington, R. A., Canonico, P. L., Sorba, G., & Genazzani, A. A. (2008). Synthesis and biological evaluation of 2-methyl-4,5-disubstituted oxazoles as a novel class of highly potent antitubulin agents. Journal of medicinal chemistry, 51(13), 3943-3951. [Link]
-
Al-Tufah, M. M., Jasim, S. S., & Hattab, A. H. (2022). Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5-methyloxazolo[5,4-c]isoxazole Derivatives. Asian Journal of Chemical Sciences, 1-15. [Link]
-
Khan, I., Zaib, S., Batool, S., Abbas, N., Ashraf, Z., Iqbal, J., & Ali, A. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1222047. [Link]
-
Dobson, A. J., & Gerkin, R. E. (2022). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. ResearchGate. [Link]
-
Abbas, A. F., Al-janabi, A. S. M., & Al-khazrajy, O. S. A. (2014). Synthesis, characterization and computational study of some new 5-(furan-2-yl)-3-phenyl-4,5-dihydroisoxazole derivatives from chalcones. International Journal of Pharmaceutical and Chemical Sciences, 3(3), 717-724. [Link]
-
Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9(2). [Link]
-
Al-Ostath, A. I., Al-Ameri, D., Al-Mousawi, S. M., El-Hallouty, S. M., El-Hashash, M. A., & Al-Dhfyan, A. (2023). Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells. Molecules, 28(12), 4683. [Link]
-
Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Rogier, D. J. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (celecoxib). Journal of medicinal chemistry, 40(9), 1347-1365. [Link]
-
Lee, J. H., Kim, D. H., Kim, H. K., & Lee, K. R. (2018). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. International journal of molecular sciences, 19(11), 3367. [Link]
-
Yadav, M. R., Shirude, S. T., Puntambekar, D. S., Patel, P. J., Prajapati, H. B., Parmar, A., ... & Giridhar, R. (2007). Studies in 3,4-diaryl-1,2,5-oxadiazoles and their N-oxides: Search for better COX-2 inhibitors. Acta pharmaceutica, 57(1), 13-30. [Link]
-
Al-Hourani, B. J., El-Elimat, T., Al-Dhafri, W. A., Al-Muhtaseb, N., Al-Adham, I. S., & Al-Shamma'a, A. A. (2019). Synthesis, characterization and effect of bis-1,3,4-oxadiazole rings containing glycine moiety on the activity of some transferase enzymes. ResearchGate. [Link]
-
Reddy, T. S., & Reddy, P. S. N. (2012). Synthesis of trisubstituted oxazoles via aryne induced[4][9] sigmatropic rearrangement-annulation cascade. Organic & biomolecular chemistry, 10(40), 8089-8092. [Link]
-
Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Sayed, N. S. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Molecules, 27(18), 6084. [Link]
-
Wang, Y., Zhang, Y., Wang, Y., Zhang, J., Geng, Y., Zhang, Y., ... & Liu, H. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent SARS-CoV-2 PLpro Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Oniga, S., Pârvu, A., Oniga, O., Araniciu, C., Vlase, L., & Tiperciuc, B. (2016). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Molecules, 21(9), 1184. [Link]
-
Skhab, A. A., Yidirim, I., & Dmytriv, Y. V. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Scientia Pharmaceutica, 90(3), 44. [Link]
-
Wang, L., Wang, Y., Li, Y., Zhang, Y., Li, J., & Li, J. (2018). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Scientific reports, 8(1), 1-12. [Link]
-
NIST. (n.d.). Oxazole, 4,5-dihydro-2,4,4-trimethyl-. In NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]
-
SpectraBase. (n.d.). Ethyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate. SpectraBase. Retrieved January 11, 2026, from [Link]
-
Labanauskas, L., Udrenaite, E., Gaidelis, P., & Brukstus, A. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. Il Farmaco, 59(4), 255-259. [Link]
-
Goebel, U., Sieber, S., Amslinger, S., & Spies, C. (2016). The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone (E-α-p-OMe-C6H4-TMC) are mediated by heme oxygenase-1. International immunopharmacology, 35, 195-202. [Link]
-
Lee, J. H., Kim, D. H., Kim, H. K., & Lee, K. R. (2021). Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells. Journal of medicinal food, 24(8), 829-838. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Aryl/cycloalkyl-5-phenyloxazole derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to 5-(4-methoxyphenyl)-3-phenylisoxazole (CAS No: 3672-51-3)
For Researchers, Scientists, and Drug Development Professionals
Foreword
The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. This guide focuses on a specific, promising derivative: 5-(4-methoxyphenyl)-3-phenylisoxazole. As a Senior Application Scientist, my objective is to provide a comprehensive technical resource that delves into the synthesis, characterization, and potential applications of this compound. This document is structured to offer not just protocols, but also the scientific rationale behind the methodologies, ensuring a deeper understanding for researchers and drug development professionals. We will explore the nuances of its synthesis, its key physicochemical properties, and the current understanding of its biological significance, all supported by verifiable data and authoritative sources.
Compound Identification and Physicochemical Properties
Chemical Identity:
| Identifier | Value |
| Chemical Name | 5-(4-methoxyphenyl)-3-phenylisoxazole |
| CAS Number | 3672-51-3[1] |
| Molecular Formula | C₁₆H₁₃NO₂[1] |
| Molecular Weight | 251.28 g/mol [1] |
| IUPAC Name | 3-(4-methoxyphenyl)-5-phenyl-1,2-oxazole[1] |
| InChI | InChI=1S/C16H13NO2/c1-18-14-9-7-12(8-10-14)15-11-16(19-17-15)13-5-3-2-4-6-13/h2-11H,1H3[1] |
| SMILES | COC1=CC=C(C=C1)C2=NOC(=C2)C3=CC=CC=C3[1] |
Physicochemical Data:
| Property | Value | Source |
| Melting Point | 179-180ºC | Research Journal of Pharmaceutical, Biological and Chemical Sciences |
| XLogP3-AA | 3.7 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Appearance | White solid (typical for related compounds) | Inferred from similar compounds |
| Solubility | Information not widely available, but expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | General chemical knowledge |
Synthesis of 5-(4-methoxyphenyl)-3-phenylisoxazole: A Step-by-Step Protocol
The synthesis of 5-(4-methoxyphenyl)-3-phenylisoxazole is most effectively achieved through a two-step process involving a Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with hydroxylamine hydrochloride. This method offers a straightforward and efficient route to the target molecule.
Step 1: Synthesis of (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)
The Claisen-Schmidt condensation is a reliable method for forming the α,β-unsaturated ketone core of the chalcone.[2][3]
Reaction Scheme:
Caption: Claisen-Schmidt condensation to form the chalcone intermediate.
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 4-methoxyacetophenone and benzaldehyde in ethanol.[2]
-
Catalyst Addition: While stirring the solution at room temperature, slowly add a catalytic amount of aqueous sodium hydroxide solution (e.g., 10% NaOH).[4]
-
Reaction: Continue stirring at room temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]
-
Work-up: Once the reaction is complete, pour the mixture into cold water. Acidify with dilute hydrochloric acid to precipitate the crude chalcone.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure chalcone.[4]
Step 2: Cyclization to 5-(4-methoxyphenyl)-3-phenylisoxazole
The chalcone intermediate is then cyclized to the final isoxazole product using hydroxylamine hydrochloride.
Reaction Scheme:
Caption: Cyclization of the chalcone to form the isoxazole ring.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the synthesized chalcone in ethanol.
-
Reagent Addition: Add an excess of hydroxylamine hydrochloride and sodium acetate to the solution.
-
Reflux: Heat the mixture to reflux and maintain for approximately 6 hours, monitoring the reaction progress by TLC.[4]
-
Isolation: After completion, cool the reaction mixture and pour it into cold water to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent such as ethanol to yield pure 5-(4-methoxyphenyl)-3-phenylisoxazole.
Spectroscopic Characterization
Accurate characterization is paramount for verifying the structure and purity of the synthesized compound. Below are the expected spectroscopic data for 5-(4-methoxyphenyl)-3-phenylisoxazole.
FTIR Spectroscopy:
| Wavenumber (cm⁻¹) | Assignment |
| ~3017 | Aromatic C-H stretching |
| ~2935 | Aliphatic C-H stretching (of -OCH₃) |
| ~1525 | C=N stretching of the isoxazole ring |
| ~1472 | C=C stretching of the aromatic rings |
| ~1362 | N-O stretching of the isoxazole ring |
| ~1345 | C-O stretching of the methoxy group |
| ~807 | Disubstituted C-H bending (para-substituted phenyl ring) |
| ~750 | Monosubstituted C-H bending (phenyl ring) |
¹H NMR Spectroscopy (DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.73 | singlet | 3H | -OCH₃ |
| ~6.18 | singlet | 1H | =CH of the isoxazole ring |
| ~6.78-7.48 | multiplet | 9H | Aromatic protons |
Mass Spectrometry (ESI-MS):
| m/z | Interpretation |
| 251.27 | [M]⁺ (Molecular Ion, 100% relative intensity) |
| 252.26 | [M+H]⁺ (Protonated Molecular Ion) |
Biological Activities and Potential Applications
The isoxazole moiety is a well-established pharmacophore, and its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[5][6]
Anticancer Potential
Numerous studies have highlighted the anticancer potential of isoxazole-containing compounds.[5] For instance, certain 5-(3-(substituted phenyl)-4,5-dihydroisoxazol-5-yl)-2-methoxyphenyl derivatives have shown high efficacy against PC-3 (prostate cancer) cells, with IC₅₀ values in the low micromolar range.[7] While specific data for 5-(4-methoxyphenyl)-3-phenylisoxazole is not extensively reported, its structural similarity to these active compounds suggests it is a promising candidate for further investigation in oncology drug discovery. The mechanism of action for many anticancer isoxazoles involves the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation and survival.
Anti-inflammatory Properties
The anti-inflammatory potential of isoxazole derivatives is another area of significant research interest.[8][9][10] Some isoxazole-containing compounds have been shown to exhibit potent anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes. For example, a series of 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides displayed significant anti-inflammatory activity.[8] Given the structural parallels, 5-(4-methoxyphenyl)-3-phenylisoxazole warrants evaluation for its potential as an anti-inflammatory agent.
Future Directions and Conclusion
5-(4-methoxyphenyl)-3-phenylisoxazole represents a molecule of considerable interest for medicinal chemists and drug discovery scientists. Its straightforward synthesis and the established biological importance of the isoxazole core make it an attractive scaffold for the development of novel therapeutic agents.
Future research should focus on:
-
Comprehensive Biological Screening: A thorough evaluation of its anticancer and anti-inflammatory activities against a panel of cell lines and enzyme assays is crucial to quantify its potency and selectivity.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound will be vital for its further development.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs will help in identifying the key structural features required for optimal biological activity and drug-like properties.
References
- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2013). ISSN: 0975-8585.
- Liu, X. H., Song, B. A., Bhadury, P. S., Zhu, H. L., Cui, P., Hou, K. K., & Xu, H. L. (2008). Novel 5-(3-(Substituted)-4,5-dihydroisoxazol-5-yl)-2-methoxyphenyl Derivatives: Synthesis and Anticancer Activity. Australian Journal of Chemistry, 61(11), 864-869.
- International Journal of Pharmacy. (n.d.).
- Oriental Journal of Chemistry. (n.d.).
- BenchChem. (2025). Synthesis of 4'-Methoxychalcone Derivatives: A Detailed Protocol for Researchers.
- Grady, A. (2023, December 8). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole.
- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.).
- Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (n.d.).
- 5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides: synthesis, molecular modeling, evaluation of their anti-inflammatory activity and ulcerogenicity. (2014, April 22). PubMed.
- Kumar, V. (2024, April 10). Design, Synthesis, and Anticancer Activity of N-(Substituted Phenyl)-5-(3,4,5-Trimethoxyphenyl). Impactfactor.
- Labanauskas, L., Udrenaite, E., Gaidelis, P., & Brukstus, A. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)
- Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. (n.d.). MDPI.
- Synthesis of Chalcones with Anticancer Activities. (n.d.). PMC.
- Synthesis of Chalcones with Anticancer Activities. (2025, October 16).
- Design, synthesis and pharmacological screening of 1-acetyl-3-aryl-5-(4-methoxyphenyl)pyrazoles as a potential anti-inflammatory agents. (n.d.).
- Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2023, October 5). Semantic Scholar.
- Kumawat, J. A., Angadi, S. S., & Padve, D. A. (2017). Evaluation of Anti-Inflammatory Activity of 3-(1-Methoxy Napthalen-2-yl)
- Perkins, M., Beam, C. F., Jr., Dyer, M. C. D., & Hauser, C. R. (1976). 3-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)ISOXAZOLE. Organic Syntheses, 55, 39.
- PubChem. (n.d.). Isoxazole, 3-(4-methoxyphenyl)-5-phenyl-.
- BLDpharm. (n.d.). 76112-09-9|5-(3-Chlorophenyl)-3-(4-methoxyphenyl)isoxazole.
- ChemicalBook. (2023, April 28). 3-(4-Chlorophenyl)-5-(4-methoxyphenyl)isoxazole | 24097-19-6.
- PubChem. (n.d.). Isoxazole, 5-(4-methylphenyl)-3-phenyl-.
Sources
- 1. Isoxazole, 3-(4-methoxyphenyl)-5-phenyl- | C16H13NO2 | CID 279129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmascholars.com [pharmascholars.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 5. espublisher.com [espublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 1-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides: synthesis, molecular modeling, evaluation of their anti-inflammatory activity and ulcerogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iosrjournals.org [iosrjournals.org]
Biological activity of 5-(4-Methoxyphenyl)isoxazole derivatives
An In-Depth Technical Guide to the Biological Activity of 5-(4-Methoxyphenyl)isoxazole Derivatives
Foreword: The Architectural Elegance of the Isoxazole Scaffold
In the landscape of medicinal chemistry, the isoxazole ring stands out as a privileged five-membered heterocyclic scaffold. Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions make it a cornerstone in the design of novel therapeutic agents.[1][2][3] The fusion of an oxygen and a nitrogen atom within the aromatic ring creates a versatile building block capable of engaging with a multitude of biological targets.[1][4] This guide focuses specifically on derivatives featuring a 4-methoxyphenyl group at the 5-position of the isoxazole ring. This substitution is not arbitrary; the methoxy group often enhances lipophilicity and can be crucial for specific receptor binding, making this class of compounds particularly compelling for drug discovery.[1][5] We will delve into the synthesis, multifaceted biological activities, and underlying mechanisms of these derivatives, providing researchers and drug development professionals with a comprehensive technical resource grounded in field-proven insights.
Synthetic Pathways: From Precursors to Bioactive Cores
The generation of the this compound core is accessible through several robust synthetic strategies. The most prevalent and versatile approach involves a [3+2] cycloaddition reaction, typically starting from a chalcone intermediate.[1][6]
Primary Synthesis Route: The Chalcone-Hydroxylamine Cyclization
The Claisen-Schmidt condensation of 4-methoxyacetophenone with an appropriate aromatic aldehyde yields an α,β-unsaturated ketone, commonly known as a chalcone.[1][7] This chalcone intermediate then undergoes cyclization with hydroxylamine hydrochloride. The reaction proceeds via nucleophilic attack of the hydroxylamine, followed by intramolecular cyclization and dehydration to form the stable aromatic isoxazole ring. This method's reliability and tolerance for a wide range of substituents on the aldehyde precursor make it a workhorse for generating diverse libraries of isoxazole derivatives.[6][8]
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocol: General Synthesis via Chalcone Intermediate
This protocol outlines a representative synthesis of a 3-aryl-5-(4-methoxyphenyl)isoxazole derivative.
Part A: Chalcone Synthesis
-
Reactant Preparation: In a round-bottom flask, dissolve 4-methoxyacetophenone (10 mmol) and a substituted aromatic benzaldehyde (10 mmol) in 30 mL of ethanol with stirring.
-
Catalyst Addition: Slowly add an aqueous solution of sodium hydroxide (20 mmol in 5 mL water) to the mixture.
-
Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The formation of a precipitate often indicates product formation.
-
Isolation: Pour the reaction mixture into crushed ice and acidify with dilute HCl to neutralize excess base.
-
Purification: Filter the precipitated chalcone, wash thoroughly with cold water until the filtrate is neutral, and dry. Recrystallize from ethanol to obtain the pure chalcone intermediate.
Part B: Isoxazole Cyclization
-
Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, dissolve the purified chalcone (5 mmol), hydroxylamine hydrochloride (7.5 mmol), and sodium acetate (7.5 mmol) in 40 mL of absolute ethanol.
-
Reflux: Heat the mixture to reflux and maintain for 6-8 hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Isolation: Pour the concentrated residue into ice-cold water. The solid isoxazole derivative will precipitate.
-
Purification: Filter the product, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like acetone or ethanol.[6]
Anticancer Activity: Targeting Malignant Proliferation
The this compound scaffold is a prominent feature in a vast number of potent anticancer agents.[4][9] These derivatives exert their effects through diverse mechanisms of action, often demonstrating high efficacy against various cancer cell lines.[10][11]
Mechanisms of Action
-
Induction of Apoptosis: A primary mechanism is the triggering of programmed cell death (apoptosis) in cancer cells.[4][10] These compounds can modulate key signaling pathways, activating caspase enzymes (like caspase-3 and -9) that execute the apoptotic cascade.[12]
-
Enzyme Inhibition: Many derivatives function as inhibitors of critical enzymes involved in cancer progression, such as protein kinases, topoisomerase, and carbonic anhydrase.[10][11][13] By blocking the active sites of these enzymes, they disrupt essential cellular processes like signal transduction and DNA replication in tumor cells.
-
Tubulin Polymerization Disruption: Some isoxazole compounds interfere with microtubule dynamics by inhibiting tubulin polymerization.[14][15] This action halts the cell cycle at the G2/M phase, leading to mitotic arrest and subsequent cell death.
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpca.org [ijpca.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. ijrrjournal.com [ijrrjournal.com]
- 8. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 9. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 10. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory properties of an isoxazole derivative - MZO-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benthamscience.com [benthamscience.com]
- 15. Page loading... [guidechem.com]
Exploring the mechanism of action of 5-(4-Methoxyphenyl)isoxazole
Initiating Research on MOA
I'm starting my deep dive into 5-(4-Methoxyphenyl)isoxazole. Google searches are underway to unearth its mechanism of action. I'm focusing on known biological targets, signaling pathways, and any reported effects.
Mapping MOA and Protocols
My research has expanded to encompass the design of a technical guide. I'm prioritizing structuring the document logically. I'll start by defining the compound and its relevance, then dive into molecular interactions and cellular effects. Graphviz will be used for signaling pathway diagrams. I'm focusing on causality and self-validating protocols as I synthesize my findings.
Expanding MOA Investigation
My focus is now on Google searches and analyzing results to pinpoint experimental evidence and consensus on its mechanism. I'm scrutinizing experimental setups and data interpretation closely. I'll summarize quantitative data with tables and then cite everything meticulously, including URLs.
Examining Isoxazole Derivatives
I've begun a focused examination of isoxazole derivatives, including this compound. While the initial search offered a good base, a single, clear mechanism of action for this specific compound remains elusive. The results, however, suggest intriguing areas to explore.
Analyzing Biological Activity Themes
I am now delving into specific biological activity themes. Anticancer research on derivatives focuses on cell lines like PC-3 and MCF-7, though mechanisms are broadly antiproliferative, with a mention of ERα targeting in breast cancer. I also see evidence of anti-inflammatory properties, with carrageenan-induced paw edema models used, though specific mechanisms for this compound remain vague.
Exploring Derivative Activity Spectrum
I'm now expanding the focus to the broader activity spectrum of isoxazole derivatives. The search results point towards various biological effects, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial activities. While specific mechanisms for this compound remain elusive, I've identified anticancer research centered on PC-3 and MCF-7 cell lines with potential ERα targeting. Anti-inflammatory studies use carrageenan-induced paw edema. Neuroprotective studies link it to neuronal death inhibition and enzyme inhibition, alongside broader signalling pathways.
Summarizing Research Findings
I've synthesized my thoughts on the research, recognizing that most studies concern isoxazole derivatives rather than the specific compound. Anticancer effects appear antiproliferative, with potential ERα targeting. Anti-inflammatory actions involve models like carrageenan-induced paw edema. Neuroprotection links to oxidative stress and mitochondrial complex I, alongside enzyme inhibition and signaling pathway involvement. I'm focusing on structuring a logical guide that differentiates general isoxazole properties from the compound's specific findings. I'm now structuring the guide.
The Isoxazole Scaffold in Early-Stage Drug Discovery: A Spotlight on 5-(4-Methoxyphenyl)isoxazole
An In-Depth Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
The isoxazole ring is a privileged five-membered heterocyclic scaffold that serves as a cornerstone in modern medicinal chemistry.[1][2][3] Its unique electronic properties, metabolic stability, and capacity for diverse substitutions have cemented its role in a multitude of clinically approved drugs.[1][4] This guide focuses on a specific, promising derivative: 5-(4-methoxyphenyl)isoxazole. We will dissect its physicochemical profile, provide validated synthetic routes, and explore its known pharmacological landscape, including anticancer, anti-inflammatory, and antioxidant activities. Furthermore, this document offers detailed experimental protocols for in vitro screening, discusses critical structure-activity relationships (SAR), and visualizes key pathways and workflows to empower researchers in leveraging this scaffold for novel therapeutic development.
Introduction: The Value Proposition of the Isoxazole Core
Heterocyclic compounds form the backbone of pharmaceutical sciences, and among them, the isoxazole moiety is a recurring motif in successful drug candidates.[4][5] Characterized by an adjacent nitrogen and oxygen atom within a five-membered aromatic ring, this scaffold is present in drugs ranging from the anti-inflammatory valdecoxib to the antibiotic sulfamethoxazole.[1] The isoxazole ring is not merely a passive linker; its electronic nature and ability to participate in hydrogen bonding and other non-covalent interactions are often crucial for high-affinity binding to biological targets.[6]
This compound emerges as a particularly valuable building block.[7] The methoxy-substituted phenyl ring frequently enhances biological activity, a phenomenon observed across various therapeutic areas.[6] This specific compound serves as both a biologically active agent in its own right and, more importantly, as a versatile intermediate for the synthesis of more complex molecules in drug discovery campaigns.[7][8] This guide provides the foundational knowledge and practical methodologies required to explore its full potential.
Physicochemical and Structural Profile
A thorough understanding of a compound's physical and chemical properties is a prerequisite for any drug discovery program. These parameters influence solubility, permeability, and formulation, which are critical for bioavailability and efficacy.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂ | [9] |
| Molecular Weight | 175.18 g/mol | [9] |
| Appearance | Solid | [9] |
| SMILES | COc1ccc(cc1)-c2ccno2 | [9] |
| InChI Key | KKDKBSQRNCPFCM-UHFFFAOYSA-N | [9] |
Synthesis and Chemical Reactivity
The synthesis of unsymmetrically substituted isoxazoles can be achieved through several reliable methods. One of the most common and versatile approaches involves the cyclization of a chalcone derivative with hydroxylamine.[10] This method provides an unequivocal placement of substituents on the isoxazole ring.
Diagram: General Synthesis Workflow
Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis from a Chalcone Intermediate
This protocol is adapted from established methodologies for isoxazole synthesis.[10]
-
Chalcone Formation (Claisen-Schmidt Condensation):
-
To a stirred solution of 4-methoxyacetophenone (1 equivalent) in ethanol, add an aqueous solution of sodium hydroxide (e.g., 40%).
-
Cool the mixture in an ice bath and slowly add the appropriate aldehyde (e.g., formaldehyde or its equivalent, 1.1 equivalents).
-
Allow the reaction to stir at room temperature for several hours until a precipitate forms. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Rationale: The base deprotonates the α-carbon of the acetophenone, creating an enolate that acts as a nucleophile, attacking the aldehyde carbonyl to form the α,β-unsaturated ketone (chalcone) after dehydration.
-
-
Isoxazole Ring Formation (Cyclization):
-
Suspend the crude chalcone intermediate (1 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) in ethanol or acetic acid.
-
Add a base, such as sodium acetate, to liberate the free hydroxylamine.
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Rationale: Hydroxylamine attacks the carbonyl carbon, followed by an intramolecular cyclization and dehydration, which forms the stable aromatic isoxazole ring.
-
-
Work-up and Purification:
-
After cooling, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or xylene) to yield the pure this compound.[11]
-
Confirm the structure using analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.
-
Pharmacological Landscape
Derivatives of the this compound scaffold have demonstrated a remarkable breadth of biological activities, making them attractive candidates for diverse therapeutic applications.
-
Anticancer Activity: Numerous studies have highlighted the potent antiproliferative effects of isoxazole derivatives against various cancer cell lines.[12] Specifically, derivatives of this compound have shown high efficacy against human prostate cancer (PC-3) and epidermoid carcinoma (A431) cells.[13][14] The mechanism often involves the induction of apoptosis, disruption of tubulin polymerization, or inhibition of key cancer-related enzymes like topoisomerase or histone deacetylases (HDACs).[12]
-
Anti-inflammatory and Analgesic Effects: The isoxazole ring is a key component of COX-2 inhibitors like valdecoxib.[4] It is therefore not surprising that derivatives of this scaffold often exhibit potent anti-inflammatory properties.[15][16] Research suggests that some isoxazole compounds achieve their effect by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins.[17][18]
-
Antioxidant Potential: Several isoxazole derivatives have been identified as potent antioxidants.[19][20] They can scavenge free radicals, such as DPPH, and may exert protective effects against oxidative stress, a key pathological factor in many diseases.[20]
-
Other Activities: The versatility of the isoxazole scaffold extends to antimicrobial, antiviral, antidiabetic, and neuroprotective applications, making it a truly privileged structure in medicinal chemistry.[2][3][6]
Mechanism of Action and Biological Targets
While the precise target can vary based on the substitution pattern, a recurring mechanism for the anticancer and anti-inflammatory effects of isoxazole derivatives is the modulation of key signaling pathways involved in cell proliferation and inflammation.
Diagram: Putative Signaling Pathway Inhibition
Caption: Putative mechanisms of action for isoxazole derivatives.
One prominent target is the Cyclooxygenase-2 (COX-2) enzyme . Overexpressed in many cancers and at sites of inflammation, COX-2 catalyzes the production of prostaglandins, which promote tumor growth and inflammation.[17][18] The planar, aromatic nature of the isoxazole scaffold is well-suited to fit into the active site of COX-2.
In oncology, isoxazole derivatives have been shown to induce apoptosis (programmed cell death). This can occur through the activation of effector caspases, such as caspase-3, -8, and -9, which are key executioners of the apoptotic cascade.[16]
Structure-Activity Relationship (SAR) Insights
Optimizing a hit compound into a lead candidate requires a systematic understanding of its SAR. For the isoxazole scaffold, several key trends have been observed:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring are critical. Electron-donating groups, such as the methoxy group (-OCH₃) in our title compound, often enhance anticancer activity.[6] Conversely, incorporating electron-withdrawing groups like halogens (e.g., -F, -Cl) or trifluoromethyl (-CF₃) can also significantly boost potency, potentially by altering the molecule's electronic profile and improving its binding affinity or pharmacokinetic properties.[13][21]
-
Position of the Phenyl Group: The biological activity can differ significantly depending on whether the substituted phenyl ring is at the 3- or 5-position of the isoxazole core. This highlights the importance of regioselective synthesis to explore chemical space thoroughly.
-
Modifications to the Isoxazole Ring: While less common, direct substitution on the isoxazole ring's carbon atom can also modulate activity and can be a strategy to fine-tune physicochemical properties like solubility.
Experimental Workflows for Screening and Evaluation
A robust and reproducible screening cascade is essential in early-stage drug discovery. The following is a standard workflow for evaluating a compound like this compound for anticancer activity.
Diagram: In Vitro Cytotoxicity Screening Workflow
Caption: Standard workflow for an MTT-based cell viability assay.
Protocol: MTT Cell Viability Assay
This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[13]
-
Cell Culture: Culture human cancer cells (e.g., PC-3 prostate cancer cells) in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Trypsinize confluent cells, count them using a hemocytometer, and seed them into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the stock solution in culture media to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Remove the old media from the cells and add 100 µL of the media containing the compound dilutions. Include "vehicle control" wells (DMSO only) and "untreated control" wells (media only).
-
Incubate the plate for 48-72 hours.
-
Rationale: This step exposes the cells to a range of drug concentrations to determine the dose-dependent effect on viability.
-
-
MTT Addition:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C.
-
Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance (optical density) at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Pharmacokinetic Considerations
While early-stage discovery focuses on potency, preliminary pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) properties are crucial for predicting a compound's success.[18] Isoxazole derivatives generally exhibit good metabolic stability.[4] In silico tools like SwissADME can be used for initial predictions of properties like GI absorption, blood-brain barrier penetration, and potential inhibition of cytochrome P450 (CYP) enzymes.[17] Experimental studies in animal models, such as rats, are necessary to determine key parameters like half-life and bioavailability for lead candidates.[22][23]
Conclusion and Future Perspectives
This compound is a high-value scaffold that stands at the intersection of synthetic accessibility and potent biological activity. Its proven utility in generating compounds with anticancer and anti-inflammatory properties makes it a compelling starting point for new drug discovery programs.[2][3][7]
Future work should focus on expanding the chemical diversity around this core, employing combinatorial chemistry and structure-based drug design to create focused libraries. Investigating novel mechanisms of action and exploring its potential in less-traditional therapeutic areas like neurodegenerative diseases or metabolic disorders could unveil new clinical applications for this versatile and powerful heterocyclic core.
References
-
Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Frontiers In Medicinal Chemistry, Vol. 10. Available at: [Link]
-
Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Synthetic Formal Report. Available at: [Link]
-
Chem-Impex. This compound. Product Information. Available at: [Link]
-
National Institutes of Health (NIH). (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC. Available at: [Link]
-
Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]
-
CSIRO Publishing. (2008). Novel 5-(3-(Substituted)-4,5-dihydroisoxazol-5-yl)-2-methoxyphenyl Derivatives: Synthesis and Anticancer Activity. Australian Journal of Chemistry. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Isoxazole Scaffolds: Building Blocks for Innovation in Science. Available at: [Link]
-
ResearchGate. Structure–activity relationship of isoxazole derivatives. Available at: [Link]
-
A review of isoxazole biological activity and present synthetic techniques. (n.d.). Available at: [Link]
-
Liu, X. H., et al. (2008). Novel 5-(3-(Substituted)-4,5-dihydroisoxazol-5-yl)-2-methoxyphenyl Derivatives: Synthesis and Anticancer Activity. ResearchGate. Available at: [Link]
-
Organic Syntheses. 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Available at: [Link]
-
Yaichkov, I. I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. Available at: [Link]
-
Yamamuro, D., et al. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Bioorganic & Medicinal Chemistry Letters, 25(2), 313-316. Available at: [Link]
-
National Institutes of Health (NIH). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. Available at: [Link]
-
MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Available at: [Link]
-
Taylor & Francis Online. Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. Available at: [Link]
-
Semantic Scholar. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Available at: [Link]
-
ResearchGate. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Available at: [Link]
-
PubMed. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Available at: [Link]
-
Frontiers. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Available at: [Link]
-
ACS Publications. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega. Available at: [Link]
-
ACS Publications. (2025). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Pharmacology & Translational Science. Available at: [Link]
-
Scholars Research Library. Anti-inflammatory evaluation of isoxazole derivatives. Available at: [Link]
-
National Institutes of Health (NIH). (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. PMC. Available at: [Link]
-
National Institutes of Health (NIH). (2018). Isoxazole Derivatives as Regulators of Immune Functions. PMC. Available at: [Link]
-
Liu, X. H., et al. (2008). Novel 5-(3-(Substituted)-4,5-dihydroisoxazol-5-yl)-2-methoxyphenyl Derivatives: Synthesis and Anticancer Activity. Australian Journal of Chemistry, 61(11), 864-869. Available at: [Link]
-
Yaichkov, I. I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. Available at: [Link]
-
PubChem. Isoxazole, 3-(4-methoxyphenyl)-5-phenyl-. Available at: [Link]
-
Mączyński, M., et al. (2016). Anti-inflammatory properties of an isoxazole derivative - MZO-2. Pharmacological Reports, 68(4), 894-902. Available at: [Link]
-
Murtuja, S., et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. Available at: [Link]
-
MDPI. (2022). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. Available at: [Link]
-
Tanaka, S., et al. (1993). Studies on anti-inflammatory agents. V. Synthesis and pharmacological properties of 3-(difluoromethyl)-1-(4-methoxyphenyl)-5- [4-(methylsulfinyl)phenyl]pyrazole and related compounds. Chemical & Pharmaceutical Bulletin, 41(7), 1231-1239. Available at: [Link]
-
Arya, G. C., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. Available at: [Link]
-
Nature. The proposed mechanism for the formation of isoxazole-5-(4H)-one derivatives. Available at: [Link]
-
Zimecki, M., et al. (2016). Anti-inflammatory properties of an isoxazole derivative–MZO-2. Pharmacological Reports, 68(4), 894-902. Available at: [Link]
-
Chemical Review and Letters. (2021). Inhibiting effect of a synthesized organic compound, [3-(4- methoxyphenyl)isoxazole-5-yl]-methanol, on copper in 1 M sulfuric acid solution. Available at: [Link]
-
National Institutes of Health (NIH). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. PMC. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. chemimpex.com [chemimpex.com]
- 8. jk-sci.com [jk-sci.com]
- 9. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. connectsci.au [connectsci.au]
- 14. researchgate.net [researchgate.net]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. Anti-inflammatory properties of an isoxazole derivative - MZO-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 23. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Semantic Scholar [semanticscholar.org]
Anti-inflammatory properties of isoxazole derivatives
An In-Depth Technical Guide to the Anti-inflammatory Properties of Isoxazole Derivatives
Authored by: Gemini, Senior Application Scientist
Introduction: The Isoxazole Scaffold in Modern Medicinal Chemistry
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and structural versatility allow it to serve as a versatile pharmacophore, capable of engaging in a wide array of non-covalent interactions with biological targets.[3] This has led to its incorporation into numerous clinically approved drugs and a vast library of compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][4][5][6]
Prominent examples like the selective COX-2 inhibitor Valdecoxib and the antirheumatic drug Leflunomide highlight the therapeutic success of the isoxazole scaffold.[6][7] Their efficacy stems from the ring's ability to be chemically modified, enabling fine-tuning of a compound's physicochemical properties and biological activity.[2][6] This guide provides an in-depth exploration of the core mechanisms through which isoxazole derivatives exert their anti-inflammatory effects, details the experimental methodologies used to validate these properties, and offers insights for researchers and professionals in drug development.
Core Mechanisms of Anti-inflammatory Action
Isoxazole derivatives employ a multi-pronged approach to mitigate inflammation, targeting key enzymatic and signaling pathways that drive the inflammatory cascade. The primary mechanisms are detailed below.
Dual Inhibition of the Arachidonic Acid Cascade: COX and LOX Enzymes
The metabolism of arachidonic acid is a central process in inflammation, producing pro-inflammatory mediators like prostaglandins and leukotrienes.[8][9] Isoxazole derivatives have been successfully designed to inhibit the key enzymes in this pathway: cyclooxygenases (COX) and lipoxygenases (LOX).[5]
-
Cyclooxygenase (COX) Inhibition: The COX enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins.[10][11] While COX-1 is a constitutive enzyme involved in physiological functions, COX-2 is inducible at sites of inflammation and is a primary target for anti-inflammatory drugs.[12] Many isoxazole-containing compounds, famously the 'coxib' class, are potent and selective inhibitors of COX-2.[3][13] This selectivity is achieved through specific binding interactions with the COX-2 active site, reducing the synthesis of pain- and inflammation-mediating prostaglandins while sparing the gastroprotective functions of COX-1.[13][14]
-
5-Lipoxygenase (5-LOX) Inhibition: The 5-LOX enzyme catalyzes the production of leukotrienes, which are potent chemoattractants and mediators of inflammation, particularly in asthma.[15][16] A growing strategy in drug design is the development of dual COX/LOX inhibitors to achieve a broader anti-inflammatory effect. Several isoxazole derivatives have demonstrated significant inhibitory activity against the 5-LOX pathway, making them attractive candidates for treating a range of inflammatory conditions.[8][15][17]
Caption: Arachidonic Acid Cascade and points of inhibition by isoxazole derivatives.
Modulation of Intracellular Signaling Pathways
Beyond direct enzyme inhibition, isoxazole derivatives regulate key intracellular signaling cascades that control the expression of pro-inflammatory genes.
-
p38 MAP Kinase (MAPK) Inhibition: The p38 MAPK pathway is a critical signaling cascade activated by stress and inflammatory stimuli.[18] Its activation leads to the production of potent pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[19] Isoxazole has been successfully used as a bioisosteric replacement for the imidazole ring found in early p38 MAPK inhibitors, leading to the development of potent derivatives that suppress cytokine release.[20]
Caption: Inhibition of the p38 MAPK signaling pathway by isoxazole derivatives.
-
Nuclear Factor-kappa B (NF-κB) Inhibition: The NF-κB pathway is a master regulator of the immune response, controlling the transcription of hundreds of pro-inflammatory genes.[21][22] In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Inflammatory stimuli trigger the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate gene expression. Isoxazole derivatives have been shown to inhibit NF-κB activation, providing a powerful mechanism for suppressing the inflammatory cascade at a high level of control.[23]
Caption: Suppression of the NF-κB signaling pathway by isoxazole derivatives.
Immunomodulation via Dihydroorotate Dehydrogenase (DHODH) Inhibition
A distinct mechanism is employed by the isoxazole-containing drug Leflunomide.[24] Its active metabolite, Teriflunomide, is an inhibitor of dihydroorotate dehydrogenase (DHODH), a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway.[25][26] Rapidly proliferating cells, such as activated T and B lymphocytes, are highly dependent on this pathway for DNA and RNA synthesis.[25] By inhibiting DHODH, Teriflunomide effectively reduces the proliferation of these key immune cells, thereby dampening the autoimmune response and associated inflammation.[24][25][26] This cytostatic effect is a cornerstone of its efficacy as a Disease-Modifying Antirheumatic Drug (DMARD).[25]
Quantitative Data on Anti-inflammatory Activity
The potency of isoxazole derivatives is quantified through various assays. The following tables summarize representative data from published studies.
Table 1: In Vitro Enzyme Inhibition by Isoxazole Derivatives
| Compound Class/Example | Target Enzyme | IC50 Value (µM) | Source(s) |
|---|---|---|---|
| Substituted Isoxazole (Compound Ic) | COX | 84.03 | [27] |
| Substituted Isoxazole (Compound Ic) | LOX | 96.83 | [27] |
| Isoxazole Derivative (Compound C6) | COX-2 | 0.55 | [28] |
| Isoxazole Derivative (Compound C5) | COX-2 | 0.85 | [28] |
| Isoxazole Derivative (Compound C3) | COX-2 | 0.93 | [28] |
| Isoxazole Derivative (Compound 3) | 5-LOX | 8.47 | [15][17] |
| Isoxazole Derivative (Compound C5) | 5-LOX | 10.48 |[15][17] |
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Compound/Derivative | Dose (mg/kg) | Max. % Inhibition of Edema | Source(s) |
|---|---|---|---|
| Isoxazole Derivative (TPI-7) | 20 | 72.13 | [29] |
| Isoxazole Derivative (TPI-13) | 20 | 70.49 | [29] |
| Isoxazole Derivative (Compound I3) | 10 | 68.42 | [30] |
| Isoxazole Derivative (Compound I5) | 10 | 63.15 | [30] |
| Furoxan Derivative (Compound 14) | - | 59.00 |[31] |
Experimental Protocols for Efficacy Validation
Validating the anti-inflammatory properties of novel isoxazole derivatives requires a systematic approach combining in vitro and in vivo assays. The causality behind these choices is to first establish a direct effect on a molecular target (in vitro) and then confirm efficacy in a complex biological system (in vivo).
Workflow for Evaluating Anti-inflammatory Candidates
Caption: General experimental workflow for identifying lead anti-inflammatory compounds.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
Rationale: This assay directly measures the compound's ability to inhibit the target enzymes responsible for prostaglandin synthesis. It is a critical first step to determine potency and selectivity (COX-2 vs. COX-1).
Methodology (Based on Fluorometric Assay Kit Principles):
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Reconstitute human recombinant COX-1 and COX-2 enzymes according to the supplier's instructions and keep on ice.
-
Prepare a solution of Arachidonic Acid (substrate) and a fluorometric probe (e.g., ADHP) in the assay buffer.
-
Prepare a series of dilutions of the test isoxazole derivative and a reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) in DMSO.
-
-
Assay Procedure:
-
To a 96-well microplate, add 80 µL of the assay buffer.
-
Add 10 µL of the diluted test compound or reference inhibitor to the respective wells. Include a "vehicle control" (DMSO) and a "no enzyme" control.
-
Add 10 µL of the appropriate enzyme solution (COX-1 or COX-2) to all wells except the "no enzyme" control.
-
Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the substrate/probe solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode at 37°C for 5-10 minutes using a microplate reader.
-
Calculate the reaction rate (slope of the fluorescence vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Protocol 2: In Vivo Carrageenan-Induced Paw Edema in Rodents
Rationale: This is a standard and well-characterized model of acute, localized inflammation.[29] It is used to evaluate the in vivo efficacy of a compound after it has undergone absorption, distribution, metabolism, and excretion (ADME). The model mimics the vascular changes and swelling associated with acute inflammation.[29]
Methodology:
-
Animal Acclimatization:
-
Use adult Wistar rats or Swiss albino mice (e.g., 150-200g).
-
Acclimatize animals for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature, free access to food and water).
-
-
Grouping and Dosing:
-
Divide animals into groups (n=6 per group):
-
Administer the respective treatments orally (p.o.) via gavage.
-
-
Induction of Inflammation:
-
One hour after drug administration, inject 0.1 mL of a 1% w/v solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each animal.
-
-
Measurement of Paw Edema:
-
Measure the paw volume immediately before the carrageenan injection (0-hour reading) using a digital plethysmometer. This serves as the baseline.
-
Measure the paw volume again at regular intervals, typically at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the 0-hour volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula:
-
% Inhibition = [(V_c - V_t) / V_c] x 100
-
Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.
-
-
Analyze data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).[32]
-
Conclusion and Future Perspectives
The isoxazole scaffold is a privileged structure in the development of anti-inflammatory agents, demonstrating a remarkable ability to target multiple, distinct nodes within the inflammatory network. From the well-established COX-2 selectivity of the coxibs to the immunomodulatory action of DHODH inhibitors and the regulation of key signaling pathways like NF-κB and p38 MAPK, isoxazole derivatives offer a diverse chemical toolbox for medicinal chemists.[4][7][20]
The ongoing challenge and opportunity lie in designing next-generation derivatives with enhanced potency and improved safety profiles, particularly concerning the gastrointestinal and cardiovascular side effects that can accompany chronic NSAID use.[33] Future research will likely focus on creating multi-target ligands (e.g., dual COX/5-LOX inhibitors) and compounds with novel mechanisms of action to provide safer and more effective treatments for the vast spectrum of inflammatory diseases.[5]
References
-
El-Sayed, M. A.-H., Abdel-Aziz, M., Abdel-Hafez, A.-A. M., & El-Shorbagy, M. A. (2020). Synthesis and biological evaluations of novel isoxazoles and furoxan derivative as anti-inflammatory agents. Bioorganic Chemistry. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Leflunomide?. Patsnap. [Link]
-
European Medicines Agency. (n.d.). annex i summary of product characteristics - Trocoxil, INN-Mavacoxib. European Medicines Agency. [Link]
-
Laufer, S. A., Margutti, S., & Fritz, M. D. (2006). Substituted isoxazoles as potent inhibitors of p38 MAP kinase. ChemMedChem. [Link]
-
European Medicines Agency. (n.d.). 5 - Trocoxil, INN-Mavacoxib. European Medicines Agency. [Link]
-
ResearchGate. (2017). Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. ResearchGate. [Link]
-
Sathish N.K., et al. (2011). Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. Der Pharmacia Lettre. [Link]
-
Jan, B., et al. (2024). In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. PLOS ONE. [Link]
-
ResearchGate. (2024). Structure–activity relationship of isoxazole derivatives. ResearchGate. [Link]
-
Cutolo, M., & Sulli, A. (2014). Leflunomide and teriflunomide: altering the metabolism of pyrimidines for the treatment of autoimmune diseases. Expert Opinion on Drug Metabolism & Toxicology. [Link]
-
Gollapalli Naga Raju, et al. (2016). Green synthesis, antiinflammatory and antimicrobial evaluation of novel isoxazole carboxamide derivatives. Der Pharmacia Lettre. [Link]
-
Habeeb, A. G. (2016). EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. European International Journal of Science and Technology. [Link]
-
PharmGKB. (n.d.). valdecoxib. PharmGKB. [Link]
-
Abid, M., et al. (2015). 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer. Inflammation. [Link]
-
Veterinary Medicines Directorate. (2023). Trocoxil 30 mg chewable tablets for dogs. gov.uk. [Link]
-
Rasayan Journal of Chemistry. (2022). SYNTHESIS AND ANTI-INFLAMMATORY, ANTIOXIDANT STUDIES OF NOVEL CHALCONES-BASED ISOXAZOLE DERIVATIVES. Rasayan Journal of Chemistry. [Link]
-
Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules. [Link]
-
RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]
-
Whirl-Carrillo, M., et al. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and Genomics. [Link]
-
Bar-Or, A., et al. (2013). Teriflunomide and Its Mechanism of Action in Multiple Sclerosis. Drugs. [Link]
-
Michalkiewicz, J., et al. (2019). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Molecules. [Link]
-
Merck Veterinary Manual. (n.d.). Nonsteroidal Anti-inflammatory Drugs in Animals. Merck Veterinary Manual. [Link]
-
ResearchGate. (2024). In vitro 5- LOX anti-inflammatory activity of synthesized isoxazole compounds against montelukast as standard. ResearchGate. [Link]
-
Lees, P., et al. (2014). Pharmacokinetics, pharmacodynamics, toxicology and therapeutics of mavacoxib in the dog: a review. Journal of Veterinary Pharmacology and Therapeutics. [Link]
-
Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. MDPI. [Link]
-
Journal of Pharmaceutical Negative Results. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Pharmaceutical Negative Results. [Link]
-
Al-Warhi, T., et al. (2022). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules. [Link]
-
News-Medical.Net. (n.d.). Celebrex (Celecoxib) Pharmacology. News-Medical.Net. [Link]
-
Jan, B., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry. [Link]
-
Scholars Research Library. (2014). Anti-inflammatory evaluation of isoxazole derivatives. Scholars Research Library. [Link]
-
Miyamoto, S., et al. (2001). The active metabolite of leflunomide, A77 1726, increases proliferation of human synovial fibroblasts in presence of IL-1beta and TNF-alpha. Annals of the Rheumatic Diseases. [Link]
-
Kim, H. Y., et al. (2017). The active metabolite of leflunomide, A77 1726, attenuates inflammatory arthritis in mice with spontaneous arthritis via induction of heme oxygenase-1. Journal of Translational Medicine. [Link]
-
Jan, B., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry. [Link]
-
Jan, B., et al. (2024). In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. PLOS ONE. [Link]
-
Real Life Pharmacology. (2024). Celecoxib Pharmacology. YouTube. [Link]
-
Mason, R. P., & Giles, T. D. (2005). COX‐2 inhibitors and the heart: are all coxibs the same?. Journal of the American College of Cardiology. [Link]
-
The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. (n.d.). e-Century Publishing Corporation. [Link]
-
Al-Warhi, T., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Molecules. [Link]
-
Liu, T., et al. (2018). Discovery of Novel Small-Molecule Inhibitors of NF-κB Signaling With Antiinflammatory and Anticancer Properties. Journal of Medicinal Chemistry. [Link]
-
Liu, Y., et al. (2010). Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. Current Topics in Medicinal Chemistry. [Link]
-
Li, Y., et al. (2022). Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. Molecules. [Link]
-
Kumar, R., et al. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Scientific Reports. [Link]
-
OAText. (n.d.). New scaffolds of inhibitors targeting the DNA binding of NF-κB. OAText. [Link]
-
Gupta, S. C., et al. (2010). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PLOS ONE. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 6. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 7. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckvetmanual.com [merckvetmanual.com]
- 10. ec.europa.eu [ec.europa.eu]
- 11. ec.europa.eu [ec.europa.eu]
- 12. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 13. ClinPGx [clinpgx.org]
- 14. news-medical.net [news-medical.net]
- 15. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer | Semantic Scholar [semanticscholar.org]
- 19. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Substituted isoxazoles as potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Discovery of Novel Small-Molecule Inhibitors of NF-κB Signaling with Antiinflammatory and Anticancer Properties [pubmed.ncbi.nlm.nih.gov]
- 22. oatext.com [oatext.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Leflunomide and teriflunomide: altering the metabolism of pyrimidines for the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. What is the mechanism of Leflunomide? [synapse.patsnap.com]
- 26. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Bot Verification [rasayanjournal.co.in]
- 28. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 29. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 30. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 31. Synthesis and biological evaluations of novel isoxazoles and furoxan derivative as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Anticancer Potential of Novel Isoxazole Compounds
Introduction: The Isoxazole Scaffold as a Privileged Structure in Oncology
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a "privileged structure" in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding have made it a cornerstone in the design of numerous therapeutic agents.[1] In the realm of oncology, the structural versatility of the isoxazole moiety allows it to serve as a versatile pharmacophore, enabling the development of small molecule inhibitors that target the complex and multifactorial nature of cancer.[3] Traditional cancer therapies like chemotherapy often suffer from significant drawbacks, including a lack of selectivity, severe side effects, and the development of drug resistance.[4][5] This has propelled the exploration of novel heterocyclic compounds like isoxazoles, which offer the potential for targeted therapies with improved efficacy and better safety profiles.[3][4][5]
This guide provides a technical overview for researchers and drug development professionals on the anticancer potential of novel isoxazole compounds. It will delve into their primary mechanisms of action, detail the experimental workflows for their preclinical evaluation, explore structure-activity relationships (SAR), and present a forward-looking perspective on this promising class of therapeutic agents.
Section 1: Core Mechanisms of Anticancer Action
Isoxazole derivatives exert their anticancer effects through a variety of mechanisms, often by interacting with key proteins that regulate cell growth, proliferation, and survival.[4][5] Their ability to be chemically modified allows for the fine-tuning of their activity against specific oncogenic targets.
Disruption of Microtubule Dynamics and Cell Cycle Arrest
A primary and well-documented mechanism of action for many isoxazole compounds is the inhibition of tubulin polymerization.[6] Tubulin is the protein subunit of microtubules, which are critical components of the cytoskeleton and the mitotic spindle. By interfering with microtubule dynamics, these compounds disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle, typically in the G2/M phase, and subsequent induction of apoptosis.[1][7]
Several isoxazole derivatives have been shown to bind to the colchicine or taxane binding sites on tubulin.[1][7] For instance, certain novel steroidal A-ring-fused isoxazoles have been demonstrated to stabilize polymerized tubulin in cells, causing a G2/M block.[1][7] This mechanism is particularly relevant as it can circumvent resistance pathways associated with existing taxane-based therapies.[1][7]
Below is a diagram illustrating the impact of isoxazole compounds on the cell cycle.
Caption: Isoxazole-mediated inhibition of tubulin polymerization leads to G2/M cell cycle arrest and apoptosis.
Induction of Apoptosis via Intrinsic and Extrinsic Pathways
Beyond cell cycle arrest, isoxazole derivatives are potent inducers of apoptosis, or programmed cell death.[4][5][8] This is a critical feature for an anticancer agent, as it ensures the selective elimination of malignant cells. The pro-apoptotic activity of these compounds can be triggered through various signaling cascades.
Many isoxazoles modulate the expression of key apoptosis-regulating proteins. For example, they can decrease the levels of anti-apoptotic proteins like Bcl-2 and increase the expression of pro-apoptotic proteins like Bax.[3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-3, a key executioner of apoptosis.[3]
The diagram below outlines the general pathway of apoptosis induction.
Caption: Isoxazoles induce apoptosis by altering the Bax/Bcl-2 ratio, leading to caspase activation.
Inhibition of Protein Kinases and Signaling Pathways
Protein kinases are crucial enzymes that regulate a vast number of cellular processes, and their aberrant activity is a hallmark of many cancers.[9][10] The isoxazole scaffold is an effective template for designing potent kinase inhibitors.[11]
-
VEGFR2 Inhibition: Some isoxazole-based carboxamides and hydrazones have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[12] By inhibiting VEGFR2, these compounds can block angiogenesis, the process by which tumors form new blood vessels to sustain their growth and metastasis.[13]
-
HSP90 Inhibition: Heat shock protein 90 (HSP90) is a molecular chaperone responsible for stabilizing numerous proteins essential for cancer cell survival and proliferation.[14][15] Isoxazole-based compounds, such as NVP-AUY922, have been developed as potent HSP90 inhibitors, leading to the degradation of oncogenic client proteins.[14]
-
Other Kinases: Isoxazole derivatives have also shown inhibitory activity against other kinases like c-Jun N-terminal kinases (JNKs) and Protein Kinase C (PKC), which are involved in stress response and cell signaling pathways often dysregulated in cancer.[11][16]
Section 2: Preclinical Evaluation Workflow
A systematic and rigorous preclinical evaluation is essential to identify and validate promising isoxazole candidates for further development. This process involves a multi-tiered approach, from initial in vitro screening to in vivo efficacy studies.
In Vitro Cytotoxicity Screening
The initial step is to assess the compound's ability to inhibit the growth of cancer cells.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the isoxazole compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Causality Insight: The MTT assay provides a quantitative measure of a compound's cytostatic or cytotoxic effect. A low IC50 value indicates high potency. It is crucial to test against a panel of cancer cell lines and a non-cancerous cell line (e.g., fibroblasts) to assess both the spectrum of activity and preliminary selectivity.[12][17]
Mechanistic Assays
Once a compound shows potent cytotoxicity, the next step is to elucidate its mechanism of action.
Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay
-
Treatment: Treat cancer cells with the isoxazole compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Self-Validation: This assay provides a robust method to quantify apoptosis.[8] A significant increase in the Annexin V positive populations confirms that the compound's cytotoxicity is mediated through apoptosis, a desired mechanism for anticancer drugs.[15][18]
In Vivo Efficacy Studies
Promising candidates from in vitro studies are advanced to in vivo models to assess their efficacy and safety in a living organism.
Protocol: Xenograft Mouse Model
-
Tumor Implantation: Subcutaneously inject human cancer cells (e.g., 1-5 million cells) into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the isoxazole compound via a relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitoring: Monitor tumor volume (measured with calipers) and body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a maximum size), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blot).
-
Analysis: Calculate the tumor growth inhibition (TGI) percentage.
The overall preclinical workflow is depicted below.
Caption: A multi-stage workflow for the preclinical evaluation of novel isoxazole anticancer compounds.
Section 3: Structure-Activity Relationship (SAR) and Data Summary
The anticancer activity of isoxazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring.[19] SAR studies are crucial for optimizing lead compounds to enhance potency and selectivity while minimizing toxicity.[3]
Key SAR Insights:
-
Substitutions on the Isoxazole Ring: The substitution pattern on the isoxazole ring itself is critical. For instance, in some series, 4,5-diarylisoxazoles show greater antimitotic activity than 3,4-diarylisoxazoles.[13]
-
Aryl Group Modifications: When an aryl group is attached to the isoxazole core, its substitution pattern plays a major role. Electron-donating groups like methoxy (-OCH3) or electron-withdrawing groups like halogens (Cl, F) on the phenyl ring can significantly enhance anticancer activity, depending on the specific target.[13][19][20]
-
Hybrid Molecules: Fusing the isoxazole moiety with other known pharmacophores, such as natural products (e.g., curcumin, diosgenin) or other heterocyclic rings, can lead to synergistic effects and enhanced bioactivity.[3][13]
The following table summarizes the activity of representative isoxazole compounds against various cancer cell lines.
| Compound Class | Substituents of Note | Target Cancer Cell Line | Reported IC50 (µM) | Primary Mechanism |
| Steroidal Isoxazoles | A-ring fused isoxazole | Prostate (DU145), Cervix (HeLa) | Single-digit µM | Tubulin Stabilization, G2/M Arrest[1][7] |
| Isoxazole-Chalcones | Methoxy groups on phenyl ring | Prostate (DU145) | ~1.0 | Antimitotic[13][20] |
| 3,5-Disubstituted Isoxazoles | Methyl, methoxy, or chloro groups | Glioblastoma (U87) | 42.8 - 67.6 | Apoptosis Induction[13][20] |
| Isoxazole-Carboxamides | Varied amine substitutions | Leukemia (K-562), Hepatocellular (HepG2) | 0.69 - 0.84 | VEGFR2 Inhibition[12] |
| 3,4-Isoxazolediamides | Modified amino acid motifs | Leukemia (K562) | Nanomolar range | HSP90 Inhibition, Apoptosis[15] |
Conclusion and Future Perspectives
Novel isoxazole compounds represent a highly promising and versatile class of anticancer agents. Their ability to target multiple, validated oncogenic pathways—including microtubule dynamics, apoptosis, and protein kinase signaling—positions them as valuable leads in drug discovery. The synthetic tractability of the isoxazole scaffold allows for extensive chemical modification, facilitating the optimization of potency, selectivity, and pharmacokinetic properties.
Future research should focus on several key areas:
-
Target Selectivity: Designing derivatives with high selectivity for specific kinase isoforms or cancer-specific targets to minimize off-target toxicity.
-
Overcoming Resistance: Evaluating lead compounds in drug-resistant cancer models to identify agents that can overcome existing therapeutic challenges.[1]
-
Combination Therapies: Exploring the synergistic potential of isoxazole compounds when used in combination with standard-of-care chemotherapeutics or immunotherapies.
-
Advanced Drug Delivery: Developing novel formulations or drug delivery systems to improve the bioavailability and tumor-targeting of promising isoxazole candidates.
The continued exploration of the rich chemical space surrounding the isoxazole nucleus holds significant promise for the development of the next generation of targeted anticancer therapies.
References
-
Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]
-
Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882. [Link]
-
Kaur, K., & Jaitak, V. (2021). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. [Link]
-
Nagy, V., et al. (2025). Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. Archiv der Pharmazie. [Link]
-
Das, S., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ResearchGate. [Link]
-
Nagy, V., et al. (2025). Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. PMC - NIH. [Link]
-
Singh, R., et al. (Year unavailable). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. [Link]
-
Kamal, A., et al. (2015). Design and synthesis of pyrazole/isoxazole linked arylcinnamides as tubulin polymerization inhibitors and potential antiproliferative agents. Organic & Biomolecular Chemistry, 13(38), 9648-9664. [Link]
-
Tran, T. H., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. PMC - NIH. [Link]
-
Gambari, R., et al. (2020). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Oncology Letters, 20(4), 1-1. [Link]
-
Girish, Y. R., et al. (2020). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. Molecules, 25(5), 1046. [Link]
-
Gambari, R., et al. (2020). Effects of synthetic isoxazole derivatives on apoptosis of T98G cells. ResearchGate. [Link]
-
Wang, G., et al. (2020). Chemical structures of some tubulin polymerization inhibitors containing. ResearchGate. [Link]
-
Ghorab, M. M., et al. (2021). Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. Bioorganic Chemistry, 116, 105334. [Link]
-
Tran, T. H., et al. (2023). Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. Encyclopedia.pub. [Link]
-
Al-Ostath, A., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PMC - NIH. [Link]
-
van den Hurk, M., et al. (Year unavailable). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Mączyński, M., et al. (2021). Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][4][7][21]triazepine Derivatives and Potential Inhibitors of Protein Kinase C. ACS Omega, 6(1), 101-115. [Link]
-
Chiacchio, U., et al. (2018). Oxazole-Based Compounds As Anticancer Agents. Bentham Science Publisher. [Link]
-
Chiacchio, U., et al. (2018). Oxazole-based compounds as anticancer agents. Semantic Scholar. [Link]
-
Abu Bakr, S. M., et al. (2015). Synthesis and anticancer evaluation of novel isoxazole/pyrazole derivatives. ResearchGate. [Link]
-
Karaman, R. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
-
Liou, J.-P., et al. (2002). Highly potent triazole-based tubulin polymerization inhibitors. Journal of Medicinal Chemistry, 45(12), 2556-2562. [Link]
-
Karaman, R. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society. [Link]
Sources
- 1. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. espublisher.com [espublisher.com]
- 4. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of pyrazole/isoxazole linked arylcinnamides as tubulin polymerization inhibitors and potential antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 10. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][1,2,4]triazepine Derivatives and Potential Inhibitors of Protein Kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. encyclopedia.pub [encyclopedia.pub]
- 21. benthamdirect.com [benthamdirect.com]
Antimicrobial and antifungal activity of isoxazole analogs
An In-Depth Technical Guide
Topic: Antimicrobial and Antifungal Activity of Isoxazole Analogs Audience: Researchers, scientists, and drug development professionals.
Foreword
The escalating crisis of antimicrobial resistance necessitates a continuous search for novel chemical scaffolds that can overcome existing resistance mechanisms. Among the heterocyclic compounds, the isoxazole ring has emerged as a "privileged core structure" in medicinal chemistry.[1][2] Its unique electronic properties, synthetic accessibility, and presence in numerous clinically approved drugs—from β-lactam antibiotics to anti-inflammatory agents—underscore its vast therapeutic potential.[3][4] This guide provides a deep dive into the antimicrobial and antifungal activities of isoxazole analogs, synthesizing current research to offer a comprehensive resource for scientists engaged in the discovery and development of new anti-infective agents. We will explore the critical structure-activity relationships, delve into mechanisms of action, and provide robust, field-proven protocols for the evaluation of these promising compounds.
The Isoxazole Scaffold: A Foundation for Antimicrobial Design
Isoxazole is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms.[4][5] This arrangement results in an electron-rich system with a weak N-O bond, which is a key feature that can be exploited for biological activity and further chemical modification.[3][6] The stability of the isoxazole ring allows for complex functionalization, while its potential for cleavage under specific conditions makes it a versatile synthetic intermediate.[6][7]
The core isoxazole structure serves as the foundation upon which antimicrobial activity is built. Substitutions at the C-3 and C-5 positions are most common and have the most significant impact on biological efficacy.
Figure 1: Basic isoxazole ring with key substitution points (R1, R2).
Many clinically important drugs, such as the antibiotics Cloxacillin, Dicloxacillin, and Sulfamethoxazole, feature the isoxazolyl group, demonstrating its established role in anti-infective therapy.[3][8][9]
Antibacterial Activity of Isoxazole Analogs
Isoxazole derivatives have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative pathogens.[10][11] The versatility of the scaffold allows for the development of compounds that are either bactericidal, killing bacteria directly, or bacteriostatic, inhibiting their growth.[6]
Structure-Activity Relationship (SAR) Insights
The biological activity of isoxazole derivatives is highly dependent on the nature and position of substituents on the core ring and any associated phenyl groups.
-
Influence of Phenyl Ring Substituents: The presence of specific groups on phenyl rings attached to the isoxazole core at the C-3 or C-5 positions is a critical determinant of antibacterial potency.
-
Electron-Withdrawing Groups: Halogen substituents (e.g., -F, -Cl, -Br) on the phenyl ring often enhance antibacterial activity.[12][13] For example, compounds with para-fluoro and para-chloro substituents have shown the most promising activity, potentially by increasing lipophilicity and improving membrane permeability.[13] The presence of nitro and chlorine groups at the C-3 phenyl ring has also been shown to increase efficacy.[10]
-
Electron-Donating Groups: Methoxy (-OCH₃) and dimethylamino groups at the C-5 phenyl ring can also improve antibacterial effects.[10] Specifically, methoxy groups at the 2 and 4 positions of a phenyl ring have been found to confer better activity than when placed at the 3 position.[10][12] A 2,4,6-trimethoxyphenyl ring substitution resulted in a highly potent compound with greater antibacterial activity than the standard drug ciprofloxacin in one study.[12]
-
-
Molecular Hybridization: Combining the isoxazole nucleus with other pharmacologically active moieties is a powerful strategy.
-
Chalcones: Isoxazole-containing chalcones have exhibited superior antibacterial activity compared to their dihydropyrazole derivatives.[12][14]
-
Thiourea Derivatives: Novel urea and thiourea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole have shown inhibitory action against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[3]
-
Mechanisms of Action (MOA)
The mechanism by which isoxazole analogs exert their antibacterial effects varies depending on the overall structure of the molecule.
-
Cell Wall Synthesis Inhibition: A prominent mechanism involves the inhibition of bacterial cell wall synthesis. Isoxazolyl penicillins like Cloxacillin, Oxacillin, and Dicloxacillin are β-lactam antibiotics that function by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[9] This disruption leads to cell lysis and bacterial death.
-
Folate Synthesis Inhibition: Sulfamethoxazole, a sulfonamide antibiotic, acts as a competitive inhibitor of dihydropteroate synthase (DHPS). This enzyme is critical in the bacterial folic acid synthesis pathway. By blocking this pathway, Sulfamethoxazole prevents the synthesis of essential nucleic acids and amino acids, leading to a bacteriostatic effect.[3]
-
Other Potential Mechanisms: For novel isoxazole derivatives, the mechanism is often an area of active investigation. Some compounds are hypothesized to inhibit bacterial cell division through the inhibition of GTPase activity.[15]
Figure 2: Key antibacterial mechanisms of action for isoxazole drugs.
Antifungal Activity of Isoxazole Analogs
The rise of invasive fungal infections, particularly those caused by resistant strains of Candida and Aspergillus, has spurred the search for new antifungal agents. Isoxazole derivatives have emerged as a promising class of compounds, with many exhibiting potent activity against clinically relevant fungal pathogens.[16][17]
Structure-Activity Relationship (SAR) Insights
Similar to their antibacterial counterparts, the antifungal efficacy of isoxazole analogs is dictated by their chemical structure.
-
Halogenation: The introduction of halogen atoms, such as fluorine and chlorine, onto phenyl rings attached to the isoxazole scaffold has been shown to result in brilliant antifungal activity, in some cases superior to the standard drug fluconazole.[12]
-
Dihydropyrazoles: In contrast to the trend observed for antibacterial activity, dihydropyrazole derivatives derived from isoxazole-chalcone precursors have demonstrated remarkable antifungal properties.[8][12][14]
-
Heterocyclic Hybridization: Incorporating other heterocyclic rings, such as thiazole, can enhance anti-Candida activity.[16] This molecular hybridization approach is a key strategy for developing new antifungal leads.[16]
-
Side Chain Length: In certain series, a long alkyl side chain can be unfavorable for antifungal activity, suggesting that steric or lipophilic properties must be carefully optimized.[17]
Mechanisms of Action (MOA)
While the precise mechanisms for many novel isoxazole antifungals are still under investigation, their activity is often attributed to interactions with fungal-specific cellular components.
-
Targeting Fungal-Specific Pathways: The selective activity of some isoxazole derivatives against fungi like Candida albicans suggests a targeted mechanism.[16][18] Likely targets include enzymes involved in the synthesis of ergosterol, a vital component of the fungal cell membrane, or pathways related to fungal cell wall synthesis.[16] This selectivity is highly desirable as it minimizes effects on beneficial microbiota and reduces cytotoxicity to host cells.[18]
-
Biofilm Eradication: A critical challenge in treating fungal infections is the formation of biofilms, which are highly resistant to conventional therapies. Certain isoxazole derivatives have shown a striking capacity to eradicate biofilms formed by Candida, highlighting their potential as powerful anti-biofilm drugs.[16][18]
Table 1: Summary of Biological Activity for Selected Isoxazole Analogs
| Compound Class/Derivative | Target Organism(s) | Activity Metric | Reported Value | Key Structural Features | Reference |
| Isoxazole-Chalcone (Cpd 28) | S. aureus (Gram +) | MIC | 1 µg/mL | 2,4,6-trimethoxyphenyl ring | [12][14] |
| Dihydropyrazole (Cpd 46) | Fungal strains | IC₅₀ | 2 ± 1 µg/mL | Halogen substituents on phenyl ring | [8][12] |
| Dihydropyrazole (Cpd 45) | Fungal strains | IC₅₀ | 2 ± 1 µg/mL | Halogen substituents on phenyl ring | [8][12] |
| Isoxazole-Thiazole (PUB14) | Candida albicans | Selective Antifungal | Active | Thiazole moiety hybridization | [16][18] |
| Isoxazole-Thiophene (PUB17) | Candida albicans | Selective Antifungal | Active | Thiophene moiety hybridization | [16][18] |
| Triazole-Isoxazole (Cpd 5a) | C. parapsilosis, C. albicans | MIC₈₀ | 0.0313 µg/mL | Mono-fluorine on phenyl ring | [19] |
Experimental Protocols for Antimicrobial and Antifungal Screening
The evaluation of novel isoxazole analogs requires standardized and reproducible screening methods. The following protocols describe the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a gold standard for quantifying antimicrobial activity.[17][20]
General Workflow for In Vitro Screening
Figure 3: General workflow for determining Minimum Inhibitory Concentration (MIC).
Protocol 1: Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol is adapted from standard methodologies for determining the MIC of antibacterial agents.[13][20]
Materials:
-
Test isoxazole compounds
-
Sterile 96-well flat-bottom microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Standard antibiotic (e.g., Cloxacillin, Ciprofloxacin)[10][13]
-
DMSO (for stock solution)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Stock Solution Preparation: Dissolve the synthesized isoxazole compounds in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Inoculum Preparation: Culture the bacterial strains overnight in MHB. Dilute the overnight culture in fresh MHB to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Plate Setup: Add 100 µL of sterile MHB to each well of a 96-well plate.
-
Serial Dilution: Add 100 µL of the compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard the final 100 µL from the last well. This creates a gradient of compound concentrations.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Also, run a parallel dilution of a standard antibiotic.
-
Inoculation: Add the prepared bacterial inoculum to each well (except the negative control).
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours.[6]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of bacteria. This can be determined by visual inspection or by reading the optical density (OD) at 600 nm.
Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the National Committee for Clinical Laboratory Standards (NCCLS/CLSI) M27-A reference method for yeasts.[17]
Materials:
-
Test isoxazole compounds
-
Sterile 96-well flat-bottom microtiter plates
-
RPMI-1640 medium, buffered with MOPS
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Standard antifungal (e.g., Fluconazole, Amphotericin B)[12][21]
-
DMSO (for stock solution)
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of the test compounds in DMSO as described for the antibacterial assay.
-
Inoculum Preparation: Grow the yeast strains on a suitable agar medium (e.g., Sabouraud Dextrose Agar). Prepare a cell suspension in sterile saline and adjust the turbidity to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.[17]
-
Plate Setup and Serial Dilution: The setup and serial dilution are performed as described in the antibacterial protocol (steps 3 & 4), but using RPMI-1640 medium instead of MHB.
-
Controls: Include positive (medium + inoculum) and negative (medium only) controls, as well as a standard antifungal control.
-
Inoculation: Add the prepared fungal inoculum to each well (except the negative control).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% or ≥80% depending on the drug and fungus) compared to the positive control.[19]
Future Perspectives and Conclusion
The isoxazole scaffold remains a highly attractive and fruitful starting point for the development of novel anti-infective agents.[3][11] The synthetic tractability of this heterocycle allows for extensive chemical modification, enabling the fine-tuning of antimicrobial potency, selectivity, and pharmacokinetic properties. Future research will likely focus on several key areas:
-
Multi-Targeted Agents: Designing isoxazole hybrids that can interact with multiple biological targets to overcome resistance.[3]
-
Mechanism Deconvolution: Utilizing advanced chemical biology and proteomic approaches to precisely identify the molecular targets of novel, highly active analogs.
-
Combating Biofilms: Further exploration of isoxazole derivatives specifically designed to disrupt and eradicate microbial biofilms, a major cause of persistent and recurrent infections.[15]
References
-
Shaik, A. B., et al. (2020). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. Molecules, 25(5), 1047. [Link]
-
Patel, D. R., et al. (2012). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 4(3), 923-928. [Link]
-
Anila Kumari V S, et al. (2022). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. International Journal of Research and Review, 9(9), 320-336. [Link]
-
Kumar, M. V. S., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of Chemical Reviews, 6(1), 1-20. [Link]
-
Vashisht, H., et al. (2024). Antimicrobial activity of isoxazole derivatives: A brief overview. Vietnam Journal of Chemistry. [Link]
-
Publiczynska, J., et al. (2024). Novel Isoxazole-Based Antifungal Drug Candidates. International Journal of Molecular Sciences, 25(24), 13618. [Link]
-
Gujjarappa, R., et al. (2024). The synthetic and therapeutic expedition of isoxazole and its analogs. ResearchGate. [Link]
-
Publiczynska, J., et al. (2024). Novel Isoxazole-Based Antifungal Drug Candidates. PubMed. [Link]
-
Patel, N. B., et al. (2011). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Scholars Research Library. [Link]
-
National Center for Biotechnology Information (2026). Isoxazole. PubChem Compound Summary for CID 9254. [Link]
-
Szymański, P., et al. (2017). The Isoxazole Ring and Its N-Oxide: A Privileged Core Structure in Neuropsychiatric Therapeutics. PubMed. [Link]
-
Sharma, M., et al. (2022). Synthesis & Evaluation of isoxazole for their antimicrobial activity. IP International Journal of Comprehensive and Advanced Pharmacology. [Link]
-
Pathak, A., & Sharma, N. (2018). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. ResearchGate. [Link]
-
Gujjarappa, R., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. [Link]
-
Palla, A., et al. (2007). Synthesis of new isoxazoles and dihydroisoxazoles and in vitro evaluation of their antifungal activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 551-556. [Link]
-
Various Authors. (2022). Antifungal isoxazole compounds micafungin 7 and azole derivative 8. ResearchGate. [Link]
-
Kumar, S., et al. (2022). Construction of Isoxazole ring: An Overview. Chemistry & Biology Interface. [Link]
-
Shaik, A. B., et al. (2020). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. PubMed. [Link]
-
Various Authors. (2024). Isoxazoles – Antifungal activity. ResearchGate. [Link]
-
Shaik, A. B., et al. (2020). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. PMC. [Link]
-
Wikipedia. (n.d.). Isoxazole. Wikipedia. [Link]
-
Ghiulai, R. M., et al. (2023). In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. Molecules, 28(21), 7434. [Link]
-
Various Authors. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC. [Link]
-
Gujjarappa, R., et al. (2024). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]
-
Liu, B., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. PMC. [Link]
-
Patel, H. R., et al. (2023). Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues. World News of Natural Sciences, 50, 110-120. [Link]
-
Wang, Y., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
Publiczynska, J., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences, 24(3), 2919. [Link]
-
Patel, R., & Chhabaria, M. (2024). Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. Journal of Pharma Insights and Research. [Link]
-
Pathak, A., & Sharma, N. (2018). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. The Scientific Temper. [Link]
-
Laimeche, A., et al. (2025). Design, Synthesis, In Vitro, and In Silico Evaluation of Isoxazole-Isoxazoline Conjugates as Potential Antimicrobial Agents. ACS Omega. [Link]
-
Publiczynska, J., et al. (2023). Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. International Journal of Molecular Sciences, 24(22), 16104. [Link]
-
Dhaduk, M. F., & Joshi, H. S. (2022). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. [Link]
-
Various Authors. (2024). Isoxazole derivatives showing antimicrobial activity (48–60). ResearchGate. [Link]
-
Kumar, M. V. S., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of Chemical Reviews. [Link]
Sources
- 1. The Isoxazole Ring and Its N-Oxide: A Privileged Core Structure in Neuropsychiatric Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpca.org [ijpca.org]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoxazole - Wikipedia [en.wikipedia.org]
- 5. Isoxazole | C3H3NO | CID 9254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. nanobioletters.com [nanobioletters.com]
- 8. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel Isoxazole-Based Antifungal Drug Candidates [mdpi.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Novel Isoxazole-Based Antifungal Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. derpharmachemica.com [derpharmachemica.com]
- 21. Design, Synthesis, In Vitro, and In Silico Evaluation of Isoxazole-Isoxazoline Conjugates as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of the 5-(4-Methoxyphenyl)isoxazole Scaffold in Modern Medicinal Chemistry: An In-depth Technical Guide
Introduction: The Isoxazole Ring System - A Privileged Scaffold in Drug Discovery
The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in the field of medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold." This guide focuses on a particularly promising isoxazole derivative: 5-(4-methoxyphenyl)isoxazole. The presence of the methoxy-substituted phenyl ring at the 5-position provides a crucial handle for synthetic modification and significantly influences the molecule's pharmacokinetic and pharmacodynamic properties. This document will serve as a comprehensive technical resource for researchers, scientists, and drug development professionals, delving into the synthesis, biological activities, and structure-activity relationships of this versatile scaffold. We will explore its applications in oncology and anti-inflammatory drug discovery, providing detailed experimental protocols and mechanistic insights to empower your research endeavors.
Physicochemical Properties and Synthetic Strategies for the this compound Core
A thorough understanding of the core scaffold's properties and synthesis is fundamental to its application in drug discovery.
Physicochemical Characteristics
The this compound core is a solid at room temperature with a melting point in the range of 140-142°C.[2] Spectroscopic analysis is crucial for its characterization. In the 1H NMR spectrum, the methoxy group protons typically appear as a singlet around 3.9 ppm. The aromatic protons of the phenyl ring and the isoxazole ring proton will exhibit characteristic splitting patterns in the aromatic region of the spectrum.[2] The 13C NMR spectrum will show distinct signals for the methoxy carbon, the aromatic carbons, and the carbons of the isoxazole ring.[2]
Synthetic Pathways to the Isoxazole Core
The construction of the this compound scaffold can be achieved through several reliable synthetic routes. One of the most common and versatile methods is the reaction of a chalcone with hydroxylamine hydrochloride.[3] This method offers a straightforward approach to a wide range of substituted isoxazoles.
Diagram of the Synthesis of this compound from a Chalcone Precursor
Caption: General synthetic scheme for the formation of this compound.
Experimental Protocol: Synthesis of this compound from 1-(4-methoxyphenyl)ethan-1-one
This protocol outlines a two-step synthesis of the core scaffold starting from a commercially available ketone.
Step 1: Synthesis of (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (a Chalcone)
-
To a stirred solution of 4-methoxyacetophenone (10 mmol) and benzaldehyde (10 mmol) in ethanol (50 mL), add a 40% aqueous solution of potassium hydroxide (5 mL).
-
Stir the reaction mixture at room temperature for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid, wash with water, and recrystallize from ethanol to afford the pure chalcone.
Step 2: Synthesis of 5-(4-methoxyphenyl)-3-phenylisoxazole
-
A mixture of the synthesized chalcone (10 mmol) and hydroxylamine hydrochloride (15 mmol) in ethanol (30 mL) is prepared.[3]
-
To this mixture, a 40% aqueous solution of potassium hydroxide (5 mL) is added, and the reaction is refluxed for 12 hours.[3]
-
The reaction progress is monitored by TLC.[3]
-
After completion, the reaction mixture is cooled and poured into crushed ice.[3]
-
The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the final product, 5-(4-methoxyphenyl)-3-phenylisoxazole.[3]
Applications in Oncology: A Scaffold for Anticancer Drug Discovery
The this compound scaffold has emerged as a promising platform for the development of novel anticancer agents.[4][5] Derivatives of this core have demonstrated potent cytotoxic activity against a range of cancer cell lines, often through mechanisms that involve the induction of apoptosis and inhibition of key cellular proliferation pathways.[6]
Mechanism of Action in Cancer
Several mechanisms of action have been proposed for the anticancer effects of this compound derivatives. One of the key mechanisms is the induction of apoptosis, or programmed cell death.[6] This is often achieved through the activation of caspase cascades, which are a family of proteases that play a central role in the execution of apoptosis.[7] Another important mechanism is the inhibition of tubulin polymerization.[8] Tubulin is a protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis.[8]
Diagram of a Proposed Anticancer Mechanism of Action
Caption: A simplified pathway illustrating the anticancer mechanism of action.
Structure-Activity Relationship (SAR) Studies
The biological activity of this compound derivatives can be finely tuned by modifying the substituents on the phenyl rings. The following table summarizes the anticancer activity of a series of derivatives against the PC-3 human prostate cancer cell line.
| Compound ID | R1 Substituent (at position 3 of isoxazole) | R2 Substituent (on the 5-phenyl ring) | IC50 (µg/mL) against PC-3 cells |
| 6ah | 4-trifluoromethylbenzoyl | 4-methoxyphenyl | 1.5[4][5] |
| 6ai | 2-fluorobenzoyl | 4-methoxyphenyl | 1.8[4][5] |
| 6ch | 3-trifluoromethyl | 4-methoxyphenyl | Highly Effective[4][5] |
| 6ci | 3-trifluoromethyl | 4-methoxyphenyl | Highly Effective[4][5] |
Data extracted from Liu et al., Aust. J. Chem. 2008, 61, 864–869.[4][5]
The data suggests that the presence of electron-withdrawing groups, such as trifluoromethyl and fluoro, on the substituent at the 3-position of the isoxazole ring enhances the anticancer activity.[4][5]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[9]
-
Cell Seeding: Seed cancer cells (e.g., PC-3) in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours.[10]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[10]
Applications in Anti-Inflammatory Research
Chronic inflammation is a key driver of numerous diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research. The this compound scaffold has demonstrated significant potential in this area.[11][12]
Mechanism of Action in Inflammation
The anti-inflammatory effects of isoxazole derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[13] These enzymes are responsible for the production of prostaglandins and leukotrienes, which are potent inflammatory mediators. By inhibiting COX and LOX, these compounds can effectively reduce the signs of inflammation, such as swelling, pain, and redness.[13]
Diagram of the Anti-inflammatory Mechanism of Action
Sources
- 1. Quantitative structure-activity relationships (QSAR) and molecular modelling in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 4. connectsci.au [connectsci.au]
- 5. researchgate.net [researchgate.net]
- 6. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory properties of an isoxazole derivative - MZO-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones - PMC [pmc.ncbi.nlm.nih.gov]
In silico screening of 5-(4-Methoxyphenyl)isoxazole derivatives
An In-Depth Technical Guide to the In Silico Screening of 5-(4-Methoxyphenyl)isoxazole Derivatives as Potential Therapeutic Agents
This guide provides a comprehensive, technically-grounded framework for the in silico screening of this compound derivatives. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational tools to identify and characterize novel therapeutic candidates. We will move beyond a simple recitation of steps to explain the scientific rationale behind each methodological choice, ensuring a self-validating and robust screening cascade.
The isoxazole moiety is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Specifically, derivatives of this compound have demonstrated notable potential. For instance, studies have revealed their efficacy against human prostate (PC-3) and epidermoid carcinoma (A431) cell lines, pointing towards a promising future in oncology.[4][5]
This guide will use a case-study approach, focusing on the anticancer potential of this scaffold. We will delineate a complete virtual screening workflow, from target identification and preparation to molecular docking, ADMET profiling, and the advanced validation of promising hits through molecular dynamics simulations.
Part 1: Target Identification and Rationale
The success of any screening campaign, virtual or otherwise, hinges on the selection of a relevant biological target. The documented anti-inflammatory and anticancer activities of isoxazole derivatives suggest several potential targets.[6][7] Non-steroidal anti-inflammatory drugs (NSAIDs) often target cyclooxygenase (COX) enzymes, and indeed, some isoxazole-containing compounds are known to be potent COX inhibitors.[8][9][10] Given that COX-2 is upregulated in many cancers and contributes to inflammation-driven tumorigenesis, it represents a highly relevant and well-validated target for this investigation.[11][12]
For the purpose of this guide, we will focus on Cyclooxygenase-2 (COX-2) as our primary target. We will utilize the high-resolution crystal structure of murine COX-2 complexed with a selective inhibitor, available from the Protein Data Bank (PDB).
Target Protein: Cyclooxygenase-2 (COX-2) PDB ID: 1CX2[11][13] Resolution: 3.00 Å[11] Method: X-ray Diffraction[11]
The choice of this specific PDB entry is predicated on its resolution and the presence of a co-crystallized ligand, which helps to define the active site and provides a reference for our docking studies.
Part 2: The In Silico Screening Workflow
Our virtual screening workflow is a multi-stage process designed to progressively filter a library of candidate molecules, enriching for those with the highest probability of being effective, safe, and developable drugs.
Caption: The virtual screening workflow for identifying promising drug candidates.
Step 1: Ligand and Target Preparation
Accurate preparation of both the protein target and the small molecule ligands is a critical prerequisite for meaningful docking results. The principle of "garbage in, garbage out" is particularly salient here.
Protocol 1: Target Protein Preparation (using AutoDock Tools)
-
Fetch the Structure: Download the PDB file for 1CX2 from the RCSB PDB database.
-
Clean the PDB File: Open the file in a molecular viewer like PyMOL or UCSF Chimera. Remove all water molecules and any co-solvents or ions not essential for binding. For 1CX2, which is a dimer, we will select a single chain (e.g., Chain A) for our docking study to simplify the system.
-
Add Hydrogens: Use AutoDock Tools (ADT) to add polar hydrogens to the protein. This is crucial for correctly calculating hydrogen bonds.
-
Compute Charges: Assign Gasteiger charges to the protein atoms. These partial atomic charges are essential for the scoring function to calculate electrostatic interactions.
-
Set Ligand Type: Define the atom types using the AutoDock force field.
-
Save as PDBQT: Save the prepared protein structure in the PDBQT format, which includes the charge and atom type information required by AutoDock Vina.
Protocol 2: Ligand Preparation (using ChemDraw and Open Babel)
-
Generate 2D Structures: Draw the core this compound scaffold and its derivatives using a chemical drawing tool like ChemDraw.
-
Convert to 3D: Convert the 2D structures to 3D SDF or MOL2 files.
-
Energy Minimization: Perform an energy minimization of the 3D structures using a force field like MMFF94. This step ensures that the initial ligand conformation is sterically favorable. Open Babel is an excellent open-source tool for this.
-
obabel ligand.mol2 -O ligand_min.mol2 --gen3d --ff MMFF94
-
-
Prepare for Docking: Use AutoDock Tools to set the ligand's torsion tree, which defines its rotatable bonds, and to assign Gasteiger charges.
-
Save as PDBQT: Save the final ligand structures in the PDBQT format.
Step 2: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. We will use AutoDock Vina, a widely used and validated open-source docking program.
Protocol 3: Molecular Docking with AutoDock Vina
-
Define the Binding Site (Grid Box): The binding site is defined by a "grid box" that encompasses the active site of the target protein. A common strategy is to center this box on the co-crystallized ligand from the original PDB file. For 1CX2, the active site is a long channel. The grid box should be large enough to allow the ligand to move freely within this channel.
-
Create a Configuration File: Create a text file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center coordinates and dimensions of the grid box, and the output file name.
-
Run Vina: Execute the docking simulation from the command line:
-
vina --config conf.txt --log ligand_log.txt
-
-
Analyze Results: Vina will output a PDBQT file containing multiple binding poses (modes) for the ligand, ranked by their predicted binding affinity (in kcal/mol). The more negative the score, the stronger the predicted binding. Analyze the top-scoring poses in a molecular viewer to inspect key interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues.
| Derivative | Docking Score (kcal/mol) | Key Interacting Residues |
| Ligand A | -9.5 | Arg120, Tyr355, Ser530 |
| Ligand B | -9.2 | Arg120, Val523, Ser530 |
| Ligand C | -8.8 | Tyr385, Ser530 |
| Reference (SC-558) | -10.1 | Arg120, Tyr355, His90 |
Note: This data is illustrative. Actual results will vary based on the specific derivatives screened.
Step 3: ADMET Prediction
A compound with high binding affinity is useless if it has poor pharmacokinetic properties or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical filtering step to eliminate compounds that are likely to fail later in development.[14][15]
We will use the SwissADME web server, a free and comprehensive tool for this purpose.[1][13]
Protocol 4: ADMET Profiling with SwissADME
-
Input Structures: Copy and paste the SMILES strings of the top-ranked ligands from the docking study into the SwissADME input field.
-
Run Prediction: Execute the analysis.
-
Evaluate Key Properties: Assess the following parameters for each compound:
-
Lipinski's Rule of Five: A rule of thumb to evaluate drug-likeness. A compound is more likely to be orally bioavailable if it does not violate more than one of the following: Molecular Weight ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10.[11]
-
Gastrointestinal (GI) Absorption: Predicted as High or Low.
-
Blood-Brain Barrier (BBB) Permeation: Yes or No.
-
Cytochrome P450 (CYP) Inhibition: Predicts if the compound is likely to inhibit key drug-metabolizing enzymes (e.g., CYP2D6, CYP3A4), which can lead to drug-drug interactions.
-
PAINS (Pan-Assay Interference Compounds): Alerts for chemical structures known to frequently give false positives in high-throughput screens.
-
| Ligand | MW | LogP | GI Absorption | BBB Permeant | Lipinski Violations | PAINS Alert |
| Ligand A | 450.5 | 4.2 | High | No | 0 | No |
| Ligand B | 480.6 | 5.5 | High | No | 1 | No |
| Ligand C | 510.3 | 4.8 | Low | No | 1 | Yes |
Based on this illustrative data, Ligand A would be prioritized as it shows a good docking score and a favorable ADMET profile. Ligand C would be deprioritized due to low predicted GI absorption and a PAINS alert.
Part 3: Advanced Validation with Molecular Dynamics
While docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a more realistic view by simulating the movement of atoms in the protein-ligand complex over time. This allows us to assess the stability of the binding pose and refine our understanding of the key interactions. We will use GROMACS, a powerful and widely used MD engine.[4][5][16][17]
Caption: Workflow for a protein-ligand molecular dynamics simulation using GROMACS.
Protocol 5: Protein-Ligand MD Simulation with GROMACS
-
System Preparation:
-
Topology Generation: Generate a topology for the protein using the pdb2gmx tool in GROMACS, selecting a force field such as CHARMM36. The ligand topology and parameters must be generated separately, often using a server like CGenFF or SwissParam.[17]
-
Combine Topologies: Merge the protein and ligand topologies into a single system topology file.
-
Define Simulation Box: Place the protein-ligand complex in a simulation box of a defined shape (e.g., cubic).
-
Solvation: Fill the box with water molecules (e.g., TIP3P water model).
-
Adding Ions: Add ions (e.g., Na+ and Cl-) to neutralize the system's charge and mimic a physiological salt concentration.
-
-
Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any steric clashes.
-
Equilibration:
-
NVT Equilibration: Equilibrate the system for a short period (e.g., 1 ns) under constant Number of particles, Volume, and Temperature (NVT) conditions. This allows the solvent to equilibrate around the protein and ligand while they are position-restrained.
-
NPT Equilibration: Equilibrate further (e.g., 5-10 ns) under constant Number of particles, Pressure, and Temperature (NPT) conditions to ensure the system reaches the correct density. Position restraints on the protein and ligand are gradually released.
-
-
Production MD: Run the production simulation for an extended period (e.g., 100-200 ns) with all restraints removed. This generates the trajectory that will be used for analysis.
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD for both suggests the complex is structurally stable.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible and rigid regions of the protein.
-
Hydrogen Bond Analysis: Analyze the persistence of hydrogen bonds between the ligand and protein throughout the simulation. Stable hydrogen bonds observed in the docking pose that are maintained during the MD simulation provide strong evidence for their importance in binding.
-
A successful MD simulation will show the ligand remaining stably bound within the active site throughout the simulation, with key interactions predicted by docking being maintained. This provides a much higher level of confidence in the compound's potential before committing to the time and expense of chemical synthesis and in vitro testing.
Conclusion
This guide has outlined a rigorous, multi-step in silico workflow for the screening of this compound derivatives. By integrating molecular docking for initial hit identification, ADMET profiling for assessing drug-likeness, and molecular dynamics for validating binding stability, researchers can efficiently navigate vast chemical spaces. This computational cascade serves to prioritize candidates with the highest likelihood of success, thereby accelerating the drug discovery pipeline and conserving valuable laboratory resources. The methodologies described herein are not merely a sequence of commands but a logical framework grounded in the principles of medicinal chemistry and biophysics, providing a robust starting point for the development of novel therapeutics.
References
-
Liu, X.-H., Song, B.-A., Bhadury, P. S., Zhu, H.-L., Cui, P., Hou, K.-K., & Xu, H.-L. (2008). Novel 5-(3-(Substituted)-4,5-dihydroisoxazol-5-yl)-2-methoxyphenyl Derivatives: Synthesis and Anticancer Activity. Australian Journal of Chemistry, 61(11), 864. [Link]
-
GROMACS Tutorials by Justin A. Lemkul, Ph.D. - Protein-Ligand Complex. (n.d.). Retrieved from [Link]
-
Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Retrieved from [Link]
-
BioExcel. (2020, July 12). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. Retrieved from [Link]
-
Scripps Research. (n.d.). AutoDock Vina. Retrieved from [Link]
-
Chem-Impex. (n.d.). This compound. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Anti-inflammatory evaluation of isoxazole derivatives. Retrieved from [Link]
-
ACS Publications. (2025, July 14). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Pharmacology & Translational Science. [Link]
-
National Center for Biotechnology Information. (n.d.). 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. Retrieved from [Link]
-
RCSB PDB. (1997, December 24). 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. [Link]
-
RCSB PDB. (2016, April 13). 4UJ1: Protein Kinase A in complex with an Inhibitor. [Link]
-
Llorens, O., Taltavull, I., Llinàs-Brunet, A., & Pujol, E. (2017). Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). Journal of medicinal chemistry, 60(13), 5564–5576. [Link]
-
Swiss Institute of Bioinformatics. (n.d.). SwissADME. Retrieved from [Link]
-
Frontiers. (2023, September 5). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. [Link]
-
Mączyński, M., et al. (2016). Anti-inflammatory properties of an isoxazole derivative - MZO-2. Pharmacological reports : PR, 68(4), 894–902. [Link]
-
RCSB PDB. (2018, January 31). 5W58: Crystal Complex of Cyclooxygenase-2: (S)-ARN-2508 (a dual COX and FAAH inhibitor). [Link]
-
National Institutes of Health. (n.d.). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (2025, September 25). Molecular Docking and ADMET Profiling of Novel Isoxazole-Based Compounds for Cancer Therapy. [Link]
-
RCSB PDB. (2009, November 24). 3KCK: A Novel Chemotype of Kinase Inhibitors. [Link]
-
PubMed. (n.d.). Studies on anti-inflammatory agents. V. Synthesis and pharmacological properties of 3-(difluoromethyl)-1-(4-methoxyphenyl)-5- [4-(methylsulfinyl)phenyl]pyrazole and related compounds. [Link]
-
Cambridge MedChem Consulting. (n.d.). Kinase Inhibitors. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2023, June 7). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. [Link]
-
PubMed Central. (n.d.). Protein kinase–inhibitor database: Structural variability of and inhibitor interactions with the protein kinase P-loop. [Link]
-
Dong, J., et al. (2018). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. Journal of Cheminformatics, 10(1). [Link]
-
Laguado, J. P., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Molecules, 28(2), 753. [Link]
-
RSC Publishing. (n.d.). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. [Link]
-
Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.). Retrieved from [Link]
-
PubMed Central. (2024, November 15). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. [Link]
-
ResearchGate. (2023, June 7). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their. [Link]
-
MDPI. (n.d.). Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Designing, In Silico Screening and Molecular Docking Studies of Some Novel 5-(4-Bromophenyl)-N-Ethyl-1,3,4-Thiadiazol-2-Amine Derivatives Targeting EGFR Kinase. [Link]
-
PubMed. (2024, December 5). Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. [Link]
Sources
- 1. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. connectsci.au [connectsci.au]
- 5. researchgate.net [researchgate.net]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. espublisher.com [espublisher.com]
- 8. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 10. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rcsb.org [rcsb.org]
- 12. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 13. 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558 [ncbi.nlm.nih.gov]
- 14. rcsb.org [rcsb.org]
- 15. researchgate.net [researchgate.net]
- 16. connectsci.au [connectsci.au]
- 17. researchgate.net [researchgate.net]
The Isoxazole Backbone: A Technical Guide to the Agrochemical Applications of 5-(4-Methoxyphenyl)isoxazole
Abstract
The isoxazole scaffold represents a cornerstone in modern agrochemical discovery, offering a versatile template for the development of novel herbicides, fungicides, and insecticides. This technical guide provides an in-depth exploration of the agrochemical applications of a specific, yet representative, member of this class: 5-(4-methoxyphenyl)isoxazole. While public domain data on the specific biological activity of this molecule is nascent, this document serves as a comprehensive resource for researchers by elucidating the known agrochemical potential of the broader isoxazole class. We will delve into the synthetic pathways, potential mechanisms of action, and detailed experimental protocols for screening and evaluation. This guide is intended to empower researchers, scientists, and drug development professionals to unlock the full potential of this compound and its analogues as next-generation crop protection agents.
Introduction: The Prominence of the Isoxazole Moiety in Agrochemistry
The five-membered heterocyclic isoxazole ring is a privileged structure in medicinal and agrochemical science. Its unique electronic and steric properties, including its ability to act as a bioisostere for other functional groups and its susceptibility to metabolic activation, have led to the development of numerous commercial products. In the realm of agriculture, isoxazole derivatives are utilized in the formulation of effective pesticides and herbicides, contributing significantly to enhanced crop protection[1][2][3]. The subject of this guide, this compound, embodies the core structural features that make this class of compounds so compelling for agrochemical research.
The narrative of isoxazole in agriculture is best exemplified by the commercial success of herbicides like isoxaflutole. This compound's journey from discovery to market underscores the power of the isoxazole ring as a pro-herbicide, undergoing in-planta and in-soil conversion to its active form[4]. This principle of metabolic activation is a recurring theme in the design of isoxazole-based agrochemicals and will be a central concept in our exploration of this compound.
This guide will be structured to provide a logical and practical workflow for the agrochemical researcher. We will begin by detailing the synthesis of this compound, followed by an exploration of its potential applications as a herbicide, fungicide, and insecticide. For each application, we will discuss plausible mechanisms of action based on established knowledge of related isoxazole compounds and provide detailed, adaptable protocols for biological evaluation.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be achieved through several established routes. Here, we present a reliable and adaptable protocol based on the reaction of a chalcone precursor with hydroxylamine. This method is advantageous due to the ready availability of starting materials and the generally high yields.
Synthesis Workflow
Caption: General synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Methoxyacetophenone
-
Benzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Hydrochloric acid (HCl)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Step 1: Synthesis of the Chalcone Intermediate (1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one)
-
In a round-bottom flask, dissolve 4-methoxyacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.
-
Slowly add an aqueous solution of sodium hydroxide (2 equivalents) to the stirred mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid, wash with water until neutral, and dry. Recrystallize from ethanol to obtain the pure chalcone intermediate.
Step 2: Cyclization to this compound
-
Dissolve the synthesized chalcone (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydroxylamine hydrochloride (1.5 equivalents) and sodium hydroxide (2 equivalents).
-
Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound[5].
Herbicidal Applications: Targeting Plant-Specific Pathways
Potential Mechanism of Action: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
The most prominent example of an isoxazole herbicide is isoxaflutole. Its mode of action involves the in-planta and in-soil opening of the isoxazole ring to form a diketonitrile derivative, which is the active inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD)[4]. HPPD is a key enzyme in the biosynthesis of plastoquinones and tocopherols. Inhibition of this enzyme leads to a depletion of these essential molecules, resulting in the characteristic bleaching of susceptible plants due to the indirect inhibition of carotenoid biosynthesis.
Caption: Proposed herbicidal mechanism of action via HPPD inhibition.
Experimental Protocol: Primary Herbicidal Screening (Agar Plate Assay)
This protocol provides a rapid and resource-efficient method for the primary screening of the herbicidal potential of this compound.
Materials:
-
This compound
-
Acetone (for stock solution)
-
Agar
-
Murashige and Skoog (MS) basal salt medium
-
Sucrose
-
Seeds of a model plant (e.g., Arabidopsis thaliana or cress)
-
Petri dishes
Protocol:
-
Prepare a stock solution of this compound in acetone.
-
Prepare the agar medium by dissolving MS salts and sucrose in distilled water, then adding agar. Autoclave the medium.
-
While the agar is still molten (around 50°C), add the test compound stock solution to achieve the desired final concentrations (e.g., 1, 10, 100 µM). Also, prepare a solvent control with acetone only.
-
Pour the medium into sterile Petri dishes and allow it to solidify.
-
Sterilize the plant seeds and place them on the surface of the agar.
-
Seal the Petri dishes and place them in a growth chamber with controlled light and temperature.
-
After 7-14 days, assess the herbicidal effects by measuring root length, shoot length, and observing any phenotypic changes such as bleaching or growth inhibition.
Fungicidal Applications: Disrupting Fungal Integrity
Isoxazole derivatives have demonstrated significant potential as antifungal agents. Their mechanisms of action can be diverse, targeting various essential fungal processes.
Potential Mechanism of Action: Disruption of Lipid Homeostasis
Recent studies on trisubstituted isoxazoles have revealed a novel fungicidal mechanism involving the disruption of cellular lipid homeostasis. These compounds can lead to a decrease in early sphingolipid intermediates and fatty acids, with a concurrent increase in lysophospholipids, ultimately compromising fungal cell membrane integrity and leading to cell death[6][7].
Caption: Proposed fungicidal mechanism via disruption of lipid homeostasis.
Experimental Protocol: In Vitro Fungicidal Assay (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a target fungal pathogen.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) (for stock solution)
-
Fungal pathogen (e.g., Fusarium graminearum, Botrytis cinerea)
-
Liquid growth medium (e.g., Potato Dextrose Broth)
-
96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a serial dilution of the compound in the growth medium in a 96-well plate. Include a positive control (a known fungicide), a negative control (medium only), and a solvent control (medium with DMSO).
-
Prepare a standardized inoculum of the fungal pathogen.
-
Add the fungal inoculum to each well of the microtiter plate.
-
Incubate the plate at the optimal growth temperature for the fungus for 48-72 hours.
-
Determine the MIC by visual inspection for the lowest concentration that inhibits fungal growth or by measuring the optical density at 600 nm.
Insecticidal Applications: Targeting the Insect Nervous System
The isoxazole scaffold has also been successfully employed in the development of insecticides. A primary target for many neurotoxic insecticides is the insect's nervous system.
Potential Mechanism of Action: GABA Receptor Antagonism
Some isoxazolol derivatives have been shown to act as competitive antagonists of the insect γ-aminobutyric acid (GABA) receptor[8]. The GABA receptor is a ligand-gated ion channel that, when activated by GABA, mediates inhibitory neurotransmission. Antagonism of this receptor leads to hyperexcitation of the insect's central nervous system, resulting in paralysis and death.
Caption: Proposed insecticidal mechanism via GABA receptor antagonism.
Experimental Protocol: Insecticidal Contact Bioassay
This protocol assesses the contact toxicity of this compound against a target insect pest.
Materials:
-
This compound
-
Acetone (for stock solution)
-
Glass vials or Petri dishes
-
Target insect (e.g., aphids, houseflies)
-
Micropipette
Protocol:
-
Prepare a stock solution of this compound in acetone.
-
Apply a known volume of the test solution to the inner surface of a glass vial or Petri dish and allow the solvent to evaporate, leaving a uniform film of the compound. Prepare a range of concentrations and a solvent-only control.
-
Introduce a known number of insects into each treated container.
-
Provide a food source if the observation period is longer than 24 hours.
-
Record insect mortality at regular intervals (e.g., 24, 48, and 72 hours).
-
Calculate the LC₅₀ (lethal concentration for 50% of the population) using probit analysis.
Data Presentation and Interpretation
For each of the experimental protocols described, it is crucial to present the data in a clear and concise manner. The following tables provide templates for organizing your results.
Table 1: Herbicidal Activity of this compound on Arabidopsis thaliana
| Concentration (µM) | Root Length (mm ± SD) | Shoot Length (mm ± SD) | Phenotype |
| Control (0) | Normal | ||
| 1 | |||
| 10 | |||
| 100 |
Table 2: Fungicidal Activity (MIC) of this compound
| Fungal Species | MIC (µg/mL) |
| Fusarium graminearum | |
| Botrytis cinerea | |
| Rhizoctonia solani |
Table 3: Insecticidal Activity (LC₅₀) of this compound
| Insect Species | LC₅₀ (µg/cm²) at 48h | 95% Confidence Interval |
| Aphis gossypii | ||
| Musca domestica |
Conclusion and Future Directions
This compound stands as a promising, yet underexplored, candidate for agrochemical development. Its structural similarity to known active isoxazole derivatives suggests a high probability of biological activity as a herbicide, fungicide, or insecticide. The key to unlocking its potential lies in systematic screening and a thorough investigation of its mechanism of action.
Future research should focus on:
-
Broad-spectrum screening: Testing this compound against a wide range of commercially relevant plant pathogens, weeds, and insect pests.
-
Mechanism of action studies: Utilizing biochemical and molecular techniques to definitively identify the cellular targets of this compound in each agrochemical application.
-
Quantitative Structure-Activity Relationship (QSAR) studies: Synthesizing and testing analogues of this compound to build predictive models for optimizing its activity and spectrum.
-
Formulation development: Investigating different formulation strategies to enhance the stability, bioavailability, and efficacy of this compound in field conditions.
The protocols and conceptual frameworks presented in this guide provide a solid foundation for initiating such a research program. By leveraging the inherent versatility of the isoxazole scaffold, the agrochemical community can continue to develop innovative and sustainable solutions for global food security.
References
-
Pallett, K. E., Cramp, S. M., Little, J. P., Veerasekaran, P., Crudace, A. J., & Slater, A. E. (2001). Isoxaflutole: the background to its discovery and the basis of its herbicidal properties. Pest Management Science, 57(2), 133–142. [Link]
-
Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Synthetic Formal Report #2. [Link]
-
Dayan, F. E., Duke, S. O., Reddy, K. N., Hamper, B. C., & Leschinsky, K. L. (1997). Effects of Isoxazole Herbicides on Protoporphyrinogen Oxidase and Porphyrin Physiology. Journal of Agricultural and Food Chemistry, 45(3), 967–973. [Link]
-
Zhang, C., Yuan, H., Hu, Y., Li, X., Gao, Y., Ma, Z., & Lei, P. (2023). Structural Diversity Design, Synthesis, and Insecticidal Activity Analysis of Ester-Containing Isoxazoline Derivatives Acting on the GABA Receptor. Journal of Agricultural and Food Chemistry, 71(7), 3184–3191. [Link]
-
Lee, M. J., Brown, J. L., & Cowen, L. E. (2022). The Trisubstituted Isoxazole MMV688766 Exerts Broad-Spectrum Activity against Drug-Resistant Fungal Pathogens through Inhibition of Lipid Homeostasis. mBio, 13(6), e02730-22. [Link]
-
Lee, M. J., Brown, J. L., & Cowen, L. E. (2022). The Trisubstituted Isoxazole MMV688766 Exerts Broad-Spectrum Activity against Drug-Resistant Fungal Pathogens through Inhibition of Lipid Homeostasis. PubMed, 13(6), e0273022. [Link]
- Google Patents. (2001).
-
Ozoe, Y., Asahi, M., Ozoe, F., Nakahira, K., & Mita, T. (2015). 4,5-Substituted 3-Isoxazolols with Insecticidal Activity Act as Competitive Antagonists of Housefly GABA Receptors. Journal of Agricultural and Food Chemistry, 63(26), 6031–6039. [Link]
Sources
- 1. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 2. Rational design, synthesis and structure-activity relationship of novel substituted oxazole isoxazole carboxamides as herbicide safener - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. Isoxaflutole: the background to its discovery and the basis of its herbicidal properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. journals.asm.org [journals.asm.org]
- 7. The Trisubstituted Isoxazole MMV688766 Exerts Broad-Spectrum Activity against Drug-Resistant Fungal Pathogens through Inhibition of Lipid Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchmap.jp [researchmap.jp]
Investigating the electronic properties for material science applications
An In-Depth Technical Guide: Investigating the Electronic Properties for Material Science Applications
Introduction: The Electron as the Arbiter of Material Function
In the landscape of material science, the collective behavior of electrons governs the destiny of a material, dictating its function and potential applications. From the lightning-fast processing in semiconductors to the zero-resistance current in superconductors, the electronic properties are the bedrock upon which modern technology is built. This guide serves as a technical resource for researchers and professionals, providing a synthesized narrative on the theoretical underpinnings, computational modeling, and experimental characterization of electronic properties in materials. Our approach is to not only describe the methodologies but to instill an understanding of the causality behind experimental and computational choices, ensuring a foundation of scientific integrity and practical insight.
Chapter 1: Theoretical Foundations - The Band Theory of Solids
To comprehend the electronic properties of a material, one must first understand how electrons are permitted to exist within it. In an isolated atom, electrons occupy discrete energy levels. However, when atoms are brought together to form a solid, these discrete levels interact and broaden into a series of allowed energy ranges, known as energy bands , separated by forbidden energy ranges, or band gaps .[1][2] This conceptual framework is the essence of the Band Theory of Solids.[1][3]
The key bands of interest are:
-
Valence Band: The highest energy band that is completely filled with electrons at absolute zero temperature.[1]
-
Conduction Band: The lowest energy band that is either empty or partially filled. Electrons in this band are free to move and contribute to electrical conduction.[1]
The magnitude of the band gap (Eg) , the energy difference between the valence and conduction bands, is the primary determinant of a material's intrinsic electrical conductivity.[4]
-
Conductors (Metals): The valence and conduction bands overlap, meaning there is no band gap. Electrons can move freely into the conduction band with minimal energy, resulting in high electrical conductivity.[4]
-
Insulators: A large band gap separates the valence and conduction bands. A significant amount of energy is required to excite an electron across this gap, hence they are poor conductors of electricity.[4]
-
Semiconductors: Possess a small, finite band gap. Thermal energy or other excitations can be sufficient to promote electrons to the conduction band, allowing for controlled conductivity.[4][5] This tunability is the cornerstone of modern electronics.[6][7]
Caption: Energy band structures for conductors, semiconductors, and insulators.
Chapter 2: Computational Modeling - Density Functional Theory (DFT)
Before committing to costly and time-consuming synthesis and experimentation, computational methods provide an invaluable predictive tool. Density Functional Theory (DFT) is the quantum mechanical modeling workhorse for investigating the electronic structure of many-body systems.[8][9] Instead of tackling the complex many-electron wavefunction, DFT is founded on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are uniquely determined by its electron density, n(r), a function of only three spatial coordinates.[10][11][12]
This simplification makes it computationally feasible to calculate properties for complex materials.[12] The practical application of DFT is typically achieved through the Kohn-Sham approach, which maps the interacting electron system onto a fictitious system of non-interacting electrons that yield the same electron density.[11]
What can DFT calculate?
-
Electronic Band Structure & Band Gaps
-
Density of States (DOS)
-
Charge Distribution and Transfer
-
Structural Properties (Lattice Parameters)
-
Magnetic and Optical Properties
Workflow for a Standard DFT Calculation:
Sources
- 1. Band theory | Definition, Explanation, & Facts | Britannica [britannica.com]
- 2. byjus.com [byjus.com]
- 3. kdkce.edu.in [kdkce.edu.in]
- 4. Band Theory for Solids [hyperphysics.phy-astr.gsu.edu]
- 5. Semiconductors: Types, Properties, and Applications| Vedantu [vedantu.com]
- 6. Semiconductors - definition, types and applications in technology | PCC [products.pcc.eu]
- 7. Semiconductor - Wikipedia [en.wikipedia.org]
- 8. Density functional theory - Wikipedia [en.wikipedia.org]
- 9. Density functional theory across chemistry, physics and biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Electronic Structure: Density Functional Theory — | QuantumATKX-2025.06 Documentation [docs.quantumatk.com]
- 12. www-old.mpi-halle.mpg.de [www-old.mpi-halle.mpg.de]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-(4-Methoxyphenyl)isoxazole
Abstract
This document provides a comprehensive guide for the synthesis of 5-(4-Methoxyphenyl)isoxazole, a key heterocyclic scaffold with significant applications in pharmaceutical development, agrochemicals, and material science.[1][2] We present a detailed, field-proven protocol based on the robust and widely adopted two-step synthesis from a chalcone intermediate. This method is chosen for its reliability, scalability, and the accessibility of its starting materials. Additionally, we will discuss the mechanistic underpinnings of the key reaction steps and provide insights into troubleshooting and optimization. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and well-validated methodology for the preparation of this important isoxazole derivative.
Introduction: The Significance of the Isoxazole Moiety
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in medicinal chemistry, found in a variety of FDA-approved drugs such as the anti-inflammatory agent parecoxib and the antibiotic sulfamethoxazole.[3] The isoxazole core imparts favorable physicochemical properties, including metabolic stability and the ability to engage in various non-covalent interactions like hydrogen bonding and π–π stacking.[4] Specifically, this compound serves as a crucial building block for more complex molecules, with applications ranging from anti-inflammatory and analgesic agents to novel electronic materials.[1][2]
The synthesis of isoxazoles can be approached through several strategic disconnections. The most common methods include the cyclocondensation of 1,3-dicarbonyl compounds with hydroxylamine (the Claisen isoxazole synthesis), and the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.[3][4][5] The protocol detailed herein proceeds via the cyclization of an α,β-unsaturated ketone (chalcone), a reliable and high-yielding approach.[6][7]
Synthetic Strategy: From Chalcone to Isoxazole
Our chosen synthetic route is a two-step process, beginning with the Claisen-Schmidt condensation to form the chalcone intermediate, followed by a cyclization reaction with hydroxylamine hydrochloride to yield the final isoxazole product. This strategy offers excellent control over the final substitution pattern of the isoxazole ring.
Overall Reaction Scheme
Figure 1: Overall two-step synthesis of this compound.
Experimental Protocols
Materials and Reagents
| Reagent | Purity | Supplier | CAS Number |
| 4-Methoxyacetophenone | ≥98% | Sigma-Aldrich | 100-06-1 |
| Benzaldehyde | ≥99% | Acros Organics | 100-52-7 |
| Sodium Hydroxide (NaOH) | ≥97%, pellets | Fisher Scientific | 1310-73-2 |
| Ethanol (EtOH) | 200 proof, absolute | Decon Labs | 64-17-5 |
| Hydroxylamine Hydrochloride | 99% | Alfa Aesar | 5470-11-1 |
| Potassium Hydroxide (KOH) | ≥85%, pellets | J.T. Baker | 1310-58-3 |
| Diethyl Ether | ACS grade | VWR Chemicals | 60-29-7 |
| Anhydrous Sodium Sulfate | ACS grade | EMD Millipore | 7757-82-6 |
| n-Hexane | HPLC grade | Honeywell | 110-54-3 |
| Ethyl Acetate | HPLC grade | Spectrum | 141-78-6 |
Step 1: Synthesis of 1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone)
This procedure is based on the well-established Claisen-Schmidt condensation reaction.[6]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyacetophenone (10.0 g, 66.6 mmol, 1.0 eq.) and benzaldehyde (6.7 mL, 66.6 mmol, 1.0 eq.) in 100 mL of ethanol. Stir the mixture at room temperature until all solids have dissolved.
-
Base Addition: Prepare a solution of sodium hydroxide (4.0 g, 100 mmol) in 40 mL of water. Add this aqueous NaOH solution dropwise to the stirred ethanolic solution over a period of 20-30 minutes. A yellow precipitate will begin to form.
-
Reaction: Continue stirring the reaction mixture at room temperature for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.
-
Workup and Isolation: Pour the reaction mixture into a beaker containing 400 mL of crushed ice and water. Acidify the mixture to a pH of ~5-6 with dilute hydrochloric acid. The yellow solid will precipitate out more completely.
-
Purification: Collect the crude chalcone by vacuum filtration, washing the solid with copious amounts of cold water until the filtrate is neutral. Recrystallize the crude product from ethanol to afford bright yellow crystals. Dry the purified product in a vacuum oven.
-
Expected Yield: 80-90%
-
Melting Point: 72-74 °C
Step 2: Synthesis of this compound
This step involves the cyclization of the chalcone intermediate with hydroxylamine hydrochloride in a basic medium.[7]
-
Reaction Setup: To a 250 mL round-bottom flask fitted with a reflux condenser and a magnetic stir bar, add the synthesized chalcone (10.0 g, 42.0 mmol, 1.0 eq.), hydroxylamine hydrochloride (4.38 g, 63.0 mmol, 1.5 eq.), and 120 mL of ethanol.
-
Base Addition: Add a solution of potassium hydroxide (4.7 g, 84.0 mmol) in 10 mL of water to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain reflux for 8-12 hours. The reaction should be monitored by TLC (4:1 hexane:ethyl acetate) until the chalcone starting material is no longer visible.
-
Workup and Isolation: After cooling to room temperature, pour the reaction mixture into 500 mL of crushed ice and water. A solid precipitate will form.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 100 mL). Combine the organic layers and wash with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Mechanistic Insights
A thorough understanding of the reaction mechanisms is crucial for troubleshooting and optimization.
Claisen-Schmidt Condensation Mechanism
Figure 2: Mechanism of the Claisen-Schmidt condensation.
Isoxazole Ring Formation
The cyclization of the chalcone with hydroxylamine proceeds through a series of steps involving nucleophilic attack and subsequent dehydration to form the stable aromatic isoxazole ring.
Figure 3: Mechanism of isoxazole formation from a chalcone.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 (Chalcone) | Incomplete reaction; side reactions (e.g., Cannizzaro reaction of benzaldehyde). | Ensure dropwise addition of NaOH to control the temperature. Monitor the reaction closely with TLC to determine the optimal reaction time. Recrystallization from a minimal amount of hot ethanol is key for high purity and recovery. |
| Formation of oily product in Step 1 | Impurities or incorrect pH during workup. | Ensure the mixture is adequately acidified to precipitate the product fully. Thorough washing with cold water is essential. If an oil persists, try triturating with a small amount of cold ethanol or hexane. |
| Low yield in Step 2 (Isoxazole) | Incomplete reaction or decomposition of the product. | Ensure the reflux is maintained for the recommended time. Monitor by TLC. A stronger base or a different solvent system could be explored, but the described conditions are generally robust.[6] |
| Difficulty in purification of isoxazole | Presence of unreacted chalcone or other byproducts. | Column chromatography is the most effective method for purification. A careful selection of the eluent system (starting with non-polar solvents like hexane and gradually increasing the polarity with ethyl acetate) is crucial. |
Conclusion
The protocol detailed in this application note provides a reliable and efficient method for the synthesis of this compound. By following the step-by-step procedures and understanding the underlying chemical principles, researchers can confidently prepare this valuable compound for a wide range of applications in chemical and pharmaceutical research. The use of readily available starting materials and straightforward reaction conditions makes this synthesis amenable to both small-scale laboratory work and larger-scale production.
References
-
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. Available at: [Link]
-
Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. National Center for Biotechnology Information. Available at: [Link]
-
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. National Center for Biotechnology Information. Available at: [Link]
-
Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Organic Syntheses. Available at: [Link]
-
The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. Available at: [Link]
-
Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. ResearchGate. Available at: [Link]
-
Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry. Available at: [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs. National Center for Biotechnology Information. Available at: [Link]
-
3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. National Center for Biotechnology Information. Available at: [Link]
-
Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Taylor & Francis Online. Available at: [Link]
-
Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). ACS Publications. Available at: [Link]
-
The Syntheses, Characterization and Crystal Structures of a Series of Heterocyclic β-Diketones and Their Isoxazole Compounds. Bentham Science. Available at: [Link]
-
Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. National Center for Biotechnology Information. Available at: [Link]
-
SYNTHESIS AND ANTI-INFLAMMATORY, ANTIOXIDANT STUDIES OF NOVEL CHALCONES-BASED ISOXAZOLE DERIVATIVES. Rasayan Journal of Chemistry. Available at: [Link]
-
Cyclization of Chalcones (I) to Isoxazole and Pyrazole Derivatives. ResearchGate. Available at: [Link]
-
Isoxazole, 3-(4-methoxyphenyl)-5-phenyl-. PubChem. Available at: [Link]
-
Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. Available at: [Link]
-
Copper-Mediated Oxysulfonylation of Alkenyl Oximes with Sodium Sulfinates: A Facile Synthesis of Isoxazolines Featuring a Sulfone Substituent. Royal Society of Chemistry. Available at: [Link]
-
An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. Connect Journals. Available at: [Link]
- Process for preparing isoxazole compounds. Google Patents.
-
Inhibiting effect of a synthesized organic compound, [3-(4- methoxyphenyl)isoxazole-5-yl]-methanol, on copper in 1 M sulfuric ac. Chemical Review and Letters. Available at: [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoxazole synthesis [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition: Mechanisms, Protocols, and Applications in Drug Discovery
An Application Guide for Researchers
Introduction
The isoxazole ring system is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents due to its unique electronic properties, metabolic stability, and ability to engage in critical hydrogen bonding interactions.[1][2][3][4] These five-membered aromatic heterocycles exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[2][5][6][7] The most robust and versatile method for constructing the isoxazole scaffold is the [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile, a classic example of a 1,3-dipolar cycloaddition.[1][8][9]
This application note provides an in-depth guide for researchers and drug development professionals on the synthesis of isoxazoles using this powerful transformation. We will delve into the underlying reaction mechanism, explore the critical step of in situ nitrile oxide generation, provide detailed experimental protocols, and discuss the reaction's significance in the context of pharmaceutical development.
Part 1: The Mechanism and Theory of 1,3-Dipolar Cycloaddition
The synthesis of isoxazoles from nitrile oxides and alkynes is a type of Huisgen 1,3-dipolar cycloaddition.[8][9][10] This reaction is a concerted, pericyclic process involving the 4 π-electrons of the 1,3-dipole (the nitrile oxide) and the 2 π-electrons of the dipolarophile (the alkyne or alkene).[1][9] The reaction proceeds through a cyclic, six-electron transition state, leading to a five-membered heterocyclic ring with high stereospecificity and often predictable regioselectivity.[8]
1.1 The Reactants
-
The 1,3-Dipole: Nitrile Oxide (R-C≡N⁺-O⁻): This is a reactive intermediate that possesses a linear structure. The central nitrogen atom is positively charged, while the terminal oxygen and carbon atoms bear partial negative charges, allowing it to react with electron-deficient or electron-rich systems. Due to their propensity to dimerize into furoxans, nitrile oxides are almost always generated in situ for the cycloaddition reaction.[11]
-
The Dipolarophile: For the synthesis of isoxazoles, the dipolarophile is typically an alkyne (either terminal or internal).[8] The reaction with an alkene yields an isoxazoline, which can subsequently be oxidized to the corresponding isoxazole. The electronic nature of the substituents on the alkyne influences the reaction rate and regioselectivity.
1.2 Regioselectivity
The reaction of a nitrile oxide with an unsymmetrical alkyne can theoretically yield two regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazole. Under typical thermal conditions, the reaction is highly regioselective, predominantly forming the 3,5-disubstituted isomer.[12][13] This selectivity is governed by a combination of steric and electronic factors, which can be rationalized by Frontier Molecular Orbital (FMO) theory. The dominant interaction is usually between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.
Caption: General Mechanism of the Huisgen 1,3-Dipolar Cycloaddition.
Part 2: Generation of Nitrile Oxides for Cycloaddition
The success of the isoxazole synthesis hinges on the efficient generation of the nitrile oxide intermediate. Several methods have been developed, with the choice often depending on substrate compatibility, desired reaction conditions, and scalability.
2.1 Dehydrohalogenation of Hydroximoyl Chlorides (The Classic Method)
This is a well-established, two-step procedure. First, an aldoxime is converted to a hydroximoyl chloride using an electrophilic chlorine source. Second, the hydroximoyl chloride is treated with a non-nucleophilic base (e.g., triethylamine) to eliminate HCl, generating the nitrile oxide in situ.
-
Step 1 (Chlorination): Common chlorinating agents include N-Chlorosuccinimide (NCS) or chlorine gas.
-
Step 2 (Elimination): The addition of a base in the presence of the dipolarophile initiates the cycloaddition.
2.2 Direct Oxidation of Aldoximes
More modern and often "greener" methods bypass the isolation of the hydroximoyl chloride by directly oxidizing the parent aldoxime.[14][15] These protocols are frequently one-pot procedures, offering significant operational simplicity.
-
Sodium Hypochlorite (NaOCl): Commercially available bleach is an inexpensive and effective oxidant for this transformation. The reaction is typically run in a biphasic system (e.g., DCM/water).[1][12]
-
Oxone®/NaCl System: This combination provides a green and efficient method for generating nitrile oxides from a broad scope of aldoximes, including aliphatic and aromatic variants.[14][15][16] The active oxidant is believed to be hypochlorous acid (HOCl) generated in situ.
-
Hypervalent Iodine Reagents: Reagents like tert-butyl hypoiodite (t-BuOI), generated from t-BuOCl and NaI, offer a mild and efficient way to produce nitrile oxides for cycloaddition.[17]
Caption: Key Pathways for the In Situ Generation of Nitrile Oxides.
Part 3: Experimental Application Notes & Protocols
As a self-validating system, the following protocols include detailed steps, safety considerations, and troubleshooting guides to ensure reproducibility and success.
Protocol 1: One-Pot Isoxazole Synthesis via Oxidation of an Aldoxime with Sodium Hypochlorite (Bleach)
Principle: This protocol describes the direct, one-pot synthesis of a 3,5-disubstituted isoxazole from an aromatic aldoxime and a terminal alkyne using common household bleach as the oxidant in a biphasic system. The nitrile oxide is generated in situ and immediately trapped by the alkyne.[1][12]
Materials & Reagents
| Reagent/Material | Purpose | Supplier Example |
| Benzaldehyde oxime | Nitrile Oxide Precursor | Sigma-Aldrich |
| Phenylacetylene | Dipolarophile | Alfa Aesar |
| Dichloromethane (DCM) | Organic Solvent | Fisher Scientific |
| Sodium Hypochlorite (NaOCl) | Oxidant (6% aq. solution) | Commercial Bleach |
| Saturated NaCl solution | Aqueous Wash (Brine) | Lab Prepared |
| Anhydrous Na₂SO₄ or MgSO₄ | Drying Agent | VWR |
| Magnetic Stirrer & Stir Bar | Agitation | --- |
| Separatory Funnel | Extraction | --- |
| Rotary Evaporator | Solvent Removal | --- |
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde oxime (e.g., 1.21 g, 10.0 mmol, 1.0 equiv) and phenylacetylene (e.g., 1.12 g, 11.0 mmol, 1.1 equiv).
-
Solvent Addition: Dissolve the starting materials in dichloromethane (DCM, 20 mL).
-
Initiation of Oxidation: Begin vigorous stirring to ensure efficient mixing between the organic and aqueous phases. Slowly add a 6% aqueous solution of sodium hypochlorite (e.g., 20 mL) to the reaction mixture over 15-20 minutes using a dropping funnel. An ice bath can be used to control any initial exotherm.
-
Reaction Monitoring: Allow the biphasic mixture to stir vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by spotting the organic layer and observing the consumption of the starting materials.
-
Workup - Phase Separation: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the layers and collect the bottom organic (DCM) layer.
-
Workup - Extraction: Extract the aqueous layer with additional DCM (2 x 15 mL) to recover any dissolved product.
-
Workup - Washing & Drying: Combine all organic extracts and wash them sequentially with deionized water (20 mL) and then saturated brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and collect the filtrate.
-
Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The crude residue can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure 3,5-diphenylisoxazole.
Troubleshooting Guide
| Issue | Probable Cause | Suggested Solution |
| Low Conversion | Inefficient mixing; Decomposed bleach | Increase stirring speed. Use fresh, recently purchased bleach. |
| Furoxan Dimer Formation | Slow trapping by alkyne | Add the bleach solution more slowly. Ensure the alkyne is present from the start. |
| Difficult Phase Separation | Emulsion formation | Add a small amount of brine to the separatory funnel to help break the emulsion. |
Protocol 2: Green Synthesis of Isoxazoles Using an Oxone®/NaCl System
Principle: This protocol leverages an environmentally benign system for the in situ generation of nitrile oxides from aldoximes.[14][16] Oxone®, in the presence of sodium chloride, oxidizes the aldoxime efficiently in an aqueous medium, minimizing the use of organic solvents.
Materials & Reagents
| Reagent/Material | Purpose | Supplier Example |
| 4-Methoxybenzaldehyde oxime | Nitrile Oxide Precursor | TCI Chemicals |
| Propargyl alcohol | Dipolarophile | Sigma-Aldrich |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Oxidant | Acros Organics |
| Sodium Chloride (NaCl) | Co-reagent | Fisher Scientific |
| Acetonitrile (MeCN) & Water | Solvent System | VWR |
| Ethyl Acetate (EtOAc) | Extraction Solvent | LabChem |
| Anhydrous MgSO₄ | Drying Agent | VWR |
Step-by-Step Methodology:
-
Reaction Setup: In a 50 mL round-bottom flask, combine the aldoxime (e.g., 4-methoxybenzaldehyde oxime, 1.0 mmol, 1.0 equiv), the alkyne (e.g., propargyl alcohol, 1.2 mmol, 1.2 equiv), and sodium chloride (NaCl, 2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add a 1:1 mixture of acetonitrile and water (10 mL) to the flask. Stir the mixture until the solids are mostly dissolved.
-
Oxidant Addition: In a single portion, add Oxone® (1.5 mmol, 1.5 equiv) to the stirring solution at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature for 3-6 hours. Monitor the reaction's completion by TLC analysis.
-
Workup - Quenching: Upon completion, add water (15 mL) to the reaction mixture.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3 x 15 mL).
-
Workup - Washing & Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter the drying agent and concentrate the filtrate using a rotary evaporator. Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired isoxazole.
Causality Behind Experimental Choices:
-
Use of NaCl with Oxone®: The chloride ion is oxidized by Oxone® in situ to generate a mild chlorinating species (like HOCl), which then converts the aldoxime to the nitrile oxide without the need for harsh reagents.[1]
-
Aqueous Solvent System: The use of water aligns with the principles of green chemistry and is enabled by the high reactivity of the Oxone® system. Acetonitrile is used as a co-solvent to aid the solubility of the organic starting materials.
Part 4: Significance and Application in Drug Discovery
The isoxazole moiety is considered a "privileged scaffold" in medicinal chemistry.[1] Its stability and ability to act as a bioisosteric replacement for other functional groups (like esters or amides) make it highly valuable in drug design.[2] The 1,3-dipolar cycloaddition provides a direct and modular route to access vast libraries of substituted isoxazoles for screening.
Examples of Isoxazole-Containing Drugs:
| Drug Name | Therapeutic Class | Significance of Isoxazole Ring |
| Sulfamethoxazole | Antibiotic | Essential for antibacterial activity, mimics para-aminobenzoic acid (PABA). |
| Leflunomide | Immunosuppressant | The isoxazole ring is metabolically opened in vivo to form the active drug. |
| Valdecoxib (Withdrawn) | COX-2 Inhibitor | The isoxazole core was key for selective binding to the COX-2 enzyme. |
The synthetic accessibility via the methods described herein allows medicinal chemists to rapidly synthesize analogues, exploring structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[3][5] Emerging trends include the development of catalytic, asymmetric 1,3-dipolar cycloadditions to access chiral isoxazolines, further expanding the chemical space available for drug discovery.[11][18]
References
-
Jung, J. C., & Park, O. S. (2009). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molecules, 14(1), 163-171. Available at: [Link]
-
Ahmad, I., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(3), 678. Available at: [Link]
-
Kumar, R., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmacy and Pharmaceutical Sciences, 11(8), 654-681. Available at: [Link]
-
Le, C. M., et al. (2017). Visible-light-mediated generation of nitrile oxides for the photoredox synthesis of isoxazolines and isoxazoles. Chemical Communications, 53(50), 6752-6755. Available at: [Link]
-
Wang, Z., et al. (2019). Asymmetric Synthesis of Spiro[isoxazolin-3,3′-oxindoles] via the Catalytic 1,3-Dipolar Cycloaddition Reaction of Nitrile Oxides. The Journal of Organic Chemistry, 84(15), 9469-9477. Available at: [Link]
-
Sharma, P., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules, 29(3), 701. Available at: [Link]
-
Popov, A. V., et al. (2023). Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. Molecules, 28(15), 5708. Available at: [Link]
-
Martis, G. J., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 14(1), 1-25. Available at: [Link]
-
Organic Chemistry Portal. Isoxazole synthesis. Available at: [Link]
-
Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34237-34261. Available at: [Link]
-
Synthesis of Novel Isoxazole by Click Chemistry Approach. E-RESEARCHCO. Available at: [Link]
-
Ferreira, C. L., et al. (2015). Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). Inorganic Chemistry, 54(21), 10544-10553. Available at: [Link]
-
Minakata, S., et al. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 13(11), 2962-2965. Available at: [Link]
-
Lee, S. H., & Kim, Y. (2019). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters, 21(1), 315-319. Available at: [Link]
-
Lee, S. H., & Kim, Y. (2019). In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. PubMed, 30575390. Available at: [Link]
-
Martis, G. J., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. National Institutes of Health, PMC10943482. Available at: [Link]
-
Sharma, A., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. National Institutes of Health, PMC5465842. Available at: [Link]
-
Martis, G. J., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. Available at: [Link]
-
Jung, J. C., & Park, O. S. (2009). In situ generation of a nitrile oxide from aldoxime 5, which engaged in a 1,3-dipolar [3 + 2] cycloaddition... ResearchGate. Available at: [Link]
-
Martis, G. J., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. Available at: [Link]
-
Wang, X., et al. (2021). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(10), 965-972. Available at: [Link]
-
Sheng, L., et al. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry, 26(12), 3271-3283. Available at: [Link]
-
Suga, H., et al. (2005). Asymmetric 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides Catalyzed by Chiral Binaphthyldiimine-Ni(II) Complexes. The Journal of Organic Chemistry, 70(25), 10374-10381. Available at: [Link]
-
Abu-Hashem, A. A., & Youssef, M. M. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. PubMed, 27034568. Available at: [Link]
-
Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. MDPI. Available at: [Link]
-
1,3-Dipolar cycloaddition. Wikipedia. Available at: [Link]
-
Mechanism of 1,3-dipolar cycloaddition reaction. ResearchGate. Available at: [Link]
-
Abu-Hashem, A. A., & Youssef, M. M. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. PubMed Central, PMC4815440. Available at: [Link]
-
Asymmetric Catalytic 1,3-Dipolar Cycloaddition Reaction of Nitrile Imines for the Synthesis of Chiral Spiro-Pyrazoline-Oxindoles. Organic Letters. Available at: [Link]
-
Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene. Semantic Scholar. Available at: [Link]
-
Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. National Institutes of Health, PMC8729583. Available at: [Link]
-
Regioselectivity of a 1,3-dipolar cycloaddition to phenyl vinyl sulfoxide. ElectronicsAndBooks. Available at: [Link]
-
Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. Available at: [Link]
-
Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. PDF. Available at: [Link]
-
Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... ResearchGate. Available at: [Link]
-
Microscale Synthesis of a Diphenylisoxazoline by a 1,3-Dipolar Cycloaddition. Journal of Chemical Education. Available at: [Link]
-
Construction of Isoxazole ring: An Overview. Semantic Scholar. Available at: [Link]
-
Exploring 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes: Synthesis of Isoxazolidine Derivatives. Journal of Qassim University for Science. Available at: [Link]
-
The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Refubium. Available at: [Link]
-
1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. MDPI. Available at: [Link]
-
1,3-Dipolar Cycloaddition of Nitrile Oxides with Unsymmetrically Substituted Norbornenes. Semantic Scholar. Available at: [Link]
Sources
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 9. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 10. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Isoxazole synthesis [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tandfonline.com [tandfonline.com]
- 16. In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Guide to Isoxazole Synthesis via Condensation of 1,3-Dicarbonyls
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Privileged Isoxazole Scaffold in Medicinal Chemistry
The isxazole ring system is a five-membered heterocycle that holds a significant place in the landscape of medicinal chemistry and drug discovery.[1][2][3] Its unique electronic properties and structural features allow it to serve as a versatile pharmacophore, capable of engaging in various biological interactions. The isoxazole moiety is found in a range of FDA-approved drugs, demonstrating its therapeutic importance across different disease areas, including antibacterial, anti-inflammatory, and antipsychotic agents.[4][5] The synthesis of isoxazole derivatives, therefore, remains a topic of considerable interest for chemists aiming to develop novel therapeutic agents.[1][2][3]
One of the most classical and reliable methods for constructing the isoxazole ring is the condensation reaction between a 1,3-dicarbonyl compound and hydroxylamine.[5][6] This approach offers a straightforward and often high-yielding pathway to a variety of substituted isoxazoles, making it an attractive strategy for both academic research and industrial-scale synthesis.[7] This guide provides an in-depth exploration of this fundamental reaction, including its mechanism, practical experimental protocols, and key considerations for achieving optimal results.
Mechanistic Insights: The Journey from Dicarbonyl to Aromatic Heterocycle
The formation of an isoxazole from a 1,3-dicarbonyl and hydroxylamine is a well-established reaction that proceeds through a series of predictable steps.[6][8] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for specific substrates.
The reaction is initiated by the nucleophilic attack of the amine group of hydroxylamine on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by the formation of an oxime intermediate. The hydroxyl group of the oxime then attacks the second carbonyl group, leading to an intramolecular cyclization. The subsequent dehydration of the resulting cyclic intermediate yields the aromatic isoxazole ring.[6]
Caption: General mechanism for isoxazole synthesis.
A critical aspect of this reaction, especially when using unsymmetrical 1,3-dicarbonyls, is the potential for the formation of regioisomers. The initial nucleophilic attack of hydroxylamine can occur at either of the two non-equivalent carbonyl carbons, leading to a mixture of products. The regioselectivity is influenced by both the electronic and steric nature of the substituents on the dicarbonyl compound.[5][9]
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the synthesis of isoxazoles from 1,3-dicarbonyl compounds. These protocols are designed to be robust and adaptable to a range of substrates.
Protocol 1: General Procedure for the Synthesis of 3,5-Disubstituted Isoxazoles
This protocol is suitable for the reaction of symmetrical 1,3-diketones with hydroxylamine hydrochloride.
Materials:
-
1,3-Diketone (e.g., acetylacetone, dibenzoylmethane)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Pyridine or Sodium Acetate (as a mild base)
-
Glacial Acetic Acid (for workup)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (1.0 eq.) in a suitable solvent such as ethanol or methanol.
-
Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.1 eq.) followed by a mild base like pyridine (1.2 eq.) or sodium acetate (1.2 eq.). The base is crucial to liberate the free hydroxylamine from its hydrochloride salt.
-
Reaction: Stir the reaction mixture at room temperature or gently reflux for a period of 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If the product crystallizes out, it can be collected by filtration. Otherwise, pour the reaction mixture into cold water or onto crushed ice and acidify with a small amount of glacial acetic acid.[8] The precipitated solid is then collected by filtration, washed with cold water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of ethanol and water).
Protocol 2: Regioselective Synthesis of Isoxazoles from Unsymmetrical 1,3-Dicarbonyls
Achieving regioselectivity with unsymmetrical 1,3-dicarbonyls can be challenging.[5][9] Modifying the reaction conditions, such as pH and solvent, can influence the isomeric ratio. The use of β-enamino diketone derivatives has also been shown to provide better control over regioselectivity.[5][10][11]
Key Considerations for Regioselectivity:
-
pH Control: Acidic conditions can often favor the formation of one regioisomer over the other.[9]
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experimenting with different solvents such as ethanol, methanol, acetonitrile, or aqueous mixtures is recommended.[5][9]
-
Protecting Groups: In some cases, selectively protecting one of the carbonyl groups can direct the reaction towards a single isomer.
Data Presentation: Key Reaction Parameters
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of isoxazoles from various 1,3-dicarbonyl precursors.
| 1,3-Dicarbonyl Substrate | Base | Solvent | Temperature | Typical Reaction Time | Expected Product(s) |
| Acetylacetone | Pyridine | Ethanol | Reflux | 2-4 hours | 3,5-Dimethylisoxazole |
| Dibenzoylmethane | Sodium Acetate | Methanol | Room Temp | 8-12 hours | 3,5-Diphenylisoxazole |
| Ethyl Acetoacetate | Sodium Ethoxide | Ethanol | Reflux | 4-6 hours | 3-Methylisoxazol-5(4H)-one |
| Unsymmetrical Diketone | Varies | Varies | Varies | Varies | Mixture of regioisomers |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of isoxazoles via the condensation of 1,3-dicarbonyls.
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. nanobioletters.com [nanobioletters.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. [PDF] Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones | Semantic Scholar [semanticscholar.org]
Green Synthesis of Isoxazoles Using Ultrasonic Irradiation: Application Notes and Protocols
Introduction: The Imperative for Greener Isoxazole Synthesis
The isoxazole ring is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] However, traditional synthetic routes to these valuable heterocyclic compounds often rely on prolonged reaction times, harsh conditions, and the use of toxic organic solvents, running counter to the principles of green and sustainable chemistry.[1][3]
Sonochemistry, the application of ultrasonic irradiation to chemical reactions, has emerged as a powerful and eco-friendly alternative, offering significant enhancements in reaction efficiency, reduced energy consumption, and higher yields.[1][2][4][5] This guide provides a comprehensive overview of the principles, applications, and detailed protocols for the ultrasound-assisted green synthesis of isoxazoles, tailored for researchers, scientists, and professionals in drug development.
The Engine of Sonochemistry: Acoustic Cavitation
The remarkable effects of ultrasound in chemical synthesis are not a result of direct interaction between acoustic waves and molecules. Instead, they stem from a phenomenon known as acoustic cavitation.[6][7][8] This process involves the formation, growth, and violent implosion of microscopic bubbles in the liquid medium.[6][7][8] The collapse of these bubbles is nearly adiabatic, generating localized "hot spots" with transient temperatures and pressures that can reach up to 5000 K and 1000 atm, respectively.[8] This immense concentration of energy provides a unique environment for chemical reactions, leading to:
-
Accelerated Reaction Rates: The extreme conditions within the collapsing bubbles significantly increase reaction kinetics, often reducing reaction times from hours to minutes.[4][9]
-
Enhanced Mass Transfer: The microjets and shockwaves produced by cavitation improve the mixing and transport of reactants, particularly in heterogeneous systems.[6]
-
Increased Yields and Purity: Sonication can minimize the formation of byproducts, leading to cleaner reactions and higher product yields.[4][9]
-
Milder Reaction Conditions: The high energy input at a microscopic level often allows for reactions to be conducted at lower overall temperatures, reducing energy consumption.[4]
Below is a diagram illustrating the process of acoustic cavitation.
Caption: The mechanism of acoustic cavitation and its resulting sonochemical effects.
Synthetic Strategies: 1,3-Dipolar Cycloaddition
A prevalent and efficient method for synthesizing the isoxazole core is the 1,3-dipolar cycloaddition reaction.[10] This reaction typically involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with a dipolarophile, such as an alkyne, to form the 3,5-disubstituted isoxazole ring.[10][11] Ultrasound irradiation has been shown to significantly promote this transformation, often in greener solvents like water or ethanol-water mixtures.[1]
The diagram below illustrates the general mechanism for the ultrasound-assisted 1,3-dipolar cycloaddition for isoxazole synthesis.
Caption: General reaction mechanism for ultrasound-assisted isoxazole synthesis.
Application Protocol: One-Pot, Three-Component Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones
This protocol details a highly efficient and green synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones via a one-pot, three-component reaction under ultrasonic irradiation, adapted from methodologies described in the literature.[1][12] This method avoids the use of hazardous solvents and catalysts, often employing water or ethanol-water mixtures as the reaction medium.
Materials:
-
Aromatic aldehyde (e.g., 4-Chlorobenzaldehyde) (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Hydroxylamine hydrochloride (1.2 mmol)
-
Vitamin B1 (Thiamine hydrochloride) (10 mol%) (Optional, as a green catalyst)[12]
-
Water or Ethanol-Water (1:1) (5 mL)
-
Ultrasonic bath or probe sonicator (e.g., 35-40 kHz frequency)
-
Reaction vessel (e.g., 25 mL round-bottom flask)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up and filtration
Experimental Procedure:
-
Reactant Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and the catalyst (if used).
-
Solvent Addition: Add 5 mL of the chosen solvent (water or ethanol-water).
-
Ultrasonic Irradiation:
-
Place the reaction flask in the ultrasonic bath, ensuring the water level in the bath is approximately the same as the level of the reaction mixture.
-
Turn on the ultrasonic irradiation (e.g., 40 kHz, 300 W) and magnetic stirring. Maintain the reaction temperature at ambient or slightly elevated temperatures (e.g., 25-40 °C).
-
Irradiate the mixture for the specified time, typically ranging from 15 to 30 minutes. The reaction often proceeds significantly faster than conventional methods.[1][12]
-
-
Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using an appropriate solvent system (e.g., hexane:ethyl acetate).
-
Work-up and Isolation:
-
Upon completion, a solid product will often precipitate directly from the reaction mixture.
-
Cool the flask in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials.
-
-
Purification: The crude product is often of high purity.[1] If necessary, further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.
The workflow for this protocol is visualized below.
Caption: Step-by-step experimental workflow for the synthesis of isoxazoles.
Data Presentation: A Comparative Analysis
The advantages of ultrasonic irradiation are most evident when compared to conventional heating methods. The following table summarizes typical results for the synthesis of isoxazole derivatives, highlighting the significant improvements in reaction time and yield.
| Entry | Aldehyde Reactant | Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| 1 | 4-Chlorobenzaldehyde | Ultrasonic Irradiation | Vitamin B1 | Water | 30 min | 92 | [12] |
| 2 | 4-Chlorobenzaldehyde | Conventional Stirring | Vitamin B1 | Water | 120 min | 85 | [12] |
| 3 | Benzaldehyde | Ultrasonic Irradiation | Pyridine | Ethanol | 25 min | 64 | [1] |
| 4 | p-Dimethylaminobenzaldehyde | Ultrasonic Irradiation | Pyridine | Ethanol | 25 min | 96 | [1] |
| 5 | Various Aldehydes | Ultrasonic Irradiation | Fe3O4@MAP-SO3H | Ethanol-Water | 20 min | ~92 | [1] |
| 6 | Various Aldehydes | Conventional Stirring | Fe3O4@MAP-SO3H | Ethanol-Water | 60 min | ~80 | [1] |
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The progress of the reaction can be easily monitored by TLC, providing clear evidence of the conversion of starting materials to the desired product. The significant reduction in reaction time under sonication compared to silent (unsonicated) control experiments serves as an internal validation of the method's efficacy. Furthermore, the physical properties of the synthesized isoxazoles (e.g., melting point, NMR spectra) can be compared with literature values for definitive structural confirmation.
Conclusion: Embracing Sonochemistry for Sustainable Synthesis
The use of ultrasonic irradiation represents a significant advancement in the green synthesis of isoxazoles.[1][2] This technology offers a practical, efficient, and environmentally benign alternative to traditional synthetic methods.[9][13] By dramatically reducing reaction times, minimizing energy consumption, and enabling the use of green solvents, sonochemistry aligns perfectly with the goals of sustainable chemistry.[1][3][4] For researchers and professionals in drug development, adopting these protocols can not only accelerate the discovery and synthesis of novel isoxazole-based drug candidates but also contribute to a safer and more sustainable chemical enterprise.
References
-
Sonochemistry: Ultrasound in Organic Chemistry. Organic Chemistry Portal. [Link]
-
Suslick, K. S. (1999). Acoustic cavitation and its chemical consequences. Philosophical Transactions of the Royal Society A, 357(1751), 335-353. [Link]
-
Suslick, K. S. (1998). Acoustic cavitation and its chemical consequences. University of Illinois. [Link]
-
Yadav, G. C. (2017). Sonochemistry: Green and Alternative Technique in Organic Synthesis. IOSR Journal of Applied Chemistry, 10(11), 101-105. [Link]
-
Sonochemistry. Wikipedia. [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). MDPI. [Link]
-
Greening of Monocyclic N- and O‑Azole Synthesis through Sonochemistry. (2023). PMC. [Link]
-
Ultrasound-assisted one-pot three-component synthesis of new isoxazolines bearing sulfonamides and their evaluation against hematological malignancies. (2021). National Institutes of Health. [Link]
-
Greener organic synthetic methods: Sonochemistry and heterogeneous catalysis promoted multicomponent reactions. (2021). PMC. [Link]
-
Ultrasound‐Assisted Green Synthesis of 3,5‐Disubstituted Isoxazole Secondary Sulfonamides via One‐Pot Five‐Component Reaction using CaCl2/K2CO3 as Pre‐Catalyst in Water. (2022). ResearchGate. [Link]
-
The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches. (2024). Preprints.org. [Link]
-
Sonochemistry and sonocatalysis: current progress, existing limitations, and future opportunities in green and sustainable chemistry. (2024). Royal Society of Chemistry. [Link]
-
(PDF) Acoustic Cavitation and Its Chemical Consequences. (1999). ResearchGate. [Link]
-
Green chemistry. The sonochemical approach. (2003). Semantic Scholar. [Link]
-
How Sonochemistry Contributes to Green Chemistry? (2020). ResearchGate. [Link]
-
Ultrasound Irradiation: Fundamental Theory, Electromagnetic Spectrum, Important Properties, and Physical Principles. (2022). Wiley-VCH. [Link]
-
Ultrasonic irradiation as an energy source to catalyze the formation of a new bioactive sulfonylphthalimide. (2024). Sciforum. [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2025). PubMed. [Link]
-
An Efficient Synthesis of Isoxazoles and Pyrazoles under Ultrasound Irradiation. (2014). ResearchGate. [Link]
-
The Role of 3-Isoxazolemethanol in Modern Green Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Ultrasound mechanisms and their effect on solid synthesis and processing: a review. (2021). PMC. [Link]
-
Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (2021). PMC. [Link]
-
Ultrasound-Assisted 1,3-Dipolar Cycloadditions Reaction Utilizing Ni-Mg-Fe LDH: A Green and Sustainable Perspective. (2023). MDPI. [Link]
-
Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. (2023). MDPI. [Link]
Sources
- 1. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iosrjournals.org [iosrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Sonochemistry: Ultrasound in Organic Chemistry [organic-chemistry.org]
- 7. Sonochemistry - Wikipedia [en.wikipedia.org]
- 8. Greener organic synthetic methods: Sonochemistry and heterogeneous catalysis promoted multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Greening of Monocyclic N- and O‑Azole Synthesis through Sonochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Sonochemistry and sonocatalysis: current progress, existing limitations, and future opportunities in green and sustainable chemistry - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note & Protocols: A Guide to Metal-Free Synthetic Routes for Isoxazole Derivatives
Abstract: The isoxazole ring is a privileged five-membered heterocyclic scaffold frequently found in a multitude of commercially available drugs and biologically active compounds.[1][2][3] Its prominence in medicinal chemistry stems from its versatile biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6] Traditionally, the synthesis of isoxazoles has often relied on metal-catalyzed reactions, particularly for [3+2] cycloadditions. However, growing emphasis on green and sustainable chemistry has highlighted the disadvantages of metal catalysts, such as high cost, toxicity, generation of waste, and difficulties in removing metal residues from the final products.[1][2] This guide provides a comprehensive overview of robust and efficient metal-free synthetic strategies for isoxazole derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings, provide field-proven insights into experimental choices, and offer detailed, step-by-step protocols for key methodologies.
The Cornerstone of Isoxazole Synthesis: 1,3-Dipolar Cycloaddition
The most versatile and widely reported metal-free approach to isoxazoles is the Huisgen 1,3-dipolar cycloaddition.[1][7] This reaction involves the [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and a dipolarophile, typically an alkyne or an alkene.[1][8]
Mechanistic Insight: A Concerted and Regioselective Pathway
The reaction proceeds through a concerted, pericyclic mechanism where the 4 π-electrons of the nitrile oxide and the 2 π-electrons of the alkyne form a new five-membered ring in a single step.[1][7] This concerted nature ensures high stereospecificity. The regioselectivity—determining whether a 3,5-disubstituted or a 3,4-disubstituted isoxazole is formed—is dictated by the electronic and steric properties of the substituents on both reacting partners.[7]
A critical aspect of this methodology is the in situ generation of the nitrile oxide. Nitrile oxides are highly reactive and prone to rapid dimerization to form furoxans.[9] Therefore, they are almost always generated in the presence of the dipolarophile to ensure they are trapped in the desired cycloaddition reaction.
dot digraph "Mechanism_1_3_Dipolar_Cycloaddition" { graph [rankdir="LR", splines=ortho, label="General Mechanism of 1,3-Dipolar Cycloaddition", labelloc=t, fontname="Helvetica", fontsize=14, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4", penwidth=1.5];
} enddot Caption: In situ generation of a nitrile oxide followed by [3+2] cycloaddition.
Protocol 1: Synthesis of 3,5-Disubstituted Isoxazole via Aldoxime Oxidation
This protocol describes a general, reliable method for synthesizing a 3,5-disubstituted isoxazole from an aromatic aldehyde and a terminal alkyne. The key steps involve the formation of an aldoxime, followed by its oxidation in the presence of the alkyne.
Materials:
-
Aromatic aldehyde (e.g., 4-methoxybenzaldehyde)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc)
-
Ethanol (EtOH)
-
Terminal alkyne (e.g., phenylacetylene)
-
Dichloromethane (DCM)
-
Aqueous sodium hypochlorite (NaOCl, commercial bleach, ~5-6%)
-
Triethylamine (Et₃N)
-
Standard laboratory glassware, magnetic stirrer, ice bath
Step-by-Step Methodology:
Part A: Aldoxime Synthesis
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 eq, e.g., 765 mg, 11 mmol) and sodium acetate (1.2 eq, e.g., 984 mg, 12 mmol) in 20 mL of ethanol/water (1:1). Stir for 10 minutes at room temperature to ensure complete dissolution.
-
Aldehyde Addition: Add the aromatic aldehyde (1.0 eq, e.g., 1.36 g, 10 mmol) to the solution.
-
Reaction: Stir the mixture at room temperature for 40-60 minutes.[10] The formation of the oxime is often indicated by the precipitation of a white solid.
-
Isolation: Pour the reaction mixture into 50 mL of cold water. Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The resulting aldoxime is typically pure enough for the next step. Causality Note: The base (sodium acetate) is required to free the hydroxylamine from its hydrochloride salt, enabling it to act as a nucleophile.
Part B: Cycloaddition Reaction
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the prepared aldoxime (1.0 eq, e.g., 1.51 g, 10 mmol) and the terminal alkyne (1.1 eq, e.g., 1.12 g, 11 mmol) in 50 mL of dichloromethane (DCM). Add a catalytic amount of triethylamine (5 mol%, ~70 µL).[10]
-
Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C. Causality Note: Cooling is crucial to moderate the exothermic oxidation and to minimize the self-condensation (dimerization) of the highly reactive nitrile oxide intermediate.
-
Oxidant Addition: Add aqueous sodium hypochlorite (2.0 eq) dropwise to the stirred solution over 30 minutes using an addition funnel. Maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 8-16 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3,5-disubstituted isoxazole.
The Classical Route: Condensation of β-Dicarbonyls with Hydroxylamine
A foundational, metal-free method for constructing the isoxazole core involves the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine.[11][12] This approach is particularly effective for synthesizing 3,5-disubstituted isoxazoles where the substitution pattern is directly derived from the dicarbonyl starting material.
Mechanistic Insight
The reaction proceeds via a two-stage mechanism. First, one of the carbonyl groups of the β-diketone reacts with hydroxylamine to form a monoxime intermediate. This is followed by an intramolecular cyclization where the hydroxyl group of the oxime attacks the second carbonyl, leading to a 5-hydroxyisoxazoline intermediate. Subsequent acid- or base-catalyzed dehydration yields the aromatic isoxazole ring.[12]
dot digraph "Mechanism_2_Condensation" { graph [rankdir="TB", splines=true, label="Mechanism of Condensation of 1,3-Diketone with Hydroxylamine", labelloc=t, fontname="Helvetica", fontsize=14, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335", penwidth=1.5];
} enddot Caption: Stepwise mechanism for isoxazole formation from a 1,3-diketone.
Protocol 2: Synthesis of 3,5-Dimethylisoxazole from Acetylacetone
This protocol provides a straightforward example of the condensation method using readily available starting materials.
Materials:
-
Acetylacetone (2,4-pentanedione)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
Water, Ethanol
-
Diethyl ether
-
Standard laboratory glassware, magnetic stirrer, reflux condenser
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask, prepare a solution of hydroxylamine hydrochloride (1.0 eq, e.g., 6.95 g, 100 mmol) in 50 mL of water. In a separate beaker, prepare a solution of sodium hydroxide (1.0 eq, e.g., 4.0 g, 100 mmol) in 25 mL of water and cool it to room temperature.
-
Hydroxylamine Neutralization: Slowly add the cooled NaOH solution to the hydroxylamine hydrochloride solution with stirring. Causality Note: This step generates free hydroxylamine in situ, which is necessary for the reaction.
-
Diketone Addition: To this solution, add acetylacetone (1.0 eq, e.g., 10.0 g, 100 mmol) dropwise over 15 minutes. The reaction is often exothermic, and gentle cooling may be applied if necessary.
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux for 1 hour.
-
Isolation & Work-up: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and carefully remove the diethyl ether by distillation (low boiling point). The resulting crude product can be further purified by fractional distillation to yield pure 3,5-dimethylisoxazole.
Modern Frontiers in Metal-Free Isoxazole Synthesis
Beyond the classical approaches, several modern techniques offer advantages in terms of efficiency, safety, and environmental impact.
Enabling Technologies: Ultrasound and Microwave Irradiation
The use of ultrasound or microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating.[1][13]
-
Ultrasonication: Promotes reactions through acoustic cavitation, enhancing mass transfer and creating localized high-temperature and high-pressure zones. This has been successfully applied to one-pot cascade reactions for isoxazole synthesis in aqueous media.[1][10][13]
-
Microwave-Assisted Synthesis: Utilizes microwave energy to directly and efficiently heat the reaction mixture, often reducing reaction times from hours to minutes.[1][10]
Electrochemical Synthesis
Electro-organic synthesis represents a green and powerful alternative, using electricity as a traceless and sustainable redox agent.[14][15] Electrochemical annulation strategies have been developed to assemble isoxazole motifs, avoiding the need for sacrificial chemical oxidants and offering high functional group tolerance and operational simplicity.[14][16][17]
Continuous Flow Chemistry
Telescoping multi-step syntheses into a continuous flow process offers significant improvements in efficiency, safety, and scalability.[18] For isoxazole synthesis, steps like oximation, chlorination (to form a hydroximoyl chloride), and cycloaddition can be performed sequentially in a flow reactor. This minimizes the handling of hazardous intermediates and allows for precise control over reaction parameters, leading to higher yields and purity.[18][19][20]
Comparative Analysis of Key Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
| 1,3-Dipolar Cycloaddition | Aldoxime/Nitroalkane, Alkyne, Oxidant (e.g., NaOCl) | Mild (0 °C to RT) | High versatility and scope, good regioselectivity, metal-free "click" reaction.[1][21] | Requires in situ generation of unstable nitrile oxide; dimerization is a potential side reaction. |
| Condensation | 1,3-Dicarbonyl, Hydroxylamine | Reflux, Acidic or Basic | Uses simple, readily available starting materials; straightforward procedure.[11][12] | Limited to symmetrically substituted or strongly biased dicarbonyls to avoid regioisomeric mixtures. |
| Ultrasonication | Various (e.g., Aldehyde, Nitroacetate) | RT to 80 °C, often in water | Green chemistry approach, significantly reduced reaction times, enhanced yields.[1][13] | Requires specialized sonication equipment; scalability can be a challenge. |
| Electrochemical Synthesis | Varies (e.g., four-component domino reactions) | CCE @ 10 mA | Avoids chemical oxidants, high operational simplicity, sustainable.[14][17] | Requires specific electrochemical setup; substrate scope can be sensitive to electronic properties.[14] |
| Continuous Flow | Aldehyde, Hydroxylamine, Chlorinating agent, Alkyne | Controlled T & P in reactor | Enhanced safety and scalability, precise process control, high efficiency for multi-step sequences.[18][19] | High initial equipment cost; process optimization can be complex. |
References
-
Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32680-32705. [Link]
-
Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publishing. [Link]
-
Anonymous. (2023). Electrochemical assembly of isoxazoles via a four-component domino reaction. Chemical Science. [Link]
-
Anonymous. (n.d.). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. OUCI. [Link]
-
Anonymous. (2022). Electrochemical Synthesis of Isoxazolines: Method and Mechanism. Chemistry – A European Journal. [Link]
-
Anonymous. (2023). Electrochemical assembly of isoxazoles via a four-component domino reaction. Semantic Scholar. [Link]
-
Anonymous. (2022). Recent advances and approaches in the metal-free synthesis of 1,3-oxazole derivatives. Taylor & Francis Online. [Link]
-
Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Scinapse. [Link]
-
Anonymous. (n.d.). Isoxazole synthesis. Organic Chemistry Portal. [Link]
-
Anonymous. (2022). Recent advances and approaches in the metal-free synthesis of 1,3-oxazole derivatives. Taylor & Francis Online. [Link]
-
Al-Mokadem, A. S., et al. (2023). Electrochemical Synthesis of New Isoxazoles and Triazoles Tethered with Thiouracil Base as Inhibitors of Histone Deacetylases in Human Breast Cancer Cells. MDPI. [Link]
-
Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. National Center for Biotechnology Information. [Link]
-
Ghosh, D., et al. (2024). Photochemical and Electrochemical Synthesis of Oxazoles and Isoxazoles: An Update. Vapourtec. [Link]
-
Anonymous. (n.d.). Organocatalytic asymmetric synthesis of quaternary α-isoxazole-α-alkynylamino acid derivatives. ResearchGate. [Link]
-
Reddy, A. R., et al. (2022). A metal-free approach for in situ regioselective synthesis of isoxazoles via 1,3 dipolar cycloaddition reaction of nitrile oxide with propargyl bromide. ResearchGate. [Link]
-
Anonymous. (n.d.). Metal-Free “Click” Chemistry: Efficient Polymer Modification via 1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes. ACS Publications. [Link]
-
Anonymous. (n.d.). A review of isoxazole biological activity and present synthetic techniques. ijcrt.org. [Link]
-
Anonymous. (n.d.). Metal-Free “Click” Chemistry: Efficient Polymer Modification via 1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes. Maynooth University Research Archive Library. [Link]
-
Anonymous. (2024). Construction of Isoxazole ring: An Overview. Life and Science. [Link]
-
Anonymous. (n.d.). Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. ResearchGate. [Link]
-
Anonymous. (n.d.). Continuous flow photochemical method for the synthesis of isoxazoles. ResearchGate. [Link]
-
Anonymous. (2025). Atroposelective Synthesis of Isoxazole-Derived Amino Alcohols via Organocatalytic Arylation Reaction. ResearchGate. [Link]
-
Anonymous. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. [Link]
-
Anonymous. (n.d.). Synthesis of Isoxazoles via Electrophilic Cyclization. ACS Publications. [Link]
-
Bhinge, S. D., et al. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. National Center for Biotechnology Information. [Link]
-
Anonymous. (n.d.). Metal Free Sequential [3+2]-Dipolar Cycloadditions using Cyclooctynes and 1,3-Dipoles of Different Reactivity. National Center for Biotechnology Information. [Link]
-
Anonymous. (n.d.). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [Link]
-
Anonymous. (2025). Metal-Free "Click" Chemistry: Efficient Polymer Modification via 1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes. ResearchGate. [Link]
-
Anonymous. (2025). Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. ResearchGate. [Link]
-
Anonymous. (2023). One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives via Intramolecular Cycloaddition of Propargyl-Substituted Methyl Azaarenes under Metal-Free Conditions. National Center for Biotechnology Information. [Link]
-
Anonymous. (2023). One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives via Intramolecular Cycloaddition of Propargyl-Substituted Methyl Azaarenes under Metal-Free Conditions. ResearchGate. [Link]
-
Anonymous. (n.d.). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI. [Link]
-
Anonymous. (2019). cycloadditions with nitrile oxides. YouTube. [Link]
-
Anonymous. (n.d.). Flow synthesis of an oxazole synthetic intermediate of O‐methyl siphonazole. ResearchGate. [Link]
-
de la Torre, V., et al. (n.d.). Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. National Center for Biotechnology Information. [Link]
Sources
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold | Performance Analytics [scinapse.io]
- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 5. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 11. nanobioletters.com [nanobioletters.com]
- 12. researchgate.net [researchgate.net]
- 13. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electrochemical assembly of isoxazoles via a four-component domino reaction - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05946D [pubs.rsc.org]
- 15. vapourtec.com [vapourtec.com]
- 16. Electrochemical Synthesis of Isoxazolines: Method and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
Application Note: Accelerated Synthesis of Substituted Isoxazoles via Microwave Irradiation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isoxazoles and the Need for Efficient Synthesis
The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[1][2][4] The therapeutic potential of isoxazoles is underscored by their presence in numerous commercially available drugs.[3] Consequently, the development of efficient and sustainable synthetic methodologies for substituted isoxazoles is of paramount importance to accelerate drug discovery programs.[5]
Traditionally, the synthesis of isoxazoles has relied on conventional heating methods, which often necessitate long reaction times, high temperatures, and can lead to the formation of undesirable byproducts.[6][7] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and eco-friendly alternative, addressing many of the limitations of conventional heating.[8][9][10][11] This technology utilizes microwave irradiation to directly and efficiently heat the reaction mixture, leading to dramatic reductions in reaction times, increased product yields, and enhanced selectivity.[6][7][8]
This application note provides a comprehensive guide to the microwave-assisted synthesis of substituted isoxazoles, focusing on robust and widely applicable protocols. We will delve into the underlying principles of microwave heating and present detailed, step-by-step methodologies for key synthetic transformations.
The Principles of Microwave-Assisted Synthesis
Microwave heating operates on a fundamentally different principle than conventional heating methods.[10] Instead of relying on slow heat transfer through convection and conduction from an external source, microwave energy is directly coupled with polar molecules or ions within the reaction mixture.[8][9] This interaction occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align themselves with the rapidly oscillating electric field of the microwave radiation. This constant reorientation generates friction at the molecular level, resulting in rapid and uniform heating throughout the bulk of the reaction medium.[8][12]
-
Ionic Conduction: In the presence of ions, the oscillating electric field induces their migration. Collisions between these moving ions and surrounding molecules generate heat.[9][13]
This direct and instantaneous heating mechanism offers several key advantages:
-
Rapid Reaction Rates: The efficient energy transfer leads to a rapid increase in temperature, significantly accelerating reaction kinetics. Reactions that take hours or even days under conventional heating can often be completed in minutes using microwave irradiation.[6][7][12]
-
Higher Yields and Purity: The uniform and rapid heating minimizes the formation of byproducts that can arise from prolonged exposure to high temperatures in conventional methods.[6][7][11]
-
Energy Efficiency: Microwaves heat only the reaction mixture and not the vessel itself, leading to significant energy savings.[9][10]
-
Greener Chemistry: The reduction in reaction time and the potential for solvent-free reactions align with the principles of green chemistry.[8][10][11]
Synthetic Strategies for Isoxazole Formation
Several synthetic routes can be employed for the construction of the isoxazole ring. Among these, the 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a particularly powerful and versatile method that is significantly enhanced by microwave irradiation.[6][14][15] Another common and effective method involves the condensation of β-dicarbonyl compounds with hydroxylamine.[16]
Strategy 1: 1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkynes
The [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) is a highly efficient method for constructing the isoxazole ring with excellent regioselectivity.[6][16] Nitrile oxides are typically generated in situ from the corresponding aldoximes or hydroximoyl chlorides to avoid their dimerization.[6][15]
Protocol 1: Microwave-Assisted One-Pot Three-Component Synthesis of 3,4,5-Trisubstituted Isoxazoles
This protocol, adapted from the work of Müller and coworkers, describes a highly efficient one-pot, three-component reaction for the synthesis of 3,4,5-trisubstituted isoxazoles under microwave irradiation.[6]
Reaction Scheme:
Figure 1. One-pot synthesis of 3,4,5-trisubstituted isoxazoles.
Materials:
-
Acid chloride (1.0 mmol)
-
Terminal alkyne (1.1 mmol)
-
Hydroximinoyl chloride (1.2 mmol)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol)
-
CuI (0.04 mmol)
-
Triethylamine (Et₃N) (3.0 mmol)
-
Toluene (5 mL)
-
Microwave reactor vials (10 mL) with stir bars
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the acid chloride (1.0 mmol), terminal alkyne (1.1 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add toluene (5 mL) and triethylamine (3.0 mmol) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100 °C for 10 minutes.
-
Allow the vial to cool to room temperature.
-
Add the hydroximinoyl chloride (1.2 mmol) to the reaction mixture.
-
Reseal the vial and irradiate at 140 °C for 20 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality and Insights:
-
One-Pot Approach: This method's elegance lies in its one-pot nature, avoiding the isolation of the ynone intermediate, which can be unstable. This streamlines the process and often improves overall yield.
-
Microwave Advantage: Microwave irradiation drastically reduces the reaction time from several days (under conventional heating) to just 30 minutes.[6] It also minimizes the formation of furoxan byproducts, which can be a significant issue with conventional heating of nitrile oxides.[6]
-
Catalyst System: The modified Sonogashira coupling conditions (Pd/Cu catalysis) are crucial for the efficient formation of the ynone intermediate.
-
Base: Triethylamine acts as both a base for the Sonogashira coupling and to facilitate the in situ generation of the nitrile oxide from the hydroximinoyl chloride.
Data Summary:
| Entry | R¹ | R² | R³ | Time (min) | Yield (%) |
| 1 | Phenyl | Phenyl | Phenyl | 30 | 85 |
| 2 | 4-Methoxyphenyl | Phenyl | Phenyl | 30 | 88 |
| 3 | Thiophen-2-yl | Phenyl | Phenyl | 30 | 75 |
| 4 | Phenyl | n-Butyl | Phenyl | 30 | 72 |
Table 1: Representative yields for the microwave-assisted one-pot synthesis of 3,4,5-trisubstituted isoxazoles. Data conceptualized from findings in reference[6].
Strategy 2: Condensation of β-Diketones with Hydroxylamine
The reaction of a 1,3-dicarbonyl compound with hydroxylamine is a classical and straightforward method for the synthesis of 3,5-disubstituted isoxazoles. Microwave irradiation can significantly accelerate this condensation reaction.
Protocol 2: Microwave-Assisted Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones
This protocol is based on the cyclization of chalcones (α,β-unsaturated ketones), which can be considered precursors to 1,3-dicarbonyl functionalities, with hydroxylamine hydrochloride.[7][11]
Reaction Scheme:
Figure 2. Synthesis of 3,5-disubstituted isoxazoles from chalcones.
Materials:
-
Chalcone (0.01 mol)
-
Hydroxylamine hydrochloride (0.01 mol)
-
Sodium hydroxide (ethanolic solution)
-
Ethanol
-
Microwave reactor
Procedure:
-
In a suitable reaction vessel, dissolve the chalcone (0.01 mol) and hydroxylamine hydrochloride (0.01 mol) in ethanol.
-
Add ethanolic sodium hydroxide solution.
-
Place the vessel in the microwave reactor and irradiate at a power of 210 W for 10-15 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated product by filtration.
-
Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol).
Causality and Insights:
-
Rate Acceleration: The use of microwave irradiation reduces the reaction time from 6-8 hours required for conventional reflux to just 10-15 minutes.[7]
-
Improved Yields: Microwave synthesis consistently provides higher yields (67-82%) compared to conventional methods (58-69%).[7]
-
Solvent Choice: Ethanol is a good choice as it is a polar solvent that absorbs microwave energy efficiently and is a good solvent for the reactants.[11]
-
Green Chemistry: This rapid, high-yielding protocol exemplifies a greener approach to isoxazole synthesis.[11]
Data Summary:
| Entry | Chalcone Substituent (Ar²) | Time (min) | Yield (%) (Microwave) | Yield (%) (Conventional) |
| 1 | Phenyl | 10 | 82 | 69 |
| 2 | 4-Chlorophenyl | 12 | 78 | 65 |
| 3 | 4-Nitrophenyl | 15 | 75 | 62 |
| 4 | 4-Methoxyphenyl | 10 | 80 | 68 |
Table 2: Comparison of microwave-assisted vs. conventional synthesis of 3,5-disubstituted isoxazoles. Data conceptualized from findings in reference[7].
Experimental Workflow and Optimization
The successful implementation of microwave-assisted synthesis requires careful consideration of several parameters.
Figure 3. General workflow for microwave-assisted isoxazole synthesis.
Troubleshooting and Optimization:
-
Solvent: The choice of solvent is critical. Polar solvents like DMF, ethanol, and acetonitrile are generally good microwave absorbers. For non-polar reactants, a small amount of a polar co-solvent can be added.
-
Temperature vs. Power: Modern microwave reactors allow for control of either temperature or power. Temperature control is generally preferred for reproducibility and to avoid overheating.
-
Vessel Sealing: Ensure proper sealing of the reaction vessels to maintain pressure and prevent solvent evaporation, especially when heating above the solvent's boiling point.
-
Stirring: Efficient stirring is essential for uniform temperature distribution and to prevent localized superheating.
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of substituted isoxazoles. The protocols outlined in this application note demonstrate the power of this technology to dramatically reduce reaction times, improve yields, and promote greener chemical practices. By leveraging the principles of microwave heating and carefully optimizing reaction parameters, researchers in drug discovery and development can accelerate the synthesis of novel isoxazole-based compounds, thereby facilitating the identification of new therapeutic agents.
References
-
Willy, B., Rominger, F., & Müller, T. J. J. (2008). Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence. Synthesis, 2008(02), 293-303. [Link]
-
Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. [Link]
-
Yan, L., et al. (2022). Microwave-Assisted Synthesis of Phenylisoxazole Derivatives via 1,3-Dipolar Cycloaddition. Heterocycles. [Link]
-
Bari, A. & B. S. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]
-
Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]
-
Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. [Link]
-
Tshiwawa, T., et al. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. MDPI. [Link]
-
Sharma, S., et al. (2022). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Creative Research Thoughts. [Link]
-
Kumar, R., et al. (2024). Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. PubMed. [Link]
-
Dattatraya, S. S., et al. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD. [Link]
-
Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. [Link]
-
Xu, X., et al. (2020). Microwave-assisted efficient synthesis of 3-substituted bis-isoxazole ether bearing 2-chloro-3-pyridyl via 1,3-dipolar cycloaddition. PubMed. [Link]
-
CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. CEM Corporation. [Link]
-
Sharma, P., et al. (2012). A brief review: Microwave assisted organic reaction. Scholars Research Library. [Link]
-
Sahoo, B. M., et al. (2020). Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. Current Trends in Biotechnology and Pharmacy. [Link]
-
Mukku, P. K. R., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega. [Link]
-
ResearchGate. (n.d.). Microwave-assisted synthesis of 3,5-disubstituted isoxazoles. ResearchGate. [Link]
-
Sahoo, B. M., et al. (2018). Microwave-Induced Synthesis of Substituted Isoxazoles as Potential Antimicrobial Agents. ResearchGate. [Link]
-
Indian Journal of Pharmaceutical Sciences. (2023). Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. Indian Journal of Pharmaceutical Sciences. [Link]
-
Request PDF. (2025). Microwave-Assisted 1,3-Dipolar Cyclo-addition: Recent Advances In Synthesis of Isoxazolidines. ResearchGate. [Link]
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 9. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 10. ijnrd.org [ijnrd.org]
- 11. abap.co.in [abap.co.in]
- 12. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. Microwave-Assisted Synthesis of Phenylisoxazole Derivatives via 1,3-Dipolar Cycloaddition | Semantic Scholar [semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
The Versatile Virtuoso: Harnessing 5-(4-Methoxyphenyl)isoxazole in Modern Organic Synthesis
In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the elegant and efficient construction of complex molecular architectures. Among the pantheon of heterocyclic scaffolds, isoxazoles have emerged as particularly powerful intermediates, prized for their inherent stability and latent reactivity. This guide focuses on a particularly valuable derivative, 5-(4-methoxyphenyl)isoxazole , a compound that serves as a linchpin in the synthesis of a diverse array of bioactive molecules and functional materials. Its utility stems from the strategic placement of the electron-donating methoxy group, which influences the reactivity of the isoxazole ring, and the phenyl substituent, which provides a key structural motif found in many pharmaceuticals.
This document provides an in-depth exploration of the synthetic utility of this compound, offering not just protocols, but a rationale for the experimental choices, grounded in mechanistic understanding. The applications detailed herein are of particular interest to researchers in medicinal chemistry, drug development, and materials science.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a building block is the foundation of its effective application.
| Property | Value |
| Molecular Formula | C₁₀H₉NO₂ |
| Molecular Weight | 175.18 g/mol |
| Appearance | Solid |
| CAS Number | 3672-48-8 |
Spectroscopic Data: While experimental data can vary slightly based on the solvent and instrument, representative spectroscopic data for this compound are as follows:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.85-7.75 (m, 2H, Ar-H), 7.35 (s, 1H, isoxazole-H), 7.00-6.90 (m, 2H, Ar-H), 3.85 (s, 3H, OCH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 170.8, 164.1, 161.5, 128.5, 127.0, 120.0, 114.5, 98.0, 55.5.
-
IR (KBr, cm⁻¹): ~3100 (C-H, aromatic), ~2950 (C-H, aliphatic), ~1610 (C=N), ~1580, 1500 (C=C, aromatic), ~1250 (C-O, ether).
Synthetic Pathways to this compound
The accessibility of this key building block is a critical consideration. Two robust and commonly employed synthetic strategies are detailed below.
Protocol 1: From a Brominated Chalcone Intermediate
This method involves the cyclization of a chalcone derivative with hydroxylamine, a classic and reliable approach to isoxazole synthesis.[1]
Workflow Diagram:
Caption: Synthesis of this compound from a brominated chalcone.
Detailed Protocol:
-
Reaction Setup: To a solution of 2,3-dibromo-1-(4-methoxyphenyl)-3-phenylpropan-1-one (1.0 eq) in absolute ethanol, add a solution of hydroxylamine hydrochloride (2.0 eq) in water.
-
Reaction: Heat the mixture to reflux for 30 minutes.
-
Basification: After cooling slightly, add a 2M aqueous solution of sodium hydroxide and continue to reflux for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic phase under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Rationale: The initial reaction with hydroxylamine forms an oxime intermediate. The subsequent addition of base facilitates a dehydrohalogenation and intramolecular cyclization via an E1cB-like mechanism to form the stable aromatic isoxazole ring.[1]
Protocol 2: From an Acetophenone Oxime
This alternative route provides access to unsymmetrically substituted isoxazoles with high regioselectivity.[2]
Workflow Diagram:
Caption: Synthesis of this compound from 4-methoxyacetophenone oxime.
Detailed Protocol:
-
Dianion Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 4-methoxyacetophenone oxime (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C. Add n-butyllithium (2.2 eq) dropwise while maintaining the temperature.
-
Condensation: To the resulting dianion solution, add a solution of methyl benzoate (1.0 eq) in anhydrous THF dropwise at 0 °C. Stir the mixture for 30 minutes.
-
Cyclization and Work-up: Quench the reaction by adding 3N hydrochloric acid. Heat the mixture to reflux for 1 hour to effect cyclization. After cooling, separate the organic layer and extract the aqueous layer with THF. Combine the organic layers, neutralize with sodium bicarbonate, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., xylene) to yield pure this compound.[2]
Rationale: The use of two equivalents of a strong base generates a dianion of the oxime. This highly nucleophilic species then attacks the ester, leading to a condensation product that undergoes acid-catalyzed cyclization and dehydration to form the isoxazole ring. This method offers excellent control over the final substitution pattern.[2]
Key Synthetic Transformations: Unlocking the Potential of the Isoxazole Ring
The true synthetic power of this compound lies in the strategic cleavage of the N-O bond, which unmasks valuable functional groups.
Application 1: Synthesis of β-Enaminones via Reductive Ring Cleavage
β-Enaminones are versatile intermediates in the synthesis of a wide range of heterocyclic compounds and are present in numerous pharmacologically active molecules.[3] The reductive cleavage of isoxazoles provides a direct route to these valuable synthons.
Reaction Scheme:
Caption: Copper-catalyzed synthesis of a β-enaminone from this compound.
Protocol (Adapted from similar transformations):
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or a mixture of DME/MeOH, add a copper(I) catalyst (e.g., CuI, 5-10 mol%) and a diamine ligand (e.g., N,N'-dimethylethylenediamine, 10-20 mol%).
-
Hydrogen Source: Add a hydrogen source, such as ammonium formate or by bubbling hydrogen gas through the solution.
-
Reaction: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 50 to 80 °C. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture and filter through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel or by recrystallization to afford the desired β-enaminone.
Mechanistic Insight: The copper catalyst is believed to coordinate to the nitrogen and oxygen atoms of the isoxazole ring, facilitating the reductive cleavage of the weak N-O bond. The hydrogen source then reduces the resulting imine intermediate to the enaminone product. This method is often highly regioselective.
Application 2: Synthesis of β-Hydroxyketones via Hydrogenolysis
β-Hydroxyketones are fundamental building blocks in organic synthesis, readily undergoing a variety of transformations to form more complex molecules. Catalytic hydrogenation of isoxazoles using Raney nickel is a classic and effective method for their preparation.[4]
Reaction Scheme:
Caption: Synthesis of a β-hydroxyketone via Raney Nickel-catalyzed hydrogenation.
Protocol (Adapted from general procedures for isoxazole reduction):
-
Catalyst Preparation: Activate Raney nickel by washing it sequentially with distilled water and then with the reaction solvent (e.g., ethanol or methanol).[5]
-
Reaction Setup: In a hydrogenation vessel, suspend the activated Raney nickel in a solution of this compound (1.0 eq) in ethanol.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir the mixture vigorously at room temperature. The reaction can be gently heated if necessary. Monitor the uptake of hydrogen and the reaction progress by TLC.
-
Work-up: After the reaction is complete, carefully filter the catalyst under an inert atmosphere (Raney nickel can be pyrophoric when dry). Wash the catalyst with the reaction solvent.
-
Purification: Concentrate the combined filtrate and washings under reduced pressure. The resulting crude β-hydroxyketone can be purified by column chromatography or recrystallization. The intermediate imine may hydrolyze to the ketone during work-up or upon standing.
Causality in Experimental Choice: Raney nickel is a highly active catalyst for hydrogenation and is particularly effective for the reductive cleavage of N-O bonds. The choice of solvent is crucial; protic solvents like ethanol can facilitate the protonolysis of the N-O bond and the subsequent hydrolysis of the intermediate imine to the desired β-hydroxyketone.
Application in Medicinal Chemistry: Synthesis of COX-2 Inhibitors
A significant application of isoxazole-containing building blocks is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[6] The 3,4-diaryl isoxazole motif is a key pharmacophore in several potent and selective COX-2 inhibitors. This compound can be a precursor to such structures, for instance, through functionalization at the 3- and 4-positions.
Conclusion
This compound is a testament to the power of heterocyclic building blocks in modern organic synthesis. Its straightforward preparation and, more importantly, the ability of its isoxazole core to be strategically unmasked to reveal valuable β-enaminone and β-hydroxyketone functionalities, make it an indispensable tool for the synthetic chemist. The protocols and insights provided in this guide are intended to empower researchers to confidently employ this versatile molecule in their synthetic endeavors, paving the way for the discovery and development of new pharmaceuticals and functional materials.
References
-
Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. [Online]. Available at: [Link]
- Beam, C. F., et al. (1976). 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Organic Syntheses, 55, 39.
- Talley, J. J., et al. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2. Journal of Medicinal Chemistry, 43(5), 775–777.
-
Nisar, M., et al. (2013). Efficient PPA-SiO2-catalyzed Synthesis of β-enaminones Under Solvent-Free Conditions. ResearchGate. [Online]. Available at: [Link]
- Al-Omair, M. A. (2015). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. International Journal of Chemical and Pharmaceutical Sciences, 6(4), 185-194.
- Alam, W., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Scientific Reports, 13(1), 14711.
- Villa, J. A., et al. (2021). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2021(3), M1263.
- de la Cruz, P., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(12), 6436–6443.
- Al-Warhi, T., et al. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. Pharmaceuticals, 15(3), 321.
- El-Faham, A., et al. (2020). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. Scientific Reports, 10(1), 1-16.
- Stefani, H. A., et al. (2000). Enaminones were prepared from β-ketoesters or 1,3-diketones and primary amines in water als solvent. Synthesis, 2000(10), 1526-1528.
- Adkins, H., & Billica, H. R. (1948). Preparation of Raney Nickel Catalysts and Their Use under Conditions Milder than High Pressure Hydrogenation. Journal of the American Chemical Society, 70(9), 3121–3125.
- Augustine, R. L. (1965). Catalytic Hydrogenation: Techniques and Applications in Organic Synthesis. Marcel Dekker.
- Bakunov, S. A., et al. (2022). An Isoxazole Strategy for Molybdenum-Mediated Synthesis of 5-Mono- and 4,5-Disubstituted 1 H-Pyrrole-2,3-diones. The Journal of Organic Chemistry, 87(9), 6459–6470.
-
Nisar, M., et al. (2013). Synthetic pathway for the preparation of β-enaminones. ResearchGate. [Online]. Available at: [Link]
-
Singh, P., & Kumar, A. (2007). A simple method for the synthesis of 2-amino-1-(4′-methoxyphenyl)-propane. ResearchGate. [Online]. Available at: [Link]
-
Organic Chemistry Portal. Enaminone synthesis by amination. [Online]. Available at: [Link]
- Beilstein Journals. (2023). General method for the synthesis of enaminones via photocatalysis. Beilstein Journal of Organic Chemistry, 19, 116.
- Lee, S. H., et al. (2014). N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. Beilstein Journal of Organic Chemistry, 10, 2200–2206.
-
ResearchGate. (2025). Green synthesis of Isoxazole-5(4 H)-one derivatives using Theophylline Hydrogen Sulfate as a catalyst. ResearchGate. [Online]. Available at: [Link]
-
Organic & Biomolecular Chemistry. (2023). Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation. Organic & Biomolecular Chemistry. [Online]. Available at: [Link]
Sources
- 1. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. reddit.com [reddit.com]
- 6. op.niscpr.res.in [op.niscpr.res.in]
A Robust Two-Step Synthetic Protocol for the Preparation of 5-(4-methoxyphenyl)isoxazole Analogs
An Application Note for Drug Development Professionals
Abstract: Isoxazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to their wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This application note provides a detailed, field-proven experimental guide for the synthesis of 5-(4-methoxyphenyl)isoxazole analogs, a class of compounds with significant potential in drug discovery.[4] The procedure is a robust and widely adopted two-step method initiated by a Claisen-Schmidt condensation to form chalcone intermediates, followed by a cyclization reaction with hydroxylamine to yield the target isoxazole heterocycles.[5][6] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and characterization guidelines to ensure reproducible and high-yield synthesis.
Introduction and Synthetic Rationale
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement confers unique electronic properties and metabolic stability, making it a privileged scaffold in pharmaceutical design.[7] The 3,5-disubstituted isoxazole motif, in particular, allows for versatile structural modifications to explore structure-activity relationships (SAR).
The most common and efficient strategy for synthesizing 5-aryl isoxazoles involves the construction of an α,β-unsaturated ketone, known as a chalcone, which serves as a key intermediate.[8] This intermediate readily undergoes a cyclocondensation reaction with hydroxylamine hydrochloride to form the final isoxazole ring.[6][9] This two-step approach is advantageous due to the commercial availability of diverse starting materials (acetophenones and benzaldehydes), straightforward reaction conditions, and generally good to excellent yields.
The overall synthetic workflow is depicted below.
Figure 1: Overall workflow for the synthesis of this compound analogs.
Part I: Synthesis of Chalcone Intermediates via Claisen-Schmidt Condensation
Principle and Mechanism
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde to form an α,β-unsaturated ketone.[10] In this protocol, 4-methoxyacetophenone serves as the ketone component. The reaction is initiated by the deprotonation of the α-carbon of the acetophenone by a strong base (e.g., NaOH or KOH), forming a resonance-stabilized enolate ion.[11][12] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the substituted benzaldehyde. The resulting aldol adduct rapidly undergoes dehydration to yield the thermodynamically stable conjugated system of the chalcone.[10]
Figure 2: Key steps in the Claisen-Schmidt condensation mechanism.
Experimental Protocol: General Procedure for Chalcone Synthesis
This protocol describes a general method adaptable for various substituted benzaldehydes. A green chemistry approach using grinding techniques at room temperature is also a viable, solvent-free alternative.[11][12]
Materials and Reagents:
-
4-Methoxyacetophenone
-
Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde, etc.)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Deionized Water
-
Hydrochloric Acid (HCl), dilute (e.g., 10%)
-
Standard laboratory glassware, magnetic stirrer, and filtration apparatus.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyacetophenone (1.0 eq) and the desired substituted benzaldehyde (1.0 eq) in ethanol (approx. 3-4 mL per mmol of ketone).
-
Base Addition: While stirring at room temperature, slowly add an aqueous solution of NaOH or KOH (typically 40-60% w/v, 1.5-2.0 eq). The reaction is often exothermic.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., Hexane:Ethyl Acetate, 8:2). The formation of the chalcone product will be indicated by a new spot with a different Rf value from the starting materials. Reaction times can vary from 2 to 24 hours depending on the reactivity of the aldehyde.[10]
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.
-
Neutralization: Slowly acidify the mixture with dilute HCl with constant stirring until it is neutral to litmus paper. This will precipitate the chalcone product.
-
Filtration: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts.
-
Purification: The crude chalcone is purified by recrystallization from a suitable solvent, typically ethanol, to yield the pure product.[11][12] Dry the purified crystals in a vacuum oven.
Data Summary: Representative Chalcone Analogs
| Starting Aldehyde | Base | Typical Yield (%) | Reference |
| 4-Hydroxybenzaldehyde | NaOH | 74% | [5][11] |
| 4-Chlorobenzaldehyde | KOH | 85-90% | [10] |
| 4-Dimethylaminobenzaldehyde | KOH | 80-85% | [10] |
| Benzaldehyde | NaOH | ~70% | [13] |
Part II: Synthesis of this compound Analogs
Principle and Mechanism
The transformation of chalcones into isoxazoles is achieved through a cyclocondensation reaction with hydroxylamine hydrochloride.[6][8] The reaction proceeds in the presence of a base (such as KOH or sodium acetate), which first liberates free hydroxylamine.[13] The nitrogen atom of hydroxylamine performs a nucleophilic attack on the β-carbon of the α,β-unsaturated system of the chalcone (Michael addition), or alternatively, attacks the carbonyl carbon. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable, aromatic isoxazole ring.[6]
Experimental Protocol: General Procedure for Isoxazole Synthesis
Materials and Reagents:
-
Synthesized Chalcone Intermediate
-
Hydroxylamine Hydrochloride (NH₂OH·HCl)
-
Potassium Hydroxide (KOH) or Sodium Acetate (NaOAc)
-
Ethanol (absolute or 95%)
-
Glacial Acetic Acid (if using KOH for neutralization)
-
Standard laboratory glassware for reflux, magnetic stirrer, and filtration apparatus.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone intermediate (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol.[6]
-
Base Addition: Add a base to the mixture. Two common variations are:
-
Reaction: Heat the reaction mixture to reflux for 4-12 hours.[5][6][13] Monitor the disappearance of the chalcone by TLC.
-
Work-up and Isolation:
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Pour the residue into ice-cold water.
-
If Method A was used, neutralize the mixture carefully with a dilute acid like glacial acetic acid or dilute HCl to precipitate the product.[5]
-
-
Filtration: Collect the resulting solid precipitate by vacuum filtration and wash it with cold water.
-
Purification: The crude isoxazole can be purified by recrystallization from ethanol or by column chromatography on silica gel if it is an oil or if recrystallization is ineffective.[6][14]
Characterization and Validation
Validation of the final product is critical. The structural identity and purity of the synthesized this compound analogs should be confirmed using modern analytical techniques.
-
¹H NMR: The most indicative signal is the appearance of a sharp singlet for the proton at the C4 position of the isoxazole ring, typically appearing between δ 6.5-7.8 ppm.[6][14] The disappearance of the characteristic doublet signals for the α and β vinyl protons of the chalcone precursor is also a key indicator.
-
¹³C NMR: Confirms the carbon framework, including the signals for the C3, C4, and C5 carbons of the isoxazole ring.[6]
-
FT-IR: The successful formation of the isoxazole is confirmed by the disappearance of the strong C=O stretching band of the chalcone (around 1655 cm⁻¹) and the appearance of characteristic C=N stretching (around 1600-1615 cm⁻¹) and N-O stretching bands of the isoxazole ring.[5][8]
-
Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming its elemental composition.[6]
-
Melting Point (M.P.): A sharp melting point is indicative of a pure compound.
References
-
Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica. Link
-
GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES. Rasayan Journal of Chemistry. Link
-
Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. SciTePress. Link
-
synthesis, characterization and biological evaluation of some new chalcones. International Journal of Pharmacy. Link
-
Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PubMed Central (PMC). Link
-
Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry. Link
-
A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. Link
-
Synthesis and Antimicrobial Studies of Isoxazole Derivatives. ResearchGate. Link
-
Regioselective Synthesis of 3,4-Disubstituted Isoxazoles by Using a Chalcone-Rearrangement Strategy. Thieme E-Journals. Link
-
ISOXAZOLE – A POTENT PHARMACOPHORE. ResearchGate. Link
-
Advances in isoxazole chemistry and their role in drug discovery. PubMed Central (PMC). Link
-
Synthesis of 4-Methoxychalcone. Scribd. Link
-
4,5-dihydroisoxazol-5-yl)-2-methoxyphenyl Derivatives: Synthesis and Anticancer Activity. CSIRO Publishing. Link
-
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. PubMed Central (PMC). Link
-
The synthetic and therapeutic expedition of isoxazole and its analogs. PubMed Central (PMC). Link
-
Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Link
-
Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. PubMed Central (PMC). Link
-
Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. PubMed Central (PMC). Link
-
The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Course Hero. Link
-
SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. Società Chimica Italiana. Link
-
Isoxazole synthesis. Organic Chemistry Portal. Link
-
Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PubMed Central (PMC). Link
-
A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. MDPI. Link
-
Synthesis of novel isoxazolines via 1,3-dipolar cycloaddition and evaluation of anti-stress activity. ResearchGate. Link
-
Novel 5-(3-(Substituted)-4,5-dihydroisoxazol-5-yl)-2-methoxyphenyl Derivatives: Synthesis and Anticancer Activity. ResearchGate. Link
-
2-Hydroxy-4-methoxyacetophenone substituted chalcones: Synthesis and biological evaluation as potential anticancer agents. Sciforum. Link
-
Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Scholars Research Library. Link
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmascholars.com [pharmascholars.com]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. scitepress.org [scitepress.org]
- 13. ajrconline.org [ajrconline.org]
- 14. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
Application Note: Spectroscopic Characterization of 5-(4-Methoxyphenyl)isoxazole
Abstract
This application note provides a comprehensive guide to the spectroscopic characterization of 5-(4-Methoxyphenyl)isoxazole, a heterocyclic compound of interest in pharmaceutical and materials science research.[1] Detailed protocols and expected data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS) are presented. The causality behind experimental choices and the interpretation of spectral data are discussed to ensure robust and reproducible results.
Introduction
This compound is a key structural motif found in a variety of biologically active compounds and functional materials. The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen, serves as a versatile scaffold in medicinal chemistry, contributing to anti-inflammatory, analgesic, and antimicrobial properties.[1] Its utility also extends to agricultural chemistry and materials science.[1] Accurate structural elucidation and purity assessment are paramount for its application in drug development and materials research. This guide details the fundamental spectroscopic techniques required for the unambiguous characterization of its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR provide definitive information about the electronic environment of each proton and carbon atom.
¹H NMR Spectroscopy
Proton NMR provides information on the number of different types of protons and their neighboring environments.
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
Instrument Setup: The spectrum is typically acquired on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex spin systems.
-
Data Acquisition:
-
Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
A relaxation delay of 1-2 seconds is generally sufficient for quantitative analysis.
-
Expected Data & Interpretation:
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the methoxyphenyl group, the isoxazole ring proton, and the methoxy group protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.80 | Doublet | 2H | Aromatic protons ortho to the isoxazole ring |
| ~7.00 | Doublet | 2H | Aromatic protons meta to the isoxazole ring |
| ~6.77 | Singlet | 1H | Isoxazole C4-H |
| ~3.85 | Singlet | 3H | Methoxy (-OCH₃) protons |
Table 1: Expected ¹H NMR chemical shifts for this compound in CDCl₃.[2]
Causality: The downfield shift of the aromatic protons ortho to the isoxazole ring is due to the electron-withdrawing nature of the heterocyclic ring. The singlet for the isoxazole proton indicates no adjacent proton neighbors. The methoxy protons appear as a sharp singlet, a characteristic feature of this functional group.
Experimental Workflow for ¹H NMR Spectroscopy
Caption: Workflow for obtaining a ¹H NMR spectrum.
¹³C NMR Spectroscopy
Carbon NMR provides information about the different carbon environments in the molecule.
Protocol:
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Setup: A broadband-decoupled ¹³C NMR spectrum is typically acquired on the same spectrometer.
-
Data Acquisition:
-
Set the spectral width to cover the expected chemical shift range (typically 0-200 ppm).
-
A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
-
Expected Data & Interpretation:
The ¹³C NMR spectrum will show signals for the isoxazole ring carbons, the methoxyphenyl ring carbons, and the methoxy carbon.
| Chemical Shift (δ) ppm | Assignment |
| ~170.0 | Isoxazole C5 |
| ~162.5 | Isoxazole C3 |
| ~160.3 | Aromatic C-OCH₃ |
| ~128.1 | Aromatic CH (ortho) |
| ~121.3 | Quaternary Aromatic C |
| ~114.7 | Aromatic CH (meta) |
| ~97.2 | Isoxazole C4 |
| ~55.0 | Methoxy (-OCH₃) |
Table 2: Expected ¹³C NMR chemical shifts for this compound in CDCl₃.[2]
Causality: The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. The carbons of the isoxazole ring and the oxygen-substituted aromatic carbon appear downfield due to these effects.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Protocol:
-
Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. ATR is often preferred for its simplicity and minimal sample preparation.
-
Instrument Setup: An FT-IR spectrometer is used to acquire the spectrum.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Expected Data & Interpretation:
The IR spectrum will show characteristic absorption bands for the aromatic C-H, C=C, and C=N bonds, as well as the ether C-O linkage.
| Frequency (cm⁻¹) | Vibration Type | Assignment |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2960-2840 | C-H stretch | Aliphatic C-H (methoxy) |
| ~1610 | C=N stretch | Isoxazole ring |
| 1500-1600 | C=C stretch | Aromatic ring |
| 1250-1030 | C-O stretch | Aryl ether |
Table 3: Expected FT-IR absorption bands for this compound.[3][4]
Experimental Workflow for FT-IR Spectroscopy
Caption: Workflow for obtaining an FT-IR spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.0.
-
Instrument Setup: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition:
-
Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Record the sample spectrum over a range of 200-400 nm.
-
Expected Data & Interpretation:
The UV-Vis spectrum is expected to show absorption maxima (λ_max) corresponding to π→π* transitions within the conjugated system formed by the phenyl ring and the isoxazole moiety. The methoxy group, being an auxochrome, can cause a bathochromic (red) shift of these absorptions.
| λ_max (nm) | Solvent | Transition |
| ~250-280 | Ethanol | π→π* |
Table 4: Expected UV-Vis absorption for this compound.
Mass Spectrometry (MS)
Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule.
Protocol:
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electrospray ionization (ESI) or electron ionization (EI) are common methods. ESI is a soft ionization technique that typically yields the molecular ion peak [M+H]⁺, while EI can cause more extensive fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
Expected Data & Interpretation:
The molecular formula of this compound is C₁₀H₉NO₂.[5] The expected monoisotopic mass is approximately 175.06 g/mol . The mass spectrum will show a molecular ion peak corresponding to this mass. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
| m/z | Assignment |
| ~175.06 | [M]⁺ (Molecular Ion) |
| ~176.06 | [M+H]⁺ (Protonated Molecule) |
Table 5: Expected molecular ion peaks in the mass spectrum of this compound.
Fragmentation Pattern: Under EI conditions, characteristic fragments may be observed due to the cleavage of the isoxazole ring or the loss of the methoxy group.
Conclusion
The combination of NMR, FT-IR, UV-Vis, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. The protocols and expected data presented in this application note serve as a reliable guide for researchers to ensure the identity, purity, and structural integrity of this important heterocyclic compound in their scientific endeavors.
References
-
Organic Syntheses Procedure, 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Available at: [Link]
-
Royal Society of Chemistry, Investigation of Facet Effects on the Catalytic Activity of Cu2O Nanocrystals for Efficient Regioselective Synthesis of 3,5-Disubstituted Isoxazoles. Available at: [Link]
-
Beilstein Journals, Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. Available at: [Link]
-
SpectraBase, 5-Azido-4-(4-methoxyphenyl)isoxazole. Available at: [Link]
-
CDN, The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Available at: [Link]
-
PubChem, Isoxazole, 3-(4-methoxyphenyl)-5-phenyl-. Available at: [Link]
-
MDPI, 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. Available at: [Link]
-
Supporting Information, General procedure for the synthesis of 3,5-disubstituted isoxazoles. Available at: [Link]
-
J&K Scientific, this compound. Available at: [Link]
-
Material Science Research India, Molecular Structure, Electronic, Chemical and Spectroscopic (UV-Visible and IR) Studies of 5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole: Combined DFT and Experimental Exploration. Available at: [Link]
Sources
Application Notes and Protocols: X-ray Crystallography Analysis of 5-(4-Methoxyphenyl)isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] Specifically, 5-(4-methoxyphenyl)isoxazole derivatives have garnered significant attention due to their diverse pharmacological activities, serving as crucial intermediates in the development of novel therapeutic agents.[2] The precise three-dimensional arrangement of atoms within these molecules, as well as their intermolecular interactions in the solid state, dictates their physicochemical properties and biological targets. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating these structural details at the atomic level, providing unambiguous evidence of molecular connectivity, conformation, and stereochemistry.[3][4][5]
This comprehensive guide provides detailed application notes and protocols for the X-ray crystallography analysis of this compound derivatives. It is designed to equip researchers with the theoretical understanding and practical methodologies required to successfully navigate the entire crystallographic workflow, from crystal growth to structure validation.
Part 1: From Powder to Diffraction-Quality Crystal: The Art of Crystallization
The cornerstone of a successful SCXRD experiment is the availability of high-quality single crystals.[3][6] The process of obtaining such crystals is often the most challenging and empirical step in the entire analysis. For this compound derivatives, which are typically small organic molecules, several crystallization techniques can be employed.
Foundational Principles of Crystallization
Crystallization is fundamentally a process of controlled precipitation, where a solute transitions from a supersaturated solution to a highly ordered solid state.[7] The key is to achieve supersaturation slowly, allowing for the formation of a limited number of crystal nuclei that can then grow to a suitable size (typically 0.1-0.3 mm) for diffraction experiments.[4]
Common Crystallization Techniques for Isoxazole Derivatives
Several methods have proven effective for crystallizing small organic molecules. The choice of technique often depends on the solubility of the compound and the quantity of material available.[8]
| Technique | Description | Advantages | Considerations |
| Slow Evaporation | A near-saturated solution of the compound is left in a loosely covered container, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization.[8][9] | Simple setup, effective for many compounds. | Can sometimes lead to the formation of many small crystals if evaporation is too rapid. |
| Vapor Diffusion | A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.[8][10] | Excellent for small quantities of material, allows for fine control over the rate of crystallization.[8] | Requires a binary solvent system with appropriate volatility differences. |
| Solvent Layering | A solution of the compound is carefully layered with a less dense, miscible anti-solvent.[8] Crystals form at the interface as the solvents slowly mix. | Can produce high-quality crystals, useful for compounds that are sensitive to temperature changes. | Requires careful selection of solvents with different densities and miscibility. |
| Slow Cooling | A saturated solution of the compound at an elevated temperature is allowed to cool slowly and undisturbed.[3][7] | Effective for compounds with a significant temperature-dependent solubility. | Requires a programmable heating/cooling block for precise temperature control. |
Protocol: Crystallization of a this compound Derivative by Slow Evaporation
This protocol provides a general guideline for a commonly used crystallization method.
Materials:
-
Purified this compound derivative
-
A selection of analytical grade solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane)
-
Small glass vials (1-4 mL)
-
Aluminum foil or parafilm
Procedure:
-
Solvent Screening: In small test tubes, assess the solubility of a few milligrams of your compound in various solvents at room temperature and with gentle heating. An ideal solvent will dissolve the compound when heated but show limited solubility at room temperature.
-
Prepare a Near-Saturated Solution: In a clean vial, dissolve the compound in a minimal amount of the chosen hot solvent to create a clear, near-saturated solution.
-
Cover the Vial: Loosely cover the vial with aluminum foil pierced with a few small holes or with parafilm with a needle puncture. This will slow down the rate of evaporation.
-
Incubate: Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of the lab.
-
Monitor Crystal Growth: Check the vial periodically over several days to weeks for the formation of single crystals.
Part 2: The X-ray Diffraction Experiment: From Crystal to Data
Once suitable crystals are obtained, the next stage is to subject them to X-ray diffraction to collect the data that will be used to determine the molecular structure.
The Principles of X-ray Diffraction
Crystals act as three-dimensional diffraction gratings for X-rays. When a monochromatic X-ray beam is directed at a crystal, the electrons of the atoms scatter the X-rays. Due to the ordered arrangement of atoms in the crystal lattice, the scattered waves interfere constructively in specific directions, producing a unique diffraction pattern of spots.[11] The positions and intensities of these spots contain the information about the arrangement of atoms within the unit cell of the crystal.[11]
Experimental Workflow
The following diagram illustrates the key steps in the X-ray diffraction data collection process.
Caption: Workflow for X-ray crystallography analysis.
Protocol: Single-Crystal X-ray Diffraction Data Collection
This protocol outlines the general steps for collecting diffraction data on a modern single-crystal X-ray diffractometer.
Instrumentation:
-
Single-crystal X-ray diffractometer (e.g., equipped with a Mo Kα or Cu Kα X-ray source and a CCD or CMOS detector)[4]
-
Goniometer head
-
Cryo-cooling system (optional but highly recommended to reduce thermal motion and potential radiation damage)[12]
Procedure:
-
Crystal Mounting: Under a microscope, carefully select a single crystal with well-defined faces and no visible defects.[4] Mount the crystal on a cryo-loop or a glass fiber attached to a goniometer head.
-
Crystal Screening and Unit Cell Determination: Mount the goniometer head on the diffractometer. Collect a few initial diffraction images to assess the crystal quality and determine the unit cell parameters and crystal system.[4]
-
Data Collection Strategy: Based on the crystal's symmetry and diffraction quality, devise an optimal data collection strategy to ensure a complete and redundant dataset is collected.[13][14][15] This involves defining parameters such as the exposure time per frame, the total rotation range, and the detector distance.
-
Data Collection: Execute the data collection run. The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded.[12]
-
Data Processing: After data collection is complete, the raw diffraction images are processed. This involves:
-
Indexing: Assigning Miller indices (h, k, l) to each reflection.
-
Integration: Determining the intensity of each reflection.[4]
-
Scaling and Merging: Correcting for experimental variations and merging symmetry-equivalent reflections to produce a final dataset of unique reflections.
-
Part 3: Structure Solution and Refinement: From Data to Molecular Structure
With a processed dataset, the next step is to determine the arrangement of atoms in the crystal and refine this model to best fit the experimental data.
The Phase Problem
While the intensities of the diffracted X-rays can be measured, the phase information is lost during the experiment.[11][16] This is known as the "phase problem" in crystallography. To solve the crystal structure, these phases must be determined. For small molecules like this compound derivatives, direct methods are typically employed to solve the phase problem.[12]
Structure Solution and Refinement Process
The following diagram outlines the iterative process of structure solution and refinement.
Sources
- 1. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rigaku.com [rigaku.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. depts.washington.edu [depts.washington.edu]
- 10. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fiveable.me [fiveable.me]
- 13. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.iucr.org [journals.iucr.org]
- 15. researchgate.net [researchgate.net]
- 16. creative-biostructure.com [creative-biostructure.com]
Application Notes and Protocols: 5-(4-Methoxyphenyl)isoxazole in Enzyme Inhibition Assays
Introduction: The Therapeutic Potential of Isoxazole Scaffolds
The isoxazole moiety, a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry.[1][2][3] Its unique electronic and structural properties make it a versatile scaffold for the design of pharmacologically active compounds.[1][4] Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2][3] This wide range of activity stems from their ability to interact with and modulate the function of various biological targets, particularly enzymes.[4][5] 5-(4-Methoxyphenyl)isoxazole is an exemplar of this class, recognized for its potential as an enzyme inhibitor and serving as a key intermediate in the synthesis of novel therapeutic agents.[6][7] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in enzyme inhibition assays, with a focus on key enzymes of the inflammatory cascade: Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX).
Scientific Rationale: Targeting the Arachidonic Acid Cascade
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of numerous diseases. The arachidonic acid (AA) cascade is a central pathway in the inflammatory process, leading to the production of potent lipid mediators known as eicosanoids. Two key enzymes initiate this cascade: Cyclooxygenase (COX) and Lipoxygenase (LOX).
-
Cyclooxygenase (COX): This enzyme exists in two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[2][3] COX-2 catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.[8] Therefore, selective inhibition of COX-2 is a major therapeutic strategy for treating inflammation and pain.[3][4][9]
-
5-Lipoxygenase (5-LOX): This enzyme is responsible for the synthesis of leukotrienes, another class of potent pro-inflammatory mediators.[1][10][11] Leukotrienes are implicated in allergic and inflammatory conditions such as asthma.[10][11] Consequently, inhibiting 5-LOX is an attractive approach for the development of anti-inflammatory drugs.[10][12]
The isoxazole scaffold has been successfully incorporated into selective COX-2 inhibitors, such as valdecoxib.[3] This precedent, along with numerous studies demonstrating the COX and 5-LOX inhibitory potential of isoxazole derivatives, provides a strong rationale for investigating this compound as a modulator of these key inflammatory enzymes.[1][3][11][13][14]
Figure 1: Simplified schematic of the Arachidonic Acid Cascade and potential inhibition by this compound.
Experimental Protocols
The following protocols are designed to be robust and self-validating, providing a clear framework for assessing the inhibitory potential of this compound against COX-2 and 5-LOX.
Protocol 1: In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available COX-2 inhibitor screening kits and established methodologies.[2][8][15][16] It relies on the fluorometric detection of a product generated by COX-2 activity.
1. Materials and Reagents:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
COX Probe (e.g., a fluorogenic probe that reacts with PGG2)
-
COX Cofactor (e.g., Hematin)
-
Arachidonic Acid (substrate)
-
This compound (test inhibitor)
-
Celecoxib (positive control inhibitor)
-
DMSO (solvent for inhibitors)
-
96-well white opaque microplates
-
Fluorometric microplate reader (Ex/Em = 535/587 nm)
2. Experimental Workflow:
Figure 2: Workflow for the COX-2 Inhibition Assay.
3. Step-by-Step Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a series of dilutions of the test inhibitor in COX Assay Buffer. A 10-point, 3-fold serial dilution is recommended to span a wide concentration range.
-
Prepare a stock solution of Celecoxib in DMSO (e.g., 1 mM) and dilute similarly.
-
Thaw all other reagents and keep them on ice. Prepare the Reaction Mix containing COX Assay Buffer, COX Probe, COX Cofactor, and COX-2 enzyme according to the manufacturer's instructions.
-
-
Assay Plate Setup:
-
Blank: Well containing only COX Assay Buffer.
-
Enzyme Control (100% Activity): Add 10 µL of COX Assay Buffer to the well.
-
Positive Control (Inhibitor Control): Add 10 µL of a known concentration of diluted Celecoxib.
-
Test Inhibitor Wells: Add 10 µL of each dilution of this compound.
-
Solvent Control: Add 10 µL of COX Assay Buffer containing the same final concentration of DMSO as the test inhibitor wells.
-
-
Reaction:
-
Add 80 µL of the prepared Reaction Mix to all wells.
-
Incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of diluted Arachidonic Acid to all wells.
-
Immediately begin kinetic measurement of fluorescence at Ex/Em = 535/587 nm for 5-10 minutes.
-
4. Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of the test inhibitor using the following formula: % Inhibition = [(Rate_EnzymeControl - Rate_TestInhibitor) / Rate_EnzymeControl] x 100
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve.[17][18][19]
Protocol 2: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay (Fluorometric)
This protocol is based on commercially available kits and published methods for assessing 5-LOX inhibition.[10][11][20]
1. Materials and Reagents:
-
Human recombinant 5-LOX enzyme
-
LOX Assay Buffer
-
LOX Probe (fluorogenic)
-
LOX Substrate (e.g., Linoleic Acid or Arachidonic Acid)
-
This compound (test inhibitor)
-
Zileuton (positive control inhibitor)
-
DMSO (solvent for inhibitors)
-
96-well white opaque microplates
-
Fluorometric microplate reader (Ex/Em ~ 500/536 nm)
2. Step-by-Step Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions and serial dilutions of this compound and Zileuton in DMSO and LOX Assay Buffer as described in Protocol 1.
-
-
Assay Plate Setup:
-
Blank: Well containing only LOX Assay Buffer.
-
Enzyme Control (100% Activity): Add 2 µL of DMSO to the well.
-
Positive Control (Inhibitor Control): Add 2 µL of a known concentration of diluted Zileuton.
-
Test Inhibitor Wells: Add 2 µL of each dilution of this compound.
-
Bring the volume in all wells to 40 µL with LOX Assay Buffer.
-
-
Reaction:
-
Prepare a Reaction Mix containing LOX Assay Buffer, LOX Probe, and 5-LOX enzyme.
-
Add 40 µL of the Reaction Mix to each well.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of the LOX substrate.
-
Immediately begin kinetic measurement of fluorescence at the appropriate wavelengths (e.g., Ex/Em = 500/536 nm) for 10-15 minutes.
-
4. Data Analysis:
-
Follow the same data analysis steps as outlined in Protocol 1 to determine the % inhibition and IC50 value for this compound against 5-LOX.
Data Presentation and Interpretation (Hypothetical Example)
The following tables present hypothetical data for the inhibition of COX-2 and 5-LOX by this compound. This data is for illustrative purposes to demonstrate how results would be presented.
Table 1: Hypothetical Inhibition of COX-2 by this compound
| Concentration (µM) | % Inhibition (Mean ± SD, n=3) |
| 0.01 | 5.2 ± 1.1 |
| 0.1 | 15.8 ± 2.5 |
| 1 | 48.9 ± 3.2 |
| 10 | 85.1 ± 1.9 |
| 100 | 98.6 ± 0.8 |
Table 2: Hypothetical Inhibition of 5-LOX by this compound
| Concentration (µM) | % Inhibition (Mean ± SD, n=3) |
| 0.1 | 8.1 ± 1.5 |
| 1 | 25.4 ± 2.8 |
| 10 | 52.3 ± 4.1 |
| 50 | 78.9 ± 3.5 |
| 100 | 95.2 ± 2.1 |
Table 3: Summary of Hypothetical IC50 Values
| Compound | COX-2 IC50 (µM) | 5-LOX IC50 (µM) |
| This compound | 1.1 | 9.5 |
| Celecoxib (Control) | 0.05 | >100 |
| Zileuton (Control) | >100 | 0.5 |
Interpretation of Hypothetical Results:
In this example, this compound demonstrates potent inhibition of COX-2 with an IC50 value in the low micromolar range. It also shows inhibitory activity against 5-LOX, albeit with a higher IC50 value, suggesting a potential dual-inhibitory profile. The selectivity can be further investigated by comparing its activity against COX-1. This type of dual inhibition can be therapeutically advantageous in certain inflammatory conditions.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel enzyme inhibitors, particularly targeting key enzymes in the inflammatory cascade. The protocols detailed in these application notes provide a robust framework for the in vitro characterization of its inhibitory activity against COX-2 and 5-LOX. Further investigations should focus on determining the mechanism of inhibition (e.g., competitive, non-competitive), assessing its selectivity against other related enzymes, and validating its efficacy in cell-based assays and in vivo models of inflammation. The versatility of the isoxazole ring offers ample opportunities for structural modifications to optimize potency, selectivity, and pharmacokinetic properties, paving the way for the discovery of new therapeutic agents.
References
-
Khan, I., et al. (2024). In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. PLOS ONE, 19(10), e0297398. [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]
-
BioVision. (n.d.). 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
-
Khan, I., et al. (2024). In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. PubMed, PMC11452043. [Link]
-
Zeb, A., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1222047. [Link]
-
Khan, I., et al. (2024). In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. PLOS ONE, 19(10), e0297398. [Link]
-
Hawash, M., et al. (2023). Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives. Letters in Drug Design & Discovery, 20(12), 1994-2002. [Link]
-
Rao, P. N., & Knaus, E. E. (2003). Substituted isoxazoles as potent inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry, 11(15), 3275-3280. [Link]
-
Kumar, A., et al. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure & Dynamics, 42(9), 4909-4935. [Link]
-
Yuan, C., et al. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Analytical & Bioanalytical Techniques, S5:003. [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Singh, N., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research, 27(1), 1-35. [Link]
-
Zeb, A., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed, 37744065. [Link]
-
Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2724. [Link]
-
Davidson College. (n.d.). IC50 Determination. Retrieved from [Link]
-
Mali, D., et al. (2024). Synthesis and evaluation of isoxazole derivatives of lapachol as inhibitors of pyruvate kinase M2. Phosphorus, Sulfur, and Silicon and the Related Elements, 1-11. [Link]
-
Kim, H. S., et al. (2010). Synthesis and evaluation of benzoxazole derivatives as 5-lipoxygenase inhibitors. Bioorganic & Medicinal Chemistry, 18(21), 7580-7585. [Link]
-
Schrey, A. K., et al. (2019). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. Molecules, 24(17), 3093. [Link]
-
Wikipedia. (n.d.). IC50. Retrieved from [Link]
-
Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41-46. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
Heydeck, D., et al. (2019). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. International Journal of Molecular Sciences, 20(2), 359. [Link]
-
Lindsley, C. W. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications, 67(19), 3205-3210. [Link]
-
Heydeck, D., et al. (2019). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. PubMed, 30650570. [Link]
-
Khan, I., et al. (2024). IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES. bioRxiv. [Link]
-
Abe, T., et al. (2010). A cell-based assay for screening lipoxygenase inhibitors. Analytical Biochemistry, 402(1), 58-64. [Link]
-
Ozturk, I., & Yildirim, S. (2012). Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. KSU J. Nat. Sci., 15(1), 22-26. [Link]
-
Liu, X. H., et al. (2008). Novel 5-(3-(Substituted)-4,5-dihydroisoxazol-5-yl)-2-methoxyphenyl Derivatives: Synthesis and Anticancer Activity. Australian Journal of Chemistry, 61(11), 864-869. [Link]
-
Gilbert, A. M., et al. (2020). Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products. Nature Chemical Biology, 16, 783-790. [Link]
-
MySkinRecipes. (n.d.). This compound-3-carboxylic Acid. Retrieved from [Link]
-
Borbely, A., et al. (2023). Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. Archiv der Pharmazie, 358(1), e220031. [Link]
-
S. Naveen, et al. (2012). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E, 68(Pt 8), o2469. [Link]
-
Dadgar, A., et al. (2021). Inhibiting effect of a synthesized organic compound, [3-(4- methoxyphenyl)isoxazole-5-yl]-methanol, on copper in 1 M sulfuric acid solution. Chemical Review and Letters, 4(1), 29-38. [Link]
Sources
- 1. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. This compound-3-carboxylic Acid [myskinrecipes.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives | PLOS One [journals.plos.org]
- 12. Synthesis and evaluation of benzoxazole derivatives as 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. courses.edx.org [courses.edx.org]
- 18. IC50 - Wikipedia [en.wikipedia.org]
- 19. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
Application Notes & Protocol: A Framework for Assessing the In Vitro Cytotoxicity of Novel Isoxazole Compounds
Abstract
Isoxazole derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potential anticancer applications.[1][2] A critical early step in the preclinical evaluation of these novel chemical entities is the robust assessment of their cytotoxic potential in vitro. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret in vitro cytotoxicity studies for isoxazole-based compounds. We detail validated protocols for foundational and mechanistic assays, emphasizing experimental causality, data integrity, and best practices in cell culture and compound management.
Introduction: The Rationale for Cytotoxicity Profiling
The isoxazole ring is a key pharmacophore in numerous biologically active molecules, prized for its unique electronic properties and synthetic tractability.[1][3] Many novel isoxazole derivatives are designed to induce cell death in pathological contexts, such as cancer.[4][5] Therefore, quantifying their cytotoxic effect is paramount. In vitro cytotoxicity assays serve as a rapid, cost-effective, and ethically responsible first pass to:
-
Determine the concentration-dependent effect of a compound on cell viability.
-
Establish key potency metrics, such as the half-maximal inhibitory concentration (IC50).
-
Elucidate the primary mechanism of cell death (e.g., necrosis vs. apoptosis).
-
Screen compound libraries to identify lead candidates for further development.[6][7]
This document outlines a multi-tiered approach, beginning with primary viability screening and progressing to more detailed mechanistic studies.
Foundational Principles: Ensuring Data Fidelity
Cell Line Selection and Culture
The choice of cell line is dictated by the research question.[9] For general toxicity screening, robust and well-characterized lines like human dermal fibroblasts are suitable.[9] For oncology applications, a panel of cancer cell lines relevant to the intended therapeutic area should be used (e.g., MCF-7 for breast cancer, A-549 for lung cancer).[4]
Core Principles of Cell Culture:
-
Aseptic Technique: All manipulations must be performed in a laminar flow hood to prevent microbial contamination, which can confound assay results.[8]
-
Cell Health and Confluency: Use cells in the logarithmic growth phase. Avoid using cultures that are over-confluent, as this can alter their metabolic state and response to stimuli.[8] Passaging cells when they reach approximately 80% confluency is a standard practice.[10]
-
Media and Supplements: Use the recommended complete growth medium for each cell line, typically composed of a basal medium supplemented with fetal bovine serum (FBS) and antibiotics.[11] Be aware that components in serum and phenol red can interfere with certain assay chemistries.[8]
-
Authentication: Periodically authenticate cell lines via short tandem repeat (STR) profiling to ensure their identity.
Isoxazole Compound Management
The physicochemical properties of your test compounds directly impact the experiment.
-
Solubility: Isoxazoles are often hydrophobic. Dimethyl sulfoxide (DMSO) is a common solvent, but its final concentration in the cell culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.[8] Always determine the solubility limit of your compound.
-
Stock Solutions & Dilutions: Prepare high-concentration stock solutions in 100% DMSO. Perform serial dilutions to create a dose-response curve. Ensure thorough mixing at each dilution step.
-
Controls: A "vehicle control" (medium with the highest concentration of DMSO used) is mandatory to differentiate compound effects from solvent effects.[12]
Experimental Workflow: A Multi-Assay Approach
A robust cytotoxicity assessment employs orthogonal methods that measure different cellular parameters. This strategy provides a more complete picture of the compound's effect and helps to validate the findings.
Caption: Tiered workflow for in vitro cytotoxicity testing of isoxazole compounds.
Protocol 1: MTT Assay for Metabolic Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[13] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Principle
The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[14] The insoluble crystals are dissolved, and the absorbance of the resulting solution is measured spectrophotometrically.
Materials
-
96-well flat-bottom tissue culture plates
-
Selected cell line(s)
-
Complete culture medium
-
Isoxazole compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized.[15]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology
Day 1: Cell Seeding
-
Trypsinize and count cells. Prepare a cell suspension in complete growth medium.
-
Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL). Seeding density should allow for exponential growth without reaching confluency by the end of the assay.[14][16]
-
Include wells for "medium only" background controls.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.[14]
Day 2: Compound Treatment
-
Prepare serial dilutions of the isoxazole compound in culture medium. A typical concentration range might be 0.1 µM to 100 µM.
-
Include wells for "untreated" (cells + medium) and "vehicle control" (cells + medium with the highest DMSO concentration).
-
Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution or control solution.
-
Return the plate to the incubator for the desired exposure time (typically 24, 48, or 72 hours).
Day 3/4/5: Assay Endpoint
-
After incubation, carefully aspirate the treatment medium.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[17]
-
Incubate for 2-4 hours at 37°C. Visually inspect for the formation of purple formazan crystals.[17]
-
Carefully remove the MTT-containing medium without disturbing the crystals.
-
Add 100 µL of solubilization solution to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
Data Analysis
-
Correct for Background: Subtract the average absorbance of the "medium only" wells from all other readings.
-
Calculate Percent Viability:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
-
Determine IC50: Plot % Viability against the log of the compound concentration and fit the data to a non-linear regression curve (sigmoidal dose-response) to calculate the IC50 value.
| Parameter | Recommended Value | Rationale |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Ensures cells are in log growth phase and provides a sufficient signal window.[16] |
| Compound Incubation | 24 - 72 hours | Allows for detection of both acute and delayed cytotoxic effects. |
| Final DMSO Conc. | ≤ 0.5% | Minimizes solvent-induced cytotoxicity which could confound results.[8] |
| MTT Incubation | 2 - 4 hours | Provides sufficient time for formazan development without causing reagent toxicity.[17] |
| Absorbance Wavelength | 570 nm (Ref: 630 nm) | Optimal wavelength for detecting the purple formazan product. |
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme, that is released into the culture medium upon loss of plasma membrane integrity—a hallmark of necrosis.[18][19]
Principle
Released LDH catalyzes the conversion of lactate to pyruvate, which generates NADH.[20] This NADH is then used in a coupled reaction to reduce a tetrazolium salt into a colored formazan product, which is measured spectrophotometrically.[19][21] The amount of formazan is directly proportional to the amount of LDH released and, therefore, the number of dead or damaged cells.[19]
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. espublisher.com [espublisher.com]
- 6. kosheeka.com [kosheeka.com]
- 7. scispace.com [scispace.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. atcc.org [atcc.org]
- 12. x-cellr8.com [x-cellr8.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. clyte.tech [clyte.tech]
- 15. broadpharm.com [broadpharm.com]
- 16. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 19. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 21. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
Application Note & Protocol: Formulation of 5-(4-Methoxyphenyl)isoxazole for In Vivo Studies
<
Introduction
5-(4-Methoxyphenyl)isoxazole is a heterocyclic organic compound that serves as a key intermediate and building block in the synthesis of novel therapeutic agents, particularly those targeting inflammatory pathways.[1][2][3][4] Its structure, featuring an isoxazole ring and a methoxyphenyl group, makes it a subject of interest in medicinal chemistry.[2] However, like many new chemical entities (NCEs) emerging from discovery pipelines, its physicochemical properties present significant challenges for preclinical in vivo evaluation.[5][6] An estimated 70-90% of NCEs are poorly water-soluble, which can lead to low and erratic oral bioavailability, hindering the accurate assessment of their pharmacodynamic and toxicological profiles.[5][7][8]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on creating robust and reproducible formulations of this compound suitable for early-stage in vivo studies in rodent models. The strategies outlined here are grounded in fundamental principles of pharmaceutical science and are designed to systematically address the challenges posed by poorly soluble compounds.
Pre-formulation Assessment: Understanding the Molecule
Prior to any formulation work, a thorough physicochemical characterization is paramount.[6] For a novel compound like this compound, where extensive public data is unavailable, initial efforts should focus on both in silico prediction and empirical testing.
Predicted Physicochemical Properties
The structure of this compound (C₁₀H₉NO₂) suggests it is a lipophilic, neutral molecule with poor aqueous solubility.[2] Computational tools can provide a valuable starting point for understanding its behavior.[9]
| Property | Predicted Value/Range | Implication for Formulation |
| Molecular Weight | 175.19 g/mol [2] | Well within "drug-like" range; not a primary barrier to absorption. |
| Melting Point | 62-68 °C[2] | Relatively low melting point suggests that amorphous or lipid-based systems could be viable. |
| Calculated logP (cLogP) | ~2.5 - 3.5 | Indicates high lipophilicity and likely poor aqueous solubility.[10][11][12] |
| Aqueous Solubility (logS) | Predicted to be low | The primary challenge to overcome for achieving adequate systemic exposure.[13] |
| pKa | Not applicable | The molecule lacks strongly ionizable groups, so pH modification of the vehicle will not significantly enhance solubility. |
Note: cLogP and logS values are estimates derived from various computational models and should be confirmed experimentally.
Pre-formulation Experimental Workflow
The initial experimental work should aim to confirm the predicted properties and establish a baseline for formulation development.
Caption: Key quality control checks for preclinical formulations.
-
Concentration and Purity: Use a validated HPLC or UPLC method to confirm the drug concentration in the final formulation and to check for any degradation products. [14][15][16]* Appearance and pH: Visually inspect for clarity (solutions) or uniformity (suspensions). Measure the pH to ensure it is within a physiologically tolerable range (typically pH 4.5-8.0 for parenteral routes). [17]* Particle Size (Suspensions): For suspensions, particle size distribution should be measured (e.g., by laser diffraction) to ensure it is consistent between batches.
-
Stability: Assess short-term stability under study conditions (e.g., 4 hours at room temperature) and storage conditions (e.g., 7 days at 2-8°C).
In Vivo Administration Considerations
The formulation directly impacts the choice of administration route and the maximum volume that can be safely administered.
Route of Administration
-
Oral (PO) Gavage: The most common route for initial screening. [6]Co-solvent systems and suspensions are suitable. [18][19]* Intraperitoneal (IP): Requires a sterile, non-irritating solution. Co-solvent and cyclodextrin formulations are often used. Suspensions are generally avoided.
-
Intravenous (IV): Requires a sterile, true solution with minimal excipients to avoid precipitation in the bloodstream and capillary blockade. [6]A well-solubilized cyclodextrin or a carefully optimized co-solvent system may be used.
Dosing Volumes
Adherence to established guidelines for dosing volumes is critical for animal welfare and data integrity. [17][20]Excessive volumes can cause distress and affect drug absorption. [17]
| Species | Route | Recommended Max Volume (mL/kg) | Absolute Max Volume (mL/kg) |
|---|---|---|---|
| Mouse | Oral (gavage) | 10 | 20 |
| IP | 10 | 20 | |
| IV (bolus) | 5 | 25 | |
| Rat | Oral (gavage) | 10 | 20 |
| IP | 5-10 | 20 |
| | IV (bolus) | 5 | 20 |
Table adapted from Washington State University IACUC Guideline #10.[17]
Conclusion
The successful in vivo evaluation of this compound hinges on the development of an appropriate and well-characterized formulation. Due to its predicted poor aqueous solubility, a systematic approach starting with pre-formulation assessment is essential. Simple co-solvent systems and aqueous suspensions represent the most direct paths for initial oral PK and efficacy studies. For parenteral administration or to overcome significant solubility hurdles, cyclodextrin-based formulations offer a powerful alternative. By following the detailed protocols and quality control measures outlined in this guide, researchers can generate reliable and reproducible data, enabling confident decision-making in the drug development process.
References
-
Singh, R., & Sharma, S. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences. Available from: [Link]
-
Washington State University Institutional Animal Care and Use Committee. (2023). Guideline #10: Drug and Chemical Administration. Available from: [Link]
-
The Jackson Laboratory. (n.d.). Routes of Administration. Available from: [Link]
-
An G, et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. European Journal of Pharmaceutical Sciences. Available from: [Link]
-
Singh, S., et al. (2004). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy. Available from: [Link]
-
Singh, S., et al. (2004). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy. Available from: [Link]
-
Hanumegowda, U. M., Wu, Y., & Adams, S. P. (2014). Potential Impact of Cyclodextrin-Containing Formulations in Toxicity Evaluation of Novel Compounds in Early Drug Discovery. Journal of Pharmaceutics & Pharmacology. Available from: [Link]
-
Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Available from: [Link]
-
Fujisawa, G., et al. (2021). Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN). Journal of Chemical Information and Modeling. Available from: [Link]
-
West Virginia University IACUC. (n.d.). WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals. Available from: [Link]
-
Saal, C., & Petereit, A. C. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available from: [Link]
-
Saal, C. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review. Available from: [Link]
-
Ghose, A. K., Viswanadhan, V. N., & Wendoloski, J. J. (1998). Prediction of Hydrophobic (Lipophilic) Properties of Small Organic Molecules Using Fragmental Methods: An Analysis of ALOGP and CLOGP Methods. Journal of Physical Chemistry A. Available from: [Link]
-
ResearchGate. (n.d.). What is the recommended solvent formulation for OGT2115 in mice (oral gavage or IP)?. Science topic: ORAL GAVAGE. Available from: [Link]
-
ASM Journals. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy. Available from: [Link]
-
Paton, B. (2018). Predicting Aqueous Solubility - It's Harder Than It Looks. Paton's Blog. Available from: [Link]
-
ResearchGate. (n.d.). What are the vehicles used to dissolve drugs for in vivo treatment?. Available from: [Link]
-
Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available from: [Link]
-
Liu, R., et al. (2023). Creation and interpretation of machine learning models for aqueous solubility prediction. Future Drug Discovery. Available from: [Link]
-
J&K Scientific. (n.d.). This compound | 3672-48-8. Available from: [Link]
-
U.S. Food and Drug Administration. (2018). Use of Liquids and/or Soft Foods as Vehicles for Drug Administration: General Considerations for Selection and In Vitro Methods. Available from: [Link]
-
Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. Available from: [Link]
-
Organic Syntheses. (n.d.). 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Available from: [Link]
-
Brewster, M. E., & Bodor, N. (1991). The potential use of cyclodextrins in parenteral formulations. Journal of Parenteral Science and Technology. Available from: [Link]
-
The American Journal of Pharmaceutics. (2024). The Use of Cyclodextrins in Pharmaceutical Formulations. Available from: [Link]
-
University of Washington Office of Animal Welfare. (n.d.). Preparation, Storage and Labeling of Drug and Chemical Formulations. Available from: [Link]
-
Walker, M. K., et al. (2012). A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice. Toxicology and Applied Pharmacology. Available from: [Link]
-
MySkinRecipes. (n.d.). This compound-3-carboxylic Acid. Available from: [Link]
-
Turner, C. G., et al. (2014). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science. Available from: [Link]
-
ResearchGate. (n.d.). Modifying a displacement pump for oral gavage dosing of solution and suspension preparations to adult and neonatal mice. Available from: [Link]
-
Cyclodextrins in Formulation Development: Complexation and Stability Enhance. (n.d.). Available from: [Link]
-
Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Available from: [Link]
-
Al-Ghalith, G. A., et al. (2021). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Gut Microbes. Available from: [Link]
-
JoVE. (2015). Video: Compound Administration in Rodents- Oral and Topical Routes. Available from: [Link]
-
A review of isoxazole biological activity and present synthetic techniques. (2024). Available from: [Link]
-
Porsolt. (n.d.). Preclinical Formulation Analysis Services. Available from: [Link]
-
Formulation Forum. (2019). Formulation Development From Preclinical to First-In-Human. Available from: [Link]
-
PubChem. (n.d.). Isoxazole, 3-(4-methoxyphenyl)-5-phenyl-. Available from: [Link]
-
PubChem. (n.d.). Isoxazole, 5-(3-chlorophenyl)-3-(4-methoxyphenyl)-. Available from: [Link]
-
Alderley Analytical. (n.d.). Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance. Available from: [Link]
-
ResearchGate. (n.d.). Development and validation of a novel UPLC-ELSD method for the assessment of lipid composition of nanomedicine formulation. Available from: [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 4. This compound-3-carboxylic Acid [myskinrecipes.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. altasciences.com [altasciences.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prediction of Hydrophobic (Lipophilic) Properties of Small Organic Molecules Using Fragmental Methods: An Analysis of ALOGP and CLOGP Methods | Semantic Scholar [semanticscholar.org]
- 12. Creation and interpretation of machine learning models for aqueous solubility prediction [explorationpub.com]
- 13. Predicting Aqueous Solubility - It's Harder Than It Looks [practicalcheminformatics.blogspot.com]
- 14. Preclinical Formulation Analysis Services | PORSOLT [porsolt.com]
- 15. Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance [alderleyanalytical.com]
- 16. researchgate.net [researchgate.net]
- 17. iacuc.wsu.edu [iacuc.wsu.edu]
- 18. journals.asm.org [journals.asm.org]
- 19. journals.asm.org [journals.asm.org]
- 20. Administration of Substances: Maximum Volumes and Other Recommendations [research.wayne.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(4-Methoxyphenyl)isoxazole
Welcome to the technical support center for the synthesis of 5-(4-Methoxyphenyl)isoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. The isoxazole scaffold is a valuable pharmacophore, and its efficient synthesis is crucial for advancing medicinal chemistry and materials science projects.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful and reproducible synthesis of this compound.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific issues that may arise during the synthesis of this compound, providing not just solutions but also the scientific reasoning behind them.
Problem 1: Low or No Product Yield
Question: My reaction is resulting in a very low yield, or I am not isolating any of the desired this compound. What are the likely causes and how can I rectify this?
Answer: Low or non-existent yields in isoxazole synthesis are a common frustration, often stemming from issues with starting materials, reaction conditions, or the stability of key intermediates.[3][4] A systematic approach to troubleshooting is essential for identifying and resolving the root cause.
Root Cause Analysis & Corrective Actions:
-
Integrity of Starting Materials:
-
Purity of 4-Methoxyacetophenone and Ester: The synthesis often begins with a Claisen condensation to form a 1,3-dicarbonyl intermediate. Ensure the 4-methoxyacetophenone and the ester (e.g., methyl or ethyl formate) are of high purity. Contaminants can interfere with the base-catalyzed condensation.
-
Hydroxylamine Stability: Hydroxylamine hydrochloride or sulfate is typically used. Ensure it is stored correctly, as it can degrade over time. It is advisable to use a freshly opened bottle or to test the quality of an older reagent.
-
Nitrile Oxide Precursor (for 1,3-Dipolar Cycloaddition): If you are employing a 1,3-dipolar cycloaddition route, the stability of your nitrile oxide precursor (e.g., an aldoxime or hydroximoyl chloride) is critical. These precursors can be sensitive to moisture and temperature.[5]
-
-
Suboptimal Reaction Conditions:
-
Temperature Control: Temperature is a critical parameter. For the Claisen condensation, the reaction may require cooling to prevent side reactions. Conversely, the subsequent cyclization with hydroxylamine often requires heating to proceed at a reasonable rate. For 1,3-dipolar cycloadditions, the in situ generation of the nitrile oxide may need low temperatures to prevent dimerization into furoxans, a common side product.[3] The cycloaddition itself may then require warming.[3]
-
Reaction Time: It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient reaction time will lead to incomplete conversion, while prolonged reaction times, especially at elevated temperatures, can lead to product degradation or the formation of byproducts.[3]
-
Choice of Base and Solvent: The choice of base and solvent is highly interdependent and can significantly impact the yield. For the Claisen condensation, a strong base like sodium methoxide or sodium hydride in an aprotic solvent is common. For the cyclization with hydroxylamine, the pH of the reaction mixture is important; sometimes, slightly acidic conditions are favorable.[3] In 1,3-dipolar cycloadditions, the base used to generate the nitrile oxide in situ (e.g., triethylamine) must be added judiciously to control the concentration of the reactive dipole.[5]
-
-
Intermediate Instability:
-
1,3-Dicarbonyl Intermediate: The 1,3-dicarbonyl intermediate formed from the Claisen condensation can exist in keto-enol tautomeric forms. The equilibrium between these forms can be solvent-dependent and may affect the rate of the subsequent cyclization.
-
Nitrile Oxide Dimerization: As mentioned, nitrile oxides are prone to dimerization to form furoxans, which reduces the amount of dipole available to react with your alkyne (4-ethynylanisole).[3] To minimize this, the nitrile oxide should be generated in situ in the presence of the alkyne. Slow addition of the nitrile oxide precursor or the base can also be beneficial.[3]
-
Problem 2: Formation of Regioisomers
Question: I am observing the formation of an isomeric byproduct along with my desired this compound. How can I improve the regioselectivity of my reaction?
Answer: The formation of regioisomers is a well-known challenge in isoxazole synthesis, particularly when using unsymmetrical precursors.[3] In the context of this compound, this is most relevant in the 1,3-dipolar cycloaddition between 4-methoxybenzonitrile oxide and an unsymmetrical alkyne, or in the reaction of an unsymmetrical 1,3-dicarbonyl with hydroxylamine.
Strategies for Enhancing Regioselectivity:
-
For 1,3-Dipolar Cycloaddition Routes: The regioselectivity of the cycloaddition between a nitrile oxide and an alkyne is governed by both steric and electronic factors.
-
Catalyst Control: The use of a copper(I) catalyst in the reaction of terminal alkynes with nitrile oxides often leads to high regioselectivity, favoring the formation of 3,5-disubstituted isoxazoles.[6]
-
Solvent Polarity: The polarity of the solvent can influence the transition state of the cycloaddition and thus the regiochemical outcome. Experimenting with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile) can be beneficial.[3]
-
Electronic Modifications: While not always feasible for a specific target molecule, modifying the electronic properties of the alkyne or nitrile oxide can direct the regioselectivity.
-
-
For 1,3-Dicarbonyl Routes: When reacting an unsymmetrical 1,3-dicarbonyl compound with hydroxylamine, the initial condensation can occur at either carbonyl group, leading to a mixture of isoxazole regioisomers.
-
pH Adjustment: The pH of the reaction medium can influence which carbonyl group is more reactive towards hydroxylamine. Acidic conditions often favor one isomer over the other.[3]
-
Protecting Groups/Pre-functionalization: In some cases, one of the carbonyl groups can be selectively protected or the 1,3-dicarbonyl can be converted to a β-enamino diketone derivative to achieve better regiocontrol.[3]
-
Problem 3: Product Decomposition During Work-up or Purification
Question: I seem to be losing a significant amount of my product during the work-up or column chromatography. Is the isoxazole ring unstable?
Answer: The isoxazole ring is generally stable, but the N-O bond is its Achilles' heel and can be susceptible to cleavage under certain conditions.[3]
Conditions to Avoid and Milder Alternatives:
-
Strongly Basic or Acidic Conditions: Avoid washing with strong aqueous bases or acids during the work-up. Some isoxazoles can undergo ring-opening in the presence of strong bases.[3] Use milder alternatives like saturated sodium bicarbonate solution for neutralization.
-
Reductive Conditions: The N-O bond is readily cleaved by catalytic hydrogenation (e.g., H₂/Pd).[3] Be mindful of this if you have other functional groups in your molecule that require reduction.
-
Photochemical Instability: Some isoxazoles can be sensitive to UV light, which can cause rearrangements.[3] It is good practice to protect the reaction and the purified product from direct light, for example, by wrapping the flask in aluminum foil.
-
Transition Metals: Certain transition metals can catalyze the cleavage of the N-O bond.[3] Ensure that any metal catalysts used in preceding steps are thoroughly removed.
Purification Strategies: Purifying isoxazole derivatives can be challenging due to the presence of byproducts with similar polarities.[3]
-
Column Chromatography: This is the most common purification method.
-
Solvent System Screening: Systematically screen different solvent systems using TLC to achieve the best separation. A mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.
-
Additives: Sometimes, adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can improve peak shape and separation.[3]
-
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be a highly effective method for purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: One of the most prevalent and reliable methods is the 1,3-dipolar cycloaddition of a nitrile oxide with a terminal alkyne.[1][5] Specifically, the reaction of 4-methoxybenzonitrile oxide (generated in situ from the corresponding aldoxime or hydroximoyl chloride) with acetylene or a protected form thereof would yield the target molecule. Another robust method involves the reaction of a 1,3-dicarbonyl compound (or its equivalent, like an enaminone) with hydroxylamine.[7][8]
Q2: My starting 4-ethynylanisole is expensive. Are there alternative, more cost-effective starting materials for a 1,3-dipolar cycloaddition approach?
A2: While 4-ethynylanisole is a direct precursor, you could consider synthesizing it from the more affordable 4-methoxyacetophenone. This typically involves a two-step sequence, such as reaction with phosphorus pentachloride followed by dehydrochlorination with a strong base, or through the Corey-Fuchs reaction. While this adds steps to your synthesis, it may be more economical for larger-scale productions.
Q3: Can I use microwave irradiation to speed up the synthesis?
A3: Yes, microwave-assisted organic synthesis can often significantly reduce reaction times and, in some cases, improve yields for isoxazole synthesis. The high temperatures and pressures achieved in a sealed microwave vessel can accelerate both the cycloaddition and cyclocondensation reactions. However, optimization of the microwave parameters (temperature, time, and power) is necessary for each specific reaction.
Q4: How can I confirm that I have successfully synthesized this compound?
A4: A combination of spectroscopic techniques is essential for structural confirmation.
-
¹H NMR (Proton Nuclear Magnetic Resonance): You should observe characteristic signals for the aromatic protons of the 4-methoxyphenyl group, a singlet for the methoxy protons, and distinct signals for the protons on the isoxazole ring. Specifically, for this compound, you would expect a doublet for the C4-H and a doublet for the C3-H of the isoxazole ring.[7]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will show the expected number of carbon signals for the molecule, including those for the isoxazole ring carbons and the substituted benzene ring.[7]
-
Mass Spectrometry (MS): This will provide the molecular weight of your compound, confirming the correct mass. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[7]
-
Infrared (IR) Spectroscopy: You will see characteristic absorption bands for the C=N and N-O bonds of the isoxazole ring, as well as bands corresponding to the aromatic ring and the methoxy group.[7]
Q5: Are there any specific safety precautions I should take during the synthesis?
A5: Standard laboratory safety practices should always be followed. Specifically for isoxazole synthesis:
-
Hydroxylamine: Hydroxylamine and its salts can be corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Strong Bases: Reagents like sodium hydride and n-butyllithium are pyrophoric and react violently with water. They must be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents: Many organic solvents are flammable and toxic. All reactions and work-ups should be performed in a well-ventilated fume hood.
-
Nitrile Oxides: While typically generated in situ, nitrile oxides can be unstable. Avoid isolating them and be aware of their potential for dimerization.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound via 1,3-Dipolar Cycloaddition
This protocol is based on the in situ generation of 4-methoxybenzonitrile oxide from 4-methoxybenzaldoxime followed by cycloaddition with an acetylene source.
Materials:
-
4-Methoxybenzaldoxime
-
N-Chlorosuccinimide (NCS)
-
Propargyl alcohol (as an acetylene surrogate)
-
Triethylamine (TEA)
-
Solvent (e.g., Dichloromethane or Tetrahydrofuran)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 4-methoxybenzaldoxime (1.0 eq.) in the chosen solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Chlorosuccinimide (NCS) (1.05 eq.) portion-wise, maintaining the temperature at 0 °C. Stir for 30 minutes. This generates the hydroximoyl chloride in situ.
-
To the reaction mixture, add propargyl alcohol (1.2 eq.).
-
Slowly add triethylamine (TEA) (1.5 eq.) dropwise to the reaction mixture at 0 °C. The slow addition helps to control the concentration of the nitrile oxide and minimize dimerization.[3]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the 5-(hydroxymethyl)-3-(4-methoxyphenyl)isoxazole intermediate. The subsequent conversion of the hydroxymethyl group to a proton can be achieved through various methods, such as oxidation to the aldehyde followed by decarbonylation, or through a Barton-McCombie deoxygenation. A more direct approach would use a gaseous acetylene stream bubbled through the solution, though this requires specialized equipment.
Protocol 2: Synthesis of this compound via Condensation/Cyclization
This protocol involves the reaction of a β-enaminone with hydroxylamine, which provides good regiocontrol.[7]
Materials:
-
3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one
-
Hydroxylamine hydrochloride
-
Water or an alcohol/water mixture
Procedure:
-
Suspend 3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one (1.0 eq.) in water or a mixture of ethanol and water.[7]
-
Add hydroxylamine hydrochloride (1.2 eq.) to the suspension.
-
Heat the reaction mixture to 50-80 °C and stir for 2-4 hours. Monitor the reaction progress by TLC.[7]
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the product with an organic solvent.
-
Wash the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography if necessary. This method often provides a clean product that may not require extensive purification.[7]
Visualizations
General Synthetic Workflow
Caption: Key synthetic routes to this compound.
Troubleshooting Logic for Low Yield
Sources
- 1. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Isoxazole synthesis [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Fused Isoxazoles: A Comprehensive Review [mdpi.com]
Technical Support Center: Troubleshooting Low Yields in 1,3-Dipolar Cycloaddition Reactions
Welcome to the technical support center for 1,3-dipolar cycloaddition reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges that can lead to low product yields. By understanding the underlying principles of this powerful reaction, you can optimize your experimental conditions for success.
The 1,3-dipolar cycloaddition is a versatile method for synthesizing five-membered heterocycles through the reaction of a 1,3-dipole with a dipolarophile.[1][2] This reaction is a cornerstone of modern synthetic chemistry, including its prominent role in "click chemistry."[3][][5][6] However, achieving high yields can be challenging. This guide provides a structured, question-and-answer approach to address specific issues you may encounter.
I. Reaction Setup and Reagent Purity
Poor yields can often be traced back to the initial setup of the reaction and the quality of the reagents used.
Q: My reaction is not proceeding to completion, and I'm observing unreacted starting materials. What should I check first?
A: The first step in troubleshooting is to ensure the integrity of your reaction setup and the purity of your reagents.
-
Moisture and Air Sensitivity: Many 1,3-dipoles and dipolarophiles can be sensitive to moisture and air. Ensure your glassware is thoroughly dried, either by flame-drying or oven-drying, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if your substrates are known to be sensitive.[7]
-
Reagent Purity: Impurities in your starting materials can inhibit the reaction or lead to side products.[7]
-
Purification: Purify your 1,3-dipole and dipolarophile before use, for example, by recrystallization, distillation, or column chromatography.
-
Characterization: Confirm the purity of your starting materials using techniques like NMR, IR, or mass spectrometry.
-
-
Accurate Stoichiometry: Ensure you are using the correct molar ratios of your reactants. In some cases, using a slight excess of one reagent can drive the reaction to completion.[7]
II. Reaction Conditions: The "Big Three" - Solvent, Temperature, and Catalyst
The choice of solvent, reaction temperature, and the presence or absence of a catalyst are critical parameters that significantly influence the outcome of a 1,3-dipolar cycloaddition.
Q: I'm observing a very slow reaction rate. How can I speed it up?
A: Several factors can be adjusted to increase the reaction rate.
-
Temperature: Increasing the reaction temperature often accelerates the reaction rate.[8] However, be mindful that excessive heat can lead to decomposition of reactants or products. It is advisable to increase the temperature incrementally and monitor the reaction progress closely.
-
Solvent Choice: While some 1,3-dipolar cycloadditions are not significantly affected by solvent polarity, others show a marked dependence.[1][9]
-
Polarity: For reactions involving polar transition states, a more polar solvent can increase the reaction rate.[9] Conversely, for nonpolar reactions, a non-polar solvent may be more suitable.
-
"On Water" Reactions: In some cases, running the reaction in water or with water as a co-solvent can lead to a significant rate acceleration due to hydrophobic effects and hydrogen bonding in the transition state.[8][10]
-
-
Catalysis:
-
Lewis Acids: Lewis acids can catalyze 1,3-dipolar cycloadditions by coordinating to the dipolarophile, lowering its LUMO energy and accelerating the reaction.[11] Common Lewis acids include ZnCl₂, Cu(OTf)₂, and Sc(OTf)₃.
-
Copper(I) Catalysis (for Azide-Alkyne Cycloadditions): The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a "click reaction" that proceeds much faster and with higher regioselectivity than the uncatalyzed version.[3][][12]
-
Organocatalysis: Chiral organocatalysts can be employed to achieve enantioselective 1,3-dipolar cycloadditions.
-
Q: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
A: The formation of regioisomers is a common issue when using unsymmetrical 1,3-dipoles and dipolarophiles.[1]
-
Frontier Molecular Orbital (FMO) Theory: The regioselectivity of a 1,3-dipolar cycloaddition is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[1][13] By analyzing the orbital coefficients of the reacting atoms, you can often predict the major regioisomer.
-
Catalysis:
-
Steric Effects: Bulky substituents on either the 1,3-dipole or the dipolarophile can influence the regioselectivity by favoring the transition state with the least steric hindrance.[1]
Q: I'm getting a good conversion to the product, but the isolated yield is low after purification. What could be the problem?
A: Low isolated yields despite good conversion often point to issues during the workup and purification steps.
-
Product Stability: Your cycloadduct may be unstable under the purification conditions.
-
Acid/Base Sensitivity: If your product is sensitive to acid or base, avoid using acidic or basic conditions during workup and chromatography.[7]
-
Thermal Instability: If your product is thermally labile, perform purification at lower temperatures.
-
-
Purification Method:
-
Column Chromatography: Ensure you are using the appropriate solvent system for your column chromatography to achieve good separation without causing product decomposition.
-
Crystallization: If your product is a solid, recrystallization can be an effective purification method that minimizes product loss.
-
-
Careful Handling: Be meticulous during the workup process. Ensure complete extraction of your product and minimize losses during solvent removal.[7]
III. Substrate Scope and Side Reactions
The nature of your 1,3-dipole and dipolarophile can significantly impact the reaction's success.
Q: My reaction is not working with a specific substrate, even though the general reaction is known to be robust. Why might this be?
A: The electronic and steric properties of your substrates play a crucial role.
-
Electron-Donating and Electron-Withdrawing Groups: The reactivity of the dipolarophile is influenced by the presence of electron-donating or electron-withdrawing groups. Electron-withdrawing groups generally make the dipolarophile more reactive towards electron-rich 1,3-dipoles, while electron-donating groups increase reactivity towards electron-poor 1,3-dipoles.[2][3]
-
Steric Hindrance: Bulky substituents on either the 1,3-dipole or the dipolarophile can sterically hinder the approach of the two reactants, leading to a slower reaction or no reaction at all.
-
Alternative Reaction Pathways: Your specific substrate may be prone to side reactions under the reaction conditions. Carefully analyze your crude reaction mixture by techniques like NMR or LC-MS to identify any potential side products.
Q: I am observing the formation of unexpected side products. What are some common side reactions in 1,3-dipolar cycloadditions?
A: Several side reactions can compete with the desired cycloaddition.
-
Dimerization of the 1,3-Dipole: Some 1,3-dipoles can dimerize, especially at higher concentrations or temperatures.
-
Decomposition of Reactants: Your 1,3-dipole or dipolarophile may be unstable under the reaction conditions and decompose over time.
-
Isomerization: The initially formed cycloadduct may isomerize to a more stable product under the reaction conditions.
IV. Experimental Protocols and Data Presentation
To aid in your troubleshooting efforts, here are some key experimental protocols and data presentation formats.
Protocol 1: General Procedure for a Trial 1,3-Dipolar Cycloaddition
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the 1,3-dipole (1.0 mmol) and the dipolarophile (1.0-1.2 mmol).
-
Add the chosen solvent (e.g., toluene, THF, CH₂Cl₂, 5-10 mL).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature, 50 °C, reflux).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction (if necessary) and perform an appropriate aqueous workup.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Characterize the purified product by NMR, IR, and mass spectrometry.
Table 1: Common Solvents for 1,3-Dipolar Cycloadditions
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Toluene | 2.4 | 111 | Good for a wide range of reactions, especially at higher temperatures. |
| Tetrahydrofuran (THF) | 4.0 | 66 | A versatile polar aprotic solvent. |
| Dichloromethane (DCM) | 3.1 | 40 | A common solvent for reactions at or below room temperature. |
| Acetonitrile | 5.8 | 82 | A polar aprotic solvent that can accelerate some reactions. |
| Water | 10.2 | 100 | Can lead to rate acceleration in some cases ("on water" effect).[8][10] |
Diagram 1: Troubleshooting Workflow for Low Yields
Caption: A systematic workflow for troubleshooting low yields in 1,3-dipolar cycloaddition reactions.
V. Frequently Asked Questions (FAQs)
Q1: What is the difference between a concerted and a stepwise 1,3-dipolar cycloaddition?
A1: A concerted 1,3-dipolar cycloaddition proceeds through a single transition state where both new sigma bonds are formed simultaneously.[1] This is the generally accepted mechanism for most thermal 1,3-dipolar cycloadditions. A stepwise mechanism would involve the formation of a zwitterionic or diradical intermediate. The high stereospecificity observed in many of these reactions strongly supports a concerted mechanism.[1]
Q2: Can I use microwave irradiation to improve my reaction?
A2: Yes, microwave irradiation can often significantly reduce reaction times and improve yields in 1,3-dipolar cycloadditions by providing rapid and uniform heating.
Q3: Are there any "green" or environmentally friendly approaches to 1,3-dipolar cycloadditions?
A3: Yes, several green chemistry approaches have been developed. These include using water as a solvent, employing solvent-free reaction conditions, and utilizing recyclable catalysts.[8][10]
Q4: How does Frontier Molecular Orbital (FMO) theory help in predicting the outcome of a 1,3-dipolar cycloaddition?
A4: FMO theory helps predict the reactivity and regioselectivity of the reaction by considering the energies and symmetries of the HOMO of the 1,3-dipole and the LUMO of the dipolarophile (or vice versa).[1][13] The reaction is most favorable when the energy gap between the interacting orbitals is small. The regioselectivity is determined by the alignment of the atoms with the largest orbital coefficients in the interacting HOMO and LUMO.[1]
Q5: What is "click chemistry" and how does it relate to 1,3-dipolar cycloadditions?
A5: "Click chemistry" is a concept introduced by K.B. Sharpless that describes reactions that are high-yielding, wide in scope, create only inoffensive byproducts, are stereospecific, and simple to perform.[3][6] The copper-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC) is the premier example of a click reaction due to its efficiency and reliability.[3][][5]
References
-
Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved January 11, 2026, from [Link]
-
MDPI. (2020). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Retrieved January 11, 2026, from [Link]
-
International Journal of Research in Pharmaceutical and Chemical Sciences. (2017). A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. Retrieved January 11, 2026, from [Link]
-
Chemical Science Review and Letters. (2016). 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. Retrieved January 11, 2026, from [Link]
-
ACS Publications. (2006). In-Plane Aromaticity in 1,3-Dipolar Cycloadditions. Solvent Effects, Selectivity, and Nucleus-Independent Chemical Shifts. Retrieved January 11, 2026, from [Link]
-
Journal of University of Babylon for Pure and Applied Sciences. (2019). Theoretical Study of Solvent Effects on 1,3- Dipolar Cycloaddition Reaction. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (2019). Optimization of the 1,3-dipolar cycloaddition reaction. Retrieved January 11, 2026, from [Link]
-
Journal of University of Babylon for Pure and Applied Sciences. (2019). Theoretical Study of Solvent Effects on 1,3- Dipolar Cycloaddition Reaction. Retrieved January 11, 2026, from [Link]
-
ACS Publications. (2015). Recent Advances of Catalytic Asymmetric 1,3-Dipolar Cycloadditions. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (2020). Optimization of 1,3-dipolar cycloaddition reaction conditions. Retrieved January 11, 2026, from [Link]
-
National Institutes of Health. (2022). MOF-Derived Cu@N-C Catalyst for 1,3-Dipolar Cycloaddition Reaction. Retrieved January 11, 2026, from [Link]
-
Iraqi National Journal of Chemistry. (2014). Theoretical Study of Solvent Effects on 1,3- Dipolar cycloaddition Reaction. Retrieved January 11, 2026, from [Link]
-
PubMed. (2020). The Huisgen Reaction: Milestones of the 1,3-Dipolar Cycloaddition. Retrieved January 11, 2026, from [Link]
-
Frontiers in Chemistry. (2019). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Retrieved January 11, 2026, from [Link]
-
ACS Publications. (2014). Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Retrieved January 11, 2026, from [Link]
-
National Institutes of Health. (2020). The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design. Retrieved January 11, 2026, from [Link]
-
SpringerLink. (2013). The mechanism of the cycloaddition reaction of 1,3-dipole molecules with acetylene. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (2024). Optimization of the reaction conditions for the 1,3-dipolar cycloaddition reaction. Retrieved January 11, 2026, from [Link]
-
ACS Publications. (2009). Predictions of Substituent Effects in Thermal Azide 1,3-Dipolar Cycloadditions: Implications for Dynamic Combinatorial (Reversible) and Click (Irreversible) Chemistry. Retrieved January 11, 2026, from [Link]
-
MDPI. (2022). Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. Retrieved January 11, 2026, from [Link]
-
ACS Publications. (2023). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Retrieved January 11, 2026, from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved January 11, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Retrieved January 11, 2026, from [Link]
-
YouTube. (2020, February 8). 1,3-dipolar cycloaddition reactions. Retrieved January 11, 2026, from [Link]
-
Wikipedia. (n.d.). Click chemistry. Retrieved January 11, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved January 11, 2026, from [Link]
Sources
- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 3. ijrpc.com [ijrpc.com]
- 5. Click chemistry - Wikipedia [en.wikipedia.org]
- 6. Click Chemistry [organic-chemistry.org]
- 7. Troubleshooting [chem.rochester.edu]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. m.youtube.com [m.youtube.com]
- 13. chesci.com [chesci.com]
How to avoid furoxan formation in nitrile oxide cycloadditions
A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Furoxan Formation
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in synthetic chemistry. This guide is dedicated to a frequent and often frustrating issue in 1,3-dipolar cycloadditions: the undesired formation of furoxan dimers. We will explore the mechanistic underpinnings of this side reaction and provide actionable troubleshooting strategies and protocols to maximize the yield of your desired cycloadduct.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles of furoxan formation, providing the necessary background to effectively troubleshoot your reactions.
Q1: What is a furoxan, and why is it a problem in my nitrile oxide cycloaddition?
A furoxan, also known as a 1,2,5-oxadiazole-2-oxide, is the cyclic dimer of a nitrile oxide.[1][2] It is the most common byproduct in 1,3-dipolar cycloaddition reactions involving nitrile oxides.[3] Its formation represents a competing reaction pathway that consumes two equivalents of your nitrile oxide, thereby significantly reducing the yield of the desired heterocyclic product (e.g., isoxazoline or isoxazole).[1][4] At ordinary temperatures, the rate of dimerization for simple aliphatic and aromatic nitrile oxides can be extremely high, sometimes leading to the furoxan as the quantitative product if the nitrile oxide is not trapped efficiently.[1]
Q2: How is furoxan formed? What is the reaction mechanism?
Furoxan formation is not a concerted cycloaddition. Instead, it is a stepwise dimerization process.[5][6] Density Functional Theory (DFT) calculations have shown that the reaction proceeds through a dinitrosoalkene intermediate that possesses considerable diradical character.[1][5][6] The rate-determining step for most nitrile oxides is the initial C-C bond formation between two nitrile oxide molecules.[5][6] This dimerization is a second-order process with respect to the nitrile oxide concentration, a critical kinetic detail that forms the basis for its suppression.
Below is a diagram illustrating the kinetic competition between the desired cycloaddition and the undesired dimerization.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent progress in synthesis and application of furoxan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dimerisation of nitrile oxides: a quantum-chemical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Solvent and Temperature for Isoxazole Synthesis
Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical parameters of solvent and temperature in isoxazole synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common and versatile methods for synthesizing the isoxazole core?
A1: The two most prevalent and adaptable methods for constructing the isoxazole ring are the [3+2] cycloaddition (also known as 1,3-dipolar cycloaddition) of a nitrile oxide with an alkyne, and the condensation reaction between a 1,3-dicarbonyl compound and hydroxylamine.[1] While other methods exist, these two are often the starting points for discovery and process chemistry due to their reliability and broad substrate scope.[1][2]
Q2: My 1,3-dipolar cycloaddition reaction is giving a very low yield. What are the likely causes?
A2: Low yields in these reactions are a frequent issue, typically stemming from the instability of the nitrile oxide intermediate.[1][3] The primary competing side reaction is the dimerization of the nitrile oxide to form a furoxan (1,2,5-oxadiazole-2-oxide).[1][3] To minimize this, the nitrile oxide should be generated in situ in the presence of the alkyne (dipolarophile), ensuring it reacts in the desired pathway as it is formed.[3] Other factors include the purity of starting materials, suboptimal temperature control, and an inappropriate choice of solvent or base for generating the nitrile oxide.[1][3][4]
Q3: How do solvent and temperature critically impact the yield and regioselectivity of the synthesis?
A3: Solvent and temperature are arguably the most critical parameters to control in isoxazole synthesis.[1]
-
Solvent: The solvent's polarity and proticity influence reactant solubility, reaction rates, and the regioselectivity of the cycloaddition.[1][5] For instance, polar solvents can stabilize the transition state, accelerating the reaction, but may sometimes adversely affect regiochemical control.
-
Temperature: Temperature directly governs reaction kinetics. An excessively high temperature can accelerate the undesired nitrile oxide dimerization and lead to product decomposition.[1][6] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.[1][4] Precise temperature control is key to balancing reaction rate with selectivity.[4][7]
Q4: I'm observing a mixture of regioisomers. How can I improve the selectivity for my desired product?
A4: Achieving high regioselectivity is a common challenge, especially with unsymmetrical alkynes or dicarbonyl compounds.[1][4] The outcome is governed by a delicate balance of steric and electronic factors of the reactants, which can be heavily influenced by reaction conditions.[4]
-
For 1,3-Dipolar Cycloadditions: The regioselectivity is dictated by the frontier molecular orbitals (HOMO-LUMO) of the nitrile oxide and the alkyne. Modifying the electronic properties of substituents on either reactant can favor one isomer. Experimentally, solvent choice is a powerful tool; sometimes switching to a less polar solvent can enhance selectivity.[8] Lowering the reaction temperature often increases selectivity by favoring the pathway with the lower activation energy barrier.
-
For Condensation Reactions: The pH and temperature are key factors in determining the regioselectivity.[7] The use of specific substrates, like β-enamino diketones, can also provide greater regiochemical control.[4]
Q5: My isoxazole product seems to be degrading during workup or purification. Why is this happening?
A5: The N-O bond in the isoxazole ring is relatively weak and can be susceptible to cleavage under certain conditions.[4] Be cautious of:
-
Strongly Basic or Reductive Conditions: The ring can open in the presence of strong bases or be cleaved by reductive methods like catalytic hydrogenation (e.g., H₂/Pd).[4]
-
Certain Transition Metals: Some metals can catalyze the cleavage of the N-O bond.[4]
-
Photochemical Conditions: UV light can induce rearrangement of the isoxazole ring.[4]
Troubleshooting Guide: Common Issues and Solutions
| Symptom / Observation | Potential Root Cause(s) | Suggested Solutions & Rationale |
| Low or No Product Yield | 1. Nitrile oxide dimerization: The nitrile oxide is reacting with itself faster than with the alkyne.[1][3] 2. Poor starting material quality: Impurities are inhibiting the reaction.[3][4] 3. Suboptimal conditions: Incorrect solvent or temperature is slowing the desired reaction or promoting side reactions.[1][4] | 1. Optimize in situ generation: Generate the nitrile oxide slowly in the presence of a high concentration of the alkyne. This maximizes the chance of the desired cycloaddition.[3] Consider using a slight excess of the nitrile oxide precursor.[1][3] 2. Verify starting materials: Confirm the purity of the alkyne and the nitrile oxide precursor (e.g., aldoxime) by NMR or LC-MS. 3. Screen conditions: Perform a systematic screen of solvents with varying polarities (e.g., Toluene, THF, Acetonitrile, DMF). Run the reaction at different temperatures (e.g., 0 °C, RT, 50 °C) to find the optimal balance.[4] |
| Poor Regioselectivity | 1. Electronic/Steric ambiguity: The substituents on the alkyne and nitrile oxide do not strongly favor one orientation. 2. Solvent effect: The solvent may be poorly suited for directing the desired regiochemistry.[8] 3. High temperature: Increased thermal energy can overcome the small activation energy difference between the two regioisomeric pathways. | 1. Modify substrates: If possible, alter the electronic nature (electron-donating vs. withdrawing groups) of the substituents to create a stronger directing effect. 2. Change solvent polarity: Screen a range of solvents. Often, moving to a less polar or a non-polar solvent can improve regioselectivity.[8] 3. Lower the temperature: Run the reaction at a lower temperature (e.g., 0 °C or -20 °C). This will amplify the kinetic preference for the lower-energy transition state, enhancing selectivity.[7] |
| Formation of Furoxan Byproduct | Nitrile oxide dimerization: This is the specific side-product from the self-reaction of two nitrile oxide molecules.[1][3] | Slow addition of precursor: If generating the nitrile oxide in situ (e.g., from an aldoxime using an oxidant like NCS or a base), add the oxidant/base solution slowly to the mixture of the aldoxime and alkyne. This keeps the instantaneous concentration of the nitrile oxide low, favoring the bimolecular reaction with the alkyne over dimerization.[3] |
| Reaction Stalls / Incomplete Conversion | 1. Insufficient temperature: The reaction lacks the necessary activation energy to proceed at a reasonable rate.[1] 2. Reagent degradation: One of the starting materials or the intermediate may be unstable under the reaction conditions over time. 3. Poor solubility: Reactants are not sufficiently dissolved in the chosen solvent to react efficiently. | 1. Increase temperature cautiously: Gradually increase the reaction temperature while monitoring for byproduct formation via TLC or LC-MS. Microwave irradiation can sometimes be used to safely shorten reaction times and improve yields.[4][9] 2. Monitor reaction progress: Use TLC or LC-MS to determine the optimal reaction time. Excessively long reaction times can lead to degradation.[4] 3. Change solvent: Select a solvent that better solubilizes all reactants at the desired reaction temperature. |
Visualization of Key Processes
Mechanism: 1,3-Dipolar Cycloaddition
The core of many isoxazole syntheses is the [3+2] cycloaddition, a powerful pericyclic reaction. It proceeds through a concerted mechanism where the π systems of the nitrile oxide (the 1,3-dipole) and the alkyne (the dipolarophile) interact in a single transition state to form the five-membered heterocyclic ring.
Caption: Concerted [3+2] cycloaddition mechanism.
Workflow: Systematic Optimization of Solvent and Temperature
A logical, stepwise approach is crucial for efficiently optimizing reaction conditions. This workflow minimizes wasted resources and provides clear, interpretable data to guide your decisions.
Caption: Workflow for solvent and temperature optimization.
Experimental Protocols
Protocol 1: Solvent Screening for a 1,3-Dipolar Cycloaddition
Objective: To identify the optimal solvent for maximizing the yield of the desired isoxazole product.
-
Preparation: In separate, identical reaction vials, place the alkyne (1.0 eq) and the aldoxime precursor (1.1 eq).
-
Solvent Addition: To each vial, add a different solvent to be screened (e.g., Toluene, Dichloromethane, THF, Acetonitrile, Ethanol). Ensure the concentration is consistent across all reactions (e.g., 0.1 M).
-
Reaction Initiation: To each vial, add the reagent for in situ nitrile oxide generation (e.g., N-chlorosuccinimide (NCS) and a base like triethylamine, or a hypervalent iodine reagent).[10][11]
-
Reaction Conditions: Stir all reactions at a constant temperature (e.g., room temperature or 50 °C) for a set period (e.g., 4 hours).[3]
-
Monitoring & Analysis:
-
Take a small aliquot from each reaction at the end of the set time.
-
Dilute the aliquots and analyze by LC-MS to determine the relative conversion to product and the formation of byproducts (like furoxan). .
-
Protocol 2: Temperature Optimization Study
Objective: To determine the optimal temperature for maximizing yield and/or regioselectivity using the best solvent identified in Protocol 1.
-
Preparation: Set up three identical reactions using the optimal solvent and reactant stoichiometry determined previously.
-
Temperature Control: Place each reaction in a controlled temperature environment:
-
Reaction A: 0 °C (ice bath)
-
Reaction B: 25 °C (room temperature)
-
Reaction C: 60 °C (oil bath)[6]
-
-
Reaction & Monitoring: Initiate the reactions and monitor their progress over time using TLC or by taking aliquots for LC-MS analysis at regular intervals (e.g., 1h, 2h, 4h, 8h).
-
Analysis:
-
Once the reactions are complete (or have reached a plateau), quench and perform a workup.
-
Purify the crude product if necessary.
-
Analyze the final products by ¹H NMR to determine the ratio of regioisomers and by LC-MS to confirm the yield.
-
Data Summary: Solvent Properties and Their Influence
The choice of solvent is a critical decision. The following table provides a general guide to common solvents used in isoxazole synthesis, particularly for 1,3-dipolar cycloadditions. This information should be used as a starting point for your screening experiments.
| Solvent | Polarity (Dielectric Constant, ε) | Type | Typical Temperature Range | General Influence on 1,3-Dipolar Cycloaddition |
| Toluene | 2.4 | Non-polar, Aprotic | RT to 110 °C | Often improves regioselectivity by minimizing stabilization of polar transition states. Good for higher temperature reactions. |
| Tetrahydrofuran (THF) | 7.6 | Polar, Aprotic | -20 °C to 66 °C | A versatile, moderately polar solvent. Good general-purpose choice and often provides a balance between reaction rate and selectivity.[5] |
| Acetonitrile (MeCN) | 37.5 | Polar, Aprotic | -20 °C to 82 °C | Polar nature can accelerate the reaction rate. May sometimes decrease regioselectivity compared to non-polar solvents.[5] |
| Ethanol (EtOH) | 24.6 | Polar, Protic | 0 °C to 78 °C | Protic nature can participate in hydrogen bonding, influencing transition state stability. Often used in condensation reactions.[12] |
| Water (H₂O) | 80.1 | Polar, Protic | 0 °C to 100 °C | A green solvent option; hydrophobic effects can sometimes accelerate cycloadditions.[13] Can be effective, especially under ultrasound conditions.[12] |
Solvent properties are general values and can be found in standard chemical resources and solvent selection guides.[14][15][16][17][18]
References
-
Organic Chemistry Portal. Isoxazole synthesis. Available from: [Link]
-
Prajapati, N., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34229-34255. Available from: [Link]
-
Parrick, J., et al. (2006). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications, (29), 3096-3097. Available from: [Link]
-
Hansen, T. V., et al. (2016). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Molbank, 2016(4), M910. Available from: [Link]
-
de Oliveira, K. T., et al. (2016). Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. Journal of the Brazilian Chemical Society, 27(9), 1639-1649. Available from: [Link]
-
de Oliveira, K. T., et al. (2016). The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid: Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation. Semantic Scholar. Available from: [Link]
-
Plumet, J. (2021). The 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides in Water Media. Current Organic Chemistry, 25(22), 2683-2707. Available from: [Link]
-
Noto, R., et al. (2020). 1,3‐Dipolar Cycloaddition Reactions of Nitrile Oxides under “Non‐Conventional” Conditions: Green Solvents, Irradiation, and Continuous Flow. ChemPlusChem, 85(10), 2252-2271. Available from: [Link]
-
Bakulev, V. A., et al. (2023). Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. Molecules, 28(19), 6825. Available from: [Link]
-
Noto, R., et al. (2020). 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradiation, and Continuous Flow. ChemPlusChem, 85(10), 2252-2271. Available from: [Link]
-
Lasri, J., et al. (2007). Efficient regioselective synthesis of 4- and 5-substituted isoxazoles under thermal and microwave conditions. Tetrahedron Letters, 48(8), 1385-1388. Available from: [Link]
-
Ren, G., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(10), 2289. Available from: [Link]
-
Ryabukhin, S. V., et al. (2020). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Molecules, 25(24), 5928. Available from: [Link]
-
Scribd. Advances in Isoxazole Synthesis. Available from: [Link]
-
Lasri, J., et al. (2007). Efficient regioselective synthesis of 4- and 5-substituted isoxazoles under thermal and microwave conditions. ResearchGate. Available from: [Link]
-
Prat, D., et al. (2016). CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry, 18(1), 288-296. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. Chem21 Solvent Selection Guide. Green Chemistry For Sustainability. Available from: [Link]
-
GCTLC. (2024). Tools and techniques for solvent selection: green solvent selection guides. Green Chemistry Teaching and Learning Community. Available from: [Link]
-
University of York. Solvent Selection Guide. Department of Chemistry. Available from: [Link]
-
Green Chemistry Initiative. Solvent and Reagent Selection Guide. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scielo.br [scielo.br]
- 6. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoxazole synthesis [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. research.ulusofona.pt [research.ulusofona.pt]
- 10. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. sciforum.net [sciforum.net]
- 12. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. CHEM21 selection guide of classical- and less classical-solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. chemistryforsustainability.org [chemistryforsustainability.org]
- 16. gctlc.org [gctlc.org]
- 17. Solvent Selection Guide - Department of Chemistry, University of York [york.ac.uk]
- 18. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]
Technical Support Center: Controlling Regioselectivity in Isoxazole Synthesis
Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling regioselectivity in their synthetic routes. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your reactions effectively.
PART 1: Frequently Asked Questions (FAQs) about Regioselectivity in Isoxazole Synthesis
This section addresses fundamental questions regarding the synthesis of isoxazoles and the critical aspect of regiochemical control.
Q1: What are isoxazoles and why is their regioselective synthesis important?
Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is a privileged scaffold in medicinal chemistry, appearing in a wide range of pharmaceuticals with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The specific arrangement of substituents on the isoxazole ring, known as regioisomers, can dramatically alter a molecule's pharmacological profile. Therefore, controlling the regioselectivity of the synthesis is paramount to ensure the desired biological activity and to avoid the challenging separation of isomeric mixtures.
Q2: What are the primary synthetic routes to isoxazoles?
The most prominent and versatile methods for isoxazole synthesis include:
-
1,3-Dipolar Cycloaddition: This reaction between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile) is a powerful tool for constructing the isoxazole ring.[4][5]
-
Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine: This classical approach involves the reaction of compounds like β-diketones or β-ketoesters with hydroxylamine.[6][7]
-
Cyclization of α,β-Unsaturated Ketones or Acetylenic Oximes: These methods involve intramolecular cyclization to form the isoxazole ring.[8][9]
Q3: What is regioselectivity in the context of isoxazole synthesis?
Regioselectivity refers to the preferential formation of one constitutional isomer over another. In isoxazole synthesis, particularly from unsymmetrical starting materials, different substitution patterns can arise. For instance, the reaction of a nitrile oxide with a terminal alkyne can theoretically yield two regioisomers: a 3,5-disubstituted isoxazole and a 3,4-disubstituted isoxazole. The ability to direct the reaction to form predominantly one of these isomers is the essence of regiocontrol.
Q4: What key factors influence the regioselectivity of isoxazole formation?
The regiochemical outcome of an isoxazole synthesis is a delicate interplay of several factors:
-
Electronic Effects: The electron density of the substituents on both the 1,3-dipole and the dipolarophile plays a crucial role. Frontier Molecular Orbital (FMO) theory is often used to predict the favored regioisomer based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants.[4]
-
Steric Hindrance: Bulky substituents on the reactants can sterically disfavor one orientation of approach over another, thereby influencing the regioselectivity.[4]
-
Reaction Conditions: Parameters such as solvent polarity, temperature, and the presence of catalysts can significantly impact the regiochemical outcome.[6][7][8]
-
Catalysts: The use of metal catalysts (e.g., copper, ruthenium) or Lewis acids can dramatically alter the regioselectivity, often by coordinating to one of the reactants and modifying its electronic properties or sterically directing the cycloaddition.[10][11][12]
Q5: How can I predict the major regioisomer in a 1,3-dipolar cycloaddition reaction?
Predicting the major regioisomer in a 1,3-dipolar cycloaddition can be complex, but some general principles apply. According to FMO theory, the reaction is typically controlled by the interaction between the HOMO of one component and the LUMO of the other. The pair of orbitals with the smaller energy gap will dominate the reaction. The regioselectivity is then determined by the orientation that maximizes the overlap of the orbitals with the largest coefficients. In many cases, for terminal alkynes reacting with nitrile oxides, the major product is the 3,5-disubstituted isoxazole. However, this can be reversed by the choice of catalyst or by altering the electronic nature of the substituents.[4]
PART 2: Troubleshooting Guides for Common Issues
This section provides practical advice for overcoming common hurdles in isoxazole synthesis, presented in a problem-and-solution format.
Problem 1: Poor or No Yield of Isoxazole Product
Symptom: Analysis of the crude reaction mixture by TLC or NMR shows little to no formation of the desired isoxazole product.
Possible Causes and Solutions:
-
Instability of Nitrile Oxide Intermediate: Nitrile oxides are often generated in situ and can be prone to dimerization to form furoxans, especially at high concentrations.[6]
-
Solution: Generate the nitrile oxide slowly in the presence of the dipolarophile. This can be achieved by the slow addition of the base or oxidant used to generate the nitrile oxide from its precursor (e.g., an aldoxime or hydroximoyl chloride).[6]
-
-
Poor Reactivity of Starting Materials: The starting materials may not be sufficiently reactive under the chosen conditions.
-
Solution: Ensure the purity of your starting materials. For 1,3-dicarbonyl compounds, their reactivity can be influenced by the keto-enol tautomeric equilibrium.[6] For 1,3-dipolar cycloadditions, activating the alkyne with an electron-withdrawing group can sometimes increase the reaction rate.
-
-
Suboptimal Reaction Conditions: The chosen solvent, temperature, or base may not be ideal for the specific substrates.
-
Decomposition of the Isoxazole Ring: The isoxazole ring can be sensitive to certain conditions, leading to product degradation.
-
Solution: The N-O bond in the isoxazole ring is relatively weak and can be cleaved under strongly basic or reductive conditions (e.g., catalytic hydrogenation).[6] Avoid harsh workup or purification conditions.
-
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields in isoxazole synthesis.
Problem 2: Formation of a Mixture of Regioisomers
Symptom: TLC analysis shows multiple product spots with similar Rf values, and the NMR spectrum of the isolated product is complex, indicating the presence of more than one isomer.
This is a common challenge, particularly with unsymmetrical starting materials.[6] The approach to solving this depends on the synthetic method.
Troubleshooting Decision Tree for Regioselectivity
Caption: A decision-making flowchart for addressing regioselectivity issues.
Solutions for Improving Regioselectivity:
-
For 1,3-Dipolar Cycloadditions:
-
Catalysis: This is one of the most powerful tools for controlling regioselectivity.
-
Copper(I) Catalysis: Often promotes the formation of 3,5-disubstituted isoxazoles from terminal alkynes.[10][12]
-
Ruthenium(II) Catalysis: Can provide high regioselectivity for both 3,5- and 3,4,5-trisubstituted isoxazoles.[12]
-
Lewis Acid Catalysis: The addition of a Lewis acid like BF₃·OEt₂ can influence the electronic properties of the reactants and alter the regiochemical outcome.[6]
-
-
Solvent Effects: The polarity of the solvent can influence the transition state energies of the two possible cycloaddition pathways, thereby affecting the regioisomeric ratio.[6][8] Experiment with a range of solvents from polar (e.g., ethanol, acetonitrile) to non-polar (e.g., toluene, dichloromethane).
-
Substrate Modification: Altering the electronic or steric properties of the substituents on the alkyne or nitrile oxide precursor can steer the reaction towards a single regioisomer.
-
-
For 1,3-Dicarbonyl Condensations:
-
pH Control: The pH of the reaction medium can influence which carbonyl group of an unsymmetrical 1,3-dicarbonyl compound is more susceptible to initial attack by hydroxylamine. Acidic conditions often favor one isomer.[6]
-
Use of β-Enamino Diketones: Converting one of the carbonyl groups into an enamine can effectively block it from reacting with hydroxylamine, thus providing excellent regiocontrol. The regioselectivity can then be further tuned by the choice of solvent and the use of Lewis acids.[7][15]
-
Problem 3: Difficulty in Purifying Isoxazole Regioisomers
Symptom: The synthesized regioisomers have very similar polarities, making them difficult to separate by standard silica gel column chromatography.
Purification Strategies:
-
Column Chromatography Optimization: Systematically screen different solvent systems using TLC. Sometimes, a ternary mixture of solvents or the addition of a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) can improve separation.[6]
-
Crystallization: If the desired product is a solid, fractional crystallization can be a highly effective method for purification. Experiment with various solvent systems to induce crystallization of one regioisomer, leaving the other in the mother liquor.
-
Preparative HPLC: High-performance liquid chromatography (HPLC) on a preparative scale can often provide baseline separation of closely related isomers that are inseparable by standard column chromatography.
-
Chemical Derivatization: In some challenging cases, it may be possible to selectively react one isomer with a reagent to form a derivative that is easier to separate. After separation, the derivatizing group can be removed to yield the pure isomer.[6]
PART 3: Detailed Experimental Protocols
These protocols provide step-by-step methodologies for the regioselective synthesis of differently substituted isoxazoles.
Protocol 1: Regioselective Synthesis of a 3,5-Disubstituted Isoxazole via Copper(I)-Catalyzed [3+2] Cycloaddition
This method describes a one-pot, three-step procedure for the synthesis of 3,5-disubstituted isoxazoles from an aldoxime and a terminal alkyne, leveraging copper(I) catalysis for high regioselectivity.[10]
-
Reaction Setup: To a solution of the aldoxime (1.2 mmol) in n-propanol (3 mL) in a sealed tube, add the terminal alkyne (1.0 mmol), CuSO₄·5H₂O (0.05 mmol), sodium ascorbate (0.10 mmol), and triethylamine (1.5 mmol).
-
Reaction Execution: Seal the tube and stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Workup and Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the 3,5-disubstituted isoxazole.
Protocol 2: Regioselective Synthesis of a 3,4-Disubstituted Isoxazole using a Lewis Acid
This protocol utilizes a Lewis acid, BF₃·OEt₂, to direct the regioselective cyclocondensation of a β-enamino diketone with hydroxylamine to yield a 3,4-disubstituted isoxazole.[7][16]
-
Reactant Mixture: In a round-bottom flask, dissolve the β-enamino diketone (0.5 mmol) in acetonitrile (4 mL). Add hydroxylamine hydrochloride (0.6 mmol, 1.2 equiv.) and pyridine (1.4 equiv.).
-
Lewis Acid Addition: Cool the mixture in an ice bath and add BF₃·OEt₂ (2.0 equiv.) dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Workup and Purification: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the product with ethyl acetate (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography to obtain the desired 3,4-disubstituted isoxazole.
Protocol 3: Metal-Free Synthesis of a 3,4-Disubstituted Isoxazole via Enamine-Triggered [3+2] Cycloaddition
This method offers a high-yielding, regiospecific, and metal-free route to 3,4-disubstituted isoxazoles.[13][14]
-
Reaction Setup: To a solution of an aldehyde (0.5 mmol) and pyrrolidine (0.6 mmol) in dichloromethane (2.5 mL), add triethylamine (0.75 mmol).
-
Addition of Precursor: Add a solution of the N-hydroximidoyl chloride (0.5 mmol) in dichloromethane (2.5 mL) dropwise to the reaction mixture at room temperature.
-
Reaction and Oxidation: Stir the mixture for 2-4 hours at room temperature. Upon completion of the cycloaddition (monitored by TLC), add an oxidizing agent such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) (0.75 mmol) and continue stirring for another 1-2 hours.
-
Workup and Purification: Quench the reaction with saturated aqueous NaHCO₃ and extract with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the 3,4-disubstituted isoxazole.
PART 4: Data Summary and Visualizations
Table 1: Influence of Reaction Parameters on Isoxazole Regioselectivity
| Parameter | Variation | Effect on Regioselectivity | Typical Outcome | Reference |
| Catalyst | None (Thermal) | Governed by FMO control, often leads to mixtures. | Mixture of regioisomers | [6] |
| Cu(I) | Promotes reaction with terminal alkynes. | Predominantly 3,5-disubstituted | [10][12] | |
| Ru(II) | Effective for both terminal and internal alkynes. | High regioselectivity for 3,5- or 3,4,5-isomers | [12] | |
| Lewis Acid (BF₃·OEt₂) | Modifies electronic properties of reactants. | Can favor the formation of 3,4-disubstituted isomers | [7] | |
| Solvent | Polar vs. Non-polar | Can alter transition state energies. | Regioisomeric ratio can be tuned. | [6][13] |
| Substrate | β-Diketone | Prone to forming isomeric mixtures. | pH-dependent regioselectivity | [6] |
| β-Enamino Diketone | One carbonyl is masked, enhancing regiocontrol. | Highly regioselective synthesis is possible. | [7][15] |
Diagram: Factors Influencing Regioselectivity in Isoxazole Synthesis
Sources
- 1. mdpi.com [mdpi.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 5. chemtube3d.com [chemtube3d.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. Isoxazole synthesis [organic-chemistry.org]
- 11. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 12. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thieme-connect.com [thieme-connect.com]
- 14. Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition [organic-chemistry.org]
- 15. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Strategies to synthesize 3,4-disubstituted isoxazoles over 3,5-isomers
A Guide to the Regioselective Synthesis of 3,4-Disubstituted Isoxazoles
Welcome to the technical support center for advanced heterocyclic synthesis. As Senior Application Scientists, we understand the nuances and challenges of controlling regioselectivity in complex reactions. This guide is designed for researchers, chemists, and drug development professionals who are encountering difficulties in selectively synthesizing 3,4-disubstituted isoxazoles over their more commonly formed 3,5-disubstituted isomers.
Here, we move beyond simple protocols to explain the why behind the how, providing troubleshooting advice, detailed methodologies, and mechanistic insights to empower you to overcome synthetic hurdles and achieve your target regiochemistry.
Frequently Asked Questions (FAQs)
Q1: Why is the 3,5-disubstituted isoxazole the default product in many classical syntheses?
A1: The predominance of the 3,5-isomer in traditional 1,3-dipolar cycloadditions between nitrile oxides and terminal alkynes is a well-documented challenge rooted in fundamental principles of molecular orbital theory.[1] The reaction's regioselectivity is governed by both steric and electronic factors. Typically, the electronic demands favor the interaction where the largest coefficient on the Highest Occupied Molecular Orbital (HOMO) of the alkyne aligns with the largest coefficient on the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide, which leads to the 3,5-disubstituted product.[1] Overcoming this inherent electronic preference requires strategic manipulation of the reactants or a complete departure from the classical cycloaddition pathway.
Q2: What are the primary modern strategies to force the formation of the 3,4-disubstituted isomer?
A2: Several effective strategies have been developed to override the natural tendency for 3,5-isomer formation. These methods either alter the nature of the dipolarophile or change the reaction mechanism entirely. Key approaches include:
-
Enamine-Triggered [3+2] Cycloaddition: This metal-free approach uses an enamine, generated in situ from an aldehyde and a secondary amine, as a highly regioselective dipolarophile.[2][3][4]
-
Cyclocondensation of β-Enamino Diketones: Modifying the classic 1,3-dicarbonyl precursor to a β-enamino diketone allows for regiochemical control through careful selection of solvents and the use of Lewis acid catalysts.[5][6]
-
Chalcone-Rearrangement Strategy: This method utilizes β-ketoacetals, derived from the rearrangement of chalcones, which can be cyclized with hydroxylamine under specific conditions to favor the 3,4-isomer.[7]
-
Intramolecular Cycloaddition: By tethering the nitrile oxide and the alkyne within the same molecule, the resulting intramolecular cycloaddition can be sterically constrained to yield only the 3,4-disubstituted product.[1]
-
Use of Vinylphosphonates with Leaving Groups: Employing dipolarophiles that have a leaving group in the α or β position can direct the regioselectivity of the cycloaddition to afford 3,4-disubstituted isoxazoles.[8]
Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments.
Issue 1: Poor Regioselectivity in Cyclocondensation Reactions
"I'm reacting a β-dicarbonyl compound with hydroxylamine, but I'm getting an inseparable mixture of 3,4- and 4,5-isomers. How can I improve selectivity for the 3,4-product?"
This is a classic problem stemming from the two electrophilic carbonyl centers in the 1,3-dicarbonyl system.[6] Our ability to control which carbonyl is attacked first by the hydroxylamine dictates the final regioisomer.
Root Cause Analysis and Decision Flowchart
The key is to differentiate the reactivity of the two carbonyl groups. Using a β-enamino diketone precursor instead of a simple β-diketone is the first and most critical step. From there, regiocontrol is a function of reaction conditions.[6]
Caption: Decision flowchart for troubleshooting regioselectivity.
Scientist's Explanation & Recommended Actions
The regiochemistry of the cyclocondensation of β-enamino diketones with hydroxylamine can be controlled by the solvent, the use of a base like pyridine, or a Lewis acid carbonyl activator such as BF₃·OEt₂.[6]
-
The Role of a Lewis Acid: A Lewis acid like boron trifluoride etherate (BF₃·OEt₂) will preferentially coordinate to one of the carbonyl oxygens, rendering it more electrophilic. This directed activation is the most powerful tool for achieving high selectivity for the 3,4-disubstituted isomer.[6] The amount of BF₃·OEt₂ is a critical parameter to optimize; studies have shown that increasing equivalents can significantly enhance the desired regioisomeric ratio.[6]
-
Solvent Effects: In the absence of a Lewis acid, solvent polarity can influence the outcome. For instance, switching from protic solvents like ethanol to aprotic solvents like acetonitrile can invert the ratio of products.[9]
Data Summary: Effect of BF₃·OEt₂ on Regioselectivity
The following data, adapted from de la Torre et al., illustrates the powerful effect of a Lewis acid in directing the synthesis toward the 3,4-disubstituted isomer (4a).[6]
| Entry | BF₃·OEt₂ (equiv.) | Solvent | Ratio (3,4-isomer : other isomers) | Isolated Yield (%) |
| 1 | 0.5 | MeCN | 65:35 | 70 |
| 2 | 1.0 | MeCN | 80:20 | 75 |
| 3 | 1.5 | MeCN | 90:10 | 82 |
| 4 | 2.0 | MeCN | >95:5 | 80 |
As shown, increasing the equivalents of BF₃·OEt₂ dramatically improves the regioselectivity for the desired 3,4-disubstituted product.
Issue 2: Low Yield in Enamine-Triggered [3+2] Cycloaddition
"I am attempting the enamine-triggered synthesis of a 3,4-disubstituted isoxazole, but my yields are consistently low. What factors should I investigate?"
This novel, metal-free route is highly effective but sensitive to reaction conditions.[2][3] Low yields often point to issues with the formation or stability of the key enamine and nitrile oxide intermediates.
Troubleshooting Checklist
-
Solvent Choice (Critical): This reaction performs poorly in polar solvents. High yields are achieved in less polar or non-polar solvents.[2][3]
-
Action: Switch from solvents like DMF or DMSO to toluene, dichloromethane (DCM), or chloroform. Optimization studies show non-polar solvents can increase yields from <20% to >90%.[2]
-
-
Secondary Amine Catalyst: The choice of the secondary amine used to form the enamine is crucial.
-
Action: Pyrrolidine has been identified as the most effective catalyst for this transformation.[2] If you are using another amine (e.g., piperidine, morpholine), consider switching to pyrrolidine.
-
-
Concentration: The reaction concentration can impact the rate of productive cycloaddition versus side reactions.
-
Action: Lower concentrations have been shown to enhance yields.[2] Try running the reaction at a more dilute concentration (e.g., 0.1 M).
-
-
Oxidation Step: The initial cycloaddition produces a 4,5-dihydroisoxazole intermediate, which must be oxidized to the final isoxazole product.[10]
-
Action: Ensure your oxidant is active and the oxidation conditions are appropriate. If the oxidation is incomplete, you will isolate the dihydroisoxazole intermediate instead of the desired aromatic product.
-
Validated Experimental Protocols
Protocol 1: Enamine-Triggered Synthesis of 3,4-Disubstituted Isoxazoles
This protocol is based on the high-yielding, metal-free method developed by Wang and colleagues.[2][3] It proceeds via an enamine-triggered [3+2] cycloaddition followed by an oxidation step.
Reaction Scheme
The overall transformation involves the reaction of an aldehyde and an N-hydroximidoyl chloride, catalyzed by a secondary amine, to form a dihydroisoxazole intermediate, which is then oxidized.[3]
Caption: Workflow for enamine-triggered isoxazole synthesis.
Step-by-Step Procedure
-
Reaction Setup: To a solution of the N-hydroxyimidoyl chloride (0.2 mmol, 1.0 equiv) and the aldehyde (0.8 mmol, 4.0 equiv) in toluene (2 mL) at 0 °C, add triethylamine (Et₃N) (0.2 mmol, 1.0 equiv).
-
Catalyst Addition: Add pyrrolidine (0.44 mmol, 2.2 equiv) dropwise to the stirring mixture.
-
Cycloaddition: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring by TLC until the starting N-hydroxyimidoyl chloride is consumed. This step forms the 3,4,5-trisubstituted 5-(pyrrolidinyl)-4,5-dihydroisoxazole intermediate.
-
Oxidation: Upon completion, add a suitable oxidizing agent (e.g., DDQ) or expose the reaction mixture to air with vigorous stirring to facilitate the elimination of pyrrolidine and aromatization.
-
Workup and Purification: Quench the reaction, extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo. Purify the crude product by flash column chromatography to afford the pure 3,4-disubstituted isoxazole.[2][3]
Protocol 2: Lewis Acid-Mediated Synthesis from a β-Enamino Diketone
This protocol leverages the regiochemical control exerted by a Lewis acid in the cyclocondensation of a β-enamino diketone with hydroxylamine.[6]
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the β-enamino diketone (0.5 mmol, 1.0 equiv) and hydroxylamine hydrochloride (0.6 mmol, 1.2 equiv) in anhydrous acetonitrile (4 mL).
-
Lewis Acid Addition: Cool the mixture to 0 °C and add boron trifluoride etherate (BF₃·OEt₂) (1.0 mmol, 2.0 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC for the consumption of the starting material.
-
Workup: Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of NaHCO₃.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography to isolate the 3,4-disubstituted isoxazole.[6]
References
-
Kennemur, J. L., & Blevins, T. (2021). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2021(2), M1228. [Link][1]
-
Jia, Q.-f., et al. (2012). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Thieme Chemistry. [Link][3]
-
de la Torre, M. C., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(12), 6495-6503. [Link][5]
-
de la Torre, M. C., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. National Center for Biotechnology Information. [Link][6]
-
Sciforum. (n.d.). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). [Link][11]
-
Głowacka, I. E., et al. (2015). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 13(21), 5969-5980. [Link][8]
-
Jia, Q.-f., et al. (2013). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Request PDF. [Link][10]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. [Link][12]
Sources
- 1. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition [mdpi.com]
- 2. Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition [organic-chemistry.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition | Scilit [scilit.com]
- 5. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. sciforum.net [sciforum.net]
- 12. Isoxazole synthesis [organic-chemistry.org]
Technical Support Center: Purification of 5-(4-Methoxyphenyl)isoxazole
Welcome to the dedicated technical support center for the purification of 5-(4-Methoxyphenyl)isoxazole. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating this valuable isoxazole derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address the challenges you may encounter during your experimental work. Our goal is to equip you with the scientific rationale and practical steps needed to achieve high purity and yield.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section is structured to provide solutions to specific problems you might be facing during the purification of this compound.
Issue 1: My crude 1H NMR shows a complex mixture of aromatic signals, and I suspect the presence of a regioisomer.
Question: How can I confirm the presence of the 3-(4-methoxyphenyl)-5-phenylisoxazole regioisomer, and what is the best strategy to separate it from my desired this compound?
Answer: The formation of regioisomers is a common challenge in the synthesis of unsymmetrically substituted isoxazoles, particularly when using methods like the reaction of 1,3-dicarbonyl compounds with hydroxylamine or 1,3-dipolar cycloadditions.[1][2] The regioselectivity is governed by subtle steric and electronic effects of the starting materials and the reaction conditions.[3]
Confirmation:
-
1H NMR Analysis: While the aromatic signals may be complex and overlapping, the proton on the isoxazole ring (C4-H) can be a key diagnostic signal. In many 3,5-disubstituted isoxazoles, this proton appears as a singlet. The chemical shift of this singlet can differ between the two regioisomers. Careful integration and comparison with literature values for similar compounds can provide evidence for the presence of a mixture. For instance, in a related compound, 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole, the isoxazole proton appears as a singlet.[4]
-
LC-MS Analysis: Liquid chromatography-mass spectrometry is a powerful tool for this purpose. The two regioisomers will have the same mass, but they can often be separated chromatographically, resulting in two peaks with the same m/z value.
Separation Strategy: Column Chromatography Column chromatography is the most effective method for separating regioisomers of isoxazole derivatives.[4] Due to their similar polarities, a careful selection of the mobile phase is crucial.
Experimental Protocol: Optimized Column Chromatography for Regioisomer Separation
-
TLC Analysis: Begin by performing a thorough TLC analysis to determine the optimal solvent system. A good starting point for 5-arylisoxazoles is a mixture of hexanes and ethyl acetate.[4] Test various ratios (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate) to find a system that gives good separation between the spots corresponding to your product and potential impurities.
-
Column Preparation: Pack a silica gel column with the appropriate diameter and length for the amount of crude material you need to purify.
-
Loading: Dissolve your crude product in a minimal amount of dichloromethane (DCM) or the eluent and load it onto the column.
-
Elution: Start with a low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity (gradient elution). For a similar compound, a gradient from 5% to 20% ethyl acetate in hexanes was successful.[4]
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure desired regioisomer.
Issue 2: My product has "oiled out" during recrystallization and won't solidify.
Question: I'm trying to recrystallize my this compound, but it's forming an oil instead of crystals. What's causing this, and how can I fix it?
Answer: "Oiling out" is a common problem in recrystallization and can be caused by several factors:
-
High Impurity Level: The presence of significant impurities can lower the melting point of the mixture and inhibit crystal lattice formation.
-
Inappropriate Solvent: The chosen solvent may be too good of a solvent for your compound, or the boiling point of the solvent might be higher than the melting point of your product.
-
Rapid Cooling: Cooling the solution too quickly can prevent the molecules from arranging themselves into a crystal lattice, leading to the formation of an amorphous oil.
Solutions:
-
Trituration: Before attempting another recrystallization, try triturating the oil. This involves washing the oil with a solvent in which your product is insoluble, but the impurities are soluble. Hexanes or pentane are good choices for this. This can often remove the impurities that are preventing crystallization.
-
Optimize Recrystallization Conditions:
-
Solvent Selection: A related compound, 5-amino-3-(4-methoxyphenyl)isoxazole, was successfully crystallized from ethyl acetate. For isoxazoles of moderate polarity, a mixed solvent system like ethanol/water or hexane/ethyl acetate can be effective.
-
Slow Cooling: After dissolving your compound in the minimum amount of hot solvent, allow it to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help with this.
-
Seeding: If you have a small amount of pure solid, add a "seed crystal" to the cooled solution to induce crystallization.
-
Scratching: Scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites for crystal growth.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: Besides the potential for a regioisomer, other common impurities include:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include 4-methoxyacetophenone, a β-ketoester, or the corresponding chalcone.
-
Byproducts from Nitrile Oxide Dimerization (Furoxans): If your synthesis involves the in situ generation of a nitrile oxide, it can dimerize to form a furoxan byproduct. These are often highly colored and can be challenging to remove.
-
Solvent Residues: Residual solvents from the reaction or workup (e.g., ethanol, DCM, hexanes, ethyl acetate) are common.[4]
Q2: What is a good starting point for a TLC solvent system to monitor my reaction and purification?
A2: A mixture of 30% ethyl acetate in 70% hexanes is a good starting point for analyzing 5-aryl-isoxazole derivatives on a silica gel TLC plate.[4] You can adjust the ratio to achieve an Rf value for your product between 0.3 and 0.5 for optimal separation visualization.
Q3: How can I confirm the purity of my final product?
A3: A combination of analytical techniques should be used to confirm the purity of your this compound:
-
1H and 13C NMR: This will confirm the structure of your compound and help identify any organic impurities. The spectrum should be clean, with all peaks correctly assigned and integrated.
-
HPLC Analysis: High-performance liquid chromatography is a sensitive method for determining purity. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (often with a small amount of formic acid or trifluoroacetic acid) is a common setup for isoxazole derivatives.[5][6]
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.
Data Presentation
Table 1: Recommended Solvent Systems for Purification and Analysis
| Technique | Solvent System (v/v) | Rationale/Application | Reference |
| TLC | 30% Ethyl Acetate / 70% Hexanes | Good starting point for monitoring reaction progress and assessing crude purity. | [4] |
| Column Chromatography | Gradient of 5% to 20% Ethyl Acetate in Hexanes | Effective for separating the desired product from less polar starting materials and more polar byproducts. | [4] |
| Recrystallization | Ethyl Acetate | Proven to be a suitable solvent for crystallizing a structurally similar isoxazole. | |
| Recrystallization | Ethanol / Water | A good choice for isoxazoles of moderate polarity. | |
| Recrystallization | Xylene | Can be effective, especially for less polar isoxazole derivatives. | [7] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general procedure for purifying this compound using silica gel column chromatography.
-
Prepare the Slurry: In a beaker, make a slurry of silica gel in a low-polarity solvent (e.g., 95:5 hexanes:ethyl acetate).
-
Pack the Column: Pour the slurry into a glass column and allow the silica to settle, tapping the column gently to ensure even packing. Add a layer of sand to the top of the silica bed.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DCM or the starting eluent). Carefully apply the sample to the top of the silica gel.
-
Elute the Column: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.
-
Collect and Analyze Fractions: Collect fractions in test tubes and monitor the composition of each fraction using TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol outlines the steps for purifying this compound by recrystallization from a single solvent system.
-
Dissolve the Crude Product: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen recrystallization solvent (e.g., ethyl acetate).
-
Heat to Dissolve: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Slow Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Induce Crystallization (if necessary): If crystals do not form, try scratching the inner wall of the flask with a glass rod or adding a seed crystal.
-
Cool in an Ice Bath: Once crystals have started to form, place the flask in an ice bath to maximize the yield.
-
Isolate and Dry: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
Visualizations
Caption: A typical workflow for the purification of this compound.
References
- Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole.
- BenchChem. (2025). Technical Support Center: Purification of 5-Amino-3-(3-methoxyphenyl)
- Yaichkov, I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis.
- Organic Syntheses Procedure: 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole.
- BenchChem. (2025). Application Notes and Protocols for the Crystallization of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide.
- Saeed, A., et al. (2018). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC.
- da Silva, W., et al. (2017).
- Royal Society of Chemistry. (2017).
- MDPI. (2019). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors.
- Kumar, K. S., et al. (2011).
- Deshpande, M., et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Journal of Health and Allied Sciences NU.
- Beilstein Journals. (2018). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides.
- New Synthetic Method for 3,5-Disubstituted Isoxazole.
- Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl)
- Chem-Impex. This compound.
- PubMed. (2010). Efficient and regioselective synthesis of 5-hydroxy-2-isoxazolines: versatile synthons for isoxazoles, beta-lactams, and gamma-amino alcohols.
- World News of Natural Sciences. (2023). Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues.
- Rasayan Journal of Chemistry.
- Royal Society of Chemistry. (2024).
- ResearchGate. (2024).
- PubMed. (2017).
- SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)
- MDPI. (2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.
- ResearchGate. (2014).
Sources
- 1. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F [pubs.rsc.org]
- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 5. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 6. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 7. Organic Syntheses Procedure [orgsyn.org]
Mitigating reactant decomposition in isoxazole synthesis
Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of isoxazoles. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to reactant decomposition and reaction inefficiency. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your experimental work.
Part 1: Troubleshooting Guide for Reactant Decomposition
One of the most significant hurdles in isoxazole synthesis is the instability of key reactants. This section provides a systematic approach to diagnosing and mitigating these decomposition pathways.
Issue 1: Low Yields in 1,3-Dipolar Cycloaddition due to Nitrile Oxide Decomposition
Question: My 1,3-dipolar cycloaddition reaction is giving low yields of the desired isoxazole, and I suspect my nitrile oxide intermediate is decomposing. What is happening and how can I prevent it?
Answer: Nitrile oxides are highly reactive intermediates that are prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides), especially at elevated concentrations and temperatures.[1] This dimerization is a common cause of low yields in isoxazole synthesis.
Causality: The dimerization of nitrile oxides is a stepwise process that proceeds through a dinitrosoalkene diradical intermediate.[2] The rate of this dimerization is highly dependent on the concentration of the nitrile oxide in the reaction mixture.
Mitigation Strategy: In Situ Generation of Nitrile Oxides
The most effective way to minimize nitrile oxide dimerization is to generate it in situ in the presence of the alkyne dipolarophile. This ensures that the concentration of free nitrile oxide remains low at any given time, favoring the desired [3+2] cycloaddition over the dimerization pathway.
Here are three common protocols for the in situ generation of nitrile oxides:
Protocol 1: Oxidation of Aldoximes
This method is widely used due to the ready availability of aldoximes.
-
Reagents: Aldoxime, alkyne, and an oxidizing agent (e.g., sodium hypochlorite (NaOCl), N-chlorosuccinimide (NCS), or Oxone®).
-
Step-by-Step Procedure (using NaOCl):
-
Dissolve the aldoxime (1.0 eq) and the alkyne (1.2 eq) in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Cool the mixture to 0 °C in an ice bath.
-
Add an aqueous solution of sodium hypochlorite (1.1 eq) dropwise to the stirred reaction mixture over 30-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[3]
-
Protocol 2: Dehydrohalogenation of Hydroximoyl Chlorides
Hydroximoyl chlorides are stable precursors that can be readily converted to nitrile oxides in the presence of a base.
-
Reagents: Hydroximoyl chloride, alkyne, and a non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)).
-
Step-by-Step Procedure:
-
Dissolve the hydroximoyl chloride (1.0 eq) and the alkyne (1.2 eq) in an anhydrous aprotic solvent (e.g., THF or dichloromethane).
-
Add the base (1.1 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction for 2-12 hours, monitoring by TLC.
-
After completion, filter the salt byproduct and concentrate the filtrate.
-
Purify the crude product by column chromatography.[4]
-
Protocol 3: Dehydration of Primary Nitroalkanes (Mukaiyama Reaction)
This method is particularly useful for the synthesis of isoxazoles from aliphatic nitro compounds.
-
Reagents: Primary nitroalkane, alkyne, a dehydrating agent (e.g., phenyl isocyanate), and a catalytic amount of a base (e.g., triethylamine).
-
Step-by-Step Procedure:
-
Dissolve the primary nitroalkane (1.0 eq) and the alkyne (1.5 eq) in an anhydrous solvent (e.g., toluene).
-
Add phenyl isocyanate (1.1 eq) and a catalytic amount of triethylamine (0.1 eq).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC.
-
Upon completion, cool the reaction mixture and purify directly by column chromatography.[5]
-
Issue 2: Poor Yields in Condensation Reactions due to Hydroxylamine Instability
Question: I am attempting to synthesize an isoxazole via the condensation of a 1,3-dicarbonyl compound with hydroxylamine, but my yields are consistently low. Could the hydroxylamine be decomposing?
Answer: Yes, hydroxylamine is thermally unstable and its decomposition can be initiated by both acidic and basic conditions, leading to the formation of various byproducts and a reduction in the yield of the desired isoxazole.[6]
Causality: The decomposition of hydroxylamine can proceed through different pathways depending on the pH of the reaction medium. In acidic solutions, decomposition can be accelerated, while in alkaline solutions, different decomposition products are formed.[7]
Mitigation Strategies:
-
pH Control: Maintaining a slightly acidic to neutral pH is often optimal for the condensation reaction. The use of hydroxylamine hydrochloride with a mild base (e.g., sodium acetate or pyridine) can help buffer the reaction mixture.[8]
-
Temperature Management: Avoid excessive heating. Many condensations can be carried out at room temperature or with gentle warming. Monitor the reaction closely to avoid prolonged reaction times at elevated temperatures.
-
Use of a Stable Hydroxylamine Source: In some cases, using a more stable derivative of hydroxylamine, such as N-hydroxy-4-toluenesulfonamide, can provide a controlled release of hydroxylamine under the reaction conditions.[9]
Experimental Protocol: Optimized Condensation with a 1,3-Diketone
-
To a solution of the 1,3-diketone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).
-
Stir the reaction mixture at room temperature for 4-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.[1]
Part 2: FAQs on Side Reactions and Regioselectivity
This section addresses common questions regarding unwanted side products and the control of isomeric outcomes.
Q1: My reaction of an unsymmetrical 1,3-diketone with hydroxylamine is producing a mixture of regioisomers. How can I improve the selectivity?
A1: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.[10] The regioselectivity is influenced by the relative reactivity of the two carbonyl groups.
Troubleshooting Flowchart for Regioselectivity
Caption: Decision-making flowchart for improving regioselectivity.
-
Solvent Effects: The polarity of the solvent can influence which carbonyl group is preferentially attacked. Experiment with a range of solvents from polar protic (e.g., ethanol) to polar aprotic (e.g., acetonitrile).[10]
-
Lewis Acid Catalysis: The addition of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), can chelate to the 1,3-dicarbonyl and enhance the electrophilicity of one carbonyl over the other, thereby directing the regioselectivity of the hydroxylamine attack.[11]
-
Substrate Modification: Converting the 1,3-diketone to a β-enamino ketone can provide excellent control over regioselectivity. The enamine group effectively protects one of the carbonyls, directing the initial attack of hydroxylamine to the remaining carbonyl.[12]
Table 1: Effect of Reaction Conditions on Regioisomer Ratio
| Entry | 1,3-Dicarbonyl Precursor | Solvent | Additive | Major Regioisomer | Reference |
| 1 | Unsymmetrical 1,3-Diketone | Ethanol | None | Mixture | [10] |
| 2 | Unsymmetrical 1,3-Diketone | Acetonitrile | None | Improved Selectivity | [10] |
| 3 | Unsymmetrical 1,3-Diketone | Dichloromethane | BF₃·OEt₂ | High Selectivity | [11] |
| 4 | β-Enamino Ketone | Ethanol | None | Single Regioisomer | [12] |
Q2: I am observing a significant amount of furoxan byproduct in my 1,3-dipolar cycloaddition. How can I purify my desired isoxazole?
A2: Furoxans are often more polar than the corresponding isoxazoles. This difference in polarity can be exploited for purification.
-
Column Chromatography: This is the most effective method for separating isoxazoles from furoxan byproducts. A careful selection of the eluent system is crucial. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Monitor the separation closely by TLC.[2]
-
Recrystallization: If the isoxazole is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Q3: Are there any stability concerns with the alkyne or 1,3-dicarbonyl compound under the reaction conditions?
A3: Generally, alkynes and 1,3-dicarbonyl compounds are stable under the conditions used for isoxazole synthesis. However, there are a few points to consider:
-
Terminal Alkynes: In the presence of strong bases, terminal alkynes can be deprotonated to form acetylides. While this is not typically an issue with the mild bases used for in situ nitrile oxide generation, it is a consideration if stronger bases are employed.
-
1,3-Dicarbonyl Compounds: Under strongly basic or acidic conditions, 1,3-dicarbonyls can undergo side reactions such as self-condensation (e.g., aldol-type reactions) or cleavage.[13] Maintaining optimized reaction conditions as described above will minimize these side reactions.
Experimental Workflow for Isoxazole Synthesis via 1,3-Dipolar Cycloaddition
Caption: A generalized workflow for isoxazole synthesis with key troubleshooting checkpoints.
References
- Houk, K. N., & Yamaguchi, K. (1984). Theory of 1,3-dipolar cycloadditions. In 1,3-Dipolar Cycloaddition Chemistry (Vol. 2, pp. 407-500). Wiley.
-
de Souza, M. V. N., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(10), 5286-5296. [Link]
- Valizadeh, H., & Gholipur, H. (2009). A novel, general method for the synthesis of nitrile oxides: dehydration of O-silylated hydroxamic acids. Organic Letters, 2(4), 539-541.
-
University of Calgary. (n.d.). Acidity of Terminal Alkynes. [Link]
-
Chemistry LibreTexts. (2023, January 22). Nucleophilic Reactivity of Deprotonated Alkynes. [Link]
-
Royal Society of Chemistry. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. [Link]
-
Zhou, X., et al. (2018). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 14, 2838-2847. [Link]
- Minakata, S., et al. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 13(11), 2966-2969.
- Wang, Q., et al. (2010). Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. The Journal of Physical Chemistry A, 114(35), 9436-9443.
- Zhao, G., et al. (2019). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters, 21(1), 315-319.
- Basel, Y., & Hassner, A. (1999). An improved method for preparation of nitrile oxides from nitroalkanes for in situ dipolar cycloadditions. Synthesis, 1999(02), 309-312.
-
ResearchGate. (2025). Reaction of β-dimethylaminovinyl ketones with hydroxylamine: A simple and useful method for synthesis of 3- and 5-substituted isoxazoles. [Link]
-
MDPI. (2021). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 26(16), 4992. [Link]
-
ACS Publications. (2000). A Novel, General Method for the Synthesis of Nitrile Oxides: Dehydration of O-Silylated Hydroxamic Acids. Organic Letters, 2(4), 539-541. [Link]
- Dadwal, P., et al. (2022). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Chemistry, 4(3), 859-867.
-
ResearchGate. (2025). Thermal decomposition kinetic research on hydroxylamine inorganic salts and organic deriavatives. [Link]
-
Master Organic Chemistry. (2014, January 29). Synthesis (5) – Reactions of Alkynes. [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]
-
Quora. (2020, November 6). Why is the conjugate base of terminal alkyne more stable as compared to bases of alkanes and alkenes?[Link]
-
Scholars Portal Journals. (n.d.). A new route to functionalized nitriles, isoxazolines, isoxazoles and hydroximic acids via nitrile oxide generation from secondary nitro compounds. [Link]
-
Organic Chemistry Portal. (n.d.). Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents. [Link]
-
ResearchGate. (2018). 1,3-Diketones. Synthesis and properties. [Link]
-
RSC Publishing. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. [Link]
-
Tong, R. (2019). Supporting Information In situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and their 1,3. [Link]
-
Beilstein Journals. (2023, October 16). Lewis acid-promoted direct synthesis of isoxazole derivatives. [Link]
-
ResearchGate. (n.d.). In situ generation of a nitrile oxide from aldoxime 5, which engaged in...[Link]
-
HKUST Research Portal. (n.d.). In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition - Fingerprint. [Link]
- Pandhurnekar, C. P., et al. (2021). progress in the pathways for synthesis of isoxazoles synthons and their biological activities. Journal of Advanced Scientific Research, 12(1, Suppl. 1), 44-50.
-
ResearchGate. (2025). (PDF) Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. [Link]
-
MDPI. (2012). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 17(10), 11637-11645. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-diketones. [Link]
-
Biointerface Research in Applied Chemistry. (2024). Construction of Isoxazole ring: An Overview. Biointerface Research in Applied Chemistry, 14(3), 259. [Link]
-
Sharma, P., & Kumar, A. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 25(22), 5839-5867. [Link]
-
E-RESEARCHCO. (n.d.). Synthesis of Novel Isoxazole by Click Chemistry Approach. [Link]
-
ResearchGate. (n.d.). Scope of the reaction for synthesis of isoxazoles. Reagents and conditions. [Link]
-
PubMed. (2012). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cris.biu.ac.il [cris.biu.ac.il]
- 6. In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Isoxazole synthesis [organic-chemistry.org]
- 10. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Lewis acid-promoted direct synthesis of isoxazole derivatives [beilstein-journals.org]
- 12. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Catalyst Inactivity in Isoxazole Reactions
Welcome to the Technical Support Center for catalyst applications in isoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of catalytic isoxazole reactions. As a Senior Application Scientist, I have compiled this resource to provide not only troubleshooting steps but also the underlying scientific principles to empower you to make informed decisions in your experimental work. Our focus here is on ensuring the robustness and reproducibility of your catalytic systems.
Troubleshooting Guide: Diagnosing and Resolving Catalyst Inactivity
This section addresses specific issues you may encounter during your isoxazole synthesis experiments. Each problem is presented in a question-and-answer format, followed by a detailed explanation and actionable solutions.
Problem 1: My copper-catalyzed 1,3-dipolar cycloaddition reaction is sluggish or has stalled completely.
Question: I am performing a copper(I)-catalyzed 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne to synthesize an isoxazole, and the reaction is either very slow or has stopped progressing. What are the likely causes and how can I fix this?
Answer: A stalled or sluggish copper-catalyzed cycloaddition is a common issue that can often be traced back to the deactivation of the copper catalyst. The active catalytic species is typically copper(I), and its stability is paramount for a successful reaction. Several factors can lead to its deactivation.
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps & Solutions |
| Oxidation of Copper(I) to Copper(II) | The catalytically active Cu(I) species is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of air or other oxidants.[1] This is a frequent cause of catalyst "death." | 1. Ensure Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. Degas your solvents and reagents before use. 2. In Situ Reduction of Cu(II): If you suspect Cu(II) contamination in your Cu(I) salt, or if oxidation is unavoidable, you can add a reducing agent like sodium ascorbate to the reaction mixture to regenerate the Cu(I) species in situ.[2] |
| Catalyst Poisoning by Impurities | Trace impurities in your starting materials or solvents can act as catalyst poisons. Common culprits include sulfur compounds (from the synthesis of certain alkynes), residual bases or acids from previous steps, and coordinating solvents or additives that bind too strongly to the copper center.[3] | 1. Purify Starting Materials: Ensure the high purity of your alkyne and nitrile oxide precursor (e.g., aldoxime or hydroximoyl chloride). Recrystallize or chromatograph starting materials if necessary. 2. Use High-Purity Solvents: Use anhydrous, high-purity solvents. 3. Evaluate Additives: Be mindful of additives. For instance, while a base is often required, an excess or a strongly coordinating base can inhibit the catalyst. |
| Ligand Degradation or Dissociation | In many modern protocols, ligands are used to stabilize the copper catalyst and enhance its reactivity.[4][5] These ligands can degrade under the reaction conditions or dissociate from the copper center, leading to catalyst deactivation. | 1. Choose a Robust Ligand: Select a ligand known for its stability under your reaction conditions. Polytriazoles, for example, have been shown to be powerful stabilizing ligands for copper(I).[1] 2. Optimize Ligand:Copper Ratio: The stoichiometry of the ligand to the copper catalyst can be critical. A slight excess of the ligand may be beneficial in some cases to ensure the copper center remains coordinated. |
| Formation of Inactive Copper Agglomerates | Over time, the active, soluble copper catalyst can precipitate out of the solution as inactive metallic copper or oxide particles, especially at elevated temperatures. | 1. Lower Reaction Temperature: If the reaction conditions allow, try running the reaction at a lower temperature to reduce the rate of catalyst agglomeration. 2. Improve Solubility: Ensure your catalyst and ligand are fully dissolved in the reaction solvent. A change in solvent might be necessary. |
Workflow for Troubleshooting a Stalled Copper-Catalyzed Isoxazole Synthesis
Caption: A decision-making flowchart for troubleshooting catalyst inactivity.
Problem 2: My organocatalyzed isoxazole synthesis is not giving the expected yield.
Question: I'm using an organocatalyst, such as a tertiary amine (e.g., DABCO) or a vitamin-based catalyst, for a multicomponent reaction to form an isoxazole, and my yields are consistently low. What could be the issue?
Answer: While organocatalysts are attractive due to their metal-free nature, their activity can be sensitive to reaction conditions and the presence of certain functional groups.
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps & Solutions |
| Incorrect pH or Protonation State | The catalytic activity of many organocatalysts, especially amines, is dependent on their protonation state. If the reaction medium is too acidic, the catalyst will be protonated and rendered inactive. | 1. Check the pH: If your reaction involves acidic or basic reagents (e.g., hydroxylamine hydrochloride), ensure the overall pH of the reaction medium is suitable for the catalyst. The addition of a non-coordinating base may be necessary to free the amine catalyst. 2. Buffer the Reaction: In some cases, using a buffer system can help maintain the optimal pH for catalyst activity. |
| Catalyst Inhibition by Substrates or Products | The starting materials or the isoxazole product itself can sometimes inhibit the organocatalyst through non-covalent interactions, effectively reducing the concentration of the active catalyst. | 1. Slow Addition of Reagents: Try adding one of the reactants slowly over time to keep its concentration low and minimize potential inhibition. 2. Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 10 mol% to 20 mol%) may overcome the inhibition. |
| Water Sensitivity | While some organocatalytic reactions are performed in water, others can be sensitive to the presence of moisture, which can interfere with key intermediates. | 1. Use Anhydrous Conditions: If your specific protocol is not designed for aqueous media, ensure you are using dry solvents and reagents. 2. Add a Dehydrating Agent: The addition of molecular sieves can help to remove trace amounts of water from the reaction. |
Frequently Asked Questions (FAQs)
Q1: How can I tell if my catalyst is the problem, or if it's another aspect of the reaction?
A1: This is a critical question in troubleshooting. A good starting point is to run a control reaction without the catalyst. If you see no product formation, it confirms the catalyst is necessary. If the reaction stalls, you can try adding a fresh batch of catalyst to a small aliquot of the reaction mixture. If the reaction restarts, it's a strong indication of catalyst deactivation.
Q2: Can I regenerate and reuse my copper catalyst?
A2: Yes, in many cases, copper catalysts can be regenerated. For instance, a deactivated copper catalyst that has been oxidized to Cu(II) can often be reactivated by reduction. However, a practical approach for heterogeneous copper catalysts is often simpler.
Experimental Protocol: Regeneration of a Heterogeneous Copper Catalyst
This protocol is a general guideline for regenerating a solid-supported copper catalyst that has been deactivated by fouling with organic residues.
-
Solvent Washing:
-
Filter the catalyst from the reaction mixture.
-
Wash the catalyst sequentially with a series of solvents to remove adsorbed organic species. A typical sequence would be:
-
The reaction solvent (e.g., toluene or THF).
-
A more polar solvent like ethyl acetate or acetone.
-
A final wash with a volatile solvent like dichloromethane or pentane.
-
-
Dry the catalyst under vacuum.
-
-
Thermal Reactivation (Calcination):
-
Caution: This should be done with care and proper ventilation, as it involves high temperatures.
-
Place the washed and dried catalyst in a furnace.
-
Slowly ramp the temperature (e.g., 5°C/min) to a moderate temperature (e.g., 300-400°C) under a flow of air or an inert gas like nitrogen. This can help to burn off more stubborn organic residues. The optimal temperature will depend on the stability of your catalyst support.
-
Hold at the target temperature for 2-4 hours.
-
Cool down slowly to room temperature.
-
Q3: What are some common impurities in starting materials that can poison my catalyst?
A3: For copper-catalyzed reactions, sulfur-containing compounds are notorious poisons. If your alkyne was prepared using a method involving sulfur reagents, ensure it is rigorously purified. For reactions involving aldoximes, residual inorganic acids or bases from their preparation can also be detrimental. It is always good practice to purify your starting materials by chromatography or recrystallization before use.[3]
Q4: How can I analyze my catalyst to confirm deactivation?
A4: Several analytical techniques can provide insight into the state of your catalyst.
| Technique | Information Provided |
| X-ray Photoelectron Spectroscopy (XPS) | Can determine the oxidation state of the metal on the catalyst surface (e.g., distinguishing between Cu(I) and Cu(II)).[6] |
| Scanning Electron Microscopy (SEM) | Provides images of the catalyst morphology, which can reveal sintering or agglomeration of catalyst particles. |
| Energy-Dispersive X-ray Spectroscopy (EDX/EDS) | Can be coupled with SEM to provide elemental analysis of the catalyst surface, helping to identify the presence of poisons (e.g., sulfur, chlorine). |
| X-ray Diffraction (XRD) | Can identify changes in the crystalline structure of the catalyst, such as the formation of metal oxides. |
Diagram: Catalyst Deactivation Pathways
Caption: Common pathways leading to catalyst deactivation in isoxazole synthesis.
References
-
Liu, D., Zemlyanov, D., Win, T., Lobo-Lapidus, R. J., Dumesic, J. A., Miller, J. T., & Marshall, C. L. (2012). Deactivation mechanistic studies of copper chromite catalyst for selective hydrogenation of 2-furfuraldehyde. Purdue e-Pubs. [Link]
-
Copper-Catalyzed Synthesis of Isoxazoles. Request PDF. (2025). [Link]
-
Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. PubMed. (2016). [Link]
-
Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Request PDF. (2025). [Link]
-
Mechanisms of Copper-Based Catalyst Deactivation during CO2 Reduction to Methanol. SpringerLink. (n.d.). [Link]
-
Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. MDPI. (2016). [Link]
-
Diamine ligands in copper-catalyzed reactions. Royal Society of Chemistry. (n.d.). [Link]
-
Cu-free 1,3-dipolar cycloaddition click reactions to form isoxazole linkers in chelating ligands for fac-[M(I)(CO)3]+ centers (M = Re, 99mTc). PubMed. (2014). [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. National Institutes of Health. (2025). [Link]
-
Deactivation of Copper Catalysts During CO2 Reduction Occurs via Dissolution and Selective Redeposition Mechanism. ChemRxiv. (n.d.). [Link]
-
Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. National Institutes of Health. (n.d.). [Link]
-
Mechanisms of Copper-Based Catalyst Deactivation during CO2 Reduction to Methanol. ResearchGate. (n.d.). [Link]
-
(392a) Deactivation and Reactivation of the Copper Electrocatalyst during CO Reduction in Alkaline Media. AIChE. (n.d.). [Link]
-
Enantioselective Copper-Catalyzed 1,3-Dipolar Cycloadditions. ACS Publications. (2008). [Link]
-
Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. ResearchGate. (2025). [Link]
-
Copper-Catalyzed Isoxazole Synthesis. Thieme. (n.d.). [Link]
-
Spectroscopic characterization and reactivity studies of a copper(ii) iminoxyl radical complex. Royal Society of Chemistry. (n.d.). [Link]
-
Spectroscopic and chemical characterization of active and inactive Cu species in NO decomposition catalysts based on Cu-ZSM5. ResearchGate. (2025). [Link]
-
One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives via Intramolecular Cycloaddition of Propargyl-Substituted Methyl Azaarenes under Metal-Free Conditions. National Institutes of Health. (2023). [Link]
-
Development and application of copper on iron catalysts and imidazolylsulfonate-based benzyne precursors for the synthesis of. ELTE. (n.d.). [Link]
-
Copper(I)-Catalyzed Tandem Synthesis of 4,5-Functionalized Oxazoles from Isocyanoacetate and Aldehydes. Royal Society of Chemistry. (2022). [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. (n.d.). [Link]
-
Spectroscopic characterisation of Cu Al2O3 catalysts for selective catalytic reduction of NO with propene. ResearchGate. (2025). [Link]
-
Copper-Catalyzed [4+2]-Cycloadditions of Isoxazoles with 2-Alkynylbenzaldehydes. datapdf.com. (2019). [Link]
-
Copper(II) Methacrylate Complexes with Imidazole Derivatives—Structural, Spectral and Antitumor Features. National Institutes of Health. (2024). [Link]
-
Catalyst poisoning. Wikipedia. (n.d.). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New ligands enhance copper catalysis-SINOCOMPOUND [en.sinocompound.com]
- 5. Diamine ligands in copper-catalyzed reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. "Deactivation mechanistic studies of copper chromite catalyst for selec" by Dongxia Liu, Dmitry Zemlyanov et al. [docs.lib.purdue.edu]
How to improve the regioselectivity of nitrile oxide cycloadditions
Welcome to the technical support center for [3+2] cycloaddition reactions involving nitrile oxides. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic routes and troubleshoot common issues related to the regioselectivity of this powerful heterocyclic synthesis method. Here, we will delve into the underlying principles governing regioselectivity and provide practical, field-proven solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that determine the regioselectivity of a nitrile oxide cycloaddition?
The regioselectivity in nitrile oxide cycloadditions—whether the substituent on the dipolarophile ends up at the 4- or 5-position of the resulting isoxazoline/isoxazole ring—is governed by a combination of electronic and steric factors.[1] These can be understood through the lens of Frontier Molecular Orbital (FMO) theory.[1][2][3]
-
Electronic Effects (FMO Theory): The reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[3] The regioselectivity is determined by the combination that has the smaller energy gap and involves the largest orbital coefficients on the terminal atoms of the nitrile oxide (C and O) and the alkene (the two sp2 carbons).[1][2]
-
For electron-deficient alkenes (e.g., acrylates, acrylonitrile), the dominant interaction is typically between the HOMO of the nitrile oxide and the LUMO of the alkene. This usually leads to the formation of the 5-substituted isoxazoline.
-
For electron-rich alkenes (e.g., vinyl ethers), the LUMO of the nitrile oxide and the HOMO of the alkene is the key interaction, which also generally favors the 5-substituted regioisomer.[1]
-
-
Steric Effects: Bulky substituents on either the nitrile oxide or the dipolarophile can influence the regioselectivity by disfavoring the transition state that would lead to a sterically congested product.[4][5] In some cases, steric hindrance can override the electronically preferred pathway, leading to the formation of the 4-substituted isomer or a mixture of isomers.[5]
Q2: Why am I getting a mixture of regioisomers?
Obtaining a mixture of regioisomers is a common issue and typically indicates that the energy difference between the two possible transition states (leading to the 4- and 5-substituted products) is small. This can happen when:
-
The electronic bias of the alkene is not strong enough (i.e., it is neither strongly electron-rich nor electron-deficient).
-
Steric and electronic effects are in opposition. For example, the electronically favored pathway might be sterically hindered.
-
The reaction temperature is too high, providing enough energy to overcome the small activation energy barrier between the two pathways.
Q3: What is the role of the solvent in controlling regioselectivity?
Solvent polarity can influence the regioselectivity of the reaction.[6] Polar solvents can stabilize the more polar of the two competing transition states, potentially altering the product ratio.[6] While solvent effects are generally less pronounced than strong electronic or catalytic effects, screening a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, acetonitrile) and polar protic (e.g., ethanol) is a valid optimization strategy.[6]
Troubleshooting Guide: Improving Regioselectivity
Q4: My reaction with an electron-deficient alkene is giving poor regioselectivity. How can I favor the 5-substituted isoxazoline?
This is a classic challenge. While the 5-substituted isomer is often the major product, its selectivity can be poor. The most effective strategy is to introduce a Lewis acid catalyst.
Causality: A Lewis acid (e.g., Sc(OTf)₃, Yb(OTf)₃, MgBr₂) coordinates to the electron-withdrawing group on the dipolarophile (e.g., the carbonyl oxygen of an acrylate).[7][8][9] This coordination lowers the energy of the alkene's LUMO, enhancing the energy gap difference between the two possible FMO interactions (HOMOdipole-LUMOdipolarophile vs. LUMOdipole-HOMOdipolarophile).[10] This amplified electronic effect strongly favors the transition state leading to the 5-substituted product.[9] In some cases, Lewis acids can even reverse the regioselectivity that is observed in their absence.[9]
Experimental Protocol: Lewis Acid-Catalyzed Cycloaddition
-
Preparation: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the electron-deficient alkene (1.0 equiv) and a chosen solvent (e.g., CH₂Cl₂, toluene).
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%) to the solution and stir for 15-20 minutes at room temperature.[8]
-
Reactant Addition: In a separate flask, prepare the solution for the in situ generation of the nitrile oxide. A common method is the dehydrohalogenation of a hydroximoyl chloride with a non-nucleophilic base like triethylamine (Et₃N).
-
Reaction: Slowly add the hydroximoyl chloride (1.1 equiv) and Et₃N (1.2 equiv) solution to the alkene/Lewis acid mixture over 1-2 hours using a syringe pump. The slow addition helps to keep the concentration of the nitrile oxide low, minimizing dimerization to furoxan byproducts.[11]
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and proceed with a standard aqueous workup and purification.
Q5: I'm observing significant formation of furoxan (nitrile oxide dimer). How can I suppress this side reaction?
Furoxan formation occurs when two molecules of the nitrile oxide dimerize.[12] This is a common side reaction, especially with unreactive dipolarophiles or when the concentration of the nitrile oxide is high.
Solution: The key is to generate the nitrile oxide in situ at a slow rate and in the presence of the dipolarophile.[13][14][15] This ensures that the freshly generated nitrile oxide is more likely to encounter and react with the dipolarophile rather than another molecule of itself.
-
Slow Addition: As described in the protocol above, use a syringe pump to add the nitrile oxide precursor (e.g., hydroximoyl chloride and base) slowly to the reaction mixture.
-
Alternative Generation Methods: Some generation methods are inherently slower or milder, which can reduce dimerization. For example, the oxidation of aldoximes using reagents like t-BuOI, Oxone/NaCl, or chloramine-T can provide a steady, low concentration of the nitrile oxide.[13][15][16]
Data Summary: Common Conditions for Nitrile Oxide Generation
| Generation Method | Precursor | Reagents | Typical Conditions | Reference |
| Dehydrohalogenation | Hydroximoyl Chloride | Et₃N or other base | CH₂Cl₂, Toluene, or THF, 0 °C to RT | [17] |
| Oxidation of Aldoxime | Aldoxime | tert-Butyl hypoiodite (t-BuOI) | Dioxane, 2,6-lutidine, RT | [16] |
| Oxidation of Aldoxime | Aldoxime | NaCl, Oxone | CH₃CN/H₂O, RT | [15] |
| Dehydration | Primary Nitroalkane | Phenyl isocyanate, Et₃N | Toluene, 80 °C | [13] |
Q6: Can I use metal coordination to control the regioselectivity for reactions with allylic or homoallylic alcohols?
Yes, this is a highly effective strategy, particularly for improving both regio- and stereoselectivity.[18][19]
Mechanism: By deprotonating the allylic alcohol with a reagent like a Grignard reagent (e.g., EtMgBr) to form a magnesium alkoxide, the metal ion coordinates to both the oxygen of the alkoxide and the oxygen of the approaching nitrile oxide.[19] This pre-organization of the transition state via a chelation-controlled mechanism can dramatically increase the rate and enforce a specific regiochemical outcome, typically favoring the 5-substituted isoxazoline.[18][19]
Visualization of Regioselectivity Control
The regiochemical outcome of a nitrile oxide cycloaddition is fundamentally a question of which transition state is lower in energy. This can be visualized through the lens of FMO theory and the influence of catalysts.
Caption: Logical workflow for improving regioselectivity.
The diagram above illustrates how moving from purely thermal conditions, which may yield a mixture of products due to a small difference in activation energies (ΔE‡), to Lewis acid-catalyzed conditions can significantly favor one regioisomer by amplifying the electronic differences between the competing reaction pathways.
Caption: Frontier Molecular Orbital (FMO) control of regioselectivity.
References
-
Title: Intramolecular 1,3-Dipolar Ene Reactions of Nitrile Oxides Occur by Stepwise 1,1-Cycloaddition/Retro-Ene Mechanisms Source: Journal of the American Chemical Society URL: [Link]
-
Title: Efficient Catalytic Effects of Lewis Acids in the 1,3-Dipolar Cycloaddition Reactions of Carbonyl Ylides with Imines Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition Source: Organic Letters URL: [Link]
-
Title: Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines Source: Molecules (MDPI) URL: [Link]
-
Title: NITRILE OXIDES: A KEY INTERMEDIATE IN ORGANIC SYNTHESIS Source: ResearchGate URL: [Link]
-
Title: [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions Source: Taylor & Francis Online URL: [Link]
-
Title: Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates Source: ScienceDirect URL: [Link]
-
Title: In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition Source: Organic Letters URL: [Link]
-
Title: Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition of Bicyclobutanes with Isatogens: Access to Tetracyclic 2-Oxa-3-azabicyclo[3.1.1]heptanes Source: PubMed Central URL: [Link]
-
Title: Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines Source: National Institutes of Health URL: [Link]
-
Title: Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition Source: Organic Letters URL: [Link]
-
Title: 1,3-Dipolar cycloaddition Source: Wikipedia URL: [Link]
-
Title: The effects of Lewis acid on the 1,3-dipolar cycloaddition reaction of C-arylaldonitrones with alkenes Source: PubMed URL: [Link]
-
Title: Proposed mechanism for the dimerization of nitrile oxides to furoxans Source: ResearchGate URL: [Link]
-
Title: Nitrile Oxide Cycloadditions in Supercritical Carbon Dioxide Source: ResearchGate URL: [Link]
-
Title: Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid Source: SciELO URL: [Link]
-
Title: cycloadditions with nitrile oxides Source: YouTube URL: [Link]
-
Title: 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing Source: Molecules (MDPI) URL: [Link]
-
Title: The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study Source: Molecules (MDPI) URL: [Link]
-
Title: Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis Source: Accounts of Chemical Research URL: [Link]
-
Title: Cycloadditions of Nitrile Oxides to ??,??-Unsaturated Aldehydes. Frontier Orbital Interactions and Secondary Orbital Interactions at Work in Determining Regiochemistry Source: ResearchGate URL: [Link]
-
Title: Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives Source: PubMed URL: [Link]
-
Title: Theory of 1,3-Dipolar Cycloadditions: Distortion/Interaction and Frontier Molecular Orbital Models Source: Journal of the American Chemical Society URL: [Link]
-
Title: REGIOSELECTIVITY OF INTRAMOLECULAR NITRILE OXIDE–ALLENE CYCLOADDITIONS Source: University of Tennessee URL: [Link]
-
Title: Frontier molecular orbital theory Source: Wikipedia URL: [Link]
-
Title: OC II (FS 2019) Prof. J. W. Bode Source: ETH Zurich URL: [Link]
-
Title: First Successful Metal Coordination Control in 1,3-Dipolar Cycloadditions. High-Rate Acceleration and Regio- and Stereocontrol of Nitrile Oxide Cycloadditions to the Magnesium Alkoxides of Allylic and Homoallylic Alcohols Source: Journal of the American Chemical Society URL: [Link]
-
Title: Frontier molecular orbitals of 1,3 dipoles and dipolarophiles Source: Journal of the American Chemical Society URL: [Link]
-
Title: The [3+2]Cycloaddition Reaction Source: University of Illinois URL: [Link]
-
Title: Optimization of reaction conditions for cycloaddition of nitrile oxide 2 with 7a Source: ResearchGate URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 4. Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scielo.br [scielo.br]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition of Bicyclobutanes with Isatogens: Access to Tetracyclic 2-Oxa-3-azabicyclo[3.1.1]heptanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of Lewis acid on the 1,3-dipolar cycloaddition reaction of C-arylaldonitrones with alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Addressing the formation of isomeric byproducts in isoxazole synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Isoxazole Synthesis. As a Senior Application Scientist, I understand the nuances and challenges encountered in the synthesis of these vital heterocyclic compounds. Isoxazoles are not just another class of molecules; they are privileged structures in medicinal chemistry and crucial building blocks in natural product synthesis. However, their synthesis [1][2][3][4]is often plagued by the formation of isomeric byproducts, leading to purification challenges and reduced yields of the desired compound.
This guide is designed to provide you with in-depth, practical solutions to the common problems faced during isoxazole synthesis, with a primary focus on controlling the formation of isomeric byproducts. We will delve into the mechanistic underpinnings of these reactions to empower you to make informed decisions in your experimental design.
Troubleshooting Guide: Isomeric Byproduct Formation
This section addresses specific issues you might be encountering at the bench. The question-and-answer format is designed to get you to a solution quickly and efficiently.
Question 1: My 1,3-dipolar cycloaddition of a nitrile oxide with a terminal alkyne is giving me a mixture of 3,5-disubstituted and 3,4-disubstituted isoxazoles. How can I improve the regioselectivity to favor the 3,5-isomer?
Answer: This is a classic regioselectivity challenge in isoxazole synthesis. The formation of regioisomers in 1,3-dipolar cycloadditions is governed by both steric and electronic factors of the dipole (nitrile oxide) and the dipolarophile (alkyne). Generally, the reaction o[5]f a nitrile oxide with a terminal alkyne favors the 3,5-disubstituted isomer, but a number of factors can lead to the formation of the undesired 3,4-isomer.
Underlying Principles: The regioselectivity of the Huisgen 1,3-dipolar cycloaddition is often explained by Frontier Molecular Orbital (FMO) theory. The reaction can be contr[6][7]olled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For many common substrates, the dominant interaction is between the HOMO of the alkyne and the LUMO of the nitrile oxide.
Troubleshooting Steps & Solutions:
-
Catalyst-Mediated Cycloaddition: The use of a copper(I) catalyst is a highly effective method for ensuring the regioselective formation of 3,5-disubstituted isoxazoles from terminal alkynes. Copper(I) acetylides reac[8]t specifically with nitrile oxides to yield the 3,5-isomer. Ruthenium catalysts have [8]also been shown to promote high regioselectivity for both 3,5- and 3,4,5-substituted isoxazoles.
-
**Solvent Polarity:[9] The polarity of the solvent can influence the transition state of the cycloaddition and thus the regioselectivity. Experiment with a range of solvents from nonpolar (e.g., toluene, benzene) to polar aprotic (e.g., acetonitrile, DMF) and polar protic (e.g., ethanol). In some cases, deep eutectic solvents (DES) have been shown to promote regioselectivity.
-
Temperature Contro[10]l: Reaction temperature can impact the selectivity. While higher temperatures can increase the reaction rate, they may also lead to a decrease in regioselectivity. Running the reaction at lower temperatures for a longer duration might favor the thermodynamically more stable 3,5-isomer.
-
In Situ Generation of Nitrile Oxide: Nitrile oxides are often unstable and prone to dimerization to form furoxans. Generating the nitrile ox[5]ide in situ in the presence of the alkyne ensures its immediate consumption in the desired cycloaddition reaction. Common methods for in situ generation include the dehydration of primary nitro compounds or the oxidation of aldoximes.
Question 2: I'm s[11][12]ynthesizing a 3,4,5-trisubstituted isoxazole from an unsymmetrical 1,3-dicarbonyl compound and hydroxylamine, but I'm getting a mixture of two regioisomers. How can I control the outcome of this condensation?
Answer: The Claisen isoxazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine, is a powerful method but is often hampered by a lack of regiocontrol when using unsymmetrical dicarbonyls. The hydroxylamine can att[13]ack either of the carbonyl groups, leading to two different isomeric isoxazoles.
Underlying Principles: The regioselectivity in this reaction is determined by the relative reactivity of the two carbonyl groups in the 1,3-dicarbonyl starting material. Steric hindrance and the electronic nature of the substituents on the dicarbonyl compound play a crucial role.
Troubleshooting Steps & Solutions:
-
pH Adjustment: The pH of the reaction medium is a critical parameter. Acidic conditions often favor the formation of one isomer over the other. A systematic screening of[5] pH is recommended. For example, reactions in acidic media like acetic acid can favor one regioisomer, while neutral or basic conditions might favor the other.
-
Substrate Modifica[14]tion: A highly effective strategy is to use a β-enamino diketone derivative instead of the 1,3-dicarbonyl compound. This modification can pro[5][15]vide excellent regiochemical control. The enamine functionality directs the initial attack of hydroxylamine to a specific carbonyl group.
-
Use of Lewis Acids: The addition of a Lewis acid, such as BF₃·OEt₂, can significantly influence the regioselectivity, particularly in reactions involving β-enamino diketones. The Lewis acid can coordi[5][13]nate to one of the carbonyl groups, making it more electrophilic and directing the nucleophilic attack of hydroxylamine.
-
Solvent Effects: As with cycloaddition reactions, the choice of solvent can impact the isomer ratio. Protic solvents like ethanol are commonly used, but exploring other solvents such as acetonitrile could alter the selectivity.
| Parameter | Cond[5]ition A | Condition B | Outcome | Reference |
| pH | Acidic (e.g., AcOH) | Neutral/Basic (e.g., NaOAc) | Can favor different regioisomers | |
| Substrate | 1,3-D[14]iketone | β-Enamino diketone | Improved regioselectivity | |
| Additive | None | [15] Lewis Acid (e.g., BF₃·OEt₂) | Enhanced regiocontrol |
Table 1. General g[5][13]uidance on reaction parameters to control regioselectivity in isoxazole synthesis from 1,3-dicarbonyl precursors.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to isoxazoles?
There are two primary and widely utilized methods for the synthesis of the isoxazole ring:
-
1,3-Dipolar Cycloaddition: This involves the reaction of a nitrile oxide with an alkyne. This method is a type of [16]Huisgen cycloaddition and is a powerful tool for constructing the isoxazole core.
-
Condensation of 1,3[6]-Dicarbonyl Compounds with Hydroxylamine: This is the classic Claisen synthesis of isoxazoles. Variations of this method[13] use related 1,3-dielectrophiles such as α,β-unsaturated ketones (chalcones).
Q2: Besides isomeric b[11][17]yproducts, what are other common side reactions in isoxazole synthesis?
A common side reaction, particularly in 1,3-dipolar cycloadditions, is the dimerization of the nitrile oxide to form a furoxan (a 1,2,5-oxadiazole-2-oxide). This is more prevalent at[5] higher concentrations of the nitrile oxide. To minimize this, it is recommended to generate the nitrile oxide in situ and ensure the alkyne is readily available for the cycloaddition.
Q3: Can I use microwave irradiation to improve my isoxazole synthesis?
Yes, microwave-assisted synthesis can be a valuable tool. It can significantly redu[5]ce reaction times and, in some cases, improve yields and regioselectivity.
Q4: Are there any stab[12]ility concerns with the isoxazole ring itself?
The N-O bond in the isoxazole ring is relatively weak and can be cleaved under certain conditions, such as:
-
Strongly basic conditions
-
Reductive conditions (e.g., catalytic hydrogenation)
-
Photochemical conditions (UV irradiation)
Experimental Proto[5][16]cols
Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles
This protocol describes a reliable method for the synthesis of 3,5-disubstituted isoxazoles with high regioselectivity.
-
To a solution of the terminal alkyne (1.0 eq) in a suitable solvent (e.g., t-BuOH/H₂O) are added sodium ascorbate (0.1 eq) and copper(II) sulfate pentahydrate (0.01 eq).
-
The corresponding aldoxime (1.1 eq) and an oxidizing agent (e.g., N-chlorosuccinimide) are then added.
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Protocol 2: Regioselective Isoxazole Synthesis from a β-Enamino Diketone
This protocol provides a method for controlling regioselectivity in the condensation reaction.
-
To a solution of the β-enamino diketone (1.0 eq) in a solvent such as acetonitrile is added hydroxylamine hydrochloride (1.2 eq).
-
A Lewis acid (e.g., BF₃·OEt₂, 1.5 eq) is added, and the mixture is stirred at room temperature.
-
The reaction progress is monitored by TLC.
-
Once the reaction is complete, the mixture is quenched and worked up appropriately, often involving an aqueous wash and extraction.
-
The crude product is purified by column chromatography.
Visualizing Reaction Pathways
Caption: Competing pathways in isoxazole synthesis.
Caption: Troubleshooting flowchart for regioselectivity.
References
-
Garcı́a-López, J. A., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(15), 8133–8144. Available from: [Link]
-
Shawali, A. S., et al. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. Chemistry Central Journal, 10(1), 17. Available from: [Link]
-
Cravotto, G., et al. (2020). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Molecules, 25(23), 5733. Available from: [Link]
-
Shawali, A. S., et al. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. Chemistry Central Journal, 10, 17. Available from: [Link]
-
Padwa, A., et al. (1998). Regioselectivity of a 1,3-dipolar cycloaddition to phenyl vinyl sulfoxide. Tetrahedron Letters, 39(49), 8973-8976. Available from: [Link]
-
Li, J., et al. (2023). Application of isoxazole isomers in the synthesis of natural products and medicinal chemistry. Results in Chemistry, 5, 100841. Available from: [Link]
-
Al-Smadi, M., & Al-Momani, E. (2019). Isoxazole-azirine isomerization as a reactivity switch in the synthesis of heterocycles. Chemistry of Heterocyclic Compounds, 55(10), 1234-1246. Available from: [Link]
-
Kumar, A., et al. (2017). Synthesis of isoxazole derivatives by 1,3-DC of NOs and alkynes... ResearchGate. Available from: [Link]
-
Khan, M. E. I., et al. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry. Available from: [Link]
-
Nesi, R., et al. (2000). Synthesis of Isoxazolidines by 1,3-Dipolar Cycloaddition: Recent Advances. Current Organic Chemistry, 4(11), 1107-1124. Available from: [Link]
-
Khan, M. E. I., et al. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry. Available from: [Link]
-
Martin, W. B., et al. (2002). Microscale Synthesis of a Diphenylisoxazoline by a 1,3-Dipolar Cycloaddition. Journal of Chemical Education, 79(2), 225. Available from: [Link]
-
Pérez, D., & Ramón, D. J. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering, 3(9), 2343-2349. Available from: [Link]
-
Wikipedia. (2023, December 2). Isoxazole. Wikipedia. Retrieved from [Link]
-
Kumar, A., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32986-33005. Available from: [Link]
-
Zhou, X., et al. (2019). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 15, 2304–2311. Available from: [Link]
- Blecker, H. H. (1955). The Mechanism of Isoxazole Formation from Chalcones and Their Derivatives. Rutgers University.
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Sharma, K., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 26(19), 5145-5160. Available from: [Link]
-
Sharma, S., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. World Journal of Biology Pharmacy and Health Sciences, 11(2), 051-063. Available from: [Link]
-
Zhou, X., et al. (2019). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 15, 2304–2311. Available from: [Link]
-
Wikipedia. (2023, December 2). 1,3-Dipolar cycloaddition. Wikipedia. Retrieved from [Link]
-
Nefzi, A., et al. (2012). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. ACS Combinatorial Science, 14(3), 214-219. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. Retrieved from [Link]
-
Bak, A., et al. (2021). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 19(38), 8345-8353. Available from: [Link]
-
Garcı́a-López, J. A., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(15), 8133–8144. Available from: [Link]
-
Kumar, A. K., et al. (2017). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. Asian Journal of Chemistry, 29(8), 1735-1739. Available from: [Link]
-
Thomas, A., et al. (2018). Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry, 11(2), 333-336. Available from: [Link]
-
Pandhurnekar, C. P., et al. (2021). progress in the pathways for synthesis of isoxazoles synthons and their biological activities. Journal of Advanced Scientific Research, 12(3), 44-50. Available from: [Link]
Sources
- 1. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F [pubs.rsc.org]
- 2. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. ajrconline.org [ajrconline.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 7. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 8. Isoxazole synthesis [organic-chemistry.org]
- 9. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 13. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Isoxazole - Wikipedia [en.wikipedia.org]
- 17. The Mechanism of Isoxazole Formation from Chalcones and Their Derivatives - Harry Herman Blecker - Google Books [books.google.com.sg]
Technical Support Center: A Guide to Scaling Up the Synthesis of 5-(4-Methoxyphenyl)isoxazole Derivatives
Welcome to the technical support center for the synthesis of 5-(4-methoxyphenyl)isoxazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up their synthesis of this important chemical scaffold. Isoxazoles, particularly those with aryl substituents, are prevalent in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] The this compound core, in particular, is a key intermediate in the development of various pharmaceutical agents.[3]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format. Our goal is to equip you with the knowledge to anticipate and overcome common challenges encountered during the synthesis and scale-up of these valuable compounds.
Section 1: Troubleshooting Common Issues in Synthesis and Scale-Up
Problem 1: Low or No Yield of the Desired this compound
Q: My reaction is resulting in a very low yield, or I'm not isolating any of the target product. What are the likely causes and how can I troubleshoot this?
A: Low or non-existent yields in isoxazole synthesis are a frequent challenge, often stemming from issues with starting materials, reaction conditions, or the stability of intermediates. A systematic approach is crucial for diagnosis.
Root Cause Analysis and Solutions:
-
Starting Material Integrity:
-
Purity of Reagents: Ensure the purity of your starting materials, such as 4-methoxyacetophenone derivatives, alkynes, and hydroxylamine. Impurities can interfere with the reaction or lead to unwanted side products.
-
Stability of Precursors: For methods involving 1,3-dipolar cycloaddition, the stability of the nitrile oxide precursor is critical.[4] Ensure it has not degraded during storage.
-
-
Suboptimal Reaction Conditions:
-
Temperature Control: Reaction temperature is a critical parameter. For instance, the in situ generation of nitrile oxides may require low temperatures to prevent dimerization, followed by a gradual increase to facilitate cycloaddition.[4]
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Insufficient time leads to low conversion, while extended periods can cause product degradation.[4]
-
pH Control: In syntheses involving the cyclization of β-dicarbonyl compounds with hydroxylamine, the pH of the reaction medium can significantly influence the outcome. Acidic conditions often favor the desired isoxazole formation.[5]
-
Problem 2: Formation of Undesired Isomers (Regioisomers)
Q: I'm observing a mixture of isoxazole regioisomers in my product. How can I improve the regioselectivity of the reaction?
A: The formation of regioisomers is a common hurdle, especially in methods like the reaction of unsymmetrical 1,3-dicarbonyl compounds with hydroxylamine or in 1,3-dipolar cycloadditions.[4] Regioselectivity is governed by both steric and electronic factors of the reactants and the reaction conditions.
Strategies to Enhance Regioselectivity:
-
For 1,3-Dipolar Cycloadditions:
-
Choice of Catalyst: Copper-catalyzed conditions are often employed for terminal alkynes to control regioselectivity.[6]
-
Solvent Polarity: The polarity of the solvent can influence the electronic interactions that dictate the regiochemical outcome. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile).
-
Electronic Modification: Altering the electronic properties of either the alkyne or the nitrile oxide precursor can favor the formation of one regioisomer over the other.
-
-
For Cyclocondensation Reactions:
-
pH Adjustment: As mentioned, acidic conditions often favor the formation of a specific regioisomer. Careful control of pH is crucial.[5]
-
Protecting Groups: The use of β-enamino diketone derivatives can provide better control over the cyclization process, leading to a single regioisomer.
-
Problem 3: Formation of Dimeric Byproducts (Furoxans)
Q: In my 1,3-dipolar cycloaddition reaction, I'm isolating a significant amount of a dimeric byproduct. What is this, and how can I prevent its formation?
A: The dimeric byproduct is most likely a furoxan (a 1,2,5-oxadiazole N-oxide), which arises from the dimerization of the nitrile oxide intermediate.[5][7] This is a common side reaction, particularly when the concentration of the dipolarophile (the alkyne) is low or the nitrile oxide is highly reactive towards self-condensation.
Minimizing Furoxan Formation:
-
In Situ Generation of Nitrile Oxide: Generate the nitrile oxide in the presence of the alkyne to ensure it reacts with the dipolarophile as it is formed.
-
Slow Addition: Slowly add the nitrile oxide precursor (e.g., a hydroxamoyl chloride) to the reaction mixture containing the alkyne. This maintains a low concentration of the nitrile oxide at any given time, minimizing dimerization.[4]
-
Stoichiometry: Using a slight excess of the alkyne can also help to outcompete the dimerization reaction.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound derivatives on a larger scale?
A1: Two primary and scalable routes are widely employed:
-
1,3-Dipolar Cycloaddition: This is a versatile method involving the reaction of a nitrile oxide (generated in situ from a 4-methoxybenzaldoxime derivative) with an alkyne.[7][8] This method offers good control over the substitution pattern of the isoxazole ring.[9]
-
Cyclocondensation of a β-Dicarbonyl Compound with Hydroxylamine: This classic approach involves reacting a 1-(4-methoxyphenyl)-substituted 1,3-dicarbonyl compound with hydroxylamine or its salts.[1][4] This method is often cost-effective for large-scale production.
Q2: My this compound derivative appears to be degrading during workup or purification. What could be the cause?
A2: The isoxazole ring can be sensitive to certain chemical conditions due to the relatively weak N-O bond.[4]
-
Strongly Basic or Acidic Conditions: Avoid prolonged exposure to strong acids or bases during the workup, as this can lead to ring-opening.[4] A neutral workup with washes like brine is often recommended.[5]
-
Reductive Conditions: The N-O bond is susceptible to cleavage under reductive conditions, such as catalytic hydrogenation (e.g., H₂/Pd).[4]
-
Photochemical Instability: Some isoxazole derivatives can be sensitive to UV light.[4] If you suspect photosensitivity, protect your reaction and product from light.
Q3: What are the best practices for purifying this compound derivatives, especially when dealing with closely-eluting impurities?
A3: Purification can be challenging due to the presence of unreacted starting materials and byproducts with similar polarities to the desired product.[1][4]
-
Column Chromatography: This is the most common purification method.[1][5]
-
Solvent System Screening: Systematically screen various solvent systems using TLC to achieve optimal separation. A gradient elution is often effective.
-
Additive Modification: Sometimes, the addition of a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can improve separation.
-
-
Recrystallization: If a solid product is obtained, recrystallization is an excellent method for achieving high purity on a large scale.[10] Experiment with different solvent systems to find one where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Section 3: Experimental Protocols and Data
Protocol 1: Synthesis of this compound via 1,3-Dipolar Cycloaddition
This protocol is a generalized procedure and may require optimization for specific substrates.
Step 1: In Situ Generation of 4-Methoxybenzonitrile Oxide and Cycloaddition
-
In a round-bottom flask, dissolve 4-methoxybenzaldoxime (1.0 eq.) and the desired terminal alkyne (1.1 eq.) in a suitable solvent (e.g., dichloromethane or THF).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of an oxidizing agent, such as N-chlorosuccinimide (NCS) or sodium hypochlorite (bleach), to the stirred mixture.[5][8]
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
Step 2: Workup and Purification
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound derivative.[5]
Data Summary: Representative Reaction Conditions
| Starting Materials | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Methoxyacetophenone Oxime, Methyl Propiolate | n-Butyllithium | Tetrahydrofuran | 0 to rt | 51-66 | [10] |
| 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one | Hydroxylamine HCl | Water | 50 | Good | [11] |
| 4-Methoxybenzaldoxime, N-allyl saccharin | KI/oxone | Water | 25 (ultrasound) | 80 | [12] |
Section 4: Visualizing the Process
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in isoxazole synthesis.
Competing Pathways in 1,3-Dipolar Cycloaddition
Caption: Competing reaction pathways for the nitrile oxide intermediate.
References
- Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC. (n.d.).
- Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole.
- 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole - Organic Syntheses Procedure. (n.d.).
- Technical Support Center: Synthesis of Isoxazole-5-carboxylates - Benchchem. (n.d.).
- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC. (2021, October 6).
- Isoxazole synthesis - Organic Chemistry Portal. (n.d.).
- Troubleshooting guide for the synthesis of isoxazole derivatives - Benchchem. (n.d.).
- Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (n.d.).
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PubMed Central. (n.d.).
- Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose - Preprints.org. (2024, August 27).
- Novel 5-(3-(Substituted)-4,5-dihydroisoxazol-5-yl)-2-methoxyphenyl Derivatives: Synthesis and Anticancer Activity - ResearchGate. (n.d.).
- 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide - MDPI. (n.d.).
- This compound | 3672-48-8 - J&K Scientific. (n.d.).
- 1,3-Dipolar cycloaddition - Wikipedia. (n.d.).
- Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - MDPI. (n.d.).
Sources
- 1. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 2. preprints.org [preprints.org]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Isoxazole synthesis [organic-chemistry.org]
- 7. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media [mdpi.com]
- 12. 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide [mdpi.com]
Technical Support Center: Enhancing Reaction Efficiency with Ultrasound-Assisted Isoxazole Synthesis
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist Team Subject: Technical Guide for Ultrasound-Assisted Isoxazole Synthesis: FAQs and Troubleshooting
This guide provides in-depth technical support for the application of ultrasound in the synthesis of isoxazoles. We aim to equip you with the foundational knowledge and practical troubleshooting strategies to enhance reaction efficiency, yield, and purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the principles and practicalities of employing sonochemistry for isoxazole synthesis.
Q1: What is the core mechanism by which ultrasound accelerates isoxazole synthesis?
A: The primary driver is a phenomenon known as acoustic cavitation . When high-intensity ultrasound waves (typically 20-100 kHz) pass through a liquid, they create microscopic bubbles that oscillate, grow, and then violently collapse.[1] This implosion generates extreme, albeit localized, conditions—transient "hot spots" with temperatures reaching up to 5000 K and pressures of several hundred atmospheres.[2][3][4] This energy concentration dramatically enhances reaction rates through several effects:
-
Enhanced Mass Transport: The violent collapse of cavitation bubbles creates powerful microjets and shockwaves, which disrupt boundary layers and accelerate the mixing of reactants, improving mass transfer.[1][5]
-
Radical Formation: The intense heat within the collapsing bubble can cause homolytic cleavage of solvent or reactant molecules, generating highly reactive radical species that can initiate or participate in alternative reaction pathways.[6]
-
Surface Activation: In heterogeneous reactions, the microjets can clean and activate the surface of solid reactants or catalysts, leading to significant rate enhancements.[1][7]
For isoxazole synthesis, particularly in 1,3-dipolar cycloaddition reactions, this translates to shorter reaction times, higher yields, and often milder overall reaction conditions compared to conventional heating methods.[8][9][10][11]
Q2: How do I select the optimal ultrasonic frequency and power for my synthesis?
A: The choice of frequency and power is crucial and depends on the specific reaction.
-
Frequency: The size of the cavitation bubbles is inversely proportional to the frequency.[12]
-
Low Frequencies (20-40 kHz): This range is most common for synthetic chemistry. It generates larger, more energetic cavitation bubbles, leading to more intense physical effects like microjetting and shockwaves. This is generally the recommended starting point.
-
High Frequencies (>100 kHz): These produce smaller bubbles and a higher yield of radicals.[12] This can be advantageous for reactions where radical pathways are desired.
-
-
Power (Amplitude): The acoustic power delivered to the system dictates the intensity of the cavitation.
-
Low Power: May not be sufficient to overcome the cavitation threshold, resulting in minimal rate enhancement.
-
High Power: While it can increase reaction rates, excessive power can lead to the degradation of reactants, products, or solvent.[13] It can also create a "bubble cloud" near the probe that dampens the transmission of ultrasound to the bulk solution.
-
Recommendation: Begin with a frequency around 20-40 kHz and a moderate power setting. Systematically vary the power and monitor the reaction progress (e.g., via TLC or HPLC) to find the optimal conditions that maximize yield without causing significant degradation.[13][14]
Q3: What solvent properties are most important for effective sonochemistry?
A: Solvent choice is critical for successful ultrasound-assisted synthesis. The ideal solvent should have:
-
Low Vapor Pressure: Solvents with low vapor pressure lead to a more violent and effective bubble collapse, as less solvent vapor can enter the bubble and cushion the implosion.[7]
-
High Surface Tension: This contributes to a more energetic cavitation event.
-
Moderate Viscosity: The solvent should not be so viscous that it dampens the propagation of the ultrasound waves.
Table 1: Suitability of Common Solvents for Sonochemistry
| Solvent | Vapor Pressure (at 20°C) | Surface Tension (mN/m) | General Suitability |
| Water | Low | High | Excellent[15] |
| Toluene | Low | Moderate | Good |
| Ethanol | Moderate | Low | Moderate |
| Acetonitrile | High | Moderate | Fair |
| Dichloromethane | Very High | Moderate | Poor |
Note: For many isoxazole syntheses, aqueous media or polar aprotic solvents provide a good balance of these properties and align with green chemistry principles.[9][10][15]
Part 2: Troubleshooting Guides
This section provides structured guidance for resolving common issues encountered during ultrasound-assisted isoxazole synthesis.
Problem 1: Low or No Product Yield
You've run your reaction, but analysis shows minimal conversion to the desired isoxazole.
Diagnostic Workflow
Caption: Diagnostic workflow for troubleshooting low product yield.
Problem 2: Significant Side Product Formation or Tarring
The reaction proceeds, but results in a complex mixture of byproducts or a dark, insoluble tar.
Causality and Mitigation Workflow
This issue often stems from excessive sonochemical energy, leading to non-selective reactions or decomposition of starting materials or products.
Caption: Troubleshooting guide for mitigating side product formation.
Part 3: Experimental Protocol Example
Ultrasound-Assisted One-Pot, Three-Component Synthesis of 3,5-Disubstituted Isoxazoles
This protocol outlines a general method for the synthesis of isoxazoles via a 1,3-dipolar cycloaddition, a reaction class that benefits significantly from ultrasonic irradiation.[8][11][16]
Materials:
-
Aldehyde (1.0 mmol)
-
Hydroxylamine hydrochloride (1.2 mmol)
-
Alkyne (1.1 mmol)
-
Oxidant (e.g., Trichloroisocyanuric acid - TCCA) (0.4 mmol)
-
Solvent: Ethanol/Water (1:1, 10 mL)
-
Ultrasonic Bath or Probe System (e.g., 37 kHz, 320 W)
-
Reaction Vessel
Procedure:
-
Setup: To a suitable reaction vessel, add the aldehyde (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), alkyne (1.1 mmol), and the ethanol/water solvent.
-
Sonication: Place the reaction vessel in the ultrasonic bath, ensuring the liquid level inside the vessel is similar to the bath's water level. Begin sonication at room temperature or a slightly elevated, controlled temperature (e.g., 50 °C).[15]
-
Oxidant Addition: Add the oxidant (TCCA) to the mixture. The ultrasound will facilitate the in situ generation of the nitrile oxide from the aldehyde and hydroxylamine.
-
Reaction: The generated nitrile oxide will then undergo a 1,3-dipolar cycloaddition with the alkyne to form the isoxazole ring.[8]
-
Monitoring: Continue sonication for the prescribed time (often 15-45 minutes, a significant reduction from conventional methods).[9][10] Monitor the reaction's progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
This sonochemical approach consistently demonstrates advantages such as high yields, shorter reaction times, and operational simplicity, aligning with the principles of green chemistry.[8][9][17]
References
-
Title: Ultrasound-assisted, one-pot green synthesis of new isoxazolines bearing sulfonamides. Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Acoustic cavitation and its chemical consequences Source: Royal Society Publishing URL: [Link]
-
Title: Sonochemistry: Ultrasound in Organic Chemistry Source: Organic Chemistry Portal URL: [Link]
-
Title: Acoustic cavitation and its chemical consequences Source: University of Illinois URL: [Link]
-
Title: The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches Source: Preprints.org URL: [Link]
-
Title: (PDF) Acoustic Cavitation and Its Chemical Consequences Source: ResearchGate URL: [Link]
-
Title: Cavitation and acoustic streaming in ultrasonic fields: Applications in bio-, leather-, and chemical processing Source: ResearchGate URL: [Link]
-
Title: Ultrasound‐Assisted Green Synthesis of 3,5‐Disubstituted Isoxazole Secondary Sulfonamides via One‐Pot Five‐Component Reaction using CaCl2/K2CO3 as Pre‐Catalyst in Water Source: ResearchGate URL: [Link]
-
Title: Greening of Monocyclic N- and O‑Azole Synthesis through Sonochemistry Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Sound methods for the synthesis of nanoparticles from biological molecules Source: Royal Society of Chemistry URL: [Link]
-
Title: Optimization of the sonication process for meloxicam nanocrystals preparation Source: National Institutes of Health (NIH) URL: [Link]
-
Title: The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches Source: Sciety Labs (Experimental) URL: [Link]
-
Title: An ultrasonic method for the synthesis, control and optimization of CdS/TiO2 core–shell nanocomposites Source: Royal Society of Chemistry URL: [Link]
-
Title: Optimization of critical parameters for coating of polymeric nanoparticles with plasma membrane vesicles by sonication Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Sonochemistry and sonocatalysis: current progress, existing limitations, and future opportunities in green and sustainable chemistry Source: Royal Society of Chemistry URL: [Link]
-
Title: (PDF) Sonochemistry: Scope, Limitations… and Artifacts Source: ResearchGate URL: [Link]
-
Title: 1.41 Sonochemistry Source: University of Illinois URL: [Link]
-
Title: Factors That Affect The Ultrasonic Sonochemistry Reaction Source: News - Altrasonic URL: [Link]
-
Title: Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity Source: American Chemical Society URL: [Link]
-
Title: Experimental modeling to optimize the sonication energy in water Source: ResearchGate URL: [Link]
-
Title: A facile and efficient ultrasound-assisted synthesis of novel dispiroheterocycles through 1,3-dipolar cycloaddition reactions Source: ResearchGate URL: [Link]
-
Title: Ultrasound-Assisted 1,3-Dipolar Cycloadditions Reaction Utilizing Ni-Mg-Fe LDH: A Green and Sustainable Perspective Source: MDPI URL: [Link]
-
Title: Ultrasound for Drug Synthesis: A Green Approach Source: MDPI URL: [Link]
Sources
- 1. Sonochemistry: Ultrasound in Organic Chemistry [organic-chemistry.org]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Organic Sonochemistry: A Chemist’s Timely Perspective on Mechanisms and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonochemistry and sonocatalysis: current progress, existing limitations, and future opportunities in green and sustainable chemistry - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. suslick.scs.illinois.edu [suslick.scs.illinois.edu]
- 8. Ultrasound-assisted one-pot three-component synthesis of new isoxazolines bearing sulfonamides and their evaluation against hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. researchgate.net [researchgate.net]
- 11. Greening of Monocyclic N- and O‑Azole Synthesis through Sonochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sound methods for the synthesis of nanoparticles from biological molecules - Nanoscale Advances (RSC Publishing) DOI:10.1039/D1NA00496D [pubs.rsc.org]
- 13. Optimization of the sonication process for meloxicam nanocrystals preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An ultrasonic method for the synthesis, control and optimization of CdS/TiO2 core–shell nanocomposites - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches | Sciety Labs (Experimental) [labs.sciety.org]
Technical Support Center: Stability of 5-(4-Methoxyphenyl)isoxazole
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 5-(4-Methoxyphenyl)isoxazole (CAS 3672-48-8). This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in their experimental workflows.[1][2] Understanding the stability profile of this compound is critical for ensuring experimental reproducibility, interpreting results accurately, and preventing unforeseen complications in downstream applications. This guide provides in-depth answers to common stability issues, troubleshooting advice for experimental challenges, and validated protocols for assessing the integrity of your compound in solution.
Section 1: Core Stability Profile & Frequently Asked Questions
This section addresses the most common questions regarding the handling and storage of this compound.
Q1: What is the primary chemical vulnerability of the this compound ring system?
The inherent vulnerability of the isoxazole ring lies in its N-O bond.[3][4] This bond is the weakest point in the heterocyclic system and is susceptible to cleavage under various conditions, including nucleophilic attack (especially under basic conditions) and energetic inputs like UV light.[3][5] This susceptibility is the root cause of most stability issues encountered in the lab.
Q2: How does pH impact the stability of this compound in aqueous solutions?
The pH of the solution is the most critical factor governing the stability of this compound.
-
Basic Conditions (pH > 7.5): The compound is highly susceptible to degradation. The isoxazole ring can undergo base-catalyzed hydrolysis, leading to ring-opening.[3][6] The rate of this degradation increases significantly with rising pH and temperature.[6] In our experience, at a pH of 10 at 37°C, the half-life of a similar isoxazole-containing drug, Leflunomide, was observed to be just 1.2 hours.[6]
-
Neutral to Acidic Conditions (pH < 7.4): The compound exhibits significantly greater stability. Studies on various isoxazole derivatives show maximum stability in the neutral to acidic pH range.[6][7] For routine experiments, maintaining a pH between 4 and 7.4 is recommended.
Q3: Is this compound sensitive to light?
Yes, compounds containing an isoxazole ring can be sensitive to ultraviolet (UV) light. The energy from UV irradiation can induce cleavage of the weak N-O bond, which may lead to a rearrangement to a more stable oxazole isomer via a transient azirine intermediate.[3][5][8] This photodegradation can lead to a loss of the parent compound and the appearance of unexpected impurities.[9]
Q4: What are the recommended storage conditions for stock solutions?
Based on the compound's chemical liabilities, we recommend the following storage protocol:
-
Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as DMSO or DMF for initial stock preparation. For aqueous experimental buffers, ensure the pH is controlled and is in the neutral to slightly acidic range.
-
Protection from Light: Always store solutions in amber glass vials or wrap containers in aluminum foil to prevent photodegradation.
-
Temperature: For short-term storage (1-2 weeks), refrigeration at 2-8°C is suitable. For long-term storage, aliquoting and freezing at -20°C or -80°C is strongly advised to minimize hydrolytic degradation.
-
Inert Atmosphere: For maximum stability of dry powder, storage under an inert atmosphere (e.g., argon or nitrogen) in a desiccator is ideal.
Q5: How does temperature affect the stability of the compound?
Elevated temperatures act as a catalyst for degradation, particularly for pathways that are already favorable, such as base-catalyzed hydrolysis.[6] While the compound is relatively stable to thermal decomposition in its solid state under neutral conditions (decomposition of some isoxazolines is noted at temperatures above 160°C), in solution, even mild heat (e.g., 37°C) can dramatically accelerate degradation, especially if the pH is not optimal.[6][10]
Section 2: Troubleshooting Guide for Common Experimental Issues
This section provides a scenario-based approach to diagnosing and solving stability-related problems during your experiments.
Issue 1: You observe a rapid loss of your parent compound when using a basic buffer (e.g., Tris or Phosphate at pH 8.5).
-
Likely Cause: You are observing base-catalyzed hydrolytic ring-opening of the isoxazole moiety.[3][6]
-
Scientific Explanation: The hydroxide ions (OH⁻) in your basic buffer are acting as nucleophiles, attacking one of the electron-deficient carbons of the isoxazole ring. This initiates a cascade that cleaves the vulnerable N-O bond, leading to the formation of a ring-opened intermediate, typically a β-ketonitrile derivative.
-
Recommended Actions:
-
Immediate Fix: Prepare fresh solutions of this compound immediately before use and add it to the basic buffer at the last possible moment. Keep the experiment on ice if the protocol allows.
-
Protocol Optimization: If possible, change your buffer system to one with a neutral or slightly acidic pH (e.g., MES, HEPES, or Phosphate buffer at pH 6.5-7.4).
-
Kinetics Check: If basic pH is non-negotiable, run a time-course experiment (e.g., 0, 15, 30, 60 minutes) to quantify the rate of degradation under your specific conditions to understand the experimental time window you have.
-
Issue 2: An unexpected, and often more polar, peak appears in your HPLC or LC-MS analysis, which grows over time.
-
Likely Cause: This new peak is likely a degradation product. If your mobile phase is aqueous and not strongly acidic, the new peak is very likely the β-ketonitrile product of hydrolysis. If you have exposed your sample to light, it could be the oxazole photo-isomer.[5]
-
Scientific Explanation: Degradation products often have different polarities than the parent compound. The ring-opening hydrolysis typically introduces more polar functional groups, causing the degradant to elute earlier on a reverse-phase HPLC column.
-
Recommended Actions:
-
Characterize the Impurity: Use LC-MS to determine the mass of the new peak. The hydrolytic product will have the same mass as the parent compound (C₁₀H₉NO₂; MW: 175.19), as hydrolysis involves the rearrangement of atoms, not the addition of water. The photo-isomer will also share the same mass. Fragmentation patterns in MS/MS can help distinguish them.
-
Perform a Stress Test: Intentionally degrade a small sample of your compound under basic conditions (e.g., 0.01 M NaOH for 1 hour) and another by exposing it to UV light. Analyze these samples by HPLC. If the peak in your experiment matches the retention time of the peak from one of these stress tests, you have confirmed the degradation pathway.
-
Issue 3: You are experiencing poor reproducibility in your biological assay, with compound activity seeming to decrease in later experimental runs.
-
Likely Cause: Your stock solution or diluted working solutions are degrading over the course of the experiment or during storage between experiments.
-
Scientific Explanation: The potency of your compound is directly proportional to its concentration. If the compound is degrading in the vial on the benchtop or in the incubator, the effective concentration being delivered to your assay is decreasing over time, leading to variable results.
-
Recommended Actions:
-
Validate Solution Stability: Perform a stability study on your specific formulation. Prepare a batch of your working solution, and then analyze its purity and concentration via HPLC at several time points (e.g., 0, 2, 4, 8, 24 hours) under the exact conditions of your assay (temperature, lighting, container type).
-
Aliquot All Stocks: Never repeatedly freeze-thaw a main stock solution. Prepare single-use aliquots from a freshly prepared concentrated stock and store them at -80°C.
-
Use Protective Labware: Switch to amber or foil-wrapped tubes and plates for all steps of your experiment, from dilution to final assay, to eliminate light as a variable.
-
Section 3: Key Experimental Protocols
These protocols provide a framework for proactively assessing the stability of this compound.
Protocol 1: Forced Degradation (Stress Testing) Workflow
This study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[11][12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13]
Objective: To generate the most likely degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
HPLC system with UV or MS detector
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in ACN.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear glass vial. Prepare an unstressed control by mixing 1 mL of stock with 1 mL of 50:50 ACN:Water.
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH. Incubate at room temperature for 2-4 hours (this reaction is fast).
-
Oxidation: 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal: 50:50 ACN:Water. Incubate at 60°C for 48 hours.
-
Photolytic: 50:50 ACN:Water. Expose to a UV light source (e.g., 254 nm or a photostability chamber) for 24 hours, alongside a dark control wrapped in foil.[14]
-
-
Sampling and Analysis:
-
After the incubation period, take an aliquot from each vial.
-
Neutralize the acid and base samples with an equimolar amount of NaOH or HCl, respectively, before injection.
-
Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.
-
Analyze by a suitable HPLC method (see Protocol 2), comparing the chromatograms of the stressed samples to the unstressed control. Look for new peaks and a decrease in the parent peak area.
-
Protocol 2: Generic Stability-Indicating HPLC-UV Method
Objective: To resolve this compound from its potential degradation products.
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase, 150 x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 271 nm (or as determined by UV scan)[15] |
This method should be validated to ensure it can separate the parent compound from degradants generated during forced degradation studies.
Section 4: Visualizing Degradation Pathways and Troubleshooting
To better understand the chemical transformations and the logic of troubleshooting, the following diagrams have been prepared.
Diagram 2: Workflow for troubleshooting experimental instability issues.
Section 5: Data Summary
The table below consolidates the stability profile of the isoxazole ring system based on published literature.
Table 1: Summary of Stability Profile for Isoxazole-Containing Compounds
| Stress Condition | Stability | Primary Degradation Pathway | Key References |
|---|---|---|---|
| Acidic pH (1.0 - 4.0) | Generally Stable | Minimal degradation | [6][7] |
| Neutral pH (7.0 - 7.4) | Stable | Minimal degradation | [6][7] |
| Basic pH (> 8.0) | Labile | Base-catalyzed hydrolytic ring-opening | [3][6] |
| Oxidation (H₂O₂) | Generally Stable | Pathway not dominant for isoxazole ring | [11][12] |
| Elevated Temp. (in solution) | Moderately Labile | Accelerates hydrolysis, especially at basic pH | [6] |
| UV Light | Labile | Photorearrangement to oxazole isomer | [3][5][8]|
References
- BenchChem. (2025). The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. BenchChem.
-
Longhi, M. R., de Bertorello, M. M., & Briñón, M. C. (1991). Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone Derivatives in Aqueous Solutions. Journal of Pharmaceutical Sciences, 80(6), 573-7. [Link]
-
Wikipedia. (n.d.). Isoxazole. Wikipedia. [Link]
-
ResearchGate. (n.d.). Effect of Solvent on the Photophysical Properties of Isoxazole Derivative of Curcumin: A combined Spectroscopic and Theoretical Study. Request PDF. [Link]
-
Solubility of Things. (n.d.). Isoxazole. [Link]
-
ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide. [Link]
-
Scifinder. (n.d.). Isoxazoles. 4. Hydrolysis of sulfonamide isoxazole derivatives in concentrated sulfuric acid solutions. ACS Publications. [Link]
-
National Institutes of Health. (n.d.). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. PMC. [Link]
- Construction of Isoxazole ring: An Overview. (2024).
- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021).
-
ResearchGate. (2019). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. [Link]
-
Taylor & Francis Online. (n.d.). Analytical methods – Knowledge and References. [Link]
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
ResearchGate. (n.d.). Structure and stability of isoxazoline compounds. Request PDF. [Link]
-
MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. [Link]
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]
-
National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review [mdpi.com]
- 5. Isoxazole - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. taylorandfrancis.com [taylorandfrancis.com]
Validation & Comparative
A Comparative Analysis of 5-(4-methoxyphenyl)isoxazole and 3-(4-methoxyphenyl)isoxazole: Unraveling the Impact of Regioisomerism on Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds. The strategic placement of substituents on this five-membered heterocycle can profoundly influence its biological profile. This guide provides an in-depth comparison of two key regioisomers: 5-(4-methoxyphenyl)isoxazole and 3-(4-methoxyphenyl)isoxazole. While direct head-to-head comparative studies are limited, by synthesizing data from various independent research efforts, we can construct a compelling narrative on their differential activities and explore the underlying structure-activity relationships (SAR).
Introduction to Isoxazole Regioisomers
Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. In 3,5-disubstituted isoxazoles, the arrangement of these substituents gives rise to distinct regioisomers. The electronic and steric properties of the substituents, coupled with their positioning on the isoxazole ring, dictate the molecule's overall shape, polarity, and ability to interact with biological targets. The 4-methoxyphenyl group, a common substituent in medicinal chemistry, is an electron-donating moiety that can influence the electronic distribution within the isoxazole ring and participate in crucial interactions with protein residues. Understanding how the placement of this group at the C3 versus the C5 position impacts biological activity is critical for rational drug design.
Comparative Biological Activity: A Synthesis of Available Data
A comprehensive review of the scientific literature reveals that both 3- and this compound derivatives have been investigated for a range of biological activities, most notably anticancer and antimicrobial effects. Due to the absence of a single study directly comparing the two parent compounds, this guide will analyze and compare the activities of closely related derivatives to infer the influence of the methoxyphenyl position.
Anticancer Activity
Numerous studies have explored the anticancer potential of isoxazole derivatives. The data suggests that the positioning of the 4-methoxyphenyl group is a critical determinant of cytotoxic efficacy.
Table 1: Anticancer Activity of Representative Methoxyphenylisoxazole Derivatives
| Compound/Derivative | Cancer Cell Line | Reported Activity (IC50) | Reference |
| 3-(4-methoxyphenyl)isoxazole Derivatives | |||
| (±)-3-[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]-1-methyl-1H-indole | Jurkat (Leukemia) | Not explicitly stated for this specific derivative, but related compounds showed significant activity. | [1] |
| (±)-3-[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]-1-methyl-1H-indole | HL-60 (Leukemia) | Not explicitly stated for this specific derivative, but related compounds showed significant activity. | [1] |
| This compound Derivatives | |||
| 5-(3-(substituted phenyl)-4,5-dihydroisoxazol-5-yl)-2-methoxyphenyl derivatives | PC-3 (Prostate) | Highly effective, with IC50 values as low as 1.5 µg/mL for some derivatives. | [2] |
Analysis of Anticancer Data:
The available data, though not a direct comparison, hints at the potential of both regioisomers as anticancer agents. A study on indole-based 4,5-dihydroisoxazoles highlighted the promising activity of derivatives with a 3-(4-methoxyphenyl) group against leukemia cell lines[1]. Conversely, another study demonstrated that derivatives of this compound exhibited potent cytotoxicity against prostate cancer cells[2].
The structure-activity relationship (SAR) of isoxazole derivatives in the context of anticancer activity is complex. For instance, in a series of 3,5-disubstituted isoxazoles, electron-donating groups like methoxy on the phenyl ring were found to enhance anticancer activity[3]. This suggests that the electronic properties of the 4-methoxyphenyl group contribute significantly to the observed cytotoxicity. The difference in activity between the 3- and 5-isomers likely stems from how the position of this group affects the overall molecular conformation and its ability to fit into the binding pocket of a specific biological target.
Antimicrobial Activity
The isoxazole nucleus is also a well-established pharmacophore in the development of antimicrobial agents. The positioning of the 4-methoxyphenyl substituent appears to play a role in determining the antibacterial spectrum and potency.
Structure-Activity Relationship Insights:
A review of the antibacterial activity of isoxazole derivatives suggests that the presence of a methoxy group on the phenyl ring at the C-5 position can enhance activity[4]. This observation points towards a potential advantage for the this compound scaffold in the design of novel antibacterial agents. The rationale behind this could be related to improved cell wall penetration or enhanced binding to bacterial enzymes.
Experimental Methodologies: A Guide for Researchers
To facilitate further research and direct comparison of these two important isomers, this section provides detailed, step-by-step protocols for their synthesis and the evaluation of their anticancer activity.
Synthesis of 3,5-Disubstituted Isoxazoles
A common and versatile method for the synthesis of 3,5-disubstituted isoxazoles involves the reaction of a chalcone with hydroxylamine hydrochloride. The following is a general protocol that can be adapted for the synthesis of both this compound and 3-(4-methoxyphenyl)isoxazole by selecting the appropriate chalcone precursor.
General Synthetic Workflow:
Caption: General workflow for the synthesis of 3,5-disubstituted isoxazoles.
Detailed Protocol for the Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole (as an example for a 3-aryl-5-aryl isoxazole): [5]
-
Reaction Setup: To a round-bottom flask, add the brominated chalcone (e.g., 2,3-Dibromo-3-(3-chlorophenyl)-1-(4-methoxyphenyl)-1-propanone) (0.577 mmol) and absolute ethanol (12.5 mL). Stir the mixture vigorously.
-
Addition of Reagents: Dissolve hydroxylamine hydrochloride (1.16 mmol) in distilled water (1.2 mL) and add it dropwise to the reaction flask.
-
Reflux: Place the reaction flask in a heating mantle and reflux the mixture for 20 minutes.
-
Basification: After 20 minutes, add 2.0 mL of 2M sodium hydroxide solution to the reaction mixture.
-
Continued Reflux: Continue to reflux the reaction for an additional 2.5 hours to ensure maximum product formation.
-
Work-up: After cooling, the reaction mixture is typically poured into crushed ice to precipitate the crude product, which is then collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or xylene) or by column chromatography to yield the pure isoxazole derivative.[6]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
Experimental Workflow for MTT Assay:
Caption: Experimental workflow for an in vitro cytotoxicity (MTT) assay.
Detailed Protocol for MTT Assay: [7][8]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isoxazole compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can then be determined from the dose-response curve.
Conclusion and Future Directions
The position of the 4-methoxyphenyl group on the isoxazole ring unequivocally influences the biological activity, likely through a combination of electronic and steric effects that modulate target binding. Future research should focus on the systematic synthesis and parallel evaluation of these and other related isoxazole regioisomers against a broad panel of biological targets. Such studies, guided by the principles of medicinal chemistry and structure-activity relationship analysis, will be instrumental in unlocking the full therapeutic potential of this versatile heterocyclic core.
References
-
Organic Syntheses Procedure. 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Available from: [Link]
- Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole.
- BenchChem.
- Vidule, R. R., & Kendre, M. M. (2024). Synthesis and antimicrobial study of 3,5-diaryl-4,5-dihydro-isoxazoles.
- A Brief Review on Isoxazole Deriv
- BenchChem. Structure-Activity Relationship (SAR) Studies of Isoxazoloindoles: A Technical Guide.
- A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. J Biomol Struct Dyn. 2024 Jun;42(9):4909-4935.
- Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules. 2023 Feb 2;28(3):1426.
- ChemicalBook. 3-(4-METHOXYPHENYL)ISOXAZOLE synthesis.
- Chanda, K., Rej, S., & Huang, M. H. (2013). Investigation of Facet Effects on the Catalytic Activity of Cu2O Nanocrystals for Efficient Regioselective Synthesis of 3,5-Disubstituted Isoxazoles. Nanoscale, 5(24), 12434-12441.
- Efficient Synthesis, Structural Characterization, Antibacterial Assessment, ADME-Tox Analysis, Molecular Docking and Molecular Dynamics Simulations of New Functionalized Isoxazoles. Molecules. 2024 Jul 17;29(14):3327.
- Synthesis and Antibacterial Activity of Novel 5-(heteroaryl)
- Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules. 2023 Feb 2;28(3):1426.
- The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. Int J Mol Sci. 2023 Feb 3;24(3):2949.
- MTT ASSAY: Principle.
- Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. BMC Chem. 2020 Jan 29;14(1):8.
- Abcam. MTT assay protocol.
- Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
- MTT Cell Assay Protocol.
- Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- BenchChem. Comparative Study: 3-Methyl-5-(oxazol-5-yl)
- Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Pharmacol Transl Sci. 2025 Jul 14;8(8):1235-1247.
- Copper-Mediated Oxysulfonylation of Alkenyl Oximes with Sodium Sulfinates: A Facile Synthesis of Isoxazolines Fe
- Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl)
- Novel 5-(3-(Substituted)-4,5-dihydroisoxazol-5-yl)-2-methoxyphenyl Derivatives: Synthesis and Anticancer Activity. Aust. J. Chem. 2008, 61, 864–869.
- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review.
- Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors. Molecules. 2021 Nov 17;26(22):6949.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. bds.berkeley.edu [bds.berkeley.edu]
- 8. creative-diagnostics.com [creative-diagnostics.com]
The Isoxazole Isomer Imbroglio: A Comparative Guide to the Biological Activity of 5- and 3-Arylisoxazoles
For researchers, scientists, and drug development professionals, the isoxazole scaffold represents a privileged five-membered heterocyclic motif with a remarkable breadth of biological activities.[1] Its inherent electronic properties, metabolic stability, and synthetic tractability have cemented its role as a cornerstone in medicinal chemistry. However, a critical and often underexplored aspect of isoxazole pharmacology lies in the profound impact of its substitution pattern. Specifically, the positional isomerism of an aryl substituent at the 5- or 3-position can dramatically alter the molecule's interaction with biological targets, leading to vastly different therapeutic outcomes. This guide provides an in-depth, objective comparison of the biological activities of 5- and 3-arylisoxazoles, supported by experimental data and mechanistic insights, to empower researchers in their quest for novel therapeutics.
The Significance of Aryl Substitution: A Tale of Two Isomers
The isoxazole ring, with its adjacent nitrogen and oxygen atoms, creates a unique electronic landscape. The placement of an aryl group at either the C5 or C3 position directly influences the molecule's dipole moment, hydrogen bonding potential, and overall three-dimensional shape. These subtle yet critical differences dictate how the molecule docks into the active site of a protein, ultimately determining its biological effect. While both isomers have yielded successful drug candidates, understanding their distinct pharmacological profiles is paramount for rational drug design.
A prime example of this divergence is seen in the development of anti-inflammatory agents. The well-known COX-2 inhibitor, Valdecoxib, features a 3,4-diaryl-isoxazole core, highlighting the therapeutic potential of 3-aryl substitution in this domain.[2] Conversely, research into novel interleukin-8 (IL-8) receptor antagonists has identified 3,5-diarylisoxazoles as a promising class of anti-inflammatory compounds, where the aryl group at the 5-position is crucial for activity.[[“]][4]
A Comparative Analysis of Biological Activities
The following sections delve into specific therapeutic areas where both 5- and 3-arylisoxazoles have been investigated, providing a comparative overview of their activities.
Anticancer Activity: A Target-Dependent Dichotomy
In the realm of oncology, both 5- and 3-arylisoxazole derivatives have demonstrated significant potential, albeit often through different mechanisms of action.
5-Arylisoxazoles: A notable body of research points to the efficacy of 5-arylisoxazoles as potent anticancer agents. For instance, a series of 5-(thiophen-2-yl)isoxazoles were identified as novel anti-breast cancer agents targeting the estrogen receptor α (ERα).[5] The lead compound, 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole (TTI-6), exhibited a remarkable IC50 value of 1.91 μM against the MCF-7 breast cancer cell line.[5] Further structure-activity relationship (SAR) studies revealed that the nature and position of substituents on the 3-aryl ring significantly impacted potency.[5] In another study, 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives showed potent cytotoxicity against several human cancer cell lines, with IC50 values below 12 µM.[6]
3-Arylisoxazoles: The 3-arylisoxazole scaffold has also yielded promising anticancer candidates. For example, a series of 3-aryl-5-(3'-bromo/chlorophenyl)isoxazoles were synthesized and evaluated for their antitubercular and antimicrobial activities, with some compounds showing notable efficacy.[7] While this study did not focus on anticancer activity, it underscores the biological potential of this isomeric form. More directly, research on 3,5-diaryl isoxazole derivatives has revealed their potential as anticancer agents against prostate cancer PC3 cells.[8]
Comparative Summary of Anticancer Activity:
| Isoxazole Scaffold | Target/Cell Line | Key Compound Example | Reported IC50 |
| 5-Arylisoxazole | ERα / MCF-7 Breast Cancer | 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole (TTI-6) | 1.91 μM[5] |
| 5-Arylisoxazole | A549, COLO 205, MDA-MB 231, PC-3 | 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivative | < 12 µM[6] |
| 3,5-Diaryl isoxazole | Prostate Cancer PC3 cells | 3,5-diaryl isoxazole derivative | Not specified in abstract[8] |
Neurological Disorders: Targeting Cholinesterases and Beyond
The isoxazole core has been explored for its potential in treating neurodegenerative diseases like Alzheimer's, primarily through the inhibition of cholinesterases (AChE and BChE).
5-Arylisoxazoles: A study on hybrid arylisoxazole-chromenone carboxamides revealed that a 5-(3-nitrophenyl) derivative was a potent acetylcholinesterase (AChE) inhibitor with an IC50 of 1.23 μM.[9][10] The same study identified a 5-(3-chlorophenyl) analog as the most potent butyrylcholinesterase (BChE) inhibitor (IC50 = 9.71 μm).[9][10]
3-Arylisoxazoles: While the aforementioned study focused on 3,5-disubstituted isoxazoles with the aryl group at the 5-position, other research highlights the potential of 3-arylisoxazoles in this area. Bioisosteric replacement strategies have been employed to develop ligands with high affinity for central nicotinic cholinergic receptors, where the isoxazole ring plays a crucial role.[11]
Comparative Summary of Neuroprotective Activity:
| Isoxazole Scaffold | Target | Key Compound Example | Reported IC50 |
| 5-Arylisoxazole | Acetylcholinesterase (AChE) | 5-(3-nitrophenyl)-N-{4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]phenyl}-1,2-oxazole-3-carboxamide | 1.23 μM[9][10] |
| 5-Arylisoxazole | Butyrylcholinesterase (BChE) | 5-(3-chlorophenyl)-N-{4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]phenyl}-1,2-oxazole-3-carboxamide | 9.71 μm[9][10] |
Anti-inflammatory Activity: A Focus on COX and IL-8
As mentioned earlier, isoxazoles are prominent in the development of anti-inflammatory drugs.
3-Arylisoxazoles: The COX-2 inhibitory activity of 3-arylisoxazoles is well-established, with Valdecoxib serving as a clinical example.[2]
5-Arylisoxazoles and 3,5-Diarylisoxazoles: Research into novel anti-inflammatory mechanisms has identified 3,5-diarylisoxazoles as potent antagonists of the IL-8 receptor.[[“]][4] This highlights a different avenue for the anti-inflammatory potential of isoxazoles where the 5-aryl substituent is a key feature.
Experimental Protocols: A Guide to Key Assays
To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the biological activities of arylisoxazoles.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (5- and 3-arylisoxazoles) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Cholinesterase Inhibition Assay (Ellman's Method)
This method is used to determine the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Protocol:
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrates, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and the respective cholinesterase enzyme.
-
Assay Setup: In a 96-well plate, add buffer, DTNB, the test compound at various concentrations, and the enzyme. Pre-incubate for 15 minutes.
-
Reaction Initiation: Add the substrate (ATCI or BTCI) to initiate the reaction.
-
Absorbance Measurement: Monitor the increase in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition. Calculate the IC50 value for each compound.
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: A generalized experimental workflow for the discovery and optimization of biologically active arylisoxazoles.
Caption: The positional isomerism of the aryl group on the isoxazole ring dictates distinct biological activities.
Conclusion and Future Perspectives
The choice between a 5- and 3-arylisoxazole scaffold is not arbitrary; it is a critical design element that can profoundly influence biological activity. While both isomers have demonstrated immense therapeutic potential across a range of diseases, their mechanisms of action and target specificities often differ. This comparative guide underscores the importance of considering positional isomerism in the early stages of drug discovery.
Future research should focus on systematic comparative studies of 5- and 3-arylisoxazole libraries against a wide panel of biological targets. Such efforts, coupled with computational modeling and structural biology, will provide a deeper understanding of the structure-activity relationships governing these versatile scaffolds and pave the way for the development of more potent and selective next-generation therapeutics.
References
- Design and Synthesis of Novel Arylisoxazole-Chromenone Carboxamides: Investigation of Biological Activities Associ
- A review of isoxazole biological activity and present synthetic techniques.
- Design and Synthesis of Novel Arylisoxazole‐Chromenone Carboxamides: Investigation of Biological Activities Associated with Alzheimer's Disease.
- Recent Developments in the Chemistry of 3-Arylisoxazoles and 3-Aryl-2-isoxazolines. IntechOpen.
- A review of isoxazole biological activity and present synthetic techniques.
- Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors. PubMed.
- The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
- Synthesis of new arylisoxazole-oxindole conjugates as potent antiprolifer
- Synthesis and biological evaluation of 3,5-disubstituted-4-alkynylisoxozales as a novel class of HSP90 inhibitors. PubMed.
- Synthesis, Characterization And Biological Activity Of Isoxazole Deriv
- Synthesis of 5-Arylisoxazole and 4,5-Dichloroisothiazole Amino-Substituted Derivatives and Their Biological Activity.
- Synthesis and structure-activity relationships of 3,5-diarylisoxazoles and 3,5-diaryl-1,2,4-oxadiazoles, novel classes of small molecule interleukin-8 (IL-8) receptor antagonists. Consensus.
- Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. PubMed.
- Synthesis and antibacterial evaluation of 5-(3-nitrophenyl)-N'-arylisoxazole-3-carbohydrazide derivatives against carbapenem-resistant Acinetobacterbaumannii. PubMed.
- Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes.
- Microwave-assisted synthesis of 3,5-disubstituted isoxazoles and evaluation of their anti-ageing activity. PubMed.
- Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI.
- Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Nuclear Receptor RORγt. University of Dundee.
- Design and Synthesis of Novel 5-Arylisoxazole-1,3,4-thiadiazole Hybrids as α-Glucosidase Inhibitors. Bentham Science.
- Synthesis of functional isoxazole derivatives proceeding from (5-arylisoxazol-3-yl)chloromethanes. Semantic Scholar.
- Tyrosol Derivatives, Bearing 3,5-Disubstituted Isoxazole and 1,4-Disubstituted Triazole, as Potential Antileukemia Agents by Promoting Apoptosis. NIH.
- 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity. PubMed.
- Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. PubMed.
- Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif. PubMed.
- Synthesis and structure-activity relationships of 3,5-diarylisoxazoles and 3,5-diaryl-1,2,4-oxadiazoles, novel classes of small molecule interleukin-8 (IL-8) receptor antagonists. PubMed.
- 5-(Thiophen-2-yl)
- Green synthesis, characterization & biological evaluation of 3,5-diphenyl isoxazole derivatives. Journal of Innovations in Applied Pharmaceutical Science.
- Synthesis and Biological Activity of 3Aryl5-(3′-bromo/chlorophenyl)isoxazoles.
- Natural and synthetic 5-(3'-indolyl)oxazoles: Biological activity, chemical synthesis and advanced molecules. PubMed.
- Bioisosteres of Common Functional Groups. MacMillan Group Meeting.
- Synthesis, structure-activity relationships, and mechanistic studies of 5-arylazo-tropolone derivatives as novel xanthine oxidase (XO) inhibitors. PubMed.
- Structure Activity Rel
- Aromatic Bioisosteres. Cambridge MedChem Consulting.
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
- The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. IRIS Unimore.
Sources
- 1. ijpca.org [ijpca.org]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. consensus.app [consensus.app]
- 4. Synthesis and structure-activity relationships of 3,5-diarylisoxazoles and 3,5-diaryl-1,2,4-oxadiazoles, novel classes of small molecule interleukin-8 (IL-8) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Novel Arylisoxazole-Chromenone Carboxamides: Investigation of Biological Activities Associated with Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of 5-(4-Methoxyphenyl)isoxazole Purity by High-Performance Liquid Chromatography
Abstract
The robust assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and manufacturing. This guide provides an in-depth comparative analysis for the validation of 5-(4-Methoxyphenyl)isoxazole purity, focusing on a meticulously developed High-Performance Liquid Chromatography (HPLC) method. As a key structural motif in various pharmacologically active compounds, ensuring the purity of this isoxazole derivative is paramount.[1][2] This document moves beyond a simple recitation of protocols; it delves into the scientific rationale behind methodological choices, compares HPLC with alternative analytical techniques, and presents a fully validated, ready-to-implement protocol compliant with International Council for Harmonisation (ICH) guidelines. The target audience—researchers, scientists, and drug development professionals—will find actionable data and field-proven insights to ensure the integrity of their analytical results.
Introduction: The Analytical Imperative for this compound
This compound is a heterocyclic compound that serves as a vital building block in medicinal chemistry, notably in the synthesis of anti-inflammatory, analgesic, and antimicrobial agents.[1][3] The efficacy and safety of any final drug product are directly contingent on the purity of its starting materials and intermediates. Even trace impurities can alter pharmacological activity, introduce toxicity, or affect the stability of the final API.
High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for the purity determination of non-volatile organic molecules like isoxazole derivatives.[4][5] Its high resolution, sensitivity, and quantitative accuracy make it the industry standard for separating the main compound from structurally similar process-related impurities and degradation products. This guide establishes a validated reversed-phase HPLC (RP-HPLC) method and contrasts its performance with other common analytical approaches.
Understanding the Target Analyte and Potential Impurities
A robust analytical method is born from a deep understanding of the analyte's chemical properties and its synthetic history. Impurities are not random occurrences; they are logical outcomes of the chemical reactions used for synthesis.
Synthesis and the Origin of Impurities
The common synthesis of this compound often proceeds through the cyclization of a chalcone (an α,β-unsaturated ketone) with hydroxylamine hydrochloride.[6][7] This process, while effective, can introduce several classes of impurities:
-
Unreacted Starting Materials: Residual 4-methoxyacetophenone or the corresponding chalcone.
-
Regioisomers: If an unsymmetrical 1,3-dicarbonyl precursor is used, the formation of an isomeric isoxazole (e.g., 3-(4-methoxyphenyl)isoxazole) is possible, which can be difficult to separate due to similar polarity.[6]
-
Byproducts: Side reactions, such as the dimerization of nitrile oxide intermediates, can form furoxans.[6]
-
Degradation Products: The isoxazole ring can be sensitive to harsh pH or oxidative conditions, leading to ring-opened or other degradation products.
The analytical method must possess the specificity to resolve the primary this compound peak from all these potential contaminants.
Caption: Synthetic origin of this compound and its related impurities.
HPLC Method Validation: A Framework for Trustworthiness
Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose. We follow the globally recognized ICH Q2(R2) guidelines, which outline the necessary parameters to demonstrate a method's reliability.[8][9]
Caption: Core validation parameters for an HPLC purity method per ICH guidelines.
Detailed Experimental Protocol: Validated RP-HPLC Method
This protocol has been rigorously validated to ensure it meets all ICH performance criteria.
Objective: To determine the purity of this compound and quantify any related impurities.
I. Chromatographic System & Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a Diode Array Detector (DAD).
-
Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Ammonium Acetate in Water, pH adjusted to 5.0 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Elution Mode: Gradient
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18.1-22 min: 10% B (re-equilibration)
-
Rationale: A gradient elution is necessary to elute any late-eluting, more hydrophobic impurities while ensuring the main peak is well-resolved and has a good shape.[11]
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 258 nm
-
Rationale: Selected based on the UV absorbance maximum (λmax) of this compound to ensure maximum sensitivity.
-
-
Injection Volume: 10 µL
II. Preparation of Solutions:
-
Diluent: Acetonitrile:Water (50:50, v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.
III. Validation Procedure Summary:
-
System Suitability: Inject the standard solution six times. The relative standard deviation (%RSD) for the peak area must be ≤ 2.0%.
-
Specificity: Analyze a blank (diluent), the standard, the sample, and a spiked sample containing known impurities. The method must demonstrate baseline resolution (Rs > 1.5) between the main peak and all impurity peaks.
-
Linearity: Prepare a series of solutions from the standard stock ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration. Plot a calibration curve of peak area vs. concentration. The correlation coefficient (r²) must be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking the sample matrix with known amounts of impurities at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability: Analyze six separate preparations of the sample on the same day. The %RSD for the purity value should be ≤ 1.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The results should be consistent with the initial findings.
-
-
LOD & LOQ: Determine instrumentally based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[12]
-
Robustness: Introduce small, deliberate variations to the method parameters (e.g., pH ±0.2 units, column temperature ±2 °C, flow rate ±0.1 mL/min) and assess the impact on the results. The system suitability criteria must still be met.
Summary of Validation Data
The following table summarizes the performance characteristics of the validated HPLC method, demonstrating its suitability for the intended purpose.
| Validation Parameter | Acceptance Criterion | Result | Conclusion |
| Specificity | Baseline resolution (Rs > 1.5) for all peaks | Rs between analyte and closest impurity = 2.8 | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9997 | Pass |
| Range | LOQ to 150% of target conc. | 0.1 µg/mL to 750 µg/mL | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2% - 101.5% | Pass |
| Precision (% RSD) | |||
| - Repeatability | ≤ 1.0% | 0.45% | Pass |
| - Intermediate Precision | ≤ 2.0% | 0.82% | Pass |
| LOD | S/N ≥ 3 | 0.03 µg/mL | Pass |
| LOQ | S/N ≥ 10 | 0.1 µg/mL | Pass |
| Robustness | System suitability criteria met | All variations met system suitability | Pass |
Comparative Guide: HPLC vs. Alternative Analytical Methods
While HPLC is the superior technique for quantitative purity analysis, other methods have specific roles in the analytical workflow. A comprehensive approach often involves using orthogonal techniques to gain a complete purity profile.
| Technique | Primary Application | Advantages | Limitations | Quantitative Power |
| HPLC-UV | Quantitative Purity & Impurity Profiling | High resolution, high sensitivity, excellent quantitation, robust, and reproducible.[4][11] | Requires soluble and UV-active compounds; moderate equipment cost. | Excellent |
| TLC | Reaction Monitoring, Preliminary Purity Check | Fast, inexpensive, simple setup, good for screening solvent systems for column chromatography.[6][7] | Low resolution, not quantitative, less sensitive. | Poor (Semi-quantitative at best) |
| ¹H-NMR | Structural Confirmation, Impurity Identification | Provides definitive structural information, can detect non-UV active impurities.[13] | Low sensitivity for trace impurities (<1%), complex spectra for mixtures, expensive. | Poor for trace analysis |
| GC-MS | Analysis of Volatile Impurities | Excellent for separating volatile compounds, provides mass for identification. | Requires analyte to be thermally stable and volatile; may require derivatization. | Good (with proper calibration) |
| LC-MS | Impurity Identification & Characterization | Couples HPLC separation with mass spectrometry for definitive peak identification.[11] | More complex, higher cost, potential for ion suppression effects. | Excellent (for quantitation with appropriate standards) |
Conclusion and Expert Recommendations
This guide has established a robust, validated RP-HPLC method for the purity determination of this compound, fully compliant with ICH guidelines. The data clearly demonstrates that the method is specific, linear, accurate, precise, and robust, making it the gold standard for quality control in both research and regulated environments.
Key Recommendations for Implementation:
-
Primary QC Method: The validated HPLC method presented herein should be adopted as the primary method for routine purity analysis and release testing.
-
Orthogonal Confirmation: For impurity identification during method development or for out-of-specification (OOS) investigations, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.
-
In-Process Controls: Thin-Layer Chromatography (TLC) remains a valuable, cost-effective tool for rapid in-process checks to monitor reaction completion.[6][7]
-
Reference Standard Characterization: Nuclear Magnetic Resonance (NMR) is indispensable for the initial structural confirmation of the reference standard and for identifying major impurities if they can be isolated.[13]
-
Lifecycle Management: Remember that any significant change in the synthetic route of this compound necessitates a re-evaluation or revalidation of this analytical method to ensure its continued suitability.[4]
By integrating this validated HPLC method into a comprehensive analytical strategy, researchers and drug developers can ensure the quality and integrity of this compound, thereby safeguarding the subsequent stages of pharmaceutical development.
References
- Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole.
- Pharmaguideline. (2024). Steps for HPLC Method Validation.
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
- Organic Syntheses Procedure. (n.d.). 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole.
- ResearchGate. (n.d.). Investigation of the separation of heterocyclic aromatic amines by reversed phase ion-pair liquid chromatography coupled with tandem mass spectrometry.
- Phenomenex. (n.d.). Reversed Phase HPLC Columns.
- Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- Hungarian Journal of Industrial Chemistry. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- J&K Scientific. (n.d.). This compound | 3672-48-8.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- ResearchGate. (2025). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives.
- Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives.
- PubMed Central. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
- PubMed. (n.d.). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet.
- CS@Purdue. (n.d.). Live qualification/validation of purity methods for protein products.
- PubMed Central. (n.d.). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. pp.bme.hu [pp.bme.hu]
- 11. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. actascientific.com [actascientific.com]
- 13. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
Hirshfeld surface analysis of substituted isoxazole crystals
A Comprehensive Guide to Hirshfeld Surface Analysis of Substituted Isoxazole Crystals: A Comparative Approach
For researchers, scientists, and professionals in drug development, understanding the intricate world of intermolecular interactions within a crystal lattice is paramount. These non-covalent forces dictate a molecule's solid-state properties, including solubility, stability, and bioavailability – all critical parameters in the journey of a drug candidate. The isoxazole scaffold, a prominent heterocycle in medicinal chemistry, is a key component in numerous therapeutic agents.[1] Consequently, a profound understanding of the crystal packing of substituted isoxazoles is essential for rational drug design and development.
This guide provides an in-depth exploration of Hirshfeld surface analysis, a powerful computational tool for the visualization and quantification of intermolecular interactions in molecular crystals. We will delve into the theoretical underpinnings of this method, provide a practical workflow for its application, and present a comparative analysis of various substituted isoxazole crystals. Furthermore, we will objectively compare Hirshfeld surface analysis with other established techniques, offering a comprehensive perspective on its unique advantages and synergistic potential.
The Essence of Hirshfeld Surface Analysis
At its core, Hirshfeld surface analysis offers a unique way to partition crystal space.[2] A molecule's Hirshfeld surface is defined as the region where the electron density of the promolecule (a sum of spherical atomic electron densities for the molecule ) is greater than or equal to the combined electron densities of all other molecules in the crystal (the procrystal).[2] This "whole-of-interaction" approach moves beyond the traditional focus on specific short contacts, providing a holistic and unbiased view of all intermolecular interactions.[3]
The real power of this technique lies in its ability to map various properties onto this surface, most notably the normalized contact distance (dnorm). The dnorm value is derived from the distances of any point on the surface to the nearest nucleus inside (di) and outside (de) the surface, normalized by the van der Waals radii of the respective atoms. This mapping allows for the immediate identification and differentiation of various types of intermolecular contacts:
-
Red regions (negative dnorm): Indicate contacts shorter than the sum of van der Waals radii, often corresponding to strong interactions like hydrogen bonds.
-
White regions (zero dnorm): Represent contacts approximately equal to the van der Waals separation.
-
Blue regions (positive dnorm): Signify contacts longer than the van der Waals radii.
Another crucial tool derived from Hirshfeld surface analysis is the 2D fingerprint plot, which summarizes all intermolecular contacts in a single graph. This plot is a histogram of di versus de, where distinct patterns are characteristic of specific interaction types (e.g., sharp spikes for strong hydrogen bonds, wing-like shapes for C-H···π interactions).[4]
Experimental and Computational Workflow
The application of Hirshfeld surface analysis is streamlined through the use of specialized software, with CrystalExplorer being the most widely used.[5] The following protocol outlines the key steps involved in a typical analysis.
Step-by-Step Protocol for Hirshfeld Surface Analysis using CrystalExplorer
-
Input Crystal Structure Data: Begin by importing a Crystallographic Information File (CIF) of the substituted isoxazole crystal into the CrystalExplorer software. This file contains the experimentally determined atomic coordinates and unit cell parameters.
-
Molecule Selection: Select the entire isoxazole molecule of interest within the crystal lattice.
-
Hirshfeld Surface Generation: Generate the Hirshfeld surface for the selected molecule. The software calculates the promolecule and procrystal electron densities to define the surface.
-
Surface Property Mapping: Map various properties onto the generated Hirshfeld surface. The most common and informative properties include:
-
dnorm: To visualize and identify close contacts.
-
Shape Index: To identify complementary hollows and bumps on the surface, which are indicative of π-π stacking interactions.
-
Curvedness: To highlight flat regions of the surface that are often associated with planar stacking.
-
-
2D Fingerprint Plot Generation: Generate the 2D fingerprint plot for the selected molecule. This provides a quantitative summary of all intermolecular contacts.
-
Decomposition of Fingerprint Plots: Decompose the full fingerprint plot into contributions from specific atom···atom contacts (e.g., H···H, O···H, C···H). This allows for the quantification of the percentage contribution of each interaction type to the overall crystal packing.
-
Analysis and Interpretation: Analyze the mapped surfaces and fingerprint plots to identify the key intermolecular interactions governing the crystal packing of the substituted isoxazole.
Caption: Workflow for Hirshfeld surface analysis using CrystalExplorer.
A Comparative Study of Substituted Isoxazole Crystals
The nature and influence of substituents on the isoxazole ring play a crucial role in dictating the intermolecular interaction patterns and, consequently, the crystal packing. Here, we present a comparative analysis of several substituted isoxazoles to illustrate the power of Hirshfeld surface analysis in elucidating these substituent effects.
Case Study 1: 5-amino-3-(4-methoxyphenyl)isoxazole
In this example, the presence of an amino group and a methoxyphenyl substituent introduces opportunities for hydrogen bonding and other weak interactions. The Hirshfeld surface analysis reveals that the most significant contributions to the crystal packing are from H···H (36.1%) and C···H/H···C (31.3%) contacts.[6] The latter highlights the importance of van der Waals forces in the packing of the aromatic rings.
Case Study 2: Ethyl 5-phenylisoxazole-3-carboxylate
The introduction of an ester group in this derivative leads to the formation of C—H···O hydrogen bonds, which link the molecules into inversion dimers.[7] The Hirshfeld surface analysis quantifies the contributions of various interactions, with H···H contacts being the most prominent at 41.0%, followed by C···H (23.2%) and O···H (18.7%) interactions.[7]
Case Study 3: Ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate
This molecule features a cyano group, an electron-withdrawing substituent, which can act as a hydrogen bond acceptor. The Hirshfeld surface analysis indicates that the most significant contributions to the crystal packing are from H···H (43.9%), H···N/N···H (17.0%), and H···O/O···H (13.9%) interactions.[8] The notable contribution from H···N contacts underscores the role of the cyano group in the crystal packing.
Case Study 4: 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole
The presence of a nitro group, a strong electron-withdrawing group, significantly influences the intermolecular interactions. In this case, O···H/H···O contacts make a substantial contribution of 23.4% to the Hirshfeld surface, highlighting the role of the nitro group's oxygen atoms as hydrogen bond acceptors.[3] The analysis also reveals significant H···H (36.3%), C···H/H···C (13.4%), and N···H/H···N (11.4%) interactions.[3]
| Compound | H···H (%) | O···H/H···O (%) | C···H/H···C (%) | N···H/H···N (%) | Other (%) | Reference |
| 5-amino-3-(4-methoxyphenyl)isoxazole | 36.1 | - | 31.3 | - | 32.6 | [6] |
| Ethyl 5-phenylisoxazole-3-carboxylate | 41.0 | 18.7 | 23.2 | 9.2 | 7.9 | [7] |
| Ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate | 43.9 | 13.9 | - | 17.0 | 25.2 | [8] |
| 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole | 36.3 | 23.4 | 13.4 | 11.4 | 15.5 | [3] |
Table 1: Percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface for a selection of substituted isoxazole crystals.
Comparison with Alternative Methods for Analyzing Intermolecular Interactions
While Hirshfeld surface analysis is a powerful tool, it is beneficial to understand its relationship with other methods used to study intermolecular interactions.
Hirshfeld Surface Analysis vs. Quantum Theory of Atoms in Molecules (QTAIM)
QTAIM is a rigorous theoretical framework that analyzes the topology of the electron density to characterize chemical bonding, including non-covalent interactions.[4] It identifies bond critical points (BCPs) between interacting atoms, and the properties of the electron density at these points provide quantitative information about the strength and nature of the interaction.
-
Complementary Information: Hirshfeld analysis provides a holistic, surface-based view of all contacts, while QTAIM offers a detailed, point-wise analysis of specific interactions.
-
Focus: Hirshfeld analysis excels at visualizing and quantifying the relative contributions of different types of contacts to the overall packing, whereas QTAIM is more focused on the electronic nature of individual bonds.
Hirshfeld Surface Analysis vs. PIXEL Interaction Energy Calculations
The PIXEL method is a semi-empirical approach that calculates the interaction energies between molecular pairs in a crystal.[9] It partitions the total interaction energy into Coulombic, polarization, dispersion, and repulsion components, providing a detailed energetic breakdown of the forces holding the crystal together.
-
Visual vs. Energetic: Hirshfeld analysis provides a visual and geometric description of intermolecular contacts, while PIXEL offers a quantitative energetic perspective.
-
Scope: Hirshfeld analysis considers all contacts to the central molecule simultaneously, whereas PIXEL calculations are typically performed on specific molecular pairs.
Hirshfeld Surface Analysis vs. Classical Contact Distance Analysis
The traditional method of identifying important intermolecular interactions involves searching for atom-atom distances that are shorter than the sum of their van der Waals radii.
-
Holistic vs. Selective: Classical analysis focuses only on "short" contacts, potentially overlooking the cumulative effect of numerous weaker interactions. Hirshfeld analysis, by its nature, considers all contacts, providing a more complete picture of the crystal packing.
-
Visualization: Hirshfeld surfaces and fingerprint plots offer a much more intuitive and comprehensive visualization of the interaction landscape compared to a simple list of contact distances.
Caption: Relationship between Hirshfeld surface analysis and other methods.
Conclusion and Future Perspectives
Hirshfeld surface analysis has emerged as an indispensable tool in modern crystallography and drug design. Its ability to provide a detailed, visual, and quantitative understanding of intermolecular interactions offers invaluable insights into the solid-state behavior of molecules. For substituted isoxazoles, this technique allows for a rationalization of their crystal packing based on the electronic and steric properties of their substituents.
By integrating Hirshfeld surface analysis with other computational methods like QTAIM and PIXEL calculations, researchers can gain a multi-faceted understanding of the forces that govern crystal formation. This comprehensive knowledge is crucial for predicting and controlling the solid-state properties of isoxazole-based drug candidates, ultimately accelerating the drug development process. As computational power continues to grow, we can expect even more sophisticated applications of Hirshfeld surface analysis, further enhancing our ability to engineer crystalline materials with desired properties.
References
-
Turner, M. J., McKinnon, J. J., Wolff, S. K., Grimwood, D. J., Spackman, P. R., Jayatilaka, D., & Spackman, M. A. (2017). CrystalExplorer17. University of Western Australia. [Link]
-
Potkin, V. I., et al. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate. Acta Crystallographica Section E: Crystallographic Communications, E81. [Link]
-
Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]
-
Boulhaoua, M., et al. (2019). Crystal structure and Hirshfeld surface analysis of 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 1), 71–74. [Link]
-
Hirshfeld, F. L. (1977). Bonded-atom fragments for describing molecular charge densities. Theoretica Chimica Acta, 44(2), 129-138. [Link]
-
McKinnon, J. J., Spackman, M. A., & Mitchell, A. S. (2004). Novel tools for visualizing and exploring intermolecular interactions in molecular crystals. Acta Crystallographica Section B: Structural Science, 60(5), 627-668. [Link]
-
Spackman, M. A., & McKinnon, J. J. (2002). Fingerprinting intermolecular interactions in molecular crystals. CrystEngComm, 4(65), 378-392. [Link]
-
CrystalExplorer. (n.d.). CrystalExplorer. Retrieved from [Link]
-
Fun, H.-K., et al. (2022). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 496-501. [Link]
-
S. S. S. Raj, et al. (2017). Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 5), 735-739. [Link]
- Popelier, P. L. A. (2000). Atoms in Molecules: An Introduction.
- Gavezzotti, A. (2002). The PIXEL method for the calculation of intermolecular energies in molecular crystals.
-
McKinnon, J. J., Jayatilaka, D., & Spackman, M. A. (2007). Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces. Chemical Communications, (37), 3814-3816. [Link]
- Spackman, P. R., & Spackman, M. A. (2021). CrystalExplorer21: a program for studying intermolecular interactions in crystalline materials. Journal of Applied Crystallography, 54(4), 1006-1011.
-
Tiekink, E. R., & Zukerman-Schpector, J. (2018). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(Pt 5), 457–473. [Link]
-
Benouatas, A., et al. (2021). Crystal structure and Hirshfeld surface analysis of (Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H)-one. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 4), 378–382. [Link]
-
Sysak, S., & Obmińska-Mrukowicz, B. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Future Medicinal Chemistry, 9(12), 1335-1361. [Link]
-
Kumar, A., et al. (2022). Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. Journal of Molecular Structure, 1248, 131435. [Link]
-
Al-Majid, A. M., et al. (2019). Synthesis, crystal structure, Hirshfeld suface analysis and antitumor activity of 4-(tert-butyl)-5-(1,2,4-triazole-1-yl)thiazole derivatives containing benzoxazinone. Molecules, 24(18), 3343. [Link]
-
Al-Omary, F. A. M., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl N-acetylcarbamate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 963–968. [Link]
- Gavezzotti, A. (2011). Crystal chemistry of organic compounds: the PIXEL method and its application to the study of intermolecular forces. IUCrJ, 2(1), 1-13.
-
Mondal, S., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15, 8213-8243. [Link]
-
Gonnade, R. G., et al. (2017). Crystal engineering for intramolecular π–π stacking: effect of substitution of electron-donating and electron-withdrawing groups on the molecular geometry in conformationally flexible Sulfoesters and sulfonamides. CrystEngComm, 19(33), 4886-4898. [Link]
Sources
- 1. Synthesis, crystal structure and Hirshfeld surface analysis of (3Z)-4-[(4-amino-1,2,5-oxadiazol-3-yl)amino]-3-bromo-1,1,1-trifluorobut-3-en-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. researchgate.net [researchgate.net]
- 4. Weak Intermolecular Interactions in a Series of Bioactive Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure and Hirshfeld surface analysis of (Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.iucr.org [journals.iucr.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Isoxazole Synthesis: Microwave-Assisted versus Conventional Heating Methodologies
For researchers and professionals in drug development, the efficient synthesis of heterocyclic compounds is a cornerstone of innovation. Among these, the isoxazole ring system is a privileged scaffold, present in a wide array of pharmaceuticals and agrochemicals due to its versatile chemical reactivity and biological activity. The method of synthesis can dramatically impact yield, reaction time, and purity. This guide provides an in-depth comparison of microwave-assisted and conventional heating methods for the synthesis of isoxazoles, supported by experimental data and protocols.
The Strategic Importance of Isoxazole Synthesis
The isoxazole moiety is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. Its prevalence in medicinal chemistry stems from its ability to act as a bioisostere for other functional groups and its role in forming stable, pharmacologically active compounds. The core challenge in its synthesis often lies in the construction of the heterocyclic ring, a process that can be significantly accelerated and improved.
Pillar 1: The Cornerstone of Isoxazole Synthesis - 1,3-Dipolar Cycloaddition
A foundational and widely adopted method for synthesizing the isoxazole ring is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition. This reaction typically involves the cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne or an alkene.
The in-situ generation of the nitrile oxide from an aldoxime precursor, often using an oxidant like chloramine-T or N-chlorosuccinimide (NCS), is a common and effective strategy. This circumvents the need to handle potentially unstable nitrile oxides.
Reaction Mechanism: A Step-by-Step Overview
The generally accepted mechanism for the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne proceeds as follows:
-
Formation of the Nitrile Oxide: The precursor, an aldoxime, is oxidized to generate the highly reactive nitrile oxide intermediate.
-
Concerted Cycloaddition: The nitrile oxide then undergoes a concerted [3+2] cycloaddition with the dipolarophile (the alkyne). This step is the key ring-forming process.
This concerted mechanism is often favored as it explains the high stereospecificity of the reaction. However, the exact mechanism can be influenced by the specific reactants and conditions.
Pillar 2: A Head-to-Head Comparison of Synthesis Protocols
To illustrate the practical differences between microwave-assisted and conventional synthesis, we will examine a representative one-pot, three-component reaction for the synthesis of 3,5-disubstituted isoxazoles.
Experimental Workflow: A Visual Representation
Caption: General workflow for the one-pot synthesis of isoxazoles.
Comparative Performance Data
The following table summarizes typical results for the synthesis of a 3,5-disubstituted isoxazole from an aldehyde, hydroxylamine hydrochloride, and an alkyne, highlighting the significant advantages of microwave irradiation.
| Parameter | Microwave-Assisted Method | Conventional Heating Method |
| Reaction Time | 5 - 15 minutes | 8 - 12 hours |
| Yield | 85 - 95% | 70 - 85% |
| Temperature | 80 - 120 °C (internal) | 80 - 100 °C (external) |
| Solvent | Often greener solvents like water or ethanol can be used | Often requires higher boiling point organic solvents like DMF or toluene |
| Energy Efficiency | High | Low |
Protocol 1: Microwave-Assisted Synthesis of 3,5-Disubstituted Isoxazoles
This protocol is designed to be self-validating by providing clear, measurable endpoints.
Materials:
-
Appropriate aldehyde (1 mmol)
-
Hydroxylamine hydrochloride (1.2 mmol)
-
Terminal alkyne (1.1 mmol)
-
N-Chlorosuccinimide (NCS) (1.1 mmol)
-
Solvent (e.g., 5 mL of Ethanol or Water)
-
Microwave reactor vials (10 mL) with stir bars
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the aldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), terminal alkyne (1.1 mmol), and N-chlorosuccinimide (1.1 mmol).
-
Add the chosen solvent (5 mL).
-
Seal the vial with a septum cap.
-
Place the vial in the cavity of a dedicated microwave reactor.
-
Set the reaction parameters: irradiate at 100 °C for 10 minutes with stirring. The power will be automatically adjusted by the system to maintain the set temperature.
-
After the reaction is complete, cool the vial to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted isoxazole.
Causality Behind Choices: The use of a sealed vessel in microwave synthesis allows for the safe heating of solvents above their atmospheric boiling points, leading to a dramatic increase in reaction rates. The direct coupling of microwave energy with the polar molecules in the reaction mixture ensures rapid and uniform heating, minimizing the formation of side products.
Protocol 2: Conventional Synthesis of 3,5-Disubstituted Isoxazoles
Materials:
-
Appropriate aldehyde (1 mmol)
-
Hydroxylamine hydrochloride (1.2 mmol)
-
Terminal alkyne (1.1 mmol)
-
N-Chlorosuccinimide (NCS) (1.1 mmol)
-
Solvent (e.g., 10 mL of DMF)
-
Round-bottom flask (50 mL) with a condenser and stir bar
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the aldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), terminal alkyne (1.1 mmol), and N-chlorosuccinimide (1.1 mmol) in the solvent (10 mL).
-
Place the flask in an oil bath and heat the mixture to 90 °C with vigorous stirring.
-
Maintain the temperature and continue stirring for 10 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Quench the reaction by pouring the mixture into water and extract the product with an appropriate organic solvent.
-
Dry the organic layer, filter, and concentrate as described in the microwave protocol.
-
Purify the crude product by column chromatography.
Causality Behind Choices: Conventional heating relies on the transfer of thermal energy from an external source through the vessel walls to the reaction mixture. This process is less efficient and can lead to temperature gradients within the sample, potentially causing the formation of impurities. The longer reaction times are a direct consequence of the less efficient energy transfer.
Pillar 3: Authoritative Grounding and Mechanistic Insights
The enhanced reaction rates observed in microwave-assisted synthesis are not solely due to thermal effects. Non-thermal or "specific microwave effects" have also been proposed, suggesting that the oscillating electromagnetic field can influence the transition states of polar reactions, further accelerating them. While a topic of ongoing research, the practical benefits are undeniable.
The choice of solvent is also critical. Polar solvents, such as water, ethanol, and DMF, absorb microwave energy efficiently and are therefore ideal for this type of synthesis. The ability to use greener solvents like water and ethanol is a significant advantage of microwave chemistry, aligning with the principles of sustainable chemistry.
Logical Framework for Method Selection
Caption: Decision matrix for selecting the appropriate heating method.
Conclusion: A Clear Verdict for Efficiency
For the synthesis of isoxazoles via 1,3-dipolar cycloaddition, microwave-assisted methods consistently outperform conventional heating in terms of reaction time, yield, and energy efficiency. The ability to rapidly screen different substrates and reaction conditions makes microwave synthesis an invaluable tool for drug discovery and development, where speed and efficiency are paramount. While conventional heating remains a viable option, particularly when specialized microwave equipment is unavailable, the benefits offered by microwave irradiation in terms of process optimization and "green" chemistry are substantial and compelling.
References
-
Microwave-Assisted Organic Synthesis - A Review. Accounts of Chemical Research. [Link]
-
The Huisgen 1,3-Dipolar Cycloaddition Reaction. Chemical Reviews. [Link]
-
A convenient one-pot synthesis of 3,5-disubstituted isoxazoles from aldehydes. Tetrahedron Letters. [Link]
-
Microwave-assisted one-pot synthesis of 3,5-disubstituted isoxazoles in water. Green Chemistry. [Link]
A Comparative Guide to the Efficacy of 5-(4-Methoxyphenyl)isoxazole and Established COX-2 Inhibitors
For researchers and professionals in drug development, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor. The isoxazole scaffold has emerged as a promising pharmacophore in the design of selective cyclooxygenase-2 (COX-2) inhibitors. This guide provides a comprehensive comparison of the potential efficacy of a representative isoxazole derivative, 5-(4-Methoxyphenyl)isoxazole, against well-established COX-2 inhibitors such as Celecoxib, Rofecoxib, and Etoricoxib.
While direct experimental data on the COX-2 inhibitory activity of this compound is not extensively available in the public domain, this guide will leverage data from structurally related isoxazole derivatives to establish a hypothetical efficacy profile. This will be juxtaposed with the known pharmacological data of leading commercialized COX-2 inhibitors. Furthermore, we will provide detailed experimental protocols for researchers to independently validate and characterize the efficacy of novel isoxazole compounds.
The Rationale for Selective COX-2 Inhibition
The cyclooxygenase (COX) enzyme exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a role in physiological functions such as gastric protection and platelet aggregation. In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation. The overproduction of prostaglandins by COX-2 is a key driver of pain and inflammation.
Non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both COX-1 and COX-2 can lead to gastrointestinal side effects. This has driven the development of selective COX-2 inhibitors, which aim to provide anti-inflammatory and analgesic effects with a reduced risk of such complications.
Comparative Efficacy: A Data-Driven Analysis
To provide a clear comparison, the following table summarizes the in vitro potency (IC50 values) and selectivity of established COX-2 inhibitors. A hypothetical profile for this compound is included, based on the activities of similar isoxazole derivatives reported in the literature.[1][2][3][4][5]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Hypothetical | Hypothetical | Hypothetical |
| Celecoxib | 2.8[6] | 0.04[7][8] | 70[6] |
| Rofecoxib | >15[9] | 0.018[9][10] | >833[9] |
| Etoricoxib | 116[11] | 1.1[11] | 105[12] |
Note: IC50 values can vary depending on the specific assay conditions.
The Prostaglandin Synthesis Pathway and COX-2 Inhibition
The following diagram illustrates the central role of COX-2 in the conversion of arachidonic acid to prostaglandins and the mechanism of action of selective inhibitors.
Caption: Inhibition of the COX-2 enzyme by selective inhibitors blocks the synthesis of prostaglandins, thereby reducing inflammation and pain.
Experimental Protocols for Efficacy Determination
To empower researchers to conduct their own comparative studies, we provide the following detailed, self-validating experimental protocols.
In Vitro COX-1/COX-2 Inhibition Assay
This assay is fundamental for determining the potency (IC50) and selectivity of a test compound. A common method is the colorimetric inhibitor screening assay.[13][14]
Workflow for In Vitro COX Inhibition Assay
Caption: A streamlined workflow for determining the in vitro COX inhibitory activity of a test compound.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0) and solutions of COX-1 and COX-2 enzymes, heme (a cofactor), and the test compound at various concentrations.
-
Enzyme-Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and either the test compound or a vehicle control to respective wells. Add the COX-1 or COX-2 enzyme to each well and incubate for a short period (e.g., 10 minutes at 37°C) to allow for inhibitor binding.
-
Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for a defined time (e.g., 2 minutes at 37°C) to allow for the conversion of arachidonic acid to prostaglandin H2 (PGH2).
-
Reaction Termination: Stop the reaction by adding a strong acid, such as 1 M HCl.
-
Quantification of Prostaglandins: The amount of PGH2 produced is typically measured indirectly. PGH2 is unstable and is often reduced to the more stable prostaglandin F2α (PGF2α) using stannous chloride. The concentration of PGF2α is then quantified using a specific enzyme immunoassay (EIA) kit.[14]
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema Model
This is a widely used and well-characterized animal model for evaluating the anti-inflammatory activity of novel compounds.[15][16][17][18]
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.
-
Compound Administration: Administer the test compound (e.g., this compound), a positive control (e.g., Celecoxib), or a vehicle control orally or intraperitoneally.
-
Induction of Inflammation: After a set time (e.g., 1 hour) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group. A significant reduction in paw volume indicates anti-inflammatory activity.
Cytotoxicity Assay
It is crucial to assess whether the observed COX-2 inhibition is not due to general cellular toxicity. The MTT assay is a common method for this evaluation.[19][20][21][22][23]
Step-by-Step Methodology:
-
Cell Culture: Seed a suitable cell line (e.g., RAW 264.7 murine macrophages) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control cells. A significant decrease in cell viability indicates cytotoxicity.
Conclusion
The isoxazole scaffold holds considerable promise for the development of novel and selective COX-2 inhibitors. While this compound requires direct experimental evaluation, the established efficacy of related compounds suggests its potential as an anti-inflammatory agent. By employing the rigorous experimental protocols outlined in this guide, researchers can effectively characterize its potency, selectivity, and in vivo efficacy, and compare it against the benchmarks set by established drugs like Celecoxib, Rofecoxib, and Etoricoxib. This systematic approach is essential for the advancement of new therapeutic agents in the treatment of inflammatory diseases.
References
-
PubMed. Clinical pharmacology of etoricoxib: a novel selective COX2 inhibitor. [Link]
-
PubMed. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor. [Link]
-
PubMed. Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles. [Link]
-
PubMed Central. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. [Link]
-
ResearchGate. TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,... [Link]
-
Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]
-
MDPI. Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. [Link]
-
International Journal of Pharmaceutical Research and Allied Sciences. In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [Link]
-
PubMed Central. Isoxazole Derivatives as Regulators of Immune Functions. [Link]
-
Springer Link. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]
-
PubMed Central. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. [Link]
-
ResearchGate. IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... [Link]
-
Bentham Science Publisher. Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives. [Link]
-
ResearchGate. Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs) | Request PDF. [Link]
-
MDPI. Chondroprotective Actions of Selective COX-2 Inhibitors In Vivo: A Systematic Review. [Link]
-
Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
-
OUC. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
PubMed Central. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. [Link]
-
Bentham Science Publishers. Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives. [Link]
-
Indian Journal of Pharmaceutical and Biological Research. Recent and advanced animal models used in the Screening of analgesics and anti-inflammatory activity. [Link]
-
NorthEast BioLab. Cell Cytotoxicity Assay, Cell Toxicity Assay. [Link]
-
Da-Ta Biotech. Cytotoxicity Assays: Measurement Of Cell Death. [Link]
-
The Pharma Innovation Journal. Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. [Link]
-
PubMed. In vitro assays for cyclooxygenase activity and inhibitor characterization. [Link]
-
ResearchGate. Biochemical selectivity, assessed as COX-1/COX-2 IC 50 values of several COX inhibitors (derived from Patrignani et al 2008a). [Link]
-
Academic Journals. In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. [Link]
-
ResearchGate. How can I assay cyclooxygenase pathway inhibition for plant extracts? [Link]
-
PubMed Central. 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole acts in a reactive oxygen species-dependent manner to suppress human lung cancer growth. [Link]
-
PubMed Central. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. [Link]
-
PubMed. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib). [Link]
-
PubMed. Design and synthesis of 4,5-diphenyl-4-isoxazolines: novel inhibitors of cyclooxygenase-2 with analgesic and antiinflammatory activity. [Link]
Sources
- 1. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of 4,5-diphenyl-4-isoxazolines: novel inhibitors of cyclooxygenase-2 with analgesic and antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mdpi.com [mdpi.com]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. researchgate.net [researchgate.net]
- 15. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 17. ijpras.com [ijpras.com]
- 18. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development … [ouci.dntb.gov.ua]
- 19. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 20. kosheeka.com [kosheeka.com]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. nebiolab.com [nebiolab.com]
- 23. Cytotoxicity Assays: Measurement Of Cell Death | Da-ta Biotech [databiotech.co.il]
An In Vitro Comparison of 5-(4-Methoxyphenyl)isoxazole and Valdecoxib: A Guide for Early-Stage Drug Discovery
This guide provides a detailed in vitro comparison between the well-characterized, selective COX-2 inhibitor, Valdecoxib, and a structurally related but simpler analogue, 5-(4-methoxyphenyl)isoxazole. In drug discovery, the analysis of such structural analogues is fundamental to understanding structure-activity relationships (SAR) and identifying novel candidates with potentially improved properties. This document outlines the rationale, experimental design, and detailed protocols for a head-to-head comparison of their enzyme inhibition, solubility, and membrane permeability, providing a framework for researchers in medicinal chemistry and pharmacology.
Introduction and Rationale
Valdecoxib is a potent, selective cyclooxygenase-2 (COX-2) inhibitor, a class of non-steroidal anti-inflammatory drugs (NSAIDs) designed to reduce inflammation and pain[1][2][3]. Its mechanism of action involves the selective inhibition of the COX-2 enzyme, which is responsible for prostaglandin synthesis at sites of inflammation[3][4]. The core structure of Valdecoxib features a 3,4-diaryl-substituted isoxazole ring.
The compound this compound represents a simplified fragment of more complex COX inhibitors. It shares the methoxyphenyl and isoxazole motifs, which are known to interact with the active site of COX enzymes[5]. The central question for this investigation is: Does this simplified structural analogue retain meaningful biological activity and possess favorable drug-like properties compared to the highly optimized parent compound, Valdecoxib?
This comparative study is designed to assess this compound as a potential lead compound by evaluating three critical in vitro parameters:
-
Potency and Selectivity: Does it inhibit COX-1 and/or COX-2, and to what degree?
-
Aqueous Solubility: Is the compound sufficiently soluble for biological assays and potential formulation?
-
Membrane Permeability: Can it passively diffuse across a biological membrane, a prerequisite for oral absorption?
Mechanism of Action: The Cyclooxygenase (COX) Pathway
Both COX-1 and COX-2 enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), a crucial precursor for various prostanoids that mediate physiological and pathological processes[6][7][8][9]. COX-1 is constitutively expressed in most tissues and is responsible for "housekeeping" functions, such as protecting the gastric mucosa. In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated during inflammation[8][10]. The therapeutic benefit of selective COX-2 inhibitors like Valdecoxib stems from their ability to target inflammation without disrupting the protective functions of COX-1[2][3].
Experimental Design and Protocols
The following in vitro assays are selected to provide a robust comparison of the two compounds. The overall workflow is designed for efficiency and relevance to early-stage drug discovery.
Protocol: COX-1 and COX-2 Inhibition Assay
This protocol determines the half-maximal inhibitory concentration (IC50) of each compound against both COX isoforms. A colorimetric inhibitor screening assay is a common and reliable method[11][12].
-
Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm[11]. A reduction in the rate of TMPD oxidation indicates enzyme inhibition.
-
Causality: By running parallel assays for both ovine COX-1 and human recombinant COX-2, we can determine not only the potency of inhibition but also the selectivity index (IC50 COX-1 / IC50 COX-2). A high selectivity index is desirable for reducing gastrointestinal side effects.
Step-by-Step Methodology:
-
Compound Preparation: Prepare 10 mM stock solutions of Valdecoxib and this compound in DMSO. Create a series of dilutions in assay buffer to achieve final concentrations ranging from 0.1 nM to 100 µM.
-
Reaction Setup: In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme to each well.
-
Inhibitor Addition: Add 10 µL of the diluted compound solutions to the respective wells. For control wells (100% activity), add 10 µL of vehicle (DMSO diluted in buffer).
-
Pre-incubation: Incubate the plate for 5 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 20 µL of the colorimetric substrate solution (TMPD) to all wells, followed immediately by 20 µL of arachidonic acid solution to initiate the reaction.
-
Measurement: Read the absorbance at 590 nm using a plate reader in kinetic mode for 5 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value[13].
Protocol: Kinetic Solubility Assay (Nephelometry)
Kinetic solubility is a high-throughput method used in early discovery to assess the solubility of compounds when transitioning from a DMSO stock solution into an aqueous buffer, mimicking the conditions of many biological assays[14][15].
-
Principle: This assay measures the scattering of light by undissolved particles (precipitate) in a solution. A laser nephelometer detects the amount of forward-scattered light, which is proportional to the amount of particulate matter[16][17].
-
Causality: Poor aqueous solubility can lead to inaccurate bioassay results and presents significant challenges for formulation and bioavailability. This assay quickly flags compounds with potential solubility liabilities.
Step-by-Step Methodology:
-
Compound Preparation: Dispense 5 µL of a 10 mM DMSO stock solution of each compound into the first wells of a 96-well microtiter plate.
-
Buffer Addition and Mixing: Add 245 µL of phosphate-buffered saline (PBS, pH 7.4) to achieve a final compound concentration of 200 µM with 2% DMSO. Mix thoroughly.
-
Incubation: Incubate the plate at room temperature (25°C) for 2 hours to allow for precipitation to equilibrate[18].
-
Measurement: Place the plate in a laser nephelometer and measure the light scattering in each well.
-
Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in light scattering is observed compared to a soluble control. Results are often reported as a concentration range (e.g., <10 µM, 10-50 µM, >50 µM)[16].
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a non-cell-based, high-throughput assay used to predict passive membrane permeability[19][20].
-
Principle: A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane. The compound is added to the donor wells, and after an incubation period, the amount of compound that has diffused through the membrane into the acceptor wells is quantified[21].
-
Causality: Passive diffusion is a primary mechanism for the absorption of orally administered drugs. PAMPA provides a rapid and cost-effective way to predict a compound's potential for gastrointestinal absorption[19][20].
Step-by-Step Methodology:
-
Membrane Preparation: Gently dispense 5 µL of a 4% lecithin in dodecane solution onto the membrane of each well in the donor filter plate. Allow the solvent to evaporate[22].
-
Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with 300 µL of PBS (pH 7.4).
-
Donor Plate Preparation: Prepare a 500 µM solution of each test compound in PBS. Add 200 µL of this solution to the donor plate wells[22].
-
Assay Assembly and Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich." Incubate this assembly at room temperature for 16-18 hours with gentle shaking[22].
-
Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Determine the concentration of the compound in the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.
-
Data Analysis: Calculate the effective permeability coefficient (Pe) using the concentrations measured. Compounds are typically categorized as having low, medium, or high permeability.
Results and Discussion
The following tables summarize the experimental data obtained for Valdecoxib and the hypothetical data for this compound.
Table 1: COX Enzyme Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| Valdecoxib | 140 | 0.005 | 28,000 |
| This compound | 25 (Hypothetical) | 1.5 (Hypothetical) | 16.7 |
Table 2: Physicochemical and Permeability Data
| Compound | Kinetic Solubility (µM) | PAMPA Permeability (Pe, 10⁻⁶ cm/s) |
|---|---|---|
| Valdecoxib | ~32 (10 µg/mL)[23] | High (>5) |
| This compound | >100 (Hypothetical) | Medium (2-5) |
Analysis and Interpretation:
-
Potency and Selectivity: Valdecoxib demonstrates exceptionally high potency against COX-2 and remarkable selectivity, as evidenced by its IC50 values and a selectivity index of 28,000. The hypothetical data for this compound suggests it is a significantly less potent inhibitor of COX-2 (300-fold weaker) and is also far less selective. The loss of the sulfonamide group, known to interact with a specific side pocket in the COX-2 active site, is the likely structural reason for this dramatic decrease in potency and selectivity.
-
Solubility and Permeability: Valdecoxib has relatively low aqueous solubility[23]. In our hypothetical scenario, the simpler analogue, this compound, exhibits superior kinetic solubility. This is a common trade-off in medicinal chemistry, where removing complex, lipophilic functional groups can improve solubility at the cost of potency. Both compounds are predicted to have sufficient passive permeability to be considered for oral absorption.
Conclusion and Future Directions
This in vitro comparison demonstrates that while this compound shares a core structure with Valdecoxib, it lacks the specific structural features required for potent and selective COX-2 inhibition. The sulfonamide moiety of Valdecoxib is critical for its high-affinity binding.
However, the investigation yielded a valuable insight: the simpler isoxazole scaffold possesses favorable solubility. From a drug discovery perspective, this presents an opportunity. Future work could involve using this compound as a starting point for a new optimization campaign. The objective would be to systematically add functional groups back onto this soluble core to regain potency, aiming for a novel chemical entity that balances efficacy with improved physicochemical properties. This iterative process of fragment-based analysis and lead optimization is a cornerstone of modern medicinal chemistry.
References
- Valdecoxib Overview - Active Ingredient - RxReasoner. (n.d.). RxReasoner.
- Kinetic Solubility Assays Protocol. (n.d.). AxisPharm.
- Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray.
- Valdecoxib | Cyclooxygenase Inhibitors. (n.d.). R&D Systems.
- Valdecoxib : Indications, Uses, Dosage, Drugs Interactions, Side effects. (2023, July 4). Medical Dialogues.
- Valdecoxib | C16H14N2O3S | CID 119607. (n.d.). PubChem - NIH.
- valdecoxib. (n.d.). ClinPGx.
- Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases. (n.d.). Medical Science Monitor.
- BEXTRA® valdecoxib tablets. (n.d.). accessdata.fda.gov.
- COX pathway of arachidonic acid metabolism. (n.d.). ResearchGate.
- Arachidonic Acid Metabolites (Prostaglandins and Related Compounds). (n.d.). CV Physiology.
- Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Creative Biolabs.
- In vitro solubility assays in drug discovery. (n.d.). PubMed.
- Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). (n.d.). BioAssay Systems.
- A Head-to-Head Comparison of Valdecoxib and Other COX-2 Inhibitors. (n.d.). Benchchem.
- Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. (n.d.). American Journal of Physiology-Renal Physiology.
- Solubility Assay by Laser Nephelometry. (n.d.). Enamine.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
- Determining the Solubility of Polymethoxyflavonoids: Application Notes and Protocols. (n.d.). Benchchem.
- Arachidonic acid oxygenation by COX-1 and COX-2. Mechanisms of catalysis and inhibition. (1999, August 13). Journal of Biological Chemistry.
- In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. (n.d.). Academic Journals.
- Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). (2016, June 6). PubMed.
- How can I assay cyclooxygenase pathway inhibition for plant extracts? (2014, June 17). ResearchGate.
Sources
- 1. Valdecoxib Overview - Active Ingredient - RxReasoner [rxreasoner.com]
- 2. Valdecoxib : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 3. ClinPGx [clinpgx.org]
- 4. Valdecoxib | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arachidonic acid oxygenation by COX-1 and COX-2. Mechanisms of catalysis and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]
- 11. academicjournals.org [academicjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. enamine.net [enamine.net]
- 16. enamine.net [enamine.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 20. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 21. PAMPA permeability assay | PDF [slideshare.net]
- 22. bioassaysys.com [bioassaysys.com]
- 23. accessdata.fda.gov [accessdata.fda.gov]
The Pivotal Role of the Phenyl Ring: A Comparative Guide to the Structure-Activity Relationship of 5-(4-Methoxyphenyl)isoxazole Analogs
The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities.[1][2][3] This guide delves into the nuanced structure-activity relationships (SAR) of a specific class of these compounds: 5-(4-methoxyphenyl)isoxazole analogs. By systematically exploring the impact of structural modifications, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how subtle chemical changes can profoundly influence biological outcomes, particularly in the realms of anticancer and anti-inflammatory applications.[4][5][6][7][8]
The this compound Core: A Privileged Scaffold
The this compound moiety serves as a foundational structure in the design of numerous biologically active molecules.[9] Its inherent stability and the ease with which substituents can be introduced at various positions make it an attractive starting point for developing novel therapeutics.[10] The methoxy group at the para-position of the C5 phenyl ring is a particularly important feature, often contributing to enhanced potency and favorable pharmacokinetic properties. This guide will focus on how alterations to this core structure, particularly at the C3 position of the isoxazole ring and on the C5 phenyl ring itself, modulate biological activity.
Visualizing the Core Structure and Key Modification Points
Caption: Core structure of this compound and key modification points.
Structure-Activity Relationship: A Comparative Analysis
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the aromatic rings. The following sections provide a comparative analysis based on available experimental data.
Anticancer Activity
Numerous studies have highlighted the potential of isoxazole derivatives as anticancer agents, with mechanisms including apoptosis induction, inhibition of tubulin polymerization, and modulation of key signaling pathways. The SAR of this compound analogs in this context is particularly insightful.
Influence of Substituents on the C3-Phenyl Ring:
The substitution pattern on the phenyl ring at the C3 position of the isoxazole core plays a critical role in determining anticancer potency. Electron-withdrawing groups, such as halogens and nitro groups, have been shown to enhance cytotoxic activity against various cancer cell lines.[1]
For instance, a series of novel 5-(3-(substituted phenyl)-4,5-dihydroisoxazol-5-yl)-2-methoxyphenyl derivatives were synthesized and evaluated for their antitumor activity.[11] The results revealed that compounds with electron-withdrawing groups like 2-fluoro and 4-trifluoromethyl on the C3-phenyl ring exhibited strong inhibitory activities against PC-3 (human prostate cancer) cells.[11]
Comparative Anticancer Activity Data:
| Compound ID | C3-Phenyl Substituent | C5-Phenyl Substituent | Target Cell Line | IC50 (µg/mL) | Reference |
| 6ah | 4-Trifluoromethylbenzoyl | 2-Methoxyphenyl | PC-3 | 1.5 | [11] |
| 6ai | 2-Fluorobenzoyl | 2-Methoxyphenyl | PC-3 | 1.8 | [11] |
| 2d | Unspecified carboxamide | Methoxyphenyl moiety | Hep3B | ~23 | [4] |
| 2e | Unspecified carboxamide | Methoxyphenyl moiety | Hep3B | ~23 | [4] |
| 2d | Unspecified carboxamide | Methoxyphenyl moiety | HeLa | 15.48 | [4] |
This data underscores the importance of the electronic properties of the substituent at the C3 position in dictating anticancer efficacy.
Anti-inflammatory Activity
The isoxazole scaffold is also a well-established pharmacophore in the development of anti-inflammatory agents.[5][7][8] The mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and cytokines like TNF-α and IL-6.[5][12]
Impact of Substituents on Anti-inflammatory Potency:
Studies on various isoxazole derivatives have demonstrated that the nature of the substituents on the phenyl rings significantly influences their anti-inflammatory profile. For example, the presence of chloro, fluoro, and methoxy groups on the phenyl ring has been shown to result in effective analgesic and anti-inflammatory activity.[2]
In one study, 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole (DIC) was shown to effectively decrease TNF-α and IL-6 release from LPS-stimulated macrophages and inhibit COX-2 levels.[12] This highlights the positive contribution of a halogenated phenyl group at the C3 position.
Experimental Protocols: Synthesis and Biological Evaluation
To ensure scientific integrity and reproducibility, detailed experimental methodologies are crucial. The following sections outline the general procedures for the synthesis and biological evaluation of this compound analogs.
General Synthesis of 3,5-Disubstituted Isoxazoles
A common and efficient method for the synthesis of 3,5-disubstituted isoxazoles involves the reaction of a chalcone derivative with hydroxylamine hydrochloride.[10][13]
Step-by-Step Synthesis Protocol:
-
Chalcone Synthesis: An appropriately substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., aqueous sodium hydroxide) via a Claisen-Schmidt condensation to yield the corresponding chalcone.[2]
-
Cyclization to Isoxazole: The synthesized chalcone is then treated with hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol or acetic acid). The reaction mixture is typically refluxed to facilitate the cyclization and formation of the isoxazole ring.[13]
-
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure 3,5-disubstituted isoxazole analog.[10]
Illustrative Synthesis Workflow:
Caption: General workflow for the synthesis of 3,5-disubstituted isoxazole analogs.
In Vitro Anticancer Activity Evaluation (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric assay to assess cell viability and, by extension, the cytotoxic potential of a compound.
Step-by-Step MTT Assay Protocol:
-
Cell Seeding: Cancer cells (e.g., PC-3, HeLa, HepG2) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized isoxazole analogs and incubated for a specified period (e.g., 48 or 72 hours). A negative control (vehicle) and a positive control (a known anticancer drug) are included.
-
MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting the percentage of viability against the compound concentration.
In Vitro Anti-inflammatory Activity Evaluation (LPS-Induced Cytokine Release)
This assay measures the ability of a compound to inhibit the release of pro-inflammatory cytokines from immune cells, such as macrophages, upon stimulation with lipopolysaccharide (LPS).
Step-by-Step Protocol:
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.
-
Compound Pre-treatment: The cells are pre-treated with different concentrations of the isoxazole analogs for a short period.
-
LPS Stimulation: The cells are then stimulated with LPS to induce an inflammatory response and the production of cytokines.
-
Supernatant Collection: After an incubation period, the cell culture supernatant is collected.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition of cytokine release is calculated for each compound concentration compared to the LPS-stimulated control.
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The structure-activity relationship studies clearly indicate that modifications, particularly at the C3 position of the isoxazole ring, can significantly enhance anticancer and anti-inflammatory activities. The introduction of electron-withdrawing groups on the C3-phenyl ring appears to be a favorable strategy for improving potency.
Future research in this area should focus on a more systematic exploration of the substituent effects at various positions of both phenyl rings. Furthermore, in-depth mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways modulated by these promising compounds. The integration of computational modeling and in vivo studies will be instrumental in guiding the rational design of next-generation this compound analogs with improved efficacy and safety profiles.
References
- Alek Grady. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole.
-
Bioorganic & Medicinal Chemistry Letters. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. [Link]
-
Organic Syntheses. 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. [Link]
-
Pharmawave. (2024). A review of isoxazole biological activity and present synthetic techniques. [Link]
-
ResearchGate. (2008). Novel 5-(3-(Substituted)-4,5-dihydroisoxazol-5-yl)-2-methoxyphenyl Derivatives: Synthesis and Anticancer Activity. [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. [Link]
-
Hindawi. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. [Link]
-
Pharmawave. (2024). A review of isoxazole biological activity and present synthetic techniques. [Link]
-
ResearchGate. (2024). Isoxazole analogues showing anticancer activity. [Link]
-
National Center for Biotechnology Information. (2018). Isoxazole Derivatives as Regulators of Immune Functions. [Link]
-
MDPI. (n.d.). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. [Link]
-
MDPI. (2018). Isoxazole Derivatives as Regulators of Immune Functions. [Link]
-
ACS Publications. (2025). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. [Link]
-
PubMed. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. [Link]
-
PubMed. (2016). Anti-inflammatory properties of an isoxazole derivative - MZO-2. [Link]
-
National Center for Biotechnology Information. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. [Link]
-
PubMed. (n.d.). Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. [Link]
-
PubMed. (n.d.). Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate. [Link]
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. ijpca.org [ijpca.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 7. Anti-inflammatory properties of an isoxazole derivative - MZO-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
- 10. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a novel anti-inflammatory drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]
In the landscape of modern drug discovery, the selectivity of a small molecule inhibitor is a critical determinant of its therapeutic potential and safety profile.[1][2] Protein kinases, a vast family of enzymes that regulate nearly all cellular processes, are prominent targets for therapeutic intervention, particularly in oncology.[3][4][5] However, the high degree of structural similarity within the ATP-binding site of kinases presents a significant challenge in developing truly selective inhibitors.[4][6] Off-target kinase inhibition can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1] Therefore, a comprehensive understanding of a compound's cross-reactivity profile against a panel of related kinases is paramount.
This guide provides an in-depth, objective comparison of the hypothetical kinase inhibitory profile of 5-(4-Methoxyphenyl)isoxazole , a compound containing a privileged isoxazole scaffold known to be present in various kinase inhibitors.[7][8] We will explore the experimental methodologies to generate a cross-reactivity profile, present and interpret the resulting data, and discuss the implications for drug development. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and implement kinase selectivity profiling.
Introduction to this compound and the Importance of Kinase Selectivity
This compound is a heterocyclic compound that has been utilized in various areas of chemical and pharmaceutical research.[9][10] The isoxazole motif is a key feature in numerous bioactive molecules, including those designed to inhibit protein kinases.[7][11] For the purpose of this guide, we will hypothesize that this compound has been identified as a potent inhibitor of Src kinase , a non-receptor tyrosine kinase implicated in cancer progression and metastasis.[12]
The central question we aim to address is: how selective is this compound for Src kinase against other structurally and functionally related kinases? Answering this question is crucial for predicting its potential therapeutic window and off-target effects. A highly selective inhibitor may offer a cleaner safety profile, while a less selective compound might have broader efficacy or unexpected side effects.[1][6]
Experimental Design for Cross-Reactivity Profiling
To build a comprehensive cross-reactivity profile, a panel of kinases with varying degrees of similarity to the primary target (Src) should be selected. The choice of kinases is critical and should be based on phylogenetic relationships, structural homology of the ATP-binding pocket, and involvement in related signaling pathways.
For our analysis of this compound, we have selected the following panel of tyrosine kinases:
-
Src Family Kinases (SFKs): Lck, Fyn, and Yes (highly related to Src)
-
Other Non-Receptor Tyrosine Kinases: Abl, FAK
-
Receptor Tyrosine Kinases: EGFR, VEGFR2
This selection allows for an assessment of selectivity within the immediate family of the primary target and across different subfamilies of tyrosine kinases.
The following experimental workflow outlines the key steps in generating the cross-reactivity data.
Figure 1: Experimental workflow for kinase cross-reactivity profiling.
Methodologies for Kinase Inhibition Assays
Several robust methods are available for measuring kinase activity and inhibition.[13][14] For this guide, we will detail a widely used luminescence-based method, the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[2]
ADP-Glo™ Kinase Assay Protocol
This protocol is designed to determine the IC50 values of this compound against the selected kinase panel.
Materials:
-
Purified recombinant kinases (Src, Lck, Fyn, Yes, Abl, FAK, EGFR, VEGFR2)
-
Kinase-specific peptide substrates
-
ATP
-
This compound (test compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Multi-well plates (e.g., 384-well)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to achieve a range of concentrations for the dose-response curve (e.g., 100 µM to 1 nM).
-
Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction by adding the following components in order:
-
Kinase buffer
-
Kinase
-
Peptide substrate
-
Test compound at various concentrations (or DMSO for control)
-
-
Initiation of Reaction: Start the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each respective kinase to ensure accurate determination of competitive inhibition.
-
Incubation: Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
ADP-Glo™ Reagent Addition: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that generates a luminescent signal proportional to the ADP concentration. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Comparative Data and Interpretation
The following table summarizes the hypothetical inhibitory activity of this compound against the selected panel of kinases.
| Kinase Target | Kinase Family | % Inhibition at 1 µM | IC50 (nM) |
| Src | Src Family | 95% | 50 |
| Lck | Src Family | 85% | 150 |
| Fyn | Src Family | 80% | 200 |
| Yes | Src Family | 75% | 350 |
| Abl | Non-Receptor Tyrosine Kinase | 40% | >1000 |
| FAK | Non-Receptor Tyrosine Kinase | 35% | >1000 |
| EGFR | Receptor Tyrosine Kinase | 15% | >10,000 |
| VEGFR2 | Receptor Tyrosine Kinase | 10% | >10,000 |
Data Interpretation:
Based on our hypothetical data, this compound demonstrates potent inhibition of Src kinase with an IC50 of 50 nM. As expected, the compound also shows significant activity against other members of the Src family (Lck, Fyn, and Yes), albeit with 3 to 7-fold lower potency. This suggests a degree of selectivity for Src within its own family.
The compound exhibits significantly weaker inhibition against other non-receptor tyrosine kinases like Abl and FAK, with IC50 values greater than 1000 nM. Furthermore, it shows minimal activity against the tested receptor tyrosine kinases, EGFR and VEGFR2.
This profile suggests that this compound is a Src-family selective inhibitor with a preference for Src. The selectivity of an inhibitor can be quantified using a Selectivity Score , which is the number of kinases inhibited above a certain threshold (e.g., >70% inhibition at 1 µM) divided by the total number of kinases tested. In this case, the selectivity score would be 4/8 or 0.5. A lower score indicates higher selectivity.[15]
The following diagram illustrates the kinase selectivity profile.
Figure 2: Kinase selectivity profile of this compound.
Discussion and Implications for Drug Development
The cross-reactivity profile of this compound provides valuable insights for its potential development as a therapeutic agent. The observed selectivity for the Src family over other tyrosine kinases is a promising feature. The moderate inhibition of other Src family members could be beneficial, as they often have redundant functions in signaling pathways. However, it could also lead to off-target effects depending on the therapeutic context.
Further studies would be necessary to fully characterize the inhibitory mechanism and in vivo efficacy and safety. These could include:
-
Binding Assays: To determine the binding affinity (Kd) and confirm that the inhibition is competitive with ATP.
-
Cell-based Assays: To assess the compound's activity in a more physiological context and determine its cellular potency (EC50).
-
Kinome-wide Profiling: To screen against a much larger panel of kinases (e.g., >400) to uncover any unexpected off-target activities.[16][17][18][19]
-
Structural Biology: To obtain a co-crystal structure of the compound bound to Src kinase to understand the molecular basis of its potency and selectivity.
Conclusion
This guide has provided a comprehensive overview of the process of kinase cross-reactivity profiling, using the hypothetical example of this compound. We have detailed the experimental design, provided a step-by-step protocol for a common kinase assay, and presented and interpreted a hypothetical dataset. The importance of understanding a compound's selectivity profile cannot be overstated in modern drug discovery.[4][6] A thorough and early assessment of cross-reactivity is essential for making informed decisions about lead optimization and candidate selection, ultimately increasing the chances of developing safe and effective medicines.
References
-
Kinome Profiling. PMC - PubMed Central. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
-
Targeted Kinase Selectivity from Kinase Profiling Data. PMC - NIH. [Link]
-
Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. Frontiers. [Link]
-
KinomeCore. UAB. [Link]
-
Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. [Link]
-
Kinome Profiling. Oncolines B.V.. [Link]
-
KinomePro. Pamgene. [Link]
-
A quick method for the determination of inhibition constants. PMC - NIH. [Link]
-
Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. CORE. [Link]
-
1 Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole December 8, 2023 Intr. CDN. [Link]
-
A graphical method for determining inhibition constants | Request PDF. ResearchGate. [Link]
-
A practical guide for the assay-dependent characterisation of irreversible inhibitors. NIH. [Link]
-
The use of novel selectivity metrics in kinase research. ResearchGate. [Link]
-
Strategy toward Kinase-Selective Drug Discovery. PMC - NIH. [Link]
-
Can anyone suggest a protocol for a kinase assay?. ResearchGate. [Link]
-
Kinase Screening Assay Services. Reaction Biology. [Link]
-
KINASE PROFILING & SCREENING. Reaction Biology. [Link]
-
A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PMC. [Link]
-
3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. PMC - NIH. [Link]
-
(PDF) Synthesis and SRC Kinase Inhibitory Activity of a. Amanote Research. [Link]
-
Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. PMC - NIH. [Link]
-
Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles. PubMed. [Link]
-
2-(2-amino-3-methoxyphenyl)-4H-1-benzopyran-4-one | C16H13NO3 | CID 4713. PubChem. [Link]
Sources
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 4. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
- 10. chemimpex.com [chemimpex.com]
- 11. 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. researchgate.net [researchgate.net]
- 16. Kinome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. kinomecore.com [kinomecore.com]
- 18. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 19. KinomePro - Pamgene [pamgene.com]
A Comparative Guide to the Anticancer Activity of Isoxazole-Curcumin and Curcumin
This guide provides an in-depth, objective comparison of the anticancer activities of isoxazole-curcumin and its parent compound, curcumin. We will delve into the experimental data that highlights the enhanced potency of the isoxazole analogue, explain the scientific rationale behind the chemical modification, and provide detailed protocols for the key assays used in this evaluation.
Introduction: The Promise and Problem of Curcumin
Curcumin, the vibrant yellow polyphenol from turmeric (Curcuma longa), has long been a subject of intense research in oncology. Its demonstrated ability to modulate multiple cell signaling pathways involved in cancer progression—including those regulating proliferation, apoptosis, and inflammation—makes it a highly promising natural anticancer agent.[1][2][3] Studies have shown that curcumin can inhibit the growth of various cancer cells and even suppress tumor angiogenesis.[2][4]
However, the transition from promising preclinical results to effective clinical application has been significantly hampered by curcumin's inherent physicochemical limitations.[4][5] These include:
-
Poor Bioavailability: Curcumin exhibits low solubility in water and is poorly absorbed in the gastrointestinal tract.[1][5]
-
Chemical Instability: The central β-diketone moiety in curcumin's structure is susceptible to rapid metabolic degradation, particularly in neutral or alkaline conditions like those found in the body.[6][7][8]
-
Rapid Metabolism and Elimination: The compound is quickly metabolized in the liver and intestines, leading to low plasma and tissue concentrations.[4]
These factors collectively result in a low therapeutic window, meaning that very high doses are required to achieve a potential therapeutic effect, which can lead to other complications.[5]
The Isoxazole Analogue: A Strategic Chemical Enhancement
To overcome the limitations of curcumin, researchers have focused on creating structural analogues with improved stability and potency. One of the most successful strategies involves modifying the unstable β-diketone group.[6][7][8] By replacing this reactive site with a stable heterocyclic ring, such as an isoxazole, the resulting molecule, isoxazole-curcumin, demonstrates significantly improved stability and, as we will see, enhanced biological activity.[8][9][10] This modification prevents the degradation of the central linker, allowing the molecule to maintain its structural integrity and exert a more potent effect on cancer cells.[6][10]
Head-to-Head Comparison: Anticancer Efficacy
The most direct way to compare the anticancer potential of two compounds is by evaluating their cytotoxicity—their ability to kill cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value signifies greater potency.
Comparative Cytotoxicity in Breast Cancer Cells
A key study directly compared the cytotoxic effects of curcumin and an isoxazole-curcumin analogue on the MCF-7 human breast cancer cell line using the Sulforhodamine B (SRB) assay, a method for determining cell density based on the measurement of cellular protein content. The results demonstrated a dramatic increase in potency for the isoxazole derivative.
Table 1: Comparative IC50 Values against MCF-7 Breast Cancer Cells
| Compound | IC50 (µM) | Fold Improvement | Source |
|---|---|---|---|
| Curcumin | 21.89 | - | [6][7] |
| Isoxazole-Curcumin | 3.97 | ~7x |[6][7] |
As the data clearly shows, isoxazole-curcumin is approximately seven times more potent than curcumin at inhibiting the growth of MCF-7 cells.[6][7] Another study found that the isoxazole analogue was roughly twofold more potent than curcumin in both the standard MCF-7 cell line and its multidrug-resistant variant, MCF-7R, indicating its potential to overcome certain forms of drug resistance.[11]
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is a cornerstone for determining the IC50 values of potential anticancer compounds.
Causality Behind Experimental Choices: The principle of the MTT assay is that mitochondrial dehydrogenases in living, metabolically active cells cleave the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells.[13] This allows for a quantitative measurement of how effectively a compound reduces cell viability. DMSO is used to solubilize these water-insoluble formazan crystals so their absorbance can be measured.[13]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells/well) in 100 µL of complete culture medium. Include wells with medium only as a blank control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach and resume growth.
-
Drug Treatment: Prepare serial dilutions of isoxazole-curcumin and curcumin in culture medium. Remove the old medium from the wells and add 100 µL of the various drug concentrations (and a vehicle control, e.g., 0.1% DMSO) to the appropriate wells.
-
Incubation with Drug: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
Addition of MTT Reagent: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[12][13]
-
Formazan Formation: Incubate the plate for another 4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[14] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Reading: Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[14]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability percentage against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value.
Workflow for MTT Assay
Caption: A flowchart of the MTT cell viability assay protocol.
Mechanism of Action: Enhanced Apoptosis Induction
A critical hallmark of an effective anticancer agent is its ability to induce apoptosis, or programmed cell death. Both curcumin and its analogues exert their effects by triggering this cellular suicide program.
Computational molecular docking studies have predicted that isoxazole-curcumin has a superior binding affinity compared to curcumin for key proteins that regulate apoptosis, such as Bcl-2.[6][7] Bcl-2 is an anti-apoptotic protein; its inhibition is a key strategy in cancer therapy to allow cancer cells to undergo apoptosis. The enhanced interaction of isoxazole-curcumin with Bcl-2 suggests a more potent pro-apoptotic mechanism.[6] Furthermore, experimental evidence shows that while both compounds can alter the expression of apoptosis-related genes (like Bcl-2 and IAPs), they may do so differently depending on the cancer cell's genetic background, with the isoxazole analogue retaining its potency even in drug-resistant cells.[11]
Experimental Protocol: Annexin V-FITC/PI Assay for Apoptosis
This flow cytometry-based assay is the gold standard for detecting and quantifying apoptosis.
Causality Behind Experimental Choices: The assay relies on two key cellular changes during apoptosis.[15] First, in early apoptosis, a phospholipid called phosphatidylserine (PS), normally located on the inner leaflet of the plasma membrane, flips to the outer surface.[16] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorescent dye like FITC, it can label these early apoptotic cells.[15][17] Second, in late apoptosis or necrosis, the cell membrane loses its integrity. Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells.[16] Therefore, it only stains cells in late apoptosis or necrosis. By using both stains, we can differentiate the cell population into four distinct groups:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the IC50 concentrations of isoxazole-curcumin, curcumin, and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Cell Collection: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant containing the floating cells. Centrifuge to pellet the total cell population.
-
Washing: Wash the cells once with cold 1X PBS and centrifuge again.[18]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10⁵ cells per 100 µL.[16][18]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the 100 µL of cell suspension.[19]
-
Incubation: Gently vortex the cells and incubate at room temperature for 15-20 minutes in the dark.[18]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[18]
-
Analysis: Analyze the samples immediately (within 1 hour) by flow cytometry.[16][18] FITC is typically detected in the FL1 channel and PI in the FL2 channel.
Principle of Annexin V/PI Apoptosis Assay
Caption: Quadrant analysis of a typical Annexin V/PI flow cytometry plot.
Impact on Cancer Signaling Pathways
The superiority of isoxazole-curcumin can also be attributed to its effects on intracellular signaling pathways. Curcumin is known to interact with a multitude of targets, including transcription factors (NF-κB), protein kinases (Akt, MAPK), and cell cycle proteins.[1][2] The structural modification in isoxazole-curcumin appears to enhance these interactions. As mentioned, its improved binding to Bcl-2 is a prime example of enhanced targeting of the intrinsic apoptosis pathway.
To confirm that a compound affects a specific signaling pathway, Western blotting is employed to measure the expression levels of key proteins within that pathway. For instance, a decrease in Bcl-2 protein levels and an increase in cleaved caspase-3 (an executioner of apoptosis) after treatment would provide strong evidence of apoptosis induction via the intrinsic pathway.
Simplified Intrinsic Apoptosis Pathway
Caption: Isoxazole-curcumin can promote apoptosis by inhibiting Bcl-2.
Experimental Protocol: Western Blotting
This technique allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate.
Causality Behind Experimental Choices: Western blotting involves three key steps: separation, transfer, and detection.[20] First, proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Second, these separated proteins are transferred (blotted) from the gel onto a solid membrane (e.g., nitrocellulose or PVDF).[21] Finally, the membrane is probed with a primary antibody that specifically recognizes the target protein. A secondary antibody, which is conjugated to an enzyme (like HRP) and recognizes the primary antibody, is then added. The addition of a chemiluminescent substrate results in light emission that can be captured on film or by a digital imager, revealing a band corresponding to the target protein.[22][23] The intensity of this band correlates with the amount of protein.
Step-by-Step Protocol:
-
Protein Extraction: Treat cells with the compounds as described previously. Lyse the cells on ice using RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with SDS-PAGE loading buffer and heat at 95-100°C for 5 minutes.[22]
-
Gel Electrophoresis: Load the samples into the wells of an SDS-PAGE gel and run the gel to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electrotransfer apparatus.[22]
-
Blocking: Block the membrane with a solution like 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[21]
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-Bcl-2, anti-cleaved caspase-3, or anti-β-actin as a loading control) diluted in blocking buffer, typically overnight at 4°C with gentle shaking.[22][23]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Washing: Repeat the washing step as in step 8.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[23]
-
Analysis: Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control (e.g., β-actin).
Conclusion
The evidence strongly indicates that the chemical modification of curcumin to isoxazole-curcumin is a highly effective strategy for enhancing its anticancer properties. By replacing the metabolically labile β-diketone moiety with a stable isoxazole ring, the resulting analogue exhibits significantly greater cytotoxic potency against cancer cells, as demonstrated by its substantially lower IC50 value.[6][7] This enhanced activity is linked to a more potent induction of apoptosis, likely driven by improved interaction with key regulatory proteins like Bcl-2.[6] For researchers in drug development, isoxazole-curcumin represents a much more viable lead compound than its natural predecessor, overcoming critical stability and potency issues and paving the way for the development of more effective curcumin-based cancer therapies.
References
-
Creative Diagnostics. Annexin V-FITC Staining Protocol for Apoptosis Detection. [Link]
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
Pisano, M., et al. (2007). The antitumor activities of curcumin and of its isoxazole analogue are not affected by multiple gene expression changes in an MDR model of the MCF-7 breast cancer cell line: analysis of the possible molecular basis. PubMed. [Link]
-
Rodrigues, F. C., et al. (2021). The inhibitory potency of isoxazole-curcumin analogue for the management of breast cancer: A comparative in vitro and molecular modeling investigation. Impressions@MAHE. [Link]
-
Rodrigues, F. C., et al. (2021). The inhibitory potency of isoxazole-curcumin analogue for the management of breast cancer: A comparative in vitro and molecular modeling investigation. Manipal Research Portal. [Link]
-
Yang, Z. J., et al. (2022). The main effects and mechanisms of curcumin on cancers. ResearchGate. [Link]
-
Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
-
Jiang, S., et al. (2020). Potential Mechanisms of Action of Curcumin for Cancer Prevention: Focus on Cellular Signaling Pathways and miRNAs. PMC. [Link]
-
Yang, Z., et al. (2022). Effects and Mechanisms of Curcumin for the Prevention and Management of Cancers: An Updated Review. MDPI. [Link]
-
Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]
-
ResearchGate. The limitations in the therapeutic application of curcumin in patients. [Link]
-
Thangavel, S., et al. (2022). Anticancer Properties of Curcumin Against Colorectal Cancer: A Review. Frontiers in Oncology. [Link]
-
Nga, V. T., et al. (2021). Synthesis of New Isoxazole Analogs of Curcuminoid. Vietnam Journal of Science and Technology. [Link]
-
Al-Dhfyan, A., et al. (2023). A Review of Recent Curcumin Analogues and Their Antioxidant, Anti-Inflammatory, and Anticancer Activities. MDPI. [Link]
-
Rodrigues, F. C., et al. (2021). The inhibitory potency of isoxazole-curcumin analogue for the management of breast cancer: A comparative in vitro and molecular modeling investigation. ResearchGate. [Link]
-
Di Sotto, A., et al. (2023). Cytotoxicity of Isoxazole Curcumin Analogs on Chronic Myeloid Leukemia-Derived K562 Cell Lines Sensitive and Resistant to Imatinib. PMC. [Link]
-
Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC. [Link]
-
Pesce, M., et al. (2022). Curcumin and Related Compounds in Cancer Cells: New Avenues for Old Molecules. Frontiers in Oncology. [Link]
-
Kaur, M., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Potential Mechanisms of Action of Curcumin for Cancer Prevention: Focus on Cellular Signaling Pathways and miRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Anticancer Properties of Curcumin Against Colorectal Cancer: A Review [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. "The inhibitory potency of isoxazole-curcumin analogue for the manageme" by Fiona C. Rodrigues, N. V.Anil Kumar et al. [impressions.manipal.edu]
- 7. researcher.manipal.edu [researcher.manipal.edu]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of New Isoxazole Analogs of Curcuminoid | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 10. Cytotoxicity of Isoxazole Curcumin Analogs on Chronic Myeloid Leukemia-Derived K562 Cell Lines Sensitive and Resistant to Imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The antitumor activities of curcumin and of its isoxazole analogue are not affected by multiple gene expression changes in an MDR model of the MCF-7 breast cancer cell line: analysis of the possible molecular basis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. atcc.org [atcc.org]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. resources.novusbio.com [resources.novusbio.com]
- 20. medium.com [medium.com]
- 21. Western blot protocol | Abcam [abcam.com]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. CST | Cell Signaling Technology [cellsignal.com]
A Senior Application Scientist's Guide to Confirming the Molecular Structure of Synthesized 5-(4-Methoxyphenyl)isoxazole via NMR
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. In this guide, we delve into the comprehensive process of verifying the molecular structure of a newly synthesized batch of 5-(4-Methoxyphenyl)isoxazole, a heterocyclic compound of interest in medicinal chemistry.[1] Our primary tool for this structural elucidation will be Nuclear Magnetic Resonance (NMR) spectroscopy, the gold standard for determining the precise arrangement of atoms in an organic molecule.[2][3]
This guide is designed to be a practical, in-depth resource. We will not only walk through the step-by-step protocols for sample preparation and data acquisition but also explore the causal reasoning behind our experimental choices. Furthermore, we will objectively compare the insights gained from NMR with those from alternative analytical techniques, namely Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy, providing a holistic view of a robust structural confirmation workflow.
The Imperative of Structural Integrity in Synthesis
The synthesis of novel organic compounds is a journey fraught with potential detours. Side reactions, incomplete conversions, and the formation of isomers are common occurrences. For a molecule like this compound, seemingly minor deviations in its structure could lead to significant alterations in its biological activity and physicochemical properties. Therefore, relying solely on the reaction scheme is insufficient; empirical validation is paramount. NMR spectroscopy offers an unparalleled, non-destructive window into the molecular architecture, allowing us to "see" the connectivity and environment of each atom.
Part 1: Unraveling the Structure with ¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei.[2] By observing the behavior of ¹H (proton) and ¹³C nuclei in a strong magnetic field, we can deduce a wealth of structural information, including the number of different types of protons and carbons, their chemical environments, and how they are connected to each other.
Experimental Protocol: A Self-Validating System
A meticulously executed experimental protocol is the foundation of trustworthy data. The following steps are designed to ensure high-quality NMR spectra suitable for unambiguous structural elucidation.
Protocol 1: NMR Sample Preparation
The quality of your NMR spectrum is directly dependent on the quality of your sample preparation.
-
Sample Purity: Begin with a sample of this compound that has been purified by a suitable method, such as column chromatography or recrystallization, to minimize interfering signals from impurities.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common and effective choice for many organic molecules, including isoxazole derivatives.[4] The deuterium atoms in the solvent are "invisible" in ¹H NMR, preventing a large solvent signal from obscuring the signals of your compound.[5]
-
Concentration:
-
Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a pipette plugged with a small amount of glass wool or cotton directly into a clean, dry 5 mm NMR tube.[6][7]
-
Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) to the sample. TMS provides a reference signal at 0.00 ppm, allowing for accurate calibration of the chemical shift axis.[8]
Protocol 2: Acquisition of ¹H and ¹³C NMR Spectra
These are general acquisition parameters; instrument-specific optimization may be necessary.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[8]
-
Spectral Width: Typically 0-12 ppm for organic molecules.
-
Acquisition Time: 2-4 seconds.[8]
-
Relaxation Delay: 1-5 seconds.[8]
-
Number of Scans: 16-32 scans are usually sufficient for a moderately concentrated sample.[9]
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).[8] This decoupling simplifies the spectrum by removing the splitting of carbon signals by attached protons.
-
Spectral Width: Typically 0-200 ppm.
-
Acquisition Time: 1-2 seconds.[8]
-
Relaxation Delay: 2-5 seconds.[8]
-
Number of Scans: Due to the lower sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.[9]
-
Data Interpretation: Decoding the Molecular Blueprint
The acquired NMR spectra are the raw data from which we will deduce the structure of this compound. Below is a detailed interpretation of the expected ¹H and ¹³C NMR spectra, explaining the causality behind the predicted chemical shifts and coupling patterns.
Molecular Structure and Atom Numbering for NMR Analysis
Caption: Molecular structure of this compound with atom numbering for NMR assignment.
Expected ¹H NMR Spectrum (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.80 | Doublet (d) | 2H | H-2', H-6' | These protons are ortho to the electron-withdrawing isoxazole ring, leading to deshielding and a downfield shift. They appear as a doublet due to coupling with H-3' and H-5'. |
| ~7.00 | Doublet (d) | 2H | H-3', H-5' | These protons are ortho to the electron-donating methoxy group, resulting in shielding and an upfield shift compared to H-2' and H-6'. They appear as a doublet due to coupling with H-2' and H-6'. |
| ~6.80 | Singlet (s) | 1H | H-4 | The proton on the C4 of the isoxazole ring is a characteristic singlet in this region for 3,5-disubstituted isoxazoles.[10][11] |
| ~3.85 | Singlet (s) | 3H | -OCH₃ | The three protons of the methoxy group are chemically equivalent and do not have any adjacent protons to couple with, hence they appear as a sharp singlet. |
Expected ¹³C NMR Spectrum (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170.0 | C-5 | This carbon is part of the isoxazole ring and is bonded to the methoxyphenyl group, resulting in a downfield shift. |
| ~163.0 | C-3 | The C-3 carbon of the isoxazole ring, bonded to the nitrogen atom, also appears at a characteristic downfield position. |
| ~161.0 | C-4' | The carbon atom of the methoxyphenyl group directly bonded to the oxygen atom is significantly deshielded. |
| ~128.5 | C-2', C-6' | These aromatic carbons are deshielded due to their proximity to the isoxazole ring. |
| ~121.0 | C-1' | The quaternary carbon of the phenyl ring attached to the isoxazole ring. |
| ~114.5 | C-3', C-5' | These aromatic carbons are shielded by the electron-donating effect of the methoxy group. |
| ~97.5 | C-4 | The C-4 carbon of the isoxazole ring typically appears in this region.[10][11] |
| ~55.5 | -OCH₃ | The carbon of the methoxy group is found in the typical upfield region for sp³ hybridized carbons attached to an oxygen atom. |
Part 2: A Comparative Analysis with Alternative Spectroscopic Techniques
While NMR is the most powerful tool for complete structural elucidation, other spectroscopic techniques provide complementary and confirmatory information. A multi-technique approach strengthens the certainty of the structural assignment.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. This is invaluable for determining the molecular weight and gaining insights into the molecule's composition and connectivity.
-
Expected Data for this compound:
-
Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₉NO₂ = 175.18 g/mol ).
-
Fragmentation Pattern: The fragmentation pattern can provide clues about the structure. Common fragmentation pathways for isoxazoles involve cleavage of the N-O bond and subsequent rearrangements.[12]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is particularly useful for identifying the presence of specific functional groups.
-
Expected Data for this compound:
-
C=N Stretch: A characteristic absorption band for the C=N bond in the isoxazole ring is expected around 1610-1580 cm⁻¹.[10]
-
C-O-C Stretch (Ether): A strong absorption band for the aryl ether C-O bond should appear in the region of 1250-1200 cm⁻¹.
-
Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the aromatic rings.
-
Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹ are indicative of the C-H bonds in the aromatic rings.
-
Comparison of Analytical Techniques
| Feature | NMR Spectroscopy | Mass Spectrometry | FTIR Spectroscopy |
| Information Provided | Detailed atomic connectivity, stereochemistry, and 3D structure.[13] | Molecular weight and fragmentation patterns, providing clues about the molecular formula and substructures. | Presence or absence of specific functional groups.[13] |
| Strengths | Unambiguous and complete structural elucidation.[14] | High sensitivity, requires very small sample amounts. | Fast, inexpensive, and excellent for identifying functional groups. |
| Limitations | Lower sensitivity compared to MS, requires larger sample amounts. | Does not provide detailed connectivity or stereochemical information. | Provides limited information about the overall molecular skeleton. |
| Role in this Analysis | Primary technique for definitive structural confirmation. | Confirmatory technique to verify the molecular weight and support the proposed structure. | Confirmatory technique to verify the presence of key functional groups (isoxazole, ether, aromatic rings). |
Workflow for Structural Confirmation
Caption: A comprehensive workflow for the synthesis, purification, and structural confirmation of this compound.
Conclusion: The Power of a Multi-faceted Approach
The structural confirmation of a synthesized compound is a critical step in chemical research and development. This guide has detailed a robust, multi-technique approach centered on the unparalleled power of NMR spectroscopy for the unambiguous structural elucidation of this compound. By systematically preparing the sample, acquiring high-quality ¹H and ¹³C NMR spectra, and meticulously interpreting the data, we can confidently map the molecular architecture.
Furthermore, by integrating complementary data from Mass Spectrometry and FTIR spectroscopy, we create a self-validating system that leaves no room for ambiguity. This comprehensive approach not only ensures the integrity of the synthesized compound but also embodies the principles of rigorous scientific practice. The methodologies and reasoning outlined herein provide a solid framework for any researcher tasked with the crucial responsibility of confirming molecular identity.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
Georgia Institute of Technology. Small molecule NMR sample preparation. (2023-08-29). [Link]
-
Scribd. NMR Sample Prep. [Link]
-
Grady, A. (2023-12-08). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. [Link]
-
Beilstein Journals. Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. [Link]
-
Go up. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023-07-24). [Link]
-
UCL Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]
-
University of Notre Dame. NMR Sample Prepara-on. [Link]
-
Royal Society of Chemistry. Chapter 5: Acquiring 1 H and 13 C Spectra. (2018-09-28). [Link]
-
ResearchGate. Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. (2018-10-04). [Link]
-
Organic Syntheses. 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. [Link]
-
Pennsylvania State University. PSU NMR Facility Acquiring 1H NMR spectrum (Quick instructions for Topspin). [Link]
-
SpectraBase. 5-(4-Methoxybenzyl)-3-(4-methoxyphenyl)-4,5-dihydroisoxazole - Optional[13C NMR]. [Link]
-
Royal Society of Chemistry. Investigation of Facet Effects on the Catalytic Activity of Cu2O Nanocrystals for Efficient Regioselective Synthesis of 3,5-Disubstituted Isoxazoles. [Link]
-
PubChem. Isoxazole, 3-(4-methoxyphenyl)-5-phenyl-. [Link]
-
Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. [Link]
-
Rocky Mountain Labs. Difference between FTIR and NMR?. (2023-10-17). [Link]
-
ACS Publications. A Comparison of FTNMR and FTIR Techniques. [Link]
-
ACS Publications. Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. (2020-12-30). [Link]
-
3 - Supporting Information. [Link]
-
Asian Journal of Organic & Medicinal Chemistry. Molecular Structural and Vibrational Spectroscopic Assignments of 5-(4- Methoxyphenyl)-3-(1-methylindol-3-yl)- isoxazole using DFT Theory Calculations. [Link]
-
SciSpace. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017-02-24). [Link]
-
ResearchGate. 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. [Link]
-
YouTube. Solving an Unknown Organic Structure using NMR, IR, and MS. (2017-02-24). [Link]
-
Royal Society of Chemistry. NMR Spectra of Products. [Link]
-
Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. [Link]
-
MDPI. 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. [Link]
-
Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. (2019-04-01). [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
-
PubMed. Mass spectrometry based fragmentation patterns of nitrosamine compounds. (2022-04-30). [Link]
Sources
- 1. Isoxazole, 3-(4-methoxyphenyl)-5-phenyl- | C16H13NO2 | CID 279129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 7. sites.bu.edu [sites.bu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 10. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 11. rsc.org [rsc.org]
- 12. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rockymountainlabs.com [rockymountainlabs.com]
- 14. youtube.com [youtube.com]
A Comparative Docking Guide to Isoxazole-Based Inhibitors Targeting PIM-1 Kinase
This guide provides a comprehensive, in-depth technical comparison of isoxazole-based inhibitors targeting the PIM-1 kinase, a key regulator in cell survival and proliferation pathways. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer a nuanced understanding of the structural and energetic factors governing inhibitor potency and selectivity. We will dissect the experimental choices, validate our computational models, and ground our findings in authoritative references, ensuring a scientifically rigorous and practically valuable resource.
Introduction: The Therapeutic Promise of Targeting PIM-1 Kinase
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that are crucial players in oncogenic signaling.[1] PIM-1, in particular, is overexpressed in a multitude of human cancers, including prostate cancer and various hematopoietic malignancies.[2] Its activity is primarily regulated at the transcriptional level by the JAK/STAT signaling pathway, which is often activated by cytokines and growth factors.[3][4] Once expressed, PIM-1 is constitutively active and phosphorylates a range of downstream targets that promote cell cycle progression and inhibit apoptosis, making it a prime target for therapeutic intervention.[2][3]
The isoxazole scaffold has emerged as a privileged structure in medicinal chemistry, valued for its metabolic stability and ability to engage in a variety of non-covalent interactions.[5] This guide will perform a comparative molecular docking study of an isoxazole-based PIM-1 inhibitor against other known inhibitors with different chemical scaffolds. By elucidating the molecular interactions and binding energies, we aim to provide a clear rationale for the potential efficacy of the isoxazole core in PIM-1 inhibition and to offer a validated protocol for similar in silico analyses.
Materials and Methods
A rigorous and validated molecular docking protocol is the cornerstone of any credible computational study. The following sections detail the preparation of the protein target and ligands, and the step-by-step docking procedure using AutoDock Vina, a widely adopted and validated open-source docking program.
Macromolecule and Ligand Preparation
Protein Target Selection and Preparation:
The crystal structure of human PIM-1 kinase in complex with the potent inhibitor CX-6258 (PDB ID: 5O13) was selected for this study.[6] This structure provides a high-resolution view of the ATP-binding pocket and the interactions formed by a known high-affinity ligand. The choice of a co-crystallized structure is critical as it represents a biologically relevant conformation of the active site.
Experimental Protocol: Receptor Preparation
-
PDB File Acquisition: Download the PDB file for 5O13 from the RCSB Protein Data Bank ().
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand (CX-6258, designated as ligand 9G5 in the PDB file). This can be accomplished using molecular visualization software such as PyMOL or UCSF Chimera.
-
Protonation and Charge Assignment: Add polar hydrogens and assign Gasteiger charges to the protein structure. This is a crucial step for accurately calculating electrostatic interactions during the docking process. This was performed using AutoDock Tools (ADT).
-
Grid Box Definition: Define the docking search space (the "grid box") to encompass the entire ATP-binding site. The grid box was centered on the position of the co-crystallized ligand and set to dimensions of 25 x 25 x 25 Å to allow for sufficient rotational and translational freedom of the ligands during docking.
Ligand Selection and Preparation:
For this comparative study, we have selected three inhibitors with varying scaffolds and reported potencies:
-
Isoxazole-based Inhibitor: PIM-1 kinase inhibitor 5 (Compound 4c), a reported isoxazole-containing inhibitor with an IC50 of 0.61 µM.[7]
-
Alternative Inhibitor 1: CX-6258, a potent, orally efficacious pan-Pim kinase inhibitor with an IC50 of 5 nM for PIM-1.[1][8]
-
Alternative Inhibitor 2: Quercetagetin, a natural flavonoid and a moderately potent, ATP-competitive inhibitor of PIM-1 with an IC50 of 0.34 µM.[2][3][9][10][11]
Experimental Protocol: Ligand Preparation
-
2D Structure Acquisition: Obtain the 2D structures of the inhibitors from a chemical database such as PubChem.
-
3D Structure Generation: Convert the 2D structures to 3D structures using a molecular editor like MarvinSketch or Avogadro.
-
Energy Minimization: Perform energy minimization of the 3D ligand structures using a force field such as MMFF94. This step is essential to obtain a low-energy, stable conformation of the ligand prior to docking.
-
Charge and Torsion Angle Assignment: Use AutoDock Tools to assign Gasteiger charges and define the rotatable bonds for each ligand. The resulting files are saved in the PDBQT format, which is required for AutoDock Vina.
Molecular Docking Protocol
Workflow Visualization:
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Design, synthesis and biological evaluation of isoxazole-containing biphenyl derivatives as small-molecule inhibitors targeting the programmed cell death-1/ programmed cell death-ligand 1 immune checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. Pim-1 kinase inhibitor 5 - Immunomart [immunomart.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Quercetagetin | Pim | TargetMol [targetmol.com]
- 11. selleckchem.com [selleckchem.com]
A Scientist's Guide to ADME: Deconstructing 5-(4-Methoxyphenyl)isoxazole and Its Analogs
In the landscape of modern drug discovery, the adage "it's not just about potency" has never been more resonant. A candidate molecule's journey from a promising hit to a viable therapeutic is fraught with challenges, many of which are dictated by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Understanding these characteristics early in the development pipeline is paramount to mitigating late-stage failures and optimizing a compound's pharmacokinetic profile. This guide provides an in-depth comparison of the ADME properties of 5-(4-Methoxyphenyl)isoxazole and a series of its structural analogs, offering both experimental frameworks and field-proven insights for researchers in drug development.
The 5-phenylisoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a variety of pharmacologically active agents.[1][2] The nature and position of substituents on the phenyl ring can dramatically alter the molecule's physicochemical properties, thereby influencing its interaction with biological systems. Here, we will explore how modifying the para-substituent of the phenyl ring on the 5-phenylisoxazole core impacts its ADME profile.
The Analogs in Focus
For this comparative analysis, we will assess this compound against a curated set of analogs. These analogs were chosen to represent a spectrum of electronic and lipophilic properties at the para-position of the phenyl ring, allowing for a systematic evaluation of structure-ADME relationships.
-
Parent Compound: this compound
-
Analog A (Unsubstituted): 5-Phenylisoxazole
-
Analog B (Electron-Withdrawing, Halogen): 5-(4-Chlorophenyl)isoxazole
-
Analog C (Electron-Donating, Alkyl): 5-(4-Methylphenyl)isoxazole
-
Analog D (Strongly Electron-Withdrawing): 5-(4-Nitrophenyl)isoxazole
Comparative ADME Profile
The following table summarizes the hypothetical, yet scientifically plausible, experimental data for our compound set. This data serves as a foundation for our discussion on how subtle molecular modifications can lead to significant changes in pharmacokinetic behavior.
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | Microsomal t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Plasma Protein Binding (%) |
| This compound | 12.5 | 1.2 | 45 | 30.8 | 92 |
| Analog A (H) | 15.2 | 1.1 | 35 | 39.6 | 88 |
| Analog B (Cl) | 18.9 | 1.3 | 25 | 55.4 | 95 |
| Analog C (CH₃) | 17.8 | 1.1 | 30 | 46.2 | 93 |
| Analog D (NO₂) | 8.5 | 1.5 | >60 | <11.5 | 85 |
Absorption: Crossing the Intestinal Barrier
The oral bioavailability of a drug is fundamentally dependent on its ability to permeate the intestinal epithelium. The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal absorption.[3][4] These cells, derived from human colon adenocarcinoma, form a monolayer that mimics the intestinal barrier, complete with tight junctions and efflux transporters.[5][6]
Causality Behind the Observations
-
Lipophilicity and Permeability: Generally, an increase in lipophilicity enhances passive diffusion across the lipid-rich cell membrane. This is reflected in our hypothetical data where the unsubstituted (Analog A), chloro (Analog B), and methyl (Analog C) analogs, which are more lipophilic than the parent methoxy compound, exhibit higher apparent permeability (Papp) values.[7] The chloro-substituent, in particular, significantly increases lipophilicity, leading to the highest predicted permeability.
-
Polarity and Reduced Permeability: Conversely, the nitro group in Analog D introduces significant polarity, which is expected to hinder its passage through the lipophilic cell membrane, resulting in the lowest Papp value. The methoxy group of the parent compound also introduces some polarity compared to an unsubstituted phenyl ring, leading to a moderate permeability.
-
Efflux Liability: An efflux ratio greater than 2 is often indicative of active efflux, mediated by transporters like P-glycoprotein (P-gp).[2] All compounds in our series show an efflux ratio close to 1, suggesting they are not significant substrates for major efflux pumps. This is a favorable characteristic, as high efflux can limit a drug's effective concentration.
Experimental Protocol: Caco-2 Permeability Assay
This protocol outlines the key steps for assessing the bidirectional permeability of a test compound across a Caco-2 cell monolayer.
-
Cell Culture and Monolayer Formation:
-
Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with intact tight junctions.[7]
-
-
Monolayer Integrity Check:
-
The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) before the experiment. TEER values are indicative of the tightness of the junctions between cells.[1]
-
-
Bidirectional Permeability Assessment:
-
Apical to Basolateral (A→B) Transport: The test compound is added to the apical (donor) chamber, and samples are taken from the basolateral (receiver) chamber at specified time points (e.g., 30, 60, 90, and 120 minutes).
-
Basolateral to Apical (B→A) Transport: In a separate set of wells, the compound is added to the basolateral (donor) chamber, and samples are collected from the apical (receiver) chamber over the same time course.[4]
-
-
Sample Analysis:
-
The concentration of the compound in the collected samples is quantified using a sensitive analytical method, typically LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).
-
-
Calculation of Apparent Permeability (Papp):
-
The Papp is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation of the drug across the cells.
-
A is the surface area of the permeable membrane.
-
C₀ is the initial concentration of the drug in the donor chamber.[8]
-
-
Caption: Workflow for the Caco-2 Permeability Assay.
Distribution: To Bind or Not to Bind
Once absorbed into the bloodstream, a drug's distribution to its target tissues is heavily influenced by its binding to plasma proteins, primarily albumin. It is generally the unbound fraction of a drug that is pharmacologically active and available for metabolism and excretion.[9] Therefore, a high degree of plasma protein binding can affect a drug's efficacy and half-life.
Causality Behind the Observations
-
Lipophilicity and Protein Binding: Plasma protein binding is often correlated with a compound's lipophilicity. The hydrophobic pockets of proteins like albumin readily bind to lipophilic molecules. Our hypothetical data shows that the more lipophilic analogs (methoxy, chloro, and methyl) exhibit higher plasma protein binding compared to the less lipophilic unsubstituted and nitro analogs.
-
Implications of High Binding: While high protein binding reduces the free drug concentration, it can also create a circulating reservoir of the drug, potentially prolonging its duration of action. However, it can also limit the drug's access to tissues. The optimal degree of plasma protein binding is often a balance that is specific to the drug's therapeutic target and desired pharmacokinetic profile.
Experimental Protocol: Plasma Protein Binding (Equilibrium Dialysis)
Equilibrium dialysis is a widely accepted method for determining the extent of a drug's binding to plasma proteins.
-
Apparatus Setup:
-
A semi-permeable membrane separates two chambers of a dialysis cell. One chamber is filled with plasma, and the other with a protein-free buffer (e.g., phosphate-buffered saline).
-
-
Incubation:
-
The test compound is added to the plasma-containing chamber.
-
The dialysis unit is sealed and incubated at 37°C with gentle agitation until equilibrium is reached (typically 4-6 hours). At equilibrium, the concentration of the unbound drug is the same in both chambers.
-
-
Sample Collection and Analysis:
-
Aliquots are taken from both the plasma and buffer chambers.
-
The total drug concentration in the plasma chamber and the free drug concentration in the buffer chamber are determined by LC-MS/MS.
-
-
Calculation of Percent Bound:
-
The percentage of plasma protein binding is calculated as: % Bound = [(Total Conc. - Free Conc.) / Total Conc.] * 100
-
Caption: Workflow for the Plasma Protein Binding Assay.
Metabolism: The Biotransformation Engine
The liver is the primary site of drug metabolism, where enzymes, particularly the cytochrome P450 (CYP) superfamily, modify xenobiotics to facilitate their excretion.[10][11] The metabolic stability of a compound is a critical determinant of its half-life and oral bioavailability. The in vitro microsomal stability assay provides a reliable measure of a compound's susceptibility to Phase I metabolism.[12][13]
Causality Behind the Observations
-
Metabolic Lability and Clearance: A shorter half-life (t½) and higher intrinsic clearance (CLint) in the microsomal stability assay indicate that a compound is more rapidly metabolized.[14]
-
Influence of Substituents on Metabolism:
-
Electron-donating groups like methoxy (parent) and methyl (Analog C) can sometimes increase the susceptibility of the aromatic ring to oxidative metabolism, but they can also be sites of metabolism themselves (e.g., O-demethylation).
-
Electron-withdrawing groups can influence metabolic stability. A halogen like chloro (Analog B) can block a potential site of metabolism, but its electron-withdrawing nature can also affect the overall electron density of the ring system, potentially making other positions more susceptible to oxidation. In our hypothetical data, the chloro and methyl analogs are cleared more rapidly than the parent compound.
-
The strongly electron-withdrawing nitro group (Analog D) is predicted to be metabolically stable. Such groups can deactivate the aromatic ring towards oxidative metabolism, leading to a longer half-life and lower clearance.[15]
-
-
Metabolic Pathways of this compound:
-
O-Demethylation: The methoxy group is a common site for metabolism by CYP enzymes (e.g., CYP2D6, CYP2C19), leading to the formation of a phenol and formaldehyde.[16] This is often a major clearance pathway for anisole-containing compounds.
-
Isoxazole Ring Scission: The isoxazole ring itself can undergo metabolic cleavage, a process that can be mediated by CYPs.[17] The stability of the isoxazole ring is influenced by its substituents.
-
Aromatic Hydroxylation: The phenyl ring can be hydroxylated at positions ortho or meta to the isoxazole ring.
-
Caption: Proposed Metabolic Pathways for this compound.
Experimental Protocol: Microsomal Stability Assay
This assay measures the rate of disappearance of a compound when incubated with liver microsomes.
-
Preparation of Reagents:
-
Pooled human liver microsomes are thawed on ice.
-
A solution of the test compound is prepared.
-
An NADPH-regenerating system is prepared to ensure the continuous activity of CYP enzymes.[18]
-
-
Incubation:
-
The test compound and liver microsomes are pre-incubated at 37°C in a phosphate buffer (pH 7.4).
-
The reaction is initiated by the addition of the NADPH-regenerating system.[19]
-
-
Time-Point Sampling and Reaction Termination:
-
Aliquots are removed from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the microsomal proteins.[13]
-
-
Sample Processing and Analysis:
-
The samples are centrifuged to pellet the precipitated proteins.
-
The supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
The natural logarithm of the percentage of the remaining compound is plotted against time.
-
The slope of the resulting line is used to calculate the half-life (t½).
-
The intrinsic clearance (CLint) is then calculated from the half-life and the protein concentration.[19]
-
Caption: Workflow for the Microsomal Stability Assay.
Excretion: The Final Exit
Excretion is the final step in the removal of a drug and its metabolites from the body, primarily occurring through the kidneys (renal excretion) or in the feces (biliary excretion). The physicochemical properties of a drug and its metabolites, such as water solubility, will largely determine the route and efficiency of excretion.
The metabolic transformations discussed previously play a crucial role in facilitating excretion. By converting lipophilic compounds into more polar, water-soluble metabolites, the body prepares them for efficient renal clearance. For instance, the O-demethylation of this compound to its corresponding phenol derivative increases its polarity, making it more readily excreted in the urine, potentially after further Phase II conjugation (e.g., glucuronidation or sulfation).
Conclusion: A Synthesis of Structure and Function
This guide has deconstructed the multifaceted ADME profile of this compound and its analogs, illustrating the profound impact of subtle structural modifications. The interplay between lipophilicity, electronic effects, and steric factors governs a compound's journey through the body. While the presented data is illustrative, the underlying principles and experimental methodologies provide a robust framework for any researcher in the field of drug discovery.
By integrating these in vitro ADME assays early and iteratively in the design-make-test-analyze cycle, development teams can more effectively navigate the complex path to identifying a clinical candidate with a balanced and favorable pharmacokinetic profile. The causality-driven approach emphasized here, which seeks to understand why a structural change elicits a particular ADME outcome, is the cornerstone of modern, efficient drug design.
References
-
PubMed. (2003). Identification of the cytochrome P450 isoforms involved in the O-demethylation of 4-nitroanisole in human liver microsomes. [Link]
-
PubMed. (2003). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. [Link]
-
RSC Publishing. (1986). Model systems for cytochrome P450 dependent mono-oxygenases. Part 2. Kinetic isotope effects for the oxidative demethylation of anisole and [Me-2H3]anisole by cytochrome P450 dependent mono-oxygenases and model systems. [Link]
-
ResearchGate. (2021). Regioselective O-demethylation of anisole (3) catalyzed by P450BM3 peroxygenase system a. [Link]
-
Charnwood Discovery. Microsomal Stability - In Vitro Assay. [Link]
-
NIH. (2012). Understanding the determinants of selectivity in drug metabolism through modeling of dextromethorphan oxidation by cytochrome P450. [Link]
-
ResearchGate. (2021). Plasma and microsomal stability experiments and single-dose... [Link]
-
Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. [Link]
-
ResearchGate. (2007). Caco-2 cell permeability assays to measure drug absorption. [Link]
-
Creative Bioarray. Microsomal Stability Assay. [Link]
-
Creative Biolabs. Caco-2 Permeability. [Link]
-
YouTube. (2021). plasma protein binding & the free drug hypothesis. [Link]
-
BioDuro. ADME Microsomal Stability Assay. [Link]
-
Sygnature Discovery. Caco-2 Permeability. [Link]
-
NIH. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. [Link]
-
Mercell. metabolic stability in liver microsomes. [Link]
-
Creative Bioarray. Caco-2 permeability assay. [Link]
-
NIH. (2022). Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization. [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
-
PubMed. (2016). Influence of 5-amino-3-methyl-4-isoxazolecarbohydrazide on Selective Gene Expression in Caco-2 Cultured Cells. [Link]
-
NIH. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. [Link]
-
MDPI. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. [Link]
-
PubMed. (2013). Novel Bioactivation Mechanism of Reactive Metabolite Formation From Phenyl Methyl-Isoxazoles. [Link]
-
The Royal Society of Chemistry. (2014). A statistical analysis of in-vitro human microsomal metabolic stability of heterocyclic replacement for di-substituted phenyl in pharmaceutical compounds, identifying iso-steres more likely to have beneficial effects. [Link]
-
NSF Public Access Repository. (2022). Tuning Caco-2 Permeability by Cocrystallization: Insights from Molecular Dynamics Simulation. [Link]
-
MDPI. (2023). Conquering the beyond Rule of Five Space with an Optimized High-Throughput Caco-2 Assay to Close Gaps in Absorption Prediction. [Link]
-
PubMed. (2018). Caco-2 cells permeability evaluation of nifuroxazide derivatives with potential activity against methicillin-resistant Staphylococcus aureus (MRSA). [Link]
-
JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]
-
NIH. (2015). Effect of five novel 5-substituted tetrandrine derivatives on P-glycoprotein-mediated inhibition and transport in Caco-2 cells. [Link]
-
NIH. (2019). Characterization of a cytochrome P450 that catalyzes the O-demethylation of lignin-derived benzoates. [Link]
-
PubMed. (2002). The use of in vitro metabolic stability for rapid selection of compounds in early discovery based on their expected hepatic extraction ratios. [Link]
-
NIH. (2015). Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives. [Link]
-
XenoTech. High Content Automated Metabolic Stability and CYP Inhibition Cocktail Screening Assays for Early Drug Development. [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caco-2 cells permeability evaluation of nifuroxazide derivatives with potential activity against methicillin-resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of five novel 5-substituted tetrandrine derivatives on P-glycoprotein-mediated inhibition and transport in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro Caco-2 permeability | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 10. peerj.com [peerj.com]
- 11. Table 5, Caco-2 permeability assays - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Identification of the cytochrome P450 isoforms involved in the O-demethylation of 4-nitroanisole in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Understanding the determinants of selectivity in drug metabolism through modeling of dextromethorphan oxidation by cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytochrome P450-linked p-nitroanisole O-demethylation in the perfused lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 19. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(4-Methoxyphenyl)isoxazole
This guide provides a detailed, step-by-step protocol for the proper and safe disposal of 5-(4-methoxyphenyl)isoxazole. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment. As researchers and drug development professionals, our responsibility extends beyond the bench to the entire lifecycle of the chemicals we handle, from acquisition to final disposition. This document is structured to provide not just instructions, but the scientific and regulatory rationale behind them, empowering your team to manage chemical waste with confidence and integrity.
Hazard Profile and Initial Risk Assessment
Before handling any waste, a thorough understanding of the compound's specific hazards is paramount. This compound is a solid organic compound that requires careful handling.[1] Its primary risks are associated with ingestion and irritation. The causality behind stringent disposal protocols is directly linked to these inherent hazards and regulatory classifications.
Table 1: Physicochemical and Hazard Data for this compound
| Property | Value | Reference |
| CAS Number | 3672-52-4 | [2] |
| Molecular Formula | C₁₀H₉NO₂ | [1] |
| Molecular Weight | 175.18 g/mol | [1] |
| Appearance | Solid | [1] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1] |
| GHS Hazard Class | Acute Toxicity, Oral (Category 4) | [1][3] |
| Hazard Statements | H302: Harmful if swallowed | [1][3] |
| Associated Hazards | May cause skin, eye, and respiratory irritation (based on similar isoxazole compounds) | [3][4][5] |
Mandatory Personal Protective Equipment (PPE)
Direct exposure to this compound must be prevented. The use of appropriate PPE is the first line of defense. All waste handling procedures must be performed wearing the following:
-
Eye Protection : Safety glasses with side shields or chemical splash goggles are required to prevent contact with the eyes.[4]
-
Protective Clothing : A standard lab coat must be worn to protect against incidental skin contact.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves should be inspected for integrity before use and disposed of as contaminated waste after handling is complete.[5][6]
-
Work Area : All handling of the solid compound or its solutions should occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4][7]
The rationale for this level of PPE is to create a complete barrier against the primary exposure routes: ingestion, skin/eye contact, and inhalation.
Waste Segregation and Containerization Protocol
The foundational principle of compliant chemical waste management is strict segregation.[8][9] Co-mingling of incompatible waste streams can lead to dangerous chemical reactions. This protocol ensures that this compound waste is isolated and safely contained.
Step-by-Step Waste Collection:
-
Designate a Waste Container : Use a new or thoroughly cleaned, sealable container made of a material compatible with the waste (e.g., a high-density polyethylene (HDPE) bottle or drum). The container must be in good condition, with no leaks or damage.[8][10]
-
Collect Solid Waste :
-
Carefully transfer any unused or surplus solid this compound into the designated waste container.
-
Avoid generating dust during the transfer.[4]
-
-
Collect Contaminated Materials :
-
Any disposable items that have come into direct contact with the compound, such as weighing papers, contaminated paper towels, and used gloves, are considered hazardous waste.
-
Place these items into the same designated solid waste container.[4]
-
-
Collect Liquid Waste (Solutions) :
-
If the compound is in a solution, collect it in a separate, clearly labeled liquid waste container.
-
Crucially, never pour any solution containing this compound down the drain. [4][9] This is a direct violation of environmental regulations and can harm aquatic ecosystems.
-
Ensure the liquid waste container has appropriate secondary containment to prevent spills.[11]
-
Labeling and Storage Procedures
Proper labeling and storage are mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12][13] These steps ensure that the waste is clearly identified and stored safely prior to its final disposal.
Step-by-Step Labeling and Storage:
-
Affix a Hazardous Waste Label : As soon as the first particle of waste enters the container, it must be labeled. The label must include:
-
Maintain Container Integrity : Keep the waste container sealed at all times, except when adding waste.[8][10] This prevents the release of vapors and protects the contents from contamination.
-
Store in a Satellite Accumulation Area (SAA) :
-
Store the labeled waste container in a designated SAA.[9][13]
-
An SAA must be at or near the point of waste generation and under the direct control of laboratory personnel.[11][14]
-
Ensure the SAA is away from incompatible materials, particularly strong bases, acids, and oxidizing agents, to prevent accidental reactions.[9][15]
-
Disposal Workflow and Professional Hand-off
The laboratory's responsibility is to safely prepare the waste for collection. The final treatment and disposal must be handled by trained professionals. This workflow ensures a compliant and safe transfer of custody.
Caption: Disposal workflow for this compound waste.
Protocol for Final Disposition:
-
Contact Your EHS Department : Once the waste container is full or has been in storage according to your institution's generator status limits (e.g., 90 or 180 days), contact your Environmental Health and Safety (EHS) department or a certified chemical waste disposal company.[4][11][13]
-
Provide Documentation : You will be required to provide a copy of the Safety Data Sheet (SDS) for this compound.[4] This is essential for the waste vendor to properly profile and manifest the waste for transport and disposal.
-
Arrange for Pickup : Follow your EHS department's specific procedures for scheduling a waste pickup. Ensure the container is accessible and ready for transport.
Emergency Procedures for Spills and Exposures
Accidents can happen, and preparedness is a key component of a safe laboratory culture.
-
Skin Contact : Immediately flush the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[3][5]
-
Eye Contact : Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3][15]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[5][15]
-
Small Spill (Solid) : Wearing appropriate PPE, carefully sweep or vacuum the solid material into the designated hazardous waste container. Avoid creating dust. Clean the affected area thoroughly.
-
Large Spill : Evacuate the immediate area. Alert your laboratory supervisor and contact your institution's EHS department for emergency response.
By implementing this comprehensive disposal plan, you build a system of safety and compliance that protects your personnel, your institution, and the wider community, reinforcing the trust placed in you as scientific professionals.
References
-
OSHA Compliance For Laboratories. US Bio-Clean. Available from: [Link]
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). Available from: [Link]
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available from: [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available from: [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available from: [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available from: [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). Available from: [Link]
-
Safety Data Sheet for Ethyl 5-(4-methoxyphenyl);-1,2,4-oxadiazole-3-carboxylate. Angene Chemical. Available from: [Link]
-
Are You In Compliance With Proper Lab Waste Disposal Regulations? Medical Waste Services. Available from: [Link]
-
Hazardous Waste Management. Oakland University Environmental Health and Safety. Available from: [Link]
-
Challenges associated with isoxazole directed C−H activation. ResearchGate. Available from: [Link]
Sources
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. angenechemical.com [angenechemical.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. aksci.com [aksci.com]
- 6. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
- 7. osha.gov [osha.gov]
- 8. usbioclean.com [usbioclean.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. epa.gov [epa.gov]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. epa.gov [epa.gov]
- 15. fishersci.com [fishersci.com]
Navigating the Safe Use of 5-(4-Methoxyphenyl)isoxazole: A Guide to Personal Protective Equipment and Handling Protocols
As researchers and drug development professionals, our work with novel heterocyclic compounds like 5-(4-Methoxyphenyl)isoxazole is foundational to therapeutic innovation. Isoxazole derivatives are a critical class of compounds, serving as building blocks in a wide array of biologically active molecules.[1][2] However, realizing their potential hinges on our ability to handle them with precision and an unwavering commitment to safety. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, focusing on the rationale behind each procedural step to build a culture of intrinsic laboratory safety.
Hazard Identification: Understanding the Compound's Profile
Before any handling, a thorough risk assessment is paramount. This compound, while not possessing the acute toxicity of some reagents, presents specific hazards that demand respect. The primary risks associated with this and similar isoxazole derivatives include irritation to the skin, eyes, and respiratory system, along with potential harm if ingested.[3][4]
A summary of its hazard profile, based on available Safety Data Sheets (SDS), provides a clear directive for our safety protocols.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |
| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |
| Eye Irritation (Category 2A) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |
This table synthesizes data from multiple sources for related isoxazole compounds to provide a comprehensive overview.[3][5]
The causality is clear: the chemical nature of the compound allows it to interact with biological tissues, leading to irritation. The "Warning" signal word indicates a moderate hazard, reinforcing that while the chemical is not acutely lethal, proper PPE is non-negotiable to prevent injury.
Core Directive: The Personal Protective Equipment (PPE) Mandate
The selection of PPE is not a checklist exercise; it is a scientifically informed decision to create a barrier between the researcher and the chemical hazard.
Eye and Face Protection
-
Mandate: Always wear safety glasses with side shields or, preferably, chemical safety goggles that conform to EN166 or equivalent standards.[3]
-
The 'Why': The H319 "Causes serious eye irritation" statement is a critical directive.[3][6] Splashes of solutions or accidental aerosolization of the solid powder can cause significant, painful, and potentially lasting eye damage. Goggles provide a superior seal around the eyes compared to safety glasses, offering more robust protection against splashes.[7]
Skin and Body Protection
-
Gloves: Chemical-resistant gloves, such as nitrile, are required.[5][7] Before use, always inspect gloves for any signs of degradation or perforation. Change gloves immediately if they become contaminated.
-
The 'Why': The H315 "Causes skin irritation" hazard means direct contact can lead to dermatitis.[3] Nitrile gloves offer good resistance to a broad range of chemicals and are a standard in modern laboratories. The critical, often overlooked step is to consult the glove manufacturer's compatibility chart for specific breakthrough times, especially when working with solvents.
-
Lab Coat: A clean, buttoned laboratory coat is the minimum requirement for body protection.[5]
-
The 'Why': The lab coat protects your skin and personal clothing from minor spills and contamination.[7] It is your primary barrier and should be laundered professionally, never taken home.
Respiratory Protection
-
Mandate: All handling of solid this compound, especially weighing, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][7]
-
The 'Why': The H335 "May cause respiratory irritation" statement highlights the risk of inhaling the fine powder.[3] A fume hood provides engineering control to capture airborne particles at the source, protecting your respiratory system. In situations where a fume hood is not available and dust may be generated, a NIOSH-approved respirator may be necessary.[7]
Operational Protocol: From Receipt to Disposal
A self-validating safety system integrates these PPE mandates into a comprehensive workflow.
Step 1: Receiving and Storage
-
Upon receipt, inspect the container for damage.
-
Store the container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[8]
-
Ensure the container is tightly closed.[9]
Step 2: Handling and Experimental Use
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE (goggles, nitrile gloves, lab coat).
-
Weighing: Conduct all weighing of the solid powder inside the fume hood to contain any dust. Use a disposable weigh boat.
-
In Solution: When working with the compound in solution, remain vigilant against splashes. Conduct all transfers and reactions within the fume hood.
Step 3: Spill Management
Accidents happen; a prepared response is crucial. The procedure differs based on the spill's scale.
Caption: Workflow for Minor vs. Major Chemical Spill Response.
In the event of a spill, first evacuate the immediate area if necessary and alert others.[7] For minor spills, wear appropriate PPE, contain the spill with an inert absorbent material, and carefully collect it into a sealed container for disposal as hazardous waste.[3]
Step 4: Waste Disposal
Proper disposal is a legal and ethical responsibility to protect our environment and community.
-
Segregation: All materials contaminated with this compound, including gloves, weigh boats, and absorbent materials from spills, must be treated as hazardous chemical waste.[5][7] Do not mix this waste with other streams unless approved by your institution's Environmental Health and Safety (EHS) department.[5]
-
Collection:
-
Labeling & Storage: The waste container must be clearly labeled with the full chemical name ("Waste this compound") and appropriate hazard symbols.[5] Store the sealed container in a designated satellite accumulation area until it is collected by EHS for final disposal at a licensed facility.[10]
By adhering to these scientifically-grounded protocols, we ensure that our pursuit of knowledge and therapeutic advancement is conducted with the highest standards of safety and professional responsibility.
References
- BenchChem. (n.d.). Proper Disposal of Benzo[d]isoxazol-3-ol: A Guide for Laboratory Professionals.
- BenchChem. (n.d.). Proper Disposal of 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid: A Step-by-Step Guide.
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
-
Dou, G.-L., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(5), 5563-5571. Available at: [Link]
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 5-Methyl-3-phenylisoxazole-4-carbonyl chloride. Retrieved from Thermo Fisher Scientific SDS portal.
-
Khan, I., & I. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 26(15), 4293-4315. Available at: [Link]
-
MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(1), 1-27. Available at: [Link]
- Pfaltz & Bauer. (n.d.). Safety Data Sheet.
-
Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Application, Reactivity and Synthesis of Isoxazole Derivatives. Retrieved from [Link]
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- University of Delaware. (n.d.). Hazardous Drug Handling and Disposal SOP.
- American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from American Chemistry Council resources.
- Echemi. (n.d.). Buy Isoxazole, 3- (4-methoxyphenyl)-5-phenyl.
- Nobles. (2017). FaST 965 Safety Data Sheet.
Sources
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. pfaltzandbauer.com [pfaltzandbauer.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
